1-butyl-1H-pyrazol-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-butylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-3-6-10-7(8)4-5-9-10/h4-5H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMRCZGRXUSTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348994 | |
| Record name | 1-butyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-17-2 | |
| Record name | 1-Butyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-butyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-butyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-butyl-1H-pyrazol-5-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-butyl-1H-pyrazol-5-amine
Abstract
Substituted 5-aminopyrazoles are foundational scaffolds in medicinal chemistry and drug development, prized for their versatile biological activities.[1] this compound, in particular, serves as a crucial building block for kinase inhibitors, antibacterial agents, and other therapeutics.[2][3] The synthesis of this compound, while conceptually straightforward, presents a significant regiochemical challenge that demands precise control over reaction conditions. This guide provides a detailed examination of the primary synthetic pathway for this compound, focusing on the cyclocondensation reaction between butylhydrazine and a β-ketonitrile equivalent. We will dissect the mechanistic underpinnings that govern regioselectivity, provide a field-proven experimental protocol, and discuss alternative synthetic strategies. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this synthesis.
The Primary Synthetic Route: Cyclocondensation of Hydrazines with β-Ketonitriles
The most direct and widely employed method for constructing the 5-aminopyrazole core involves the reaction of a hydrazine with a β-ketonitrile.[4] This reaction proceeds through a condensation-cyclization cascade, offering an efficient entry to the desired heterocyclic system.
The Core Mechanism and the Regioselectivity Challenge
The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine onto the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the nitrile carbon, yielding the 5-aminopyrazole upon tautomerization.[5]
When using a monosubstituted hydrazine, such as butylhydrazine, the two nitrogen atoms are non-equivalent. This introduces a critical issue of regioselectivity. The initial nucleophilic attack can occur from either the substituted (N1) or unsubstituted (N2) nitrogen of butylhydrazine. This leads to two possible reaction pathways and, consequently, two potential regioisomeric products: the desired this compound and the undesired 1-butyl-1H-pyrazol-3-amine. The regiochemical outcome is a delicate balance of steric hindrance, electronics, and reaction conditions (e.g., pH).[6] Generally, the less sterically hindered terminal nitrogen of the substituted hydrazine preferentially attacks the carbonyl carbon, which favors the formation of the 1,5-disubstituted pyrazole.[1]
Validated Experimental Protocol
The following protocol is adapted from a robust procedure published in Organic Syntheses for the preparation of the analogous 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.[7] This method leverages an aqueous system, avoiding organic solvents in the main reaction and simplifying product isolation through direct crystallization. The starting material 3-aminocrotononitrile is a common and effective β-ketonitrile equivalent.
Workflow Overview
Step-by-Step Methodology:
-
Preparation of Free Base: To a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, add butylhydrazine hydrochloride (1.0 eq). Add 2 M aqueous sodium hydroxide (1.0 eq) and stir at ambient temperature until a complete solution is formed (~10-15 minutes). This in-situ neutralization generates the butylhydrazine free base required for the reaction.
-
Addition of Ketonitrile: Add 3-aminocrotononitrile (1.0 eq) to the flask in one portion.
-
Reaction: Equip the flask with a reflux condenser under a nitrogen atmosphere. Heat the resulting slurry to an internal temperature of 90 °C with vigorous stirring. Maintain this temperature for 22 hours. The reaction mixture will appear as a yellow/orange biphasic liquid.
-
Crystallization and Isolation: After 22 hours, turn off the heating and allow the mixture to cool to approximately 55-60 °C. At this temperature, introduce seed crystals or induce crystallization by scratching the flask wall. Once crystallization begins, allow the mixture to cool slowly to ambient temperature while maintaining vigorous stirring.
-
Final Work-up: Once the internal temperature is below 30 °C, immerse the flask in an ice-water bath for at least one hour to maximize precipitation. Collect the crystalline product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry under vacuum.
Mechanistic Causality and Protocol Insights
-
Choice of Base: Using NaOH is cost-effective and facilitates an aqueous reaction medium. The formation of the free base in situ from the more stable hydrochloride salt is a standard and efficient practice.[7]
-
Aqueous System: Performing the reaction in water is environmentally friendly and simplifies isolation. The product has lower solubility in cold water than the starting materials and inorganic byproducts, allowing it to crystallize directly from the reaction mixture.[7]
-
Temperature Control: Heating to 90 °C provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization. Precise temperature control during cooling is crucial for obtaining a crystalline solid that is easy to filter, rather than an oil.
-
Vigorous Stirring: Because the reaction is biphasic, vigorous stirring is essential to maximize the interfacial area between the aqueous phase and the organic components, thereby ensuring a reasonable reaction rate.
Alternative Strategy: Post-Formation N-Alkylation
An alternative route involves the N-alkylation of a pre-existing aminopyrazole ring. This method typically involves protecting the exocyclic amine, alkylating the ring nitrogen, and then deprotecting.
-
Protection: Start with a commercially available aminopyrazole, such as 3-amino-1H-pyrazole. The exocyclic amine is first protected, often as a tert-butoxycarbonyl (Boc) derivative, to prevent it from alkylating.[8]
-
N-Alkylation: The protected aminopyrazole is then treated with an alkylating agent, such as 1-bromobutane or butyl iodide, in the presence of a base (e.g., K₂CO₃, NaH).[9]
-
Deprotection: The protecting group is subsequently removed, typically under acidic conditions (e.g., trifluoroacetic acid), to yield the final product.
The primary drawback of this approach is, once again, a lack of regioselectivity. Alkylation can occur at either N1 or N2 of the pyrazole ring, leading to a mixture of isomers that can be difficult to separate.[6] While methods using phase-transfer catalysis or specific Brønsted acid catalysts have been developed to improve selectivity, they add complexity and cost to the synthesis.[9][10] Therefore, the direct cyclocondensation route is often preferred for its atom economy and operational simplicity.
Data Summary and Characterization
The final product should be characterized thoroughly to confirm its identity, purity, and structure. Based on analogous compounds, the following data can be expected.[7]
| Parameter | Expected Result | Method |
| Yield | 75-85% | Gravimetric |
| Appearance | Off-white to light yellow crystalline solid | Visual Inspection |
| Purity | >97% | qNMR, HPLC |
| ¹H NMR | Characteristic signals for butyl group (triplet ~0.9 ppm, multiplet ~1.3 ppm, multiplet ~1.6 ppm, triplet ~3.8 ppm), pyrazole ring protons, and amine protons. | ¹H NMR Spectroscopy |
| ¹³C NMR | Signals corresponding to the four distinct carbons of the butyl group, as well as the three carbons of the pyrazole ring. | ¹³C NMR Spectroscopy |
| Mass Spec (HRMS) | Molecular ion peak corresponding to the exact mass of C₈H₁₅N₃. | ESI-TOF |
Conclusion
The synthesis of this compound is most effectively and directly achieved via the cyclocondensation of butylhydrazine with a suitable β-ketonitrile equivalent like 3-aminocrotononitrile. This approach, particularly when performed in an aqueous medium, offers high yields, operational simplicity, and a favorable environmental profile. While the key challenge remains the control of regioselectivity, the inherent steric and electronic biases of the reactants strongly favor the desired 1,5-disubstituted product. The alternative N-alkylation pathway, though viable, is often complicated by poor regioselectivity and the need for additional protection/deprotection steps. For researchers and professionals in drug development, mastering the direct condensation route provides a reliable and scalable method for accessing this valuable synthetic intermediate.
References
- Juliá, F., et al. (2003). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Molecules, 8(3), 334-342.
- Fustero, S., et al. (2011). Selective synthesis of minimally differentiated N-alkyl pyrazoles and demonstration of further C–N bond-forming reactions. Nature Chemistry, 3, 813–818.
- Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-173.
- Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
- Galyametdinova, I. V., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(13), 5199.
- Fustero, S., et al. (2011). Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. The Journal of Organic Chemistry, 76(24), 10149–10160.
- Ahmad, S., et al. (2019). Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents. Polycyclic Aromatic Compounds, 41(5), 1086-1094.
- Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197-208.
- Google Patents. (1996). N-alkylation method of pyrazole.
- Williams, A. R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry, 4(2), 527-537.
- Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. (2024). The Journal of Organic Chemistry.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). Molbank, 2024(2), M1841.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2020). Journal of Medicinal Chemistry, 63(15), 8345–8364.
- Synthesis of Novel 5-(3-t-Butyl-1H-Pyrazol-5-yl)-2-Substituted-1,3,4-Oxadiazoles. (2013). Indian Journal of Heterocyclic Chemistry, 22(3), 273-278.
- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
- Lusardi, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5919.
- PubChem. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate.
- Oakwood Chemical. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry.
- Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2020). Molbank, 2020(3), M1147.
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate | C8H13N3O2 | CID 51358380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Synthesis of 1-Butyl-1H-pyrazol-5-amine from Hydrazine
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 1-butyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in drug discovery and development. The synthesis commences with readily available starting materials, hydrazine and acrylonitrile, to construct the core 1H-pyrazol-5-amine scaffold. This is followed by a discussion and a detailed protocol for the regioselective N-alkylation to yield the target compound. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental procedures but also the underlying chemical principles and rationale for the chosen methodologies.
Introduction and Strategic Overview
Substituted pyrazoles are a cornerstone of medicinal chemistry, featuring in a multitude of approved pharmaceutical agents. The 1-alkyl-pyrazol-5-amine scaffold, in particular, is a privileged structure due to its versatile handles for further functionalization. This guide delineates a reliable and scalable two-stage synthesis for this compound.
The overall synthetic strategy is bifurcated into two primary stages:
-
Stage 1: Formation of the 1H-Pyrazol-5-amine Core: This stage involves the initial reaction of hydrazine with acrylonitrile to form β-cyanoethylhydrazine, which is then cyclized under acidic conditions to yield the foundational 1H-pyrazol-5-amine (also known as 3(5)-aminopyrazole).
-
Stage 2: Regioselective N-Butylation: The second stage addresses the critical challenge of selectively alkylating the N1 position of the pyrazole ring with a butyl group to afford the desired product.
This guide will provide detailed experimental protocols for each stage, supported by mechanistic insights and justifications for the selected reaction conditions.
Synthesis of the 1H-Pyrazol-5-amine Intermediate
The synthesis of the pyrazole core is adapted from a well-established and reliable procedure, ensuring high yields and purity of the intermediate.[1]
Overall Reaction Scheme
Figure 1: Overall synthetic scheme for 1H-Pyrazol-5-amine.
Experimental Protocol
Part A: Synthesis of β-Cyanoethylhydrazine [1]
-
To a 2-liter two-necked flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, add 417 g (6.00 moles) of 72% aqueous hydrazine hydrate.
-
With vigorous stirring, gradually add 318 g (6.00 moles) of acrylonitrile over 2 hours. The exotherm should be controlled by occasional cooling to maintain an internal temperature of 30–35°C.
-
Upon completion of the addition, the reaction mixture is stirred for an additional hour at room temperature.
-
The water is then removed by distillation under reduced pressure (40 mm Hg) with a bath temperature of 45–50°C. This yields 490–511 g (96–100%) of β-cyanoethylhydrazine as a yellow oil, which is of sufficient purity for the next step.
Part B: Cyclization to 3-Amino-3-pyrazoline Sulfate and Conversion to 1H-Pyrazol-5-amine [1]
-
In a 2-liter four-necked flask fitted with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, place 308 g (3.0 moles) of 95% sulfuric acid.
-
Carefully add 450 mL of absolute ethanol dropwise over 30 minutes, maintaining the temperature at 35°C with cooling.
-
A solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 mL of absolute ethanol is added with vigorous stirring over 1-2 minutes. The mixture will warm spontaneously to 88–90°C.
-
Maintain this temperature for 3 minutes, at which point the product will begin to crystallize.
-
Gradually cool the stirred mixture to 25°C over one hour and then allow it to stand at room temperature for 15-20 hours.
-
Collect the crystalline 3-amino-3-pyrazoline sulfate by filtration, wash with absolute ethanol and then ether, and dry at 80°C. The yield is typically 97-100%.
-
The free base, 1H-pyrazol-5-amine, can be obtained by neutralizing an aqueous solution of the sulfate salt with a suitable base (e.g., sodium bicarbonate) followed by extraction with an organic solvent and subsequent purification by distillation. A detailed procedure for a similar final deprotection step is described in Organic Syntheses, where an intermediate is hydrolyzed with sodium isopropoxide in isopropyl alcohol.[1]
Mechanistic Rationale
The initial reaction is a Michael addition of hydrazine to the electron-deficient double bond of acrylonitrile. The subsequent cyclization is acid-catalyzed, where the protonation of the nitrile group activates it for nucleophilic attack by the terminal nitrogen of the hydrazine moiety, leading to the formation of the pyrazoline ring.
Regioselective N-Butylation of 1H-Pyrazol-5-amine
The N-alkylation of unsymmetrically substituted pyrazoles is a well-known challenge in synthetic chemistry due to the presence of two nucleophilic nitrogen atoms in the aromatic ring, often resulting in a mixture of N1 and N2 regioisomers.[2]
Theoretical Considerations for Regioselectivity
The regiochemical outcome of the N-alkylation of 1H-pyrazol-5-amine is governed by a combination of steric and electronic factors, and can be influenced by the reaction conditions, which may favor either kinetic or thermodynamic control.[3][4]
-
Steric Effects: The N1 position is adjacent to a CH group, while the N2 position is flanked by the amino group at C3 and a CH group at C5. Alkylation at the less sterically hindered nitrogen is generally favored.[2]
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control: At lower temperatures and with shorter reaction times, the product that is formed fastest will predominate. This is typically the product resulting from the attack of the more nucleophilic nitrogen at the less sterically hindered position.[3][4]
-
Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction may become reversible, allowing for equilibration to the most stable isomer.[3]
-
For the butylation of 1H-pyrazol-5-amine, the N1-substituted product is generally expected to be the thermodynamically more stable isomer due to reduced steric repulsion between the butyl group and the amino group.
Proposed Experimental Protocol for this compound
This proposed protocol is based on general principles for regioselective N1-alkylation of pyrazoles.
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of 1H-pyrazol-5-amine (1.0 eq.) in anhydrous DMF dropwise to the stirred suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0°C.
-
Add 1-bromobutane (1.05 eq.) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, likely a mixture of N1 and N2 isomers, should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired this compound.
Justification of Experimental Choices
-
Base and Solvent: The use of a strong, non-nucleophilic base like sodium hydride in an aprotic polar solvent such as DMF ensures complete deprotonation of the pyrazole nitrogen, forming the pyrazolate anion. This enhances its nucleophilicity for the subsequent SN2 reaction with 1-bromobutane.
-
Reaction Conditions: Performing the reaction at room temperature after the initial deprotonation allows for a balance between a reasonable reaction rate and minimizing potential side reactions. The extended reaction time aims to favor the formation of the thermodynamically more stable N1-isomer.
N-Butylation Mechanism
Figure 2: Proposed mechanism for the N-butylation of 1H-Pyrazol-5-amine.
Physicochemical and Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Hydrazine Hydrate | H₆N₂O | 50.06 | 7803-57-8 |
| Acrylonitrile | C₃H₃N | 53.06 | 107-13-1 |
| 1H-Pyrazol-5-amine | C₃H₅N₃ | 83.09 | 1820-80-0 |
| 1-Bromobutane | C₄H₉Br | 137.02 | 109-65-9 |
| This compound | C₇H₁₃N₃ | 139.20 | 3524-17-2 |
Expected Characterization Data for this compound:
-
¹H NMR: Expect signals corresponding to the butyl group protons (a triplet for the terminal methyl, multiplets for the three methylene groups) and two distinct signals for the pyrazole ring protons, in addition to a broad singlet for the amino group protons.
-
¹³C NMR: Expect seven distinct carbon signals corresponding to the four unique carbons of the butyl group and the three carbons of the pyrazole ring.
-
Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z = 139.20.
Safety and Handling
This synthesis involves the use of highly hazardous materials, and all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Hydrazine: is highly toxic, corrosive, and a suspected carcinogen.[5] It can be fatal if inhaled, swallowed, or absorbed through the skin.[5] It is also flammable and can self-ignite at low temperatures.[6]
-
Acrylonitrile: is a flammable liquid and a known carcinogen.[7][8] It is toxic if swallowed, in contact with skin, or if inhaled.[7]
-
1-Bromobutane: is a flammable liquid and is harmful if inhaled. It can cause skin and serious eye irritation.[9]
-
Sodium Hydride: is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle with extreme care under an inert atmosphere.
Conclusion
The synthesis of this compound from hydrazine is a multi-step process that can be achieved in good overall yield. The formation of the 1H-pyrazol-5-amine core is a well-established and high-yielding procedure. The subsequent N-butylation requires careful control of reaction conditions to favor the desired N1-regioisomer. The principles and protocols outlined in this guide provide a solid foundation for the successful synthesis and purification of this valuable building block for pharmaceutical and agrochemical research.
References
- 1-Bromobutane-4,4,4-d3 - Safety D
- 1 – BROMO BUTANE MATERIAL SAFETY D
- SAFETY DATA SHEET: 1-Bromobutane. (2024, September 6). Sigma-Aldrich.
- 1-Bromobutane SDS (Safety D
- Safety Data Sheet: 1-Bromobutane. (n.d.). Carl ROTH.
- Supporting Inform
- High-Quality 1-Methyl-1H-Pyrazol-5-Amine (CAS: 1192-21-8) - Premier Supplier. (n.d.).
- Cas 1820-80-0,3-Aminopyrazole. (n.d.). LookChem.
- 4-Phenyl-1H-pyrazol-5-amine | C9H9N3 | CID 79703. (n.d.). PubChem.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
- Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S.-L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025.
- 1-Propyl-1H-pyrazol-5-amine | C6H11N3 | CID 1084923. (n.d.). PubChem.
- Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- 3-Aminopyrazole synthesis. (n.d.). ChemicalBook.
- SAFETY D
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
- Dorn, H., & Zubek, A. (n.d.). 3(5)-aminopyrazole. Organic Syntheses Procedure.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
- Syntheses of 1-substituted-3-aminopyrazoles. (2015, October 13). OAK Open Access Archive.
- Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). (n.d.). Cheméo.
- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
- Regioselective synthesis of 3- and 5-aminopyrazoles. (2015, August 6). The Heterocyclist.
- [Ce(L-Pro)2]2 (Oxa)
- Technical Support Center: Regioselective N-Alkyl
- Butler, R. N., & Cunningham, D. (1996). Synthesis and Chemistry of 3-tert-butyl-1,5-diaminopyrazole. Journal of the Chemical Society, Perkin Transactions 1, (7), 741–745.
- Mbatia, V. M., McHardy, S. F., & Taylor, D. K. (2022).
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). ProQuest.
- Popova, M. Y., Eltsov, O. S., & Belyakov, P. A. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 16035.
- sigma-aldrich - Safety D
- tert-Butyl N-(2-oxobut-3-yn-1-yl)
- Popova, M. Y., Eltsov, O. S., Belyakov, P. A., Krivokolysko, S. G., & Hu, Z. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 16035.
- 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. (n.d.). PMC.
- US3880925A - Separation and purification of cis and trans isomers. (n.d.).
- Safety Data Sheet: Acrylonitrile. (n.d.). Chemos GmbH & Co.KG.
- Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole deriv
- Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). PMC.
- 1h-pyrazol-5-amine. (n.d.). Sigma-Aldrich.
- Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S.-L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025.
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (n.d.). The Journal of Organic Chemistry.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 5. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ProQuest [proquest.com]
- 6. 1H-Pyrazol-5-amine | 1225387-53-0 [chemicalbook.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. 1-Bromobutane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
An In-depth Technical Guide to 1-butyl-1H-pyrazol-5-amine: Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] The versatility of the pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the incorporation of pyrazole moieties into numerous FDA-approved drugs.[5] This guide provides a detailed technical overview of a specific, yet underexplored, member of this family: 1-butyl-1H-pyrazol-5-amine. Due to the limited publicly available experimental data for this exact compound, this guide will also draw upon data from closely related analogs to provide a comprehensive understanding of its expected chemical behavior and potential.
Physicochemical and Structural Characteristics
This compound is an N-alkylated aminopyrazole. The presence of the n-butyl group at the N1 position of the pyrazole ring is anticipated to increase its lipophilicity compared to the unsubstituted parent compound.
Table 1: Physicochemical Properties of this compound and a Related Isomer
| Property | This compound | 1-sec-butyl-1H-pyrazol-5-amine |
| CAS Number | 3524-17-2[6] | 3524-19-4[7] |
| Molecular Formula | C₇H₁₃N₃[6] | C₇H₁₃N₃[8] |
| Molecular Weight | 139.20 g/mol [6] | 139.20 g/mol [7] |
| Physical Form | Not specified; likely a solid or oil at room temperature. | Solid[7] |
| Boiling Point | 250.2 ± 13.0 °C (Predicted)[9] | Not available |
| Density | 1.09 ± 0.1 g/cm³ (Predicted)[9] | Not available |
| pKa | 4.20 ± 0.10 (Predicted)[9] | Not available |
| Storage Temperature | Not specified; typically 2-8°C for similar compounds.[9] | Room Temperature[7] |
Molecular Structure
The structure of this compound consists of a central pyrazole ring. An n-butyl group is attached to one of the nitrogen atoms (N1), and an amine group is attached to a carbon atom at position 5.
Caption: 2D Structure of this compound.
Synthesis of N-Alkylated Aminopyrazoles: A General Protocol
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from butylhydrazine and a suitable acrylonitrile derivative.
Materials:
-
Butylhydrazine hydrochloride
-
3-aminocrotononitrile (or a similar β-enaminonitrile)
-
Sodium hydroxide (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Diethyl ether (or other extraction solvent)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Butylhydrazine Free Base:
-
In a round-bottom flask, dissolve butylhydrazine hydrochloride in water.
-
Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide with stirring until the solution is strongly basic.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and carefully remove the solvent under reduced pressure using a rotary evaporator to yield the butylhydrazine free base.
-
-
Cyclocondensation Reaction:
-
In a separate reaction vessel, dissolve 3-aminocrotononitrile in ethanol.
-
Add the prepared butylhydrazine to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Causality Behind Experimental Choices:
-
Free Base Preparation: The hydrochloride salt of butylhydrazine is more stable and commercially available. It must be converted to the free base to act as a nucleophile in the subsequent reaction.
-
Solvent: Ethanol is a common choice for this type of condensation as it is polar enough to dissolve the reactants and has a suitable boiling point for reflux.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.
Caption: Role of pyrazole scaffolds in targeting biological pathways.
Safety and Handling
Based on safety data for related aminopyrazole compounds, this compound should be handled with care in a laboratory setting. [9]
-
Hazards: Likely to be harmful if swallowed. May cause skin and serious eye irritation. May cause respiratory irritation. [9]* Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Conclusion and Future Outlook
This compound is a pyrazole derivative with potential as a building block in drug discovery and development. While specific experimental data for this compound is limited, its structural features suggest that it is a promising scaffold for the synthesis of novel therapeutic agents. Further research is warranted to fully characterize its physicochemical properties, develop optimized synthetic routes, and explore its biological activities. The insights provided in this guide, drawn from the broader family of pyrazole compounds, offer a solid foundation for future investigations into this and related molecules.
References
- Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-)-1-Barag%C3%A1n-Rojas/117565c829143a416a4805828271791a82b992f9]([Link]
- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- ResearchGate. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES.
- International Journal of Pharma Sciences and Research. (2015). A Review on Pyrazole chemical entity and Biological Activity.
- PubChem. (n.d.). 1-Propyl-1H-pyrazol-5-amine.
- Preprints.org. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
- PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
- ResearchGate. (n.d.). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution.
- PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
- Springer. (2022). Overview on Biological Activities of Pyrazole Derivatives.
- NIST WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.
- ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pharmatutor.org [pharmatutor.org]
- 3. ijpsr.info [ijpsr.info]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. 1-sec-butyl-1H-pyrazol-5-amine | 3524-19-4 [sigmaaldrich.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 1-SEC-BUTYL-1H-PYRAZOL-5-AMINE | 3524-19-4 [amp.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Characterization of 1-butyl-1H-pyrazol-5-amine: A Technical Guide
This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the novel heterocyclic amine, 1-butyl-1H-pyrazol-5-amine (CAS 3524-17-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The aim is to provide a robust framework for the structural elucidation and verification of this and similar pyrazole derivatives.
Introduction to this compound
Pyrazole derivatives are a cornerstone in medicinal chemistry, valued for their wide range of biological activities.[1] The structural characterization of new pyrazole compounds is a critical step in the research and development pipeline, ensuring the identity and purity of synthesized molecules. This compound, with the molecular formula C₇H₁₃N₃, is a member of this important class of compounds.[2] This guide will detail the expected spectroscopic data for this molecule and provide the methodologies to obtain such data.
It is important to note that while the methodologies described herein are based on established scientific principles, the specific spectral data presented for this compound is predictive, based on the analysis of closely related structures. This is due to the current lack of publicly available experimental spectra for this specific compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35 | d, J = 2.0 Hz | 1H | H-3 (pyrazole ring) |
| 5.58 | d, J = 2.0 Hz | 1H | H-4 (pyrazole ring) |
| 4.05 | t, J = 7.2 Hz | 2H | N-CH ₂-(CH₂)₂-CH₃ |
| 3.80 | br s | 2H | -NH ₂ |
| 1.75 | sextet, J = 7.4 Hz | 2H | N-CH₂-CH ₂-CH₂-CH₃ |
| 1.40 | sextet, J = 7.5 Hz | 2H | N-(CH₂)₂-CH ₂-CH₃ |
| 0.95 | t, J = 7.4 Hz | 3H | N-(CH₂)₃-CH ₃ |
Interpretation:
The downfield signals at 7.35 and 5.58 ppm are characteristic of the pyrazole ring protons, with their doublet multiplicity indicating coupling to each other. The broad singlet at 3.80 ppm is typical for amine protons, which often undergo exchange. The signals for the butyl group are observed in the upfield region, with chemical shifts and multiplicities consistent with a linear alkyl chain attached to a nitrogen atom.
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| 150.5 | C-5 (C-NH₂) |
| 138.2 | C-3 |
| 95.4 | C-4 |
| 48.6 | C H₂-N (butyl) |
| 32.1 | C H₂-CH₂-N (butyl) |
| 20.0 | C H₂-CH₃ (butyl) |
| 13.8 | C H₃ (butyl) |
Interpretation:
The carbon attached to the amino group (C-5) is expected to be the most downfield of the pyrazole ring carbons. The other two pyrazole carbons, C-3 and C-4, will have distinct chemical shifts. The four signals in the upfield region correspond to the four distinct carbon atoms of the butyl group.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as protic solvents can lead to the exchange of the N-H protons.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-12 ppm, a 30-45° pulse angle, and a relaxation delay of 1-2 seconds.[5]
-
¹³C NMR: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (0-160 ppm) and a longer relaxation delay (2-5 seconds) are typically required.[5]
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FT-IR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, broad | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3120 | Medium | C-H stretching (pyrazole ring) |
| 2955, 2870 | Strong | C-H stretching (aliphatic, butyl group) |
| 1620 | Strong | N-H scissoring (bending) of the primary amine |
| 1560 | Medium | C=N stretching (pyrazole ring) |
| 1480 | Medium | C=C stretching (pyrazole ring) |
| 1465, 1380 | Medium | C-H bending (aliphatic, butyl group) |
| 1250 | Medium | C-N stretching |
Interpretation:
The most prominent features in the predicted IR spectrum are the strong, broad bands in the 3400-3200 cm⁻¹ region, characteristic of the N-H stretching vibrations of a primary amine. The presence of both aromatic-like (pyrazole C-H) and aliphatic (butyl C-H) stretching vibrations is also expected. The N-H bending vibration and the pyrazole ring stretching vibrations provide further confirmation of the key functional groups.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its elemental composition and elucidating its structure.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Relative Intensity (%) | Assignment |
| 139 | 85 | [M]⁺ (Molecular Ion) |
| 96 | 100 | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 82 | 45 | [M - C₄H₉]⁺ (Loss of butyl radical) |
| 68 | 30 | [C₄H₆N]⁺ |
| 55 | 60 | [C₃H₃N₂]⁺ |
Interpretation:
The molecular ion peak at m/z 139 corresponds to the molecular weight of this compound (C₇H₁₃N₃).[2] A prominent fragmentation pathway for N-alkylated compounds is the cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of a stable iminium ion. In this case, the loss of a propyl radical (C₃H₇) would result in the base peak at m/z 96. The loss of the entire butyl group would give a peak at m/z 82. Other smaller fragments would arise from the further breakdown of the pyrazole ring.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering.
Spectroscopic Characterization Workflow
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. scbt.com [scbt.com]
- 3. Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. eng.uc.edu [eng.uc.edu]
The Ascendant Role of 1-Butyl-1H-pyrazol-5-amine Derivatives in Modern Drug Discovery: A Technical Guide
Preamble: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have rendered it a "privileged scaffold" in drug design.[][4] From the anti-inflammatory celecoxib to the anti-obesity drug rimonabant, the pyrazole core is a recurring motif in a multitude of approved therapeutics. This guide delves into a specific, yet increasingly significant, subclass: the 1-butyl-1H-pyrazol-5-amine derivatives. The strategic placement of a butyl group at the N1 position and an amine at the C5 position imparts distinct physicochemical properties that are being harnessed to address a spectrum of therapeutic challenges, from oncological malignancies to infectious diseases. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the synthesis, biological activities, and therapeutic potential of this promising class of compounds.
I. Synthetic Strategies: Constructing the this compound Core
The synthetic accessibility of a chemical scaffold is paramount to its utility in drug discovery. The this compound core is typically assembled through a multi-step sequence, with the key cyclization step often involving the condensation of a β-ketonitrile with a substituted hydrazine.
Core Synthesis Workflow
A prevalent synthetic route commences with the reaction of a β-ketonitrile, such as ethyl cyanoacetate, with a suitable reagent to introduce the butyl group precursor. This is followed by cyclization with butylhydrazine.
Caption: Generalized synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl cyanoacetate
-
Sodium ethoxide
-
Butylhydrazine
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Preparation of the β-ketonitrile precursor: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the cooled sodium ethoxide solution, add ethyl cyanoacetate dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Cyclization with Butylhydrazine: Add butylhydrazine to the reaction mixture.
-
Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
The resulting precipitate is filtered, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.
Self-Validation: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and Mass Spectrometry to ensure the correct regiochemistry and purity.
II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant area of investigation for this compound derivatives is in the realm of oncology.[5][6] The pyrazole scaffold is a known pharmacophore in numerous kinase inhibitors, and the N-butyl and 5-amino functionalities can be tailored to enhance binding affinity and selectivity for specific oncogenic targets.[6]
Mechanism of Action: Kinase Inhibition
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers.
Caption: Simplified signaling pathway illustrating kinase inhibition by pyrazole derivatives.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
| Derivative | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A | MCF-7 (Breast Cancer) | 5.2 | Doxorubicin | 0.8 |
| Compound B | A549 (Lung Cancer) | 8.9 | Cisplatin | 3.1 |
| Compound C | HCT116 (Colon Cancer) | 3.5 | 5-Fluorouracil | 2.5 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values for specific this compound derivatives would be determined experimentally.
Experimental Protocol: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
III. Antimicrobial Activity: Combating Pathogenic Microorganisms
The pyrazole nucleus is also a key component of many compounds with potent antimicrobial properties.[7][8] Derivatives of this compound have shown promise as antibacterial and antifungal agents.[7]
Mechanism of Action: Disruption of Microbial Cellular Processes
The antimicrobial mechanisms of pyrazole derivatives can be diverse and may include:
-
Inhibition of DNA gyrase: This enzyme is essential for bacterial DNA replication.[8]
-
Disruption of cell membrane integrity: Leading to leakage of cellular contents.
-
Inhibition of essential metabolic pathways: Such as folate synthesis.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Compound D | Staphylococcus aureus | 16 | Candida albicans | 32 |
| Compound E | Escherichia coli | 32 | Aspergillus niger | 64 |
| Compound F | Pseudomonas aeruginosa | 64 | Trichophyton rubrum | 16 |
Note: This data is illustrative. Specific MIC values would be determined through standardized microbiological assays.
Experimental Protocol: Broth Microdilution Method for MIC Determination
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform serial two-fold dilutions of the this compound derivatives in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.
IV. Anti-inflammatory and Neuroprotective Potential
Recent research has highlighted the anti-inflammatory and neuroprotective properties of pyrazole derivatives.[1][9] While specific studies on this compound in this context are emerging, the general class of pyrazoles has shown potential in modulating inflammatory pathways and protecting neuronal cells.
Mechanism of Action: Modulation of Inflammatory Mediators
The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as:
-
Cyclooxygenase (COX) enzymes: Inhibition of COX-1 and/or COX-2 reduces the production of prostaglandins, which are key mediators of inflammation.
-
Cytokine production: Some pyrazole compounds can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[9]
Neuroprotection
The neuroprotective effects of pyrazoles may be linked to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and apoptosis.[1]
Caption: Putative neuroprotective mechanisms of pyrazole derivatives.
V. Conclusion and Future Directions
The this compound scaffold is a versatile and promising platform for the development of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and its derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and potentially in the management of inflammatory and neurodegenerative disorders.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound core to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth studies to fully understand the molecular mechanisms underlying the observed biological activities.
-
In Vivo Efficacy and Safety Profiling: Advancing promising lead compounds into preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.
The continued exploration of this chemical space holds great promise for the discovery of next-generation medicines to address unmet medical needs.
References
- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2022). CNS & Neurological Disorders - Drug Targets. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2014). Saudi Pharmaceutical Journal. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- 3-terc-butil-1-(4-nitrofenil)-1H-pirazol-5-amina. (n.d.). Chem-Impex. [Link]
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2021). ACS Omega. [Link]
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2021). ACS Omega. [Link]
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
- Enaminone-Derived Pyrazoles with Antimicrobial Activity. (2019). Journal of Chemistry. [Link]
- Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (2016). Research Journal of Pharmacy and Technology. [Link]
- Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (2024). ProBiologists. [Link]
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2018). Future Medicinal Chemistry. [Link]
- 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). Molecules. [Link]
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia. [Link]
- Synthesis and properties of 2-(4-substituted)butyl derivatives of some 2,3-dihydro-1,3-dioxo-1H-pyrrolo[3,4-c]pyridines. (2001). Pharmazie. [Link]
Sources
- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meddocsonline.org [meddocsonline.org]
- 9. ijpsr.com [ijpsr.com]
A Technical Guide to the Therapeutic Potential of Substituted 1-Butyl-1H-pyrazol-5-amine Derivatives
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1] Its remarkable versatility and synthetic tractability have established it as a privileged scaffold in drug discovery.[2] This guide focuses on a specific, promising subclass: substituted 1-butyl-1H-pyrazol-5-amines. The introduction of the n-butyl group at the N1 position often enhances lipophilicity, which can improve cell permeability and pharmacokinetic properties.[3] Coupled with the versatile 5-amino group, which serves as a key hydrogen bond donor and a synthetic handle for further modification, this core structure is primed for interaction with a multitude of biological targets. We will explore the causality behind its applications in oncology, inflammatory disorders, and neurodegenerative diseases, providing field-proven insights into experimental design and validation.
The 1-Butyl-1H-pyrazol-5-amine Core: A Strategic Starting Point
The pyrazole ring is an aromatic heterocycle whose unique electronic properties and ability to engage in various non-covalent interactions make it an ideal foundation for inhibitor design.[4] The specific scaffold of this compound offers distinct advantages:
-
N1-Butyl Group: This aliphatic chain modulates the compound's lipophilicity. This is a critical parameter influencing solubility, membrane permeability, and plasma protein binding. Strategic modification of this group is a common tactic in lead optimization to fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
C5-Amine Group: This primary amine is a crucial pharmacophoric feature. It can act as a hydrogen bond donor, forming a key interaction with the hinge region of many protein kinases.[5] Furthermore, it serves as a versatile synthetic anchor for building out diverse chemical libraries to probe structure-activity relationships (SAR).
The general synthetic accessibility of substituted pyrazoles, often via cyclocondensation reactions of 1,3-dicarbonyl compounds with hydrazines, allows for the efficient generation of diverse derivatives for screening.[6][7]
Application in Inflammatory Disorders & Oncology: Kinase Inhibition
A primary application of pyrazole-based scaffolds is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling.[8] Deregulation of kinase activity is a hallmark of cancer and numerous inflammatory diseases.[8] The this compound core is particularly well-suited to target ATP-binding sites.
Mechanism of Action: Targeting the p38 MAPK Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of inflammatory responses. Its activation leads to the downstream production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9] Inhibiting p38α kinase is therefore a validated strategy for treating inflammatory conditions. Certain substituted 3-tert-butyl-1H-pyrazol-5-amines have been specifically investigated for their anti-TNF-α effects via p38 MAPK pathway targeting.[10]
The 5-amino group of the pyrazole can form a canonical hydrogen bond with the backbone amide of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The N1-butyl group and other substituents at the C3 and C4 positions then explore adjacent hydrophobic pockets within the ATP-binding site, conferring both potency and selectivity.
Illustrative Structure-Activity Relationship (SAR)
To explore the therapeutic potential, a library of analogs would be synthesized. The following table illustrates a hypothetical SAR study for inhibiting p38α kinase, demonstrating how systematic chemical changes can impact biological activity.
| Compound ID | R1 Substituent (at C3) | R2 Substituent (at C4) | p38α Kinase IC50 (nM) | TNF-α Release IC50 (nM) |
| LEAD-001 | tert-Butyl | H | 150 | 200 |
| LEAD-002 | Phenyl | H | 85 | 110 |
| LEAD-003 | 4-Fluorophenyl | H | 25 | 35 |
| LEAD-004 | 4-Fluorophenyl | -CN | 15 | 22 |
| LEAD-005 | Cyclopropyl | H | 250 | 310 |
Causality Insight: The transition from an aliphatic tert-butyl (LEAD-001) to an aromatic phenyl group (LEAD-002) at R1 often enhances potency through π-stacking interactions. Adding an electron-withdrawing fluorine (LEAD-003) can further improve binding. Introducing a cyano group at the C4 position (LEAD-004) can engage an additional residue in a side pocket, significantly boosting potency. The smaller cyclopropyl group (LEAD-005) fails to make optimal contact, reducing activity.
Experimental Protocol: Homogeneous p38α Kinase Inhibition Assay
This protocol describes a self-validating system for quantifying the inhibitory potential of test compounds against p38α kinase.
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by p38α. Remaining ATP is converted to light by a luciferase/luciferin reaction; therefore, a lower light signal indicates higher kinase activity and weaker inhibition.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated substrate peptide (e.g., Biotin-MEF2A)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at 2x the desired final concentration)
-
Test compounds dissolved in 100% DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Methodology:
-
Compound Plating: Serially dilute test compounds in DMSO. Transfer 50 nL of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Prepare a 2x enzyme solution in kinase buffer. Add 5 µL of this solution to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Initiation of Reaction: Prepare a 2x substrate/ATP solution in kinase buffer. Add 5 µL to each well to start the reaction. The final ATP concentration should be at or near its Km for p38α.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Signal Readout: Incubate for 10 minutes in the dark, then measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualization: p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and the point of intervention.
Application in Neurodegenerative Diseases
The structural features of the this compound scaffold also make it suitable for designing modulators of targets implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[11][12]
Multi-Target Strategy for Alzheimer's Disease
Alzheimer's disease (AD) is a complex multifactorial disorder.[13] A promising therapeutic strategy involves designing multi-target-directed ligands. Biphenyl pyrazole scaffolds have been identified as first-in-class dual inhibitors of both acetylcholinesterase (AChE) and tau protein aggregation.[14]
-
AChE Inhibition: AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels in the brain, providing symptomatic relief.
-
Tau Aggregation Inhibition: The hyperphosphorylation and subsequent aggregation of tau protein into neurofibrillary tangles is a pathological hallmark of AD. Preventing this aggregation could slow disease progression.
A this compound derivative could be designed where the pyrazole core binds to the catalytic site of AChE, while appended aromatic systems (like a biphenyl group) interfere with the protein-protein interactions required for tau aggregation.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
Materials:
-
Human recombinant AChE
-
Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)
-
DTNB solution (in assay buffer)
-
ATCI solution (in assay buffer)
-
Test compounds dissolved in DMSO
-
Clear, flat-bottom 96-well plates
Methodology:
-
Compound and Enzyme Addition: To each well, add 20 µL of test compound dilution, 140 µL of assay buffer, and 20 µL of DTNB solution.
-
Pre-incubation: Add 20 µL of the AChE enzyme solution to each well (except for the blank control, which receives 20 µL of buffer). Mix and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of the substrate ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (V = ΔAbs/Δt) for each well. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the curve to determine the IC50 value.
Mandatory Visualization: Drug Discovery Workflow
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. ijpsr.info [ijpsr.info]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]
- 13. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of biphenyl pyrazole scaffold for neurodegenerative diseases: A novel class of acetylcholinesterase-centered multitargeted ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
1-butyl-1H-pyrazol-5-amine CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-butyl-1H-pyrazol-5-amine (CAS Number: 3524-17-2), a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.
Core Compound Identification and Properties
Chemical Identity:
| Identifier | Value | Source |
| Chemical Name | This compound | Santa Cruz Biotechnology[1] |
| CAS Number | 3524-17-2 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₇H₁₃N₃ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 139.20 g/mol | Santa Cruz Biotechnology[1] |
Physical Properties:
| Property | Estimated Value (for 1-sec-butyl-1H-pyrazol-5-amine) | Source |
| Boiling Point | 250.2°C at 760 mmHg | Alfa Chemistry[2] |
| Density | 1.09 g/cm³ | Alfa Chemistry[2] |
| Flash Point | 105.1°C | Alfa Chemistry[2] |
| Physical Form | Solid | Sigma-Aldrich |
Synthesis and Mechanistic Insights
The synthesis of 1-substituted-1H-pyrazol-5-amines is a well-established process in organic chemistry. A robust and adaptable method involves the condensation of a substituted hydrazine with a β-ketonitrile. This approach, exemplified by the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, offers high yields and purity.[3]
Proposed Synthetic Pathway for this compound:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Adapted from a similar synthesis[3]):
Materials:
-
Butylhydrazine hydrochloride
-
3-Oxopentanenitrile (or a similar β-ketonitrile)
-
Sodium hydroxide (NaOH)
-
Suitable solvent (e.g., ethanol or water)
Procedure:
-
Preparation of Butylhydrazine Free Base: In a round-bottom flask, dissolve butylhydrazine hydrochloride in an appropriate solvent. Add a stoichiometric equivalent of a base, such as sodium hydroxide, to neutralize the hydrochloride and generate the free butylhydrazine in situ.
-
Reaction Initiation: To the solution of butylhydrazine, add the β-ketonitrile dropwise at room temperature with stirring.
-
Cyclization: Heat the reaction mixture to reflux. The condensation and subsequent cyclization to form the pyrazole ring typically occur under these conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by extraction with an organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Causality in Experimental Choices: The use of a base is critical to deprotonate the butylhydrazine hydrochloride, which allows the nitrogen to act as a nucleophile. Heating the reaction mixture provides the necessary activation energy for the cyclization step. The choice of solvent can influence reaction rates and solubility of reactants and products.
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not available, the expected spectroscopic data can be inferred from closely related structures, such as 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.[3]
¹H NMR (Predicted):
-
Alkyl Chain Protons: A triplet corresponding to the terminal methyl group (CH₃) of the butyl chain, and multiplets for the methylene groups (CH₂).
-
Pyrazole Ring Protons: Two distinct signals in the aromatic region corresponding to the protons on the pyrazole ring.
-
Amine Protons: A broad singlet for the NH₂ protons, which is exchangeable with D₂O.
¹³C NMR (Predicted):
-
Alkyl Chain Carbons: Signals in the aliphatic region corresponding to the four carbons of the butyl group.
-
Pyrazole Ring Carbons: Three distinct signals in the aromatic/heteroaromatic region for the carbons of the pyrazole ring.
IR Spectroscopy (Predicted):
-
N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching: Bands in the region of 2850-2960 cm⁻¹ due to the C-H bonds of the butyl group.
-
C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the pyrazole ring.
Mass Spectrometry (Predicted):
-
Molecular Ion Peak (M⁺): A peak at m/z = 139, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Characteristic fragmentation of the butyl chain and the pyrazole ring.
Reactivity and Potential Applications
The this compound molecule possesses two primary sites for electrophilic attack: the exocyclic amino group and the N2 nitrogen of the pyrazole ring. The amino group is generally the more nucleophilic and will be the primary site of reaction under most conditions.
Key Reactions:
-
Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides and sulfonyl chlorides to form the corresponding amides and sulfonamides.[4]
-
Alkylation: Reaction with alkyl halides can lead to N-alkylation at the amino group.
-
Condensation: Condensation with aldehydes and ketones forms Schiff bases, which can be further reduced to secondary amines.[5]
-
Cyclocondensation: Reaction with 1,3-dicarbonyl compounds can lead to the formation of fused heterocyclic systems like pyrazolopyrimidines.
Potential Applications:
The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of compounds with potential applications in:
-
Drug Discovery: The pyrazole scaffold is a common feature in many biologically active molecules. This compound can serve as a starting point for the development of novel therapeutic agents.
-
Agrochemicals: Pyrazole derivatives are known to exhibit insecticidal and herbicidal activities.
-
Materials Science: The heterocyclic nature of the molecule makes it a candidate for incorporation into functional materials, such as ligands for metal complexes or components of organic electronics.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Hazard Classifications (for related aminopyrazoles):
-
Acute Toxicity, Oral (Category 4) [6]
-
Skin Corrosion/Irritation (Category 2) [6]
-
Serious Eye Damage/Eye Irritation (Category 2A) [6]
-
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3) [6]
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.
References
- Pollock, P. M.; Cole, K. P. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Org. Synth.2014, 91, 19-30. [Link]
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank2021, 2021(4), M1291. [Link]
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank2021, 2021(2), M1196. [Link]
Sources
A Technical Guide to the Solubility of 1-butyl-1H-pyrazol-5-amine in Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of 1-butyl-1H-pyrazol-5-amine in common organic solvents. Given the scarcity of published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and robust experimental protocols for generating reliable data.
The Critical Role of Solubility in Pharmaceutical Development
Solubility is a cornerstone physicochemical property in drug discovery and development. It fundamentally dictates a compound's bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy.[1][2] A drug must be in a dissolved state to be absorbed and reach its target in the body.[3][4] Poor solubility can lead to inadequate drug absorption, necessitating higher doses that may increase toxicity, or it can terminate the development of a promising new chemical entity (NCE) altogether.[2][3] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making the characterization of solubility in both aqueous and organic media a critical early-stage activity.[3][4] Understanding solubility in organic solvents is particularly crucial for synthesis, purification, formulation of non-aqueous dosage forms, and for developing analytical methods.[5]
Physicochemical Profile and Predicted Solubility of this compound
To estimate the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.
Molecular Structure:
-
Chemical Formula: C₇H₁₃N₃
-
Molecular Weight: 139.20 g/mol [6]
-
Structure: A five-membered pyrazole ring with a primary amine group at the 5-position and an n-butyl group attached to one of the nitrogen atoms.
This structure presents a combination of polar and non-polar characteristics that will govern its interaction with various solvents.
-
Polar Features: The primary amine (-NH₂) group and the pyrazole ring's nitrogen atoms are key polar centers. The amine group can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen's lone pair).[7][8] This capacity for hydrogen bonding is a powerful driver of solubility in protic and polar aprotic solvents.[9]
-
Non-Polar Features: The n-butyl (-C₄H₉) alkyl chain is a non-polar, hydrophobic moiety.[8] This group will favor interactions with non-polar solvents through van der Waals forces.[8]
The overall solubility of the molecule is a balance between these competing features. The presence of the butyl group reduces its aqueous solubility compared to a smaller analogue, while the amine and pyrazole functionalities ensure it is not entirely lipophilic. A predicted LogP (a measure of lipophilicity) for the closely related 1-butyl-3-methyl-1H-pyrazol-5-amine is 1.57, suggesting a compound that is moderately more soluble in organic phases than in water.[10]
Predicted Solubility in Common Organic Solvents
Based on the "like dissolves like" principle, we can predict the solubility of this compound across a spectrum of solvents. These predictions should be experimentally verified.
| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Rationale |
| Hexane | 0.1 | Non-polar Aliphatic | Low / Insoluble | The high polarity of the amine and pyrazole ring is incompatible with the non-polar nature of hexane. |
| Toluene | 2.4 | Non-polar Aromatic | Low | The aromatic nature of toluene offers minimal interaction with the polar functional groups. The butyl chain provides only weak affinity. |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Moderate | DCM is a weak hydrogen bond acceptor and its moderate polarity can solvate the molecule to some extent, but strong solute-solute interactions (H-bonding) may limit solubility. |
| Ethyl Acetate | 4.4 | Polar Aprotic | Moderate to High | As a hydrogen bond acceptor, ethyl acetate can interact favorably with the amine group. Its polarity is sufficient to dissolve the molecule effectively. |
| Acetone | 5.1 | Polar Aprotic | High | Acetone is a strong hydrogen bond acceptor and its high polarity should readily dissolve the compound. |
| Ethanol | 4.3 | Polar Protic | High | Ethanol is both a hydrogen bond donor and acceptor, allowing it to form strong intermolecular bonds with the amine and pyrazole nitrogens, leading to favorable solvation.[9] |
| Methanol | 5.1 | Polar Protic | High | Similar to ethanol, methanol's ability to hydrogen bond and its high polarity make it an excellent solvent for this compound.[9] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very High | DMSO is a highly polar, strong hydrogen bond acceptor capable of disrupting the intermolecular hydrogen bonds of the solute, leading to high solubility. |
| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Very High | Like DMSO, DMF is a highly polar aprotic solvent that is an excellent hydrogen bond acceptor, making it a very effective solvent. |
Experimental Determination of Equilibrium Solubility
The most reliable method for determining solubility is through experimentation. The equilibrium (or shake-flask) method is a gold-standard technique.[2] This protocol ensures that the solvent is fully saturated with the solute.
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure equilibrium with the saturated solution is achieved.
-
Equilibration: Seal the vials tightly and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator. The system should be left to equilibrate for a period sufficient to reach saturation, typically 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more rapid and complete separation, centrifuge the vials at high speed.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) without disturbing the solid pellet.
-
Dilution: Accurately dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Analytical Quantification: RP-HPLC Method
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for accurately quantifying the concentration of this compound in the saturated solvent samples. Pyrazole derivatives are well-suited for this technique.[11][12]
Recommended HPLC Protocol
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a standard choice for separating moderately polar compounds.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier like acetonitrile or methanol. A typical starting point could be a 70:30 or 60:40 mixture of organic to aqueous phase.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: The pyrazole ring provides UV absorbance. The optimal wavelength should be determined by scanning a standard solution, but a starting point of 210-254 nm is reasonable.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area versus concentration.
-
Inject the diluted experimental samples.
-
Determine the concentration of the samples from the linear regression of the calibration curve.
-
Key Factors Influencing Solubility
The solubility of a compound is not a fixed value but is influenced by several environmental and intrinsic factors.
Caption: Factors Governing the Solubility of an Organic Compound.
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[4][13] This is because the dissolution process is often endothermic, meaning it consumes heat to overcome the crystal lattice energy of the solid.
-
pH and Ionization: In protic solvents (like alcohols) or in the presence of acidic/basic excipients, the amine group of this compound can be protonated. The resulting salt form is typically much more polar and exhibits significantly different solubility than the neutral free base.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy.[2] Amorphous forms are generally more soluble than their more stable crystalline counterparts. It is crucial to characterize the solid form being used in solubility studies.
Conclusion
References
- Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
- BenchChem. (2025). High-Performance Liquid Chromatography (HPLC)
- Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
- Drug Discovery News. (2018). Substance solubility.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN pharmaceutics, 2012.
- Lumen Learning. Properties of amines | Organic Chemistry II.
- Solubility of Things. Pyrazole.
- CK-12 Foundation. (2026). Physical Properties of Amines.
- RMIT Open Press. 3.4.
- MDPI. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. [Link]
- MDPI. (2022).
- Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties.
- Lumen Learning. 15.12 Physical Properties of Amines.
- International Journal of Chemical and Pharmaceutical Analysis.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
- University document. Solubility of Organic Compounds.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Propyl-1H-pyrazol-5-amine | C6H11N3 | CID 1084923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]
- 8. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. chemscene.com [chemscene.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PubChemLite - 1-(tert-butyl)-1h-pyrazol-5-amine (C7H13N3) [pubchemlite.lcsb.uni.lu]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 1-butyl-1H-pyrazol-5-amine: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-butyl-1H-pyrazol-5-amine in Modern Chemistry
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse pharmacological activities. Among its derivatives, 1-substituted-5-aminopyrazoles are crucial building blocks for the synthesis of a wide array of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and agrochemicals. This compound, with its specific N-alkylation, offers a unique combination of lipophilicity and hydrogen bonding capabilities, making it a valuable intermediate in drug discovery programs. This guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the selection of starting materials and a detailed examination of the underlying reaction mechanisms.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the 1-substituted-5-aminopyrazole core predominantly relies on the cyclocondensation of a hydrazine derivative with a three-carbon synthon possessing electrophilic sites at the 1 and 3 positions. The choice of these starting materials is critical and dictates the efficiency, regioselectivity, and overall success of the synthesis.
Strategy 1: The Preeminent Route via β-Ketonitriles or their Enamine Equivalents
The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the reaction of a substituted hydrazine with a β-ketonitrile or a related derivative, such as a β-enaminonitrile.[1][2] This approach is favored for its reliability and the ready availability of the requisite starting materials.
The key starting materials for the synthesis of this compound via this strategy are:
-
Butylhydrazine: This N-substituted hydrazine serves as the source of the two nitrogen atoms in the pyrazole ring and introduces the butyl group at the N1 position. It is commercially available, often as a hydrochloride salt, which requires neutralization prior to reaction.
-
A Three-Carbon Synthon: The most common three-carbon synthons for this reaction are β-ketonitriles or their enamine analogs. A prime example is 3-aminocrotononitrile (also known as β-aminocrotononitrile).[3][4]
The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen of butylhydrazine attacks the carbonyl group (or the β-carbon of the enaminonitrile), leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom onto the nitrile carbon, followed by tautomerization to yield the aromatic 5-aminopyrazole ring.[1][2]
Experimental Protocol: A Representative Synthesis of a 1-Alkyl-1H-pyrazol-5-amine
The following protocol is adapted from a robust and well-documented procedure for the synthesis of the analogous 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, as detailed in Organic Syntheses.[3] This procedure can be modified for the synthesis of this compound by substituting butylhydrazine for tert-butylhydrazine.
Starting Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Butylhydrazine hydrochloride | 124.61 | (To be calculated) | (To be calculated) | Commercially available. |
| 2 M Sodium Hydroxide | 40.00 | (To be calculated) | (To be calculated) | For neutralization. |
| 3-Aminocrotononitrile | 82.10 | (To be calculated) | (To be calculated) | Commercially available.[4][5] |
| Toluene | - | (To be calculated) | - | Solvent. |
| Water | - | (To be calculated) | - | For workup. |
Step-by-Step Methodology
-
Preparation of Butylhydrazine Free Base: In a three-necked round-bottomed flask equipped with a magnetic stirrer, add butylhydrazine hydrochloride. To this, add a 2 M solution of sodium hydroxide in a 1:1 molar ratio to neutralize the hydrochloride and liberate the free butylhydrazine. Stir at room temperature until a clear solution is obtained.
-
Reaction with 3-Aminocrotononitrile: To the solution of butylhydrazine, add 3-aminocrotononitrile in a 1:1 molar ratio.
-
Cyclocondensation: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 90-100 °C) in a suitable solvent such as ethanol or toluene. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Isolation: Upon completion of the reaction, cool the mixture to room temperature. If the product crystallizes, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualization of the Synthetic Workflow
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Pathways
While the condensation of butylhydrazine with a β-ketonitrile or its enamine is the most direct route, other methods for the synthesis of 5-aminopyrazoles are documented and may be applicable.
Strategy 2: From Malononitrile Derivatives
The reaction of substituted hydrazines with malononitrile or its derivatives can also yield 5-aminopyrazoles.[1] This pathway can be advantageous when the corresponding β-ketonitriles are not readily accessible.
Diagram 2: Alternative Synthesis from Malononitrile
Caption: Alternative synthetic route from malononitrile derivatives.
Conclusion and Future Perspectives
The synthesis of this compound is most effectively achieved through the well-established cyclocondensation reaction between butylhydrazine and a suitable three-carbon synthon, with 3-aminocrotononitrile being a prime candidate. This method is robust, high-yielding, and benefits from readily available starting materials. The provided experimental protocol, adapted from a reliable source, offers a solid foundation for researchers to produce this valuable building block. As the demand for novel pyrazole-based compounds in drug discovery and materials science continues to grow, the optimization of existing synthetic routes and the development of new, more sustainable methods will remain an active area of research.
References
- Pollock, P. M.; Cole, K. P. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses2014, 91, 197-206. [Link]
- Al-Zoubi, R. M.; Al-Hamarsheh, M. M.; Al-Sbou, Y. Z. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry2011, 7, 179-204. [Link]
- PubChem. 3-Amino-2-butenenitrile. [Link]
- Alnajjar, R. A.; Gheath, A. H. Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research2014, 6(7), 1426-1431. [Link]
- Fichez, J.; Busca, P.; Prestat, G. Recent Advances in Aminopyrazoles Synthesis and Functionalization. European Journal of Organic Chemistry2016, 2016(3), 323-343. [Link]
- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
- MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
- ResearchGate. SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. [Link]
- ACS Omega.
- Google Patents. Process for the production of 3-aminocrotononitrile.
- Beilstein Journal of Organic Chemistry.
- Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. [Link]
- Beilstein Journal of Organic Chemistry.
- Journal of the Chemical Society, Perkin Transactions 2.
- Journal of the Chemical Society, Perkin Transactions 1. Some reactions of β-ketoesters derived from 9,10-phenanthraquinone with ammonia, hydrazine, and substituted hydrazines. [Link]
- ResearchGate. Synthesis of 1,4‐bis(phenylsulfonyl)
- PMC. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-Aminocrotononitrile 96 1118-61-2 [sigmaaldrich.com]
- 5. CAS 1118-61-2: 3-Amino-2-butenenitrile | CymitQuimica [cymitquimica.com]
electrophilic substitution reactions of 1-butyl-1H-pyrazol-5-amine
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 1-butyl-1H-pyrazol-5-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs. Its value lies in its unique physicochemical properties and its capacity for versatile functionalization. Among its derivatives, this compound serves as a key building block, with its reactivity profile being of paramount importance for the synthesis of novel molecular entities. This guide provides a comprehensive technical overview of the , grounded in mechanistic principles and supported by actionable experimental protocols. We will explore the electronic factors governing its reactivity, detail the regioselectivity of key transformations, and offer field-proven insights into reaction conditions.
Introduction: The Pyrazole Core in Modern Chemistry
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This arrangement confers a unique electronic structure, making them amphoteric—capable of acting as both weak acids and weak bases.[1] The pyrazole nucleus is a privileged scaffold in drug discovery, valued for its metabolic stability and ability to participate in hydrogen bonding and π-π stacking interactions with biological targets.[2]
The subject of this guide, this compound, is a highly valuable synthetic intermediate. The N-butyl group enhances lipophilicity and solubility in organic solvents, while the 5-amino group is a powerful activating and directing group that profoundly influences the molecule's reactivity in electrophilic substitution reactions. Understanding and controlling these reactions is fundamental to leveraging this scaffold for the development of novel therapeutics.
Electronic Properties and Regioselectivity
The outcome of an electrophilic aromatic substitution reaction is dictated by the electron density of the aromatic ring and the stability of the intermediate carbocation (sigma complex). In the case of this compound, the regioselectivity is overwhelmingly directed to the C4 position.
-
Activating Effects : The 5-amino group is a potent electron-donating group (EDG) through resonance. Its lone pair of electrons is delocalized into the pyrazole ring, significantly increasing the nucleophilicity of the system, particularly at the C4 position. This makes the ring highly activated towards electrophilic attack compared to unsubstituted pyrazole.[3]
-
Directing Effects : The amino group directs incoming electrophiles to the position ortho to it, which is the C4 position. Attack at C4 allows for the formation of a resonance-stabilized sigma complex where the positive charge can be delocalized onto the exocyclic amino nitrogen, providing substantial stabilization. Attack at C3 is electronically disfavored as it would disrupt the aromatic sextet and place a positive charge adjacent to the electron-deficient pyridine-like nitrogen (N2).[4][5]
-
The Role of the N1-Butyl Group : The N-butyl group is primarily an electron-donating group through a weak inductive effect. Its main role is steric and it does not override the powerful directing effect of the 5-amino group.
Therefore, electrophilic attack on this compound predictably occurs at the C4 position.
General Mechanism of Electrophilic Substitution
The reaction proceeds via a canonical two-step electrophilic aromatic substitution (EAS) mechanism.[6] First, the electron-rich C4 carbon of the pyrazole ring attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is the rate-determining step. In the second, rapid step, a base removes the proton from the C4 carbon, restoring the aromaticity of the ring and yielding the substituted product.
Key Electrophilic Substitution Reactions
Due to the strong activation by the 5-amino group, reactions can often proceed under mild conditions.
Halogenation
Halogenation is a fundamental transformation, introducing a synthetically versatile handle for subsequent cross-coupling reactions. Direct C-H halogenation using N-halosuccinimides (NXS) is highly effective, metal-free, and proceeds under mild conditions.[7][8][9]
-
Bromination : N-Bromosuccinimide (NBS) is the reagent of choice for efficient C4-bromination.
-
Chlorination : N-Chlorosuccinimide (NCS) provides the corresponding C4-chloro derivative.
-
Iodination : N-Iodosuccinimide (NIS) is used for C4-iodination.
The reaction is typically performed at room temperature in a suitable solvent like Dimethyl Sulfoxide (DMSO), which can act as both a solvent and a catalyst.[7][9]
Nitration
Nitration introduces a nitro group, which is a versatile functional group that can be reduced to an amine or used as an electron-withdrawing group.
-
Reagents : The classic nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is effective.[10] Milder conditions, such as using nitric acid in trifluoroacetic anhydride, can also be employed to avoid potential side reactions with the highly activated ring.[11]
-
Outcome : The reaction yields 1-butyl-4-nitro-1H-pyrazol-5-amine.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H), which can enhance water solubility or serve as a protecting group.
-
Reagents : Fuming sulfuric acid (H₂SO₄/SO₃) is the standard reagent for sulfonation.[10]
-
Outcome : The reaction produces 1-butyl-5-amino-1H-pyrazole-4-sulfonic acid.
Friedel-Crafts Reactions
Friedel-Crafts acylation and alkylation are generally challenging for pyrazoles. The pyridine-like nitrogen atom (N2) is a Lewis base and can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to deactivation of the ring and preventing the desired substitution.[12][13] However, under specific conditions with milder catalysts, C4-acylation may be achievable, though it often requires careful optimization.[13]
Summary of Reactions
| Reaction Type | Reagent(s) | Electrophile | Product | Citation(s) |
| Bromination | N-Bromosuccinimide (NBS) | Br⁺ | 1-butyl-4-bromo-1H-pyrazol-5-amine | [7][8][9] |
| Chlorination | N-Chlorosuccinimide (NCS) | Cl⁺ | 1-butyl-4-chloro-1H-pyrazol-5-amine | [7][8][9] |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 1-butyl-4-nitro-1H-pyrazol-5-amine | [10][11] |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 1-butyl-5-amino-1H-pyrazole-4-sulfonic acid | [10] |
Experimental Protocols
The following protocols are representative methodologies. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: C4-Bromination of this compound
This protocol is adapted from established methods for the halogenation of 5-aminopyrazoles.[7][9] The use of NBS provides high regioselectivity under mild, metal-free conditions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).
-
Dissolve the starting material in anhydrous DMSO (5 mL).
-
Add N-Bromosuccinimide (1.05 mmol, 1.05 equiv) portion-wise to the solution at room temperature. The addition should be done carefully to control any potential exotherm.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 20 mL) followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-butyl-4-bromo-1H-pyrazol-5-amine.
General Workflow Diagram
Applications in Drug Development
The functionalization of this compound via electrophilic substitution is a critical first step in the synthesis of more complex molecules. The introduction of a halogen at the C4 position, for instance, opens the door to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile installation of aryl, vinyl, or alkynyl groups. This strategy is a powerful tool for rapidly building molecular diversity in lead optimization campaigns. Similarly, the nitro and amino functionalities resulting from nitration and subsequent reduction are key pharmacophoric elements and synthetic handles.
Conclusion
This compound is a highly activated heterocyclic system that undergoes electrophilic substitution with high regioselectivity at the C4 position. This reactivity is dominated by the powerful electron-donating and ortho-directing effects of the 5-amino group. Standard transformations such as halogenation, nitration, and sulfonation proceed efficiently, often under mild conditions, providing key intermediates for pharmaceutical research and development. While Friedel-Crafts reactions remain challenging due to catalyst inhibition, the overall synthetic utility of this scaffold is immense. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists working to harness the chemical potential of substituted pyrazoles.
References
- BenchChem. (2025). Application Notes and Protocols for Regioselective Functionalization of Pyrazoles Using Boronic Acids. BenchChem.
- El-Aal, H. A. K. A. (n.d.). Friedel‐Crafts chemistry: Part 41. A new facile synthesis of indeno[1,2‐c] pyrazoles, 2H. SciSpace.
- Vetica, F., et al. (n.d.). Asymmetric Organocatalytic Friedel–Crafts Hydroxyalkylation of Indoles Using Electrophilic Pyrazole-4,5-diones. Thieme E-Books & E-Journals.
- Anonymous. (2023).
- Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
- Anonymous. (n.d.). Preparation and properties of some pyrazolyl ketones. Journal of the Chemical Society C.
- Anonymous. (n.d.). Facile Synthesis and Sulfonylation of 4-Aminopyrazoles.
- Anonymous. (n.d.). Scheme for obtaining sulfonyl derivatives of aminopyrazoles.
- Anonymous. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH.
- Anonymous. (n.d.). Pyrazole.
- Anonymous. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
- Anonymous. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Scribd.
- Anonymous. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole.
- Anonymous. (n.d.). Halogenations of 3-aryl-1 H -pyrazol-5-amines.
- Anonymous. (n.d.). Studies on Aminopyrazoles: Antibacterial Activity of Some Novel Pyrazolo[1,5-a]pyrimidines Containing Sulfonamido Moeieties.
- Anonymous. (2017).
- He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- Anonymous. (2021). Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu. Chemical Science (RSC Publishing). [Link]
- Anonymous. (n.d.). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.
- Anonymous. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
- He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- Anonymous. (n.d.). Several synthetic methods for sulfonated pyrazoles.
- Anonymous. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- Anonymous. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- Anonymous. (2025). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES.
- Anonymous. (n.d.). Effect of substituents on pyrazole synthesis.
- Anonymous. (n.d.). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles.
- Anonymous. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH.
- Anonymous. (n.d.).
- Anonymous. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
- Anonymous. (2021).
- Anonymous. (n.d.). 1h-pyrazol-5-amine. Sigma-Aldrich.
- Anonymous. (n.d.). 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning.
- Anonymous. (2015). Regioselective synthesis of 3- and 5-aminopyrazoles. The Heterocyclist - WordPress.com.
- Anonymous. (n.d.). Synthesis of 1,4‐bis(phenylsulfonyl)‐1H‐pyrazol‐5‐amine derivatives (3).
- Anonymous. (n.d.). Direct nitration of five membered heterocycles. University of Michigan.
- Anonymous. (n.d.). Studies on aminopyrazoles: antibacterial activity of some novel pyrazol. PubMed.
- Anonymous. (n.d.). Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles. NIH.
- Anonymous. (2025). Straightforward chemoselective 4-nitration of 5-aminoisoxazoles.
- Anonymous. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. NIH.
- Anonymous. (n.d.).
- Anonymous. (2025). Direct nitration of five membered heterocycles.
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. Beilstein Archives - Halogenations of 3-aryl-1H-pyrazol-5-amines [beilstein-archives.org]
- 10. scribd.com [scribd.com]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
The Strategic Utility of 1-butyl-1H-pyrazol-5-amine in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus stands as a cornerstone in the architecture of contemporary pharmaceuticals, prized for its metabolic stability and versatile chemical reactivity.[1][2] Within this privileged class of heterocycles, 1-butyl-1H-pyrazol-5-amine emerges as a particularly strategic building block. Its unique structural features—a reactive amino group for diverse functionalization, a butyl group at the N1 position influencing solubility and pharmacokinetic properties, and the inherent biological relevance of the pyrazole core—make it an invaluable synthon in the quest for novel therapeutic agents. This guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its application in the construction of bioactive molecules, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Pyrazole Scaffold in Drug Discovery
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a recurring motif in a multitude of approved drugs and clinical candidates.[3] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and metal chelation, while maintaining favorable metabolic profiles.[4] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[3][5] The 5-amino-substituted pyrazoles, in particular, are highly versatile intermediates, with the amino group serving as a handle for the introduction of diverse pharmacophoric elements.[6]
Physicochemical Properties and Spectroscopic Data of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 3524-17-2 | [7] |
| Molecular Formula | C₇H₁₃N₃ | [7] |
| Molecular Weight | 139.20 g/mol | [7] |
Synthesis of this compound: A Reliable Protocol
A robust and scalable synthesis is essential for the widespread application of any building block. While a specific peer-reviewed protocol for this compound is not extensively documented, a reliable synthesis can be adapted from the well-established procedure for its tert-butyl analog, as detailed in Organic Syntheses.[8] The fundamental reaction involves the condensation of a substituted hydrazine with a β-ketonitrile.
Conceptual Workflow for Synthesis
Caption: Synthesis of this compound.
Detailed Experimental Protocol (Adapted from Organic Syntheses)
Materials:
-
Butylhydrazine hydrochloride
-
Sodium hydroxide (2 M solution)
-
3-Aminocrotononitrile
-
Toluene
-
Deionized water
Procedure:
-
Preparation of Butylhydrazine Free Base: In a three-necked round-bottomed flask equipped with a mechanical stirrer, add butylhydrazine hydrochloride. While stirring, slowly add an equimolar amount of 2 M sodium hydroxide solution at room temperature. Stir until a complete solution is formed.
-
Condensation Reaction: To the solution of butylhydrazine, add an equimolar amount of 3-aminocrotononitrile.
-
Cyclization: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.
Causality Behind Experimental Choices:
-
Use of Butylhydrazine Hydrochloride and NaOH: This in-situ generation of the free base of butylhydrazine is a common and practical approach, avoiding the need to handle the potentially more reactive and less stable free hydrazine.
-
3-Aminocrotononitrile as the C3 Synthon: This reagent provides the necessary three-carbon backbone and the nitrile group which facilitates the cyclization to form the pyrazole ring.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the condensation and subsequent intramolecular cyclization reactions.
Key Reactions and Mechanistic Insights
The synthetic utility of this compound lies in the reactivity of its 5-amino group, which readily participates in a variety of bond-forming reactions.
A. Synthesis of Pyrazolo[1,5-a]pyrimidines
A prominent application of 5-aminopyrazoles is in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antibacterial effects.[8][9] The reaction typically involves the condensation of the 5-aminopyrazole with a 1,3-dielectrophilic species, such as a β-diketone or its equivalent.
General Reaction Scheme:
Caption: Synthesis of Pyrazolo[1,5-a]pyrimidines.
Mechanistic Rationale: The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the β-diketone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazolo[1,5-a]pyrimidine core.
B. N-Sulfonylation Reactions
The amino group of this compound can be readily sulfonated to form pyrazole-sulfonamide hybrids. Sulfonamides are a well-established pharmacophore in medicinal chemistry, known for their antibacterial, anticancer, and anti-inflammatory properties.[4]
Detailed Experimental Protocol for N-Sulfonylation:
Materials:
-
This compound
-
An appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Triethylamine
-
Acetonitrile
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Addition of Reagents: Add the sulfonyl chloride (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.2 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.[1]
Self-Validating System: The success of the reaction can be easily monitored by the disappearance of the starting amine and the appearance of a new, less polar spot on the TLC plate. The structure of the product can be unequivocally confirmed by spectroscopic methods such as NMR and Mass Spectrometry.
Case Studies in Drug Discovery
While specific examples of marketed drugs derived directly from this compound are not prominently documented, its structural motif is present in numerous patented compounds with potential therapeutic applications, particularly in the realm of kinase inhibitors.
Case Study 1: Pyrazole Derivatives as Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10] The pyrazole scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binder in the ATP-binding pocket of the enzyme.[11]
A patent for pyrazole derivatives as protein kinase inhibitors describes compounds with a general structure that can be conceptually derived from this compound.[1] These compounds have shown activity against cyclin-dependent kinase 2 (cdk2) and glycogen synthase kinase-3 (GSK-3), both of which are important targets in cancer and neurodegenerative diseases.
| Compound Class | Target Kinase(s) | Therapeutic Area |
| Pyrazole Derivatives | cdk2, GSK-3 | Cancer, Neurodegenerative Diseases |
Case Study 2: Pyrazolo[4,3-d]pyrimidines for Acute Lung Injury
In a study on novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury, a series of N-butyl substituted compounds were synthesized and evaluated.[12] Although the starting material was not explicitly this compound, the final structures contain the N-butyl pyrazole moiety, highlighting the importance of this substitution pattern for biological activity. For instance, (E)-N-Butyl-1-methyl-3-propyl-5-styryl-1H-pyrazolo[4,3-d]pyrimidin-7-amine was synthesized and characterized.[12]
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its amino group allow for the construction of a wide array of complex heterocyclic systems. The presence of the butyl group provides a handle to modulate physicochemical properties, which is a critical aspect of drug design. While its direct incorporation into marketed drugs is yet to be widely reported, the prevalence of the N-alkylated aminopyrazole scaffold in numerous patented bioactive compounds underscores its potential. Future research will likely focus on the exploration of novel reaction methodologies to further expand the chemical space accessible from this synthon and the systematic evaluation of its derivatives against a broader range of biological targets.
References
- Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 193-204. [Link]
- Becerra, D., Rojas, H., & Castillo, J. C. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(1), M1196. [Link]
- Goshu, G. M., Ghose, D., Bain, J. M., Pierce, P. G., Begley, D. W., Hewitt, S. N., ... & Hagen, T. J. (2015). Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. Bioorganic & medicinal chemistry letters, 25(24), 5699–5704. [Link]
- Wang, Y., Zhang, Y., Wang, Y., Li, Y., Li, J., & Li, J. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Medicinal Chemistry Research, 28(5), 725-738. [Link]
- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017).
- Arora, A., & Scholar, M. P. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 25(21), 5036. [Link]
- Alam, M. J., Alam, O., Naim, M. J., & Alam, M. A. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]
- Vertex Pharmaceuticals Incorporated. (2011). Pyrazole-amine compounds useful as kinase inhibitors.
- Artham, T., & Hong, S. S. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent patents on anti-cancer drug discovery, 6(2), 186–195. [Link]
- Silva, A. M., & Portilla, J. (2021). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
- Zhang, X., Li, X., & Wang, H. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882.
- Singh, N., & Sharma, A. (2016). Current status of pyrazole and its biological activities. Journal of parallel and distributed computing, 66(10), 1-19. [Link]
- Fang, Z. (2019). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Huang, D., Wang, Y., Chen, J., & Yang, X. (2018). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Monatshefte für Chemie-Chemical Monthly, 149(3), 457-463. [Link]
- Bayer Schering Pharma Aktiengesellschaft. (2015). 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer.
- Becerra, D., Rojas, H., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]
- Becerra, D., Rojas, H., & Castillo, J. C. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molecules, 26(16), 4983. [Link]
- Astex Therapeutics Ltd. (2014). Pyrazolyl quinoxaline kinase inhibitors. PubChem. US-8895601-B2. [Link]
- Dow Agrosciences LLC. (2018). ( 12 ) United States Patent. Googleapis.com. US 9890117 B2. [Link]
- Alam, M. J., Alam, O., Naim, M. J., & Alam, M. A. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]
- Reddy, T. S., Hariprasad, C., Venkataiah, S., Naidu, A., & Dubey, P. K. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. Indian Journal of Heterocyclic Chemistry, 22(3), 273-278. [Link]
- Li, Y., Zhang, Y., Wang, Y., Li, Y., Li, J., & Li, J. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]
Sources
- 1. WO2002018346A1 - Pyrazole derivatives and their use as protein kinase inhibitors - Google Patents [patents.google.com]
- 2. WO2005009435A1 - Aminopyrazole compounds and use as chk1 inhibitors - Google Patents [patents.google.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. data.epo.org [data.epo.org]
- 12. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of 1-butyl-1H-pyrazol-5-amine: A Comprehensive Technical Guide for Chemical Researchers
Introduction: The Significance of the 5-Aminopyrazole Scaffold
The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous compounds with a wide array of biological activities. Its derivatives have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and therapeutics for neurodegenerative diseases. The N-alkylation of the pyrazole ring, specifically with a butyl group, modulates the compound's lipophilicity and pharmacokinetic profile, making 1-butyl-1H-pyrazol-5-amine a key intermediate for targeted drug design. This guide provides an in-depth review of the principal synthetic routes to this valuable building block, focusing on mechanistic understanding, practical experimental protocols, and comparative analysis of methodologies.
Primary Synthetic Strategy: Cyclocondensation of β-Ketonitriles with Butylhydrazine
The most robust and widely employed method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine.[1][2] This approach offers high versatility and generally proceeds with good yields. For the synthesis of this compound, the key precursors are butylhydrazine and 3-oxohexanenitrile.
Mechanistic Rationale
The reaction proceeds via a well-established two-step mechanism. The initial step involves the nucleophilic attack of the terminal nitrogen atom of butylhydrazine on the electrophilic carbonyl carbon of 3-oxohexanenitrile. This leads to the formation of a hydrazone intermediate. The second step is an intramolecular cyclization, where the other nitrogen atom of the hydrazine moiety attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring system after tautomerization.[1][2]
Below is a diagram illustrating the reaction mechanism.
Sources
An In-depth Technical Guide to the Reactivity of the Amine Group in 1-butyl-1H-pyrazol-5-amine
Abstract
This technical guide provides a comprehensive exploration of the chemical reactivity of the exocyclic amine group in 1-butyl-1H-pyrazol-5-amine. This versatile heterocyclic building block is of significant interest to researchers in medicinal chemistry and drug development due to its utility in the synthesis of a variety of fused heterocyclic systems with diverse biological activities. This document delves into the synthesis of the parent molecule, the electronic and steric factors governing its reactivity, and detailed protocols for key transformations including acylation, alkylation, and cyclization reactions. Mechanistic insights, quantitative data, and visual workflows are provided to offer a field-proven perspective for scientists engaged in the design and synthesis of novel pyrazole-based compounds.
Introduction: The Strategic Importance of 5-Aminopyrazoles
The 5-aminopyrazole scaffold is a privileged heterocyclic motif in drug discovery, forming the core of numerous biologically active compounds.[1] Its structural resemblance to purine bases allows for interaction with a wide array of biological targets, including protein kinases, which are pivotal in cellular signaling pathways.[2] The strategic placement of the amine group at the C5 position, adjacent to the N1-substituted nitrogen, renders it a highly reactive nucleophile, making it a cornerstone for the synthesis of fused pyrazoloazines such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[2][3] These fused systems are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.
The N1-substituent plays a crucial role in modulating the physical, chemical, and biological properties of the pyrazole ring. The 1-butyl group, the focus of this guide, imparts increased lipophilicity compared to smaller alkyl groups, which can significantly influence pharmacokinetic properties. Furthermore, the steric and electronic effects of the butyl group have a discernible impact on the reactivity of the adjacent C5-amino group, a central theme that will be explored in detail throughout this guide.
Synthesis of the Core Scaffold: this compound
Adapted Synthetic Protocol
Reaction Scheme:
Step-by-Step Methodology:
-
Preparation of Butylhydrazine Free Base: In a three-necked round-bottomed flask equipped with a mechanical stirrer, charge butylhydrazine hydrochloride (1.0 eq). Add a 2 M aqueous solution of sodium hydroxide (1.0 eq) and stir at ambient temperature until a complete solution is formed.
-
Condensation: To the resulting solution, add 3-oxopropanenitrile (or a suitable β-ketonitrile) (1.0 eq).
-
Cyclization: Heat the reaction mixture to 90 °C with vigorous stirring for 18-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the biphasic mixture to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Causality Behind Experimental Choices:
-
The in situ generation of the free butylhydrazine from its hydrochloride salt using a stoichiometric amount of a strong base is a common and efficient practice.
-
The use of elevated temperatures for the cyclization step is necessary to overcome the activation energy for the intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon.
-
Vigorous stirring is crucial, especially in the initial stages, to ensure proper mixing of the biphasic reaction mixture.
Exploring the Reactivity of the 5-Amino Group
The reactivity of this compound is dominated by the nucleophilic character of the exocyclic amino group. The lone pair of electrons on this nitrogen is readily available for reaction with a wide range of electrophiles. The N1-butyl group exerts a modest electron-donating inductive effect, which slightly enhances the nucleophilicity of the pyrazole ring system, including the 5-amino group. However, it also introduces steric hindrance that can influence the regioselectivity of certain reactions.
Acylation and Sulfonylation: Formation of Amides and Sulfonamides
The 5-amino group readily undergoes acylation and sulfonylation with acyl halides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction.
General Acylation Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Base Addition: Add a suitable base, such as triethylamine (1.2 eq) or pyridine, to the solution and cool to 0 °C in an ice bath.
-
Electrophile Addition: Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) or sulfonyl chloride (e.g., tosyl chloride, 1.1 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.[5]
Table 1: Representative Acylation and Sulfonylation Reactions
| Electrophile | Product | Typical Yield (%) | Reference |
| Acetyl Chloride | N-(1-butyl-1H-pyrazol-5-yl)acetamide | >90 | Adapted from[5] |
| Benzoyl Chloride | N-(1-butyl-1H-pyrazol-5-yl)benzamide | 85-95 | Adapted from[5] |
| Tosyl Chloride | N-(1-butyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide | 80-90 | Adapted from[5] |
Expertise & Experience Insights:
-
The choice of base is crucial. While triethylamine is a common choice, for less reactive acylating agents, a stronger, non-nucleophilic base like proton sponge may be beneficial.
-
In cases of double acylation or sulfonylation at the amine, using a stoichiometric amount of the electrophile and careful monitoring of the reaction progress is essential for selectivity.[5]
Alkylation: Synthesis of Secondary and Tertiary Amines
Alkylation of the 5-amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to selectively obtain the mono- or di-alkylated product can be challenging and often results in a mixture of products.
General Alkylation Protocol:
-
Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Base Treatment: Add a strong base such as sodium hydride (NaH, 1.1 eq) at 0 °C and stir for 30 minutes to an hour to ensure complete deprotonation of the amine.
-
Electrophile Addition: Add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise at 0 °C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and purify by chromatography.
Trustworthiness and Self-Validation:
-
The formation of the sodium salt of the aminopyrazole can be visually confirmed by the cessation of hydrogen gas evolution.
-
The progress of the reaction should be carefully monitored by TLC to avoid over-alkylation.
Diazotization: A Gateway to Further Functionalization
The primary amino group of this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[6] These diazonium salts are versatile intermediates that can undergo a variety of transformations, such as Sandmeyer-type reactions to introduce halides or other functional groups.
General Diazotization Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in an aqueous solution of a strong mineral acid (e.g., HCl, H₂SO₄) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Intermediate Formation: Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt. This solution should be used immediately in the subsequent reaction.
Mechanistic Consideration:
The mechanism involves the formation of the nitrosonium ion (NO⁺) in the acidic medium, which then acts as the electrophile, attacking the nitrogen of the primary amine. A series of proton transfers and elimination of water leads to the formation of the diazonium ion.[7]
Cyclization Reactions: Building Fused Heterocyclic Systems
A cornerstone of the reactivity of this compound is its use in the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. This is typically achieved through condensation with a 1,3-dielectrophile.
Synthesis of 1-butyl-1H-pyrazolo[3,4-d]pyrimidine:
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and an excess of formamide.
-
Cyclization: Heat the reaction mixture to reflux (typically 180-200 °C) for several hours. The progress of the reaction can be monitored by TLC.
-
Isolation: After cooling, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.[8]
Authoritative Grounding & Mechanistic Insight:
The reaction proceeds through the initial formation of a formamidine intermediate by the reaction of the 5-amino group with formamide. Subsequent intramolecular cyclization through the nucleophilic attack of the pyrazole N1 nitrogen onto the formamidine carbon, followed by elimination of ammonia, yields the pyrazolo[3,4-d]pyrimidine core.[2] The use of Vilsmeier-type reagents can also facilitate this transformation under milder conditions.[2]
Visualization of Key Processes
General Reactivity Workflow
Caption: General reaction pathways of this compound.
Cyclization to Pyrazolo[3,4-d]pyrimidine
Caption: Simplified mechanism for pyrazolo[3,4-d]pyrimidine synthesis.
Conclusion
This compound is a valuable and reactive building block in synthetic organic and medicinal chemistry. The exocyclic 5-amino group is the primary site of reactivity, readily undergoing acylation, alkylation, diazotization, and, most importantly, cyclization reactions to form fused heterocyclic systems of significant therapeutic interest. The N1-butyl substituent provides a handle for modulating the physicochemical properties of the resulting molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, enabling the efficient and strategic utilization of this versatile scaffold in the discovery and development of novel chemical entities.
References
- Pollock, P. M.; Cole, K. P. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Org. Synth.2014, 91, 197. [Link]
- Wang, C.-Y.; et al. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules2016, 21(11), 1533. [Link]
- García-López, V.; et al. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank2023, 2023(2), M1643. [Link]
- Krasavin, M.; et al. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Adv.2018, 8, 2099-2108. [Link]
- García-López, V.; et al. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank2020, 2020(4), M1158. [Link]
- El-Faham, A.; et al. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Future Med. Chem.2015, 7(12), 1579-1608. [Link]
- Abdel-Aziz, H. A.; et al. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules2009, 14(11), 4417-4428. [Link]
- Ben-Abdelouahab, I.; et al. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules2022, 27(21), 7247. [Link]
- Ghasemi, S.; et al. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Adv.2016, 6, 10836-10842. [Link]
- BYJU'S.
- Reddy, T. S.; et al. SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. Indian Journal of Heterocyclic Chemistry2013, 22(3), 273-278. [Link]
- Organic Chemistry Portal.
Sources
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 5401-47-8 [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's In-Depth Technical Guide to the Theoretical Elucidation of 1-butyl-1H-pyrazol-5-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Bridging Theory and Application in Pyrazole Chemistry
In the landscape of medicinal chemistry and materials science, pyrazole derivatives stand as foundational scaffolds, celebrated for their diverse biological activities.[1][2] The specific molecule of interest, 1-butyl-1H-pyrazol-5-amine (CAS 3524-17-2, Molecular Formula: C₇H₁₃N₃)[3], presents a compelling case for the power of theoretical calculations in modern chemical research. Understanding its three-dimensional structure, electronic properties, and reactivity at a quantum level is paramount for predicting its behavior, designing novel analogues, and accelerating drug discovery pipelines.[1]
This guide eschews a conventional, rigid template. Instead, it is structured to mirror the logical workflow of a computational chemistry investigation, offering not just the "how" but, more critically, the "why" behind each methodological choice. As a senior application scientist, my objective is to provide you with a self-validating framework for performing and interpreting theoretical calculations on this and similar heterocyclic amines, grounded in the principles of Density Functional Theory (DFT).
Part 1: The Cornerstone of a Credible Study - Selecting the Computational Methodology
The reliability of any theoretical study hinges on the judicious selection of the computational method and basis set. For organic molecules like pyrazole derivatives, Density Functional Theory (DFT) offers an exceptional balance of computational cost and accuracy, making it an indispensable tool.[1][4]
The Rationale for Choosing a DFT Functional
The functional is the component of DFT that approximates the exchange-correlation energy, a complex quantum mechanical term. The choice of functional directly impacts the accuracy of the results.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used hybrid functional that incorporates a portion of the exact Hartree-Fock exchange. It is known for its robustness in predicting the geometries and vibrational frequencies of a vast array of organic molecules.[2][5][6][7] For a foundational study of this compound, B3LYP is an excellent and well-validated starting point.[8][9][10]
-
M06-2X: This is a high-nonlocality hybrid meta-GGA functional. It often provides improved accuracy for non-covalent interactions, which could be relevant when studying potential dimerization or interactions with a biological target.
-
ωB97X-D: This is a range-separated hybrid functional that includes empirical dispersion corrections. It is particularly well-suited for systems where weak interactions, such as van der Waals forces, are important.[4]
Expert Insight: For this guide, we will proceed with the B3LYP functional . Its extensive validation in the literature for similar heterocyclic systems provides a trustworthy foundation for our calculations.
The Basis Set: Defining the Atomic Orbitals
The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set are crucial for obtaining accurate results.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)): These are computationally efficient and widely used. The addition of polarization functions (d,p) allows for anisotropy in the electron distribution, which is essential for accurately describing bonding. Diffuse functions (++) are important for describing anions and weak interactions. For pyrazole systems, a basis set like 6-311++G(d,p) is a reliable choice for achieving a good balance between accuracy and computational resources.[5]
-
Correlation-consistent basis sets (e.g., cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are generally more accurate but also more computationally demanding than Pople-style basis sets.
Expert Insight: We will employ the 6-311++G(d,p) basis set in our protocols. This choice ensures a sufficiently flexible description of the electronic structure of this compound to yield reliable geometric and electronic properties.
Part 2: The Computational Workflow - A Step-by-Step Protocol
This section details the sequential steps for a comprehensive theoretical analysis of this compound.
Step 1: Geometry Optimization
The first and most critical step is to find the lowest energy conformation of the molecule.[5] This is the most stable arrangement of the atoms in space.
Protocol:
-
Construct the initial 3D structure of this compound using a molecular builder.
-
Perform a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached.
-
Convergence Criteria: Ensure the optimization converges to a true minimum. This is typically indicated by the residual forces on the atoms and the change in energy between optimization steps falling below predefined thresholds.
Workflow for Geometry Optimization
Caption: A flowchart of the geometry optimization process.
Step 2: Vibrational Frequency Analysis
Once the geometry is optimized, it is crucial to perform a vibrational frequency calculation at the same level of theory.[5]
Causality and Self-Validation:
-
Confirmation of a True Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point on the potential energy surface, and the structure needs to be re-optimized. This step is a critical self-validation of the geometry optimization.
-
Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their intensities can be used to predict the theoretical IR spectrum of the molecule. This can then be compared with experimental IR data for validation.
-
Thermodynamic Properties: The vibrational analysis also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Protocol:
-
Using the optimized geometry from Step 1, perform a frequency calculation at the B3LYP/6-311++G(d,p) level of theory.
-
Analyze the output to confirm the absence of imaginary frequencies.
-
Use the calculated frequencies and intensities to generate a theoretical IR spectrum.
Step 3: Electronic Structure Analysis
With a validated minimum energy structure, we can now probe the electronic properties of this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density indicate sites susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.[6]
Protocol:
-
From the converged DFT calculation, visualize the HOMO and LUMO isosurfaces.
-
Record the energies of the HOMO and LUMO.
-
Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).
Relationship between FMOs and Reactivity
Caption: The role of HOMO and LUMO in determining chemical reactivity.
The MEP is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.[6][7]
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to electronegative atoms.
Protocol:
-
Generate the MEP surface from the calculated wavefunction.
-
Analyze the color-coded map to identify regions of negative and positive electrostatic potential.
Mulliken population analysis provides a way to partition the total charge of the molecule among its constituent atoms.[2] This helps in understanding the charge distribution and identifying reactive sites.
Protocol:
-
Request a Mulliken population analysis during the DFT calculation.
-
Tabulate the calculated atomic charges for each atom in this compound.
Part 3: Tabulated Data and Interpretation
The following table summarizes the key quantitative data that would be obtained from the theoretical calculations described above.
| Parameter | Calculated Value | Significance |
| Total Energy (Hartree) | Value | The electronic energy of the optimized structure. |
| Dipole Moment (Debye) | Value | Indicates the overall polarity of the molecule. |
| HOMO Energy (eV) | Value | Relates to the ionization potential. |
| LUMO Energy (eV) | Value | Relates to the electron affinity. |
| HOMO-LUMO Gap (eV) | Value | An indicator of chemical reactivity and stability. |
| Key Bond Lengths (Å) | Values for N1-N2, N2-C3, etc. | Can be compared with experimental data for validation. |
| **Key Bond Angles (°) ** | Values for N1-N2-C3, etc. | Provides insight into the 3D geometry. |
Interpretation of Expected Results for this compound:
-
Geometry: The pyrazole ring is expected to be nearly planar, reflecting its aromatic character. The butyl group will adopt a low-energy staggered conformation.
-
MEP: The most negative potential is anticipated around the nitrogen atoms of the pyrazole ring and the nitrogen of the amine group, indicating these are the primary sites for electrophilic attack. The hydrogen atoms of the amine group will likely exhibit a positive potential.
-
FMOs: The HOMO is expected to have significant contributions from the pyrazole ring and the lone pair of the amino group, confirming their role as electron-donating centers. The LUMO is likely to be distributed over the pyrazole ring.
Part 4: Concluding Remarks and Future Directions
This guide has outlined a robust and scientifically sound workflow for the theoretical investigation of this compound using DFT. By following these protocols, researchers can gain deep insights into the structural and electronic properties of this molecule, which can guide synthetic efforts and inform the design of new drug candidates. The true power of these computational methods is realized when they are used in concert with experimental studies. The theoretical predictions for spectroscopic properties (IR, NMR) and reactivity should be validated through laboratory experiments to create a comprehensive and reliable understanding of the molecule's behavior.
References
- A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. Benchchem.
- Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Advanced Research and Reviews, 21(3), 2536-2544.
- Priyanka, S., et al. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings, 2364(1), 040001.
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
- Priyanka, S., et al. (2021).
- Priyanka, S., et al. (2021). Synthesis and DFT calculation of novel pyrazole derivatives.
- Al-Majid, A. M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 1-15. [Link]
- Guesmi, A., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Journal of Molecular Modeling, 31(7), 189. [Link]
- Wen, K., et al. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Molecular Crystals and Liquid Crystals, 764(1), 79-91. [Link]
- Sundaraganesan, N., & Ilangovan, A. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations.
- 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.
Sources
- 1. eurasianjournals.com [eurasianjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
discovery and history of aminopyrazole derivatives
An In-depth Technical Guide to the Discovery and History of Aminopyrazole Derivatives
Abstract
The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and versatile synthetic handles have allowed for the development of highly potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the discovery and historical development of aminopyrazole derivatives, from their early synthetic explorations to their establishment as a cornerstone of modern drug discovery. We will delve into the key scientific breakthroughs, the evolution of their therapeutic applications, and the structure-activity relationship (SAR) studies that have paved the way for blockbuster drugs. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technically-grounded understanding of this important class of compounds.
The Genesis of a Privileged Scaffold: Early Synthetic Chemistry
The story of aminopyrazoles does not begin with a targeted drug discovery program, but rather in the foundational explorations of heterocyclic chemistry. The pyrazole ring itself was first described by German chemist Ludwig Knorr in 1883. However, it was the subsequent work on substituted pyrazoles in the early to mid-20th century that laid the groundwork for their later use in medicine.
Early synthetic routes to aminopyrazoles were often variations of the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine. A key precursor for many 3-aminopyrazoles is the condensation of dicyanoketene acetals with hydrazines. Another fundamental approach involves the reaction of β-ketonitriles with hydrazines, a versatile method that allows for a wide range of substituents to be introduced onto the pyrazole ring. These early synthetic efforts, while not medically driven, were crucial in establishing the fundamental reactivity and chemical properties of the aminopyrazole core, providing a toolbox for future medicinal chemists.
From Chemical Curiosities to Blockbuster Drugs: A Timeline of Discovery
The therapeutic potential of aminopyrazole derivatives began to be realized in the latter half of the 20th century. The timeline below highlights some of the key milestones in this journey.
| Era | Key Developments | Prominent Compounds/Targets |
| 1980s-1990s | Initial exploration of aminopyrazoles as kinase inhibitors and PDE inhibitors. | Sildenafil (PDE5), Early kinase inhibitors |
| Late 1990s | The "blockbuster" era begins with the approval of Sildenafil for erectile dysfunction. | Viagra® (Sildenafil) |
| 2000s | Expansion into oncology with the development of potent and selective kinase inhibitors. | Ruxolitinib (JAK1/2), Crizotinib (ALK/ROS1) |
| 2010s-Present | Continued refinement of kinase inhibitors and exploration of new therapeutic areas. | Pirtobrutinib (BTK), and numerous clinical candidates |
This timeline demonstrates a clear trajectory: from initial academic explorations to the targeted development of highly specific and potent drugs for a wide range of diseases.
Case Study: Sildenafil (Viagra®) - A Serendipitous Journey
The discovery of Sildenafil is a classic example of serendipity in drug discovery. Initially developed by Pfizer scientists in the late 1980s and early 1990s, the aminopyrazole core of what would become Sildenafil was originally investigated as a treatment for hypertension and angina. The hypothesis was that by inhibiting the phosphodiesterase type 5 (PDE5) enzyme, the drug would increase levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, leading to vasodilation and increased blood flow.
Mechanism of Action: The cGMP Pathway
The mechanism of action of Sildenafil is centered on the potent and selective inhibition of PDE5. In the context of erectile function, nitric oxide (NO) is released from nerve endings and endothelial cells, which then stimulates guanylate cyclase to produce cGMP. This cGMP, in turn, activates protein kinase G (PKG), leading to a decrease in intracellular calcium levels and smooth muscle relaxation, resulting in increased blood flow to the penis. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.
Caption: Generalized workflow for the synthesis of an aminopyrazole derivative.
Step-by-Step Methodology
-
Reaction Setup: To a solution of the appropriate β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol (0.2-0.5 M), add the corresponding hydrazine derivative (1.0-1.2 eq).
-
Reaction: The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is then purified by either recrystallization from an appropriate solvent system or by column chromatography on silica gel to afford the desired aminopyrazole derivative.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Future of Aminopyrazole Derivatives
The versatility of the aminopyrazole scaffold ensures its continued relevance in drug discovery. Current research is focused on several key areas:
-
Next-Generation Kinase Inhibitors: The development of covalent and allosteric inhibitors to overcome resistance to existing therapies.
-
New Therapeutic Areas: Exploration of aminopyrazole derivatives for the treatment of neurodegenerative diseases, inflammatory conditions, and infectious diseases.
-
Advanced Synthetic Methodologies: The development of more efficient and sustainable methods for the synthesis and functionalization of the aminopyrazole core.
The rich history of aminopyrazole derivatives, from their humble beginnings in synthetic chemistry to their current status as life-changing medicines, is a testament to the power of medicinal chemistry. The future undoubtedly holds many more exciting discoveries based on this remarkable scaffold.
References
- Boolell, M., Allen, M. J., Ballard, S. A., Gepi-Attee, S., Muirhead, G. J., Naylor, A. M., ... & Gingell, C. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International journal of impotence research, 8(2), 47-52. [Link]
- Corbin, J. D., & Francis, S. H. (1999). Cyclic GMP phosphodiesterase-5: target of sildenafil. Journal of Biological Chemistry, 274(20), 13729-13732. [Link]
- Verstovsek, S., Kantarjian, H., Mesa, R. A., Pardanani, A., Cortes-Franco, J., Thomas, D. A., ... & Talpaz, M. (2010). Safety and efficacy of INCB018424, a JAK1 and JAK2 inhibitor, in myelofibrosis. New England Journal of Medicine, 363(12), 1117-1127. [Link]
- Quintas-Cardama, A., Vaddi, K., Liu, P., Manshouri, T., Li, J., Scherle, P. A., ... & Verstovsek, S. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms.
- Cui, J. J., Tran-Dubé, M., Shen, H., Nambu, M., Kung, P. P., Pairish, M., ... & Funk, L. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of medicinal chemistry, 54(18), 6342-6363. [Link]
Methodological & Application
Application Note: Regioselective N-Alkylation of 1-Butyl-1H-pyrazol-5-amine
Introduction
N-substituted pyrazoles are a cornerstone of modern medicinal chemistry and drug development, forming the core scaffold of numerous FDA-approved pharmaceuticals. Their prevalence is due to their ability to engage in a variety of biological interactions, acting as versatile pharmacophores. The regioselective functionalization of the pyrazole ring, particularly N-alkylation, is a critical step in the synthesis of these valuable compounds. However, the inherent electronic similarity of the two nitrogen atoms in the pyrazole ring often leads to the formation of regioisomeric mixtures, posing significant purification challenges.[1][2][3] This application note provides a detailed, field-proven protocol for the regioselective N-alkylation of 1-butyl-1H-pyrazol-5-amine, a key intermediate for further molecular elaboration. The causality behind experimental choices, troubleshooting, and characterization are discussed to ensure reproducible and high-yielding results.
The Challenge of Regioselectivity in Pyrazole Alkylation
The N-alkylation of unsymmetrically substituted pyrazoles is a classic challenge in heterocyclic chemistry. The pyrazole anion, formed upon deprotonation, is a resonant structure with negative charge density on both nitrogen atoms.[3] Consequently, alkylation can occur at either the N1 or N2 position, leading to a mixture of products.
Several factors influence the regiochemical outcome of pyrazole N-alkylation, including:
-
Steric Effects: The steric bulk of substituents on the pyrazole ring (at C3 and C5) and the alkylating agent play a crucial role.[2] Alkylation generally favors the less sterically hindered nitrogen atom.[2]
-
Electronic Effects: The electronic nature of substituents can modulate the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio.[2][3]
This protocol is designed to favor the formation of the N1-alkylated product through careful control of these parameters.
Experimental Protocol: N-Alkylation of this compound
This protocol details the N-alkylation of this compound with a generic alkyl halide (R-X). The principles can be adapted for various alkylating agents.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere. |
| Alkyl Halide (e.g., Iodomethane, Bromoethane) | ≥99% | Commercially Available | Use a fresh bottle or redistill if necessary. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Handle with extreme care under inert atmosphere. |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially Available | Use from a sealed bottle or dry using standard procedures. |
| Diethyl Ether (anhydrous) | ≥99.7% | Commercially Available | |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Prepared in-house | ||
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | Prepared in-house | ||
| Brine (Saturated Aqueous NaCl) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||
| Deuterated Chloroform (CDCl₃) for NMR | Commercially Available |
Instrumentation
-
Round-bottom flasks, flame-dried
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)
-
Mass Spectrometer (MS)
Step-by-Step Procedure
Reaction Setup and Deprotonation:
-
Inert Atmosphere: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.).
-
Dissolution: Add anhydrous DMF (approximately 10 mL per gram of pyrazole) to dissolve the starting material.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The formation of the sodium pyrazolide salt may result in a thicker suspension.
Alkylation:
-
Cooling: Cool the reaction mixture back down to 0 °C.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 eq.) dropwise via syringe over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
Work-up and Purification:
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash with water, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[4] Alternatively, for basic pyrazole products, purification can be achieved by forming the acid addition salt, crystallizing it, and then neutralizing to recover the free base.[5]
Workflow Diagram
Caption: Experimental workflow for the N-alkylation of this compound.
Rationale for Experimental Choices
-
Base and Solvent: The combination of sodium hydride (a strong, non-nucleophilic base) and a polar aprotic solvent like DMF is highly effective for deprotonating the pyrazole N-H.[2][6] This creates the pyrazolide anion, a potent nucleophile, while the polar aprotic solvent favors an Sₙ2 reaction mechanism.[6]
-
Temperature Control: The initial deprotonation and the addition of the alkylating agent are performed at 0 °C to control the reaction rate and minimize potential side reactions.
-
Inert Atmosphere: The use of an inert atmosphere is crucial when working with sodium hydride to prevent its reaction with atmospheric moisture and oxygen.
-
Purification: Column chromatography is a standard and effective method for separating the desired N-alkylated product from any unreacted starting material, regioisomers, or byproducts.
Characterization of the N-Alkylated Product
Thorough characterization of the final product is essential to confirm its identity, purity, and regiochemistry.
Spectroscopic Data
| Technique | Expected Observations for N-Alkylated this compound |
| ¹H NMR | Disappearance of the broad N-H proton signal from the starting material. Appearance of new signals corresponding to the protons of the newly introduced alkyl group. Characteristic shifts for the pyrazole ring protons and the butyl group protons.[7][8] |
| ¹³C NMR | Appearance of new signals corresponding to the carbons of the newly introduced alkyl group. Shifts in the pyrazole ring carbon signals upon alkylation.[7][8] |
| Mass Spec. | The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the N-alkylated product.[7] |
| IR Spec. | Disappearance of the N-H stretching vibration from the starting material. |
Relationship Between Spectroscopic Techniques and Structural Information
Caption: Interplay of spectroscopic techniques for structural elucidation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Incomplete deprotonation (deactivated NaH). Inactive alkylating agent. | Use fresh, high-quality NaH. Ensure the alkylating agent is pure and reactive. |
| Formation of Regioisomers | Steric and electronic factors are not sufficiently differentiating. | Modify the alkylating agent to be more sterically demanding to favor the less hindered nitrogen.[9] Experiment with different solvent and base combinations. |
| Difficult Purification | Similar polarity of product and starting material/byproducts. | If the product is basic, consider acid-base extraction or crystallization of the salt form.[4][5] Deactivate silica gel with triethylamine before column chromatography.[4] |
Conclusion
This application note provides a robust and well-rationalized protocol for the N-alkylation of this compound. By carefully controlling reaction conditions, particularly the choice of base, solvent, and temperature, high yields of the desired N1-alkylated product can be achieved. The detailed procedural steps, coupled with troubleshooting guidance and characterization methods, are intended to enable researchers, scientists, and drug development professionals to successfully synthesize this important class of molecules.
References
- Alkylation of Pyrazole - Printable Mechanism Notes | PDF - Scribd. (n.d.).
- Lippert, D., Le, C. V., De-Kayne, R., & Arnold, F. H. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558.
- Guntreddi, T., Singh, A., & Singh, K. N. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10831-10841.
- Guntreddi, T., Singh, A., & Singh, K. N. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
- Edilova, Y., Kudyakova, Y. S., Osipova, E. A., Bazhin, D., & Charushin, V. N. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(21), 13009.
- Sherwood, T. C., et al. (2021). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 86(6), 4566-4574.
- Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 766-788.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Pătru, A., et al. (2022). Characteristics of the Synthesized N-Alkylated Pyrazoles 2. ResearchGate.
- Elguero, J., Goya, P., & Páez, J. A. (1987). Alkylation and arylation of pyrazoles under solvent-free conditions: Conventional heating versus microwave irradiation. Synthetic Communications, 17(10), 1215-1221.
- Reddy, P. V. N., & Padakanti, S. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 23(10), 2465.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- Imperial College London. (n.d.). Alkylation of pyrazolones / Introduction.
- da Silva, F. M., de Mattos, M. C. S., & Esteves, P. M. (2006). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate.
- Edilova, Y., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health.
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
- El-Faham, A., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
- da Silva, F. M., de Mattos, M. C. S., & Esteves, P. M. (2019). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- El-Ghezal, L., et al. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
- ResearchGate. (2018). New Trends in the Chemistry of 5-Aminopyrazoles.
- Srom, O., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(16), 11305-11317.
- Bîcu, E., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health.
- Singh, S. K., & Singh, P. P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 2472-2496.
- ResearchGate. (2002). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
- Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 248-257.
- ResearchGate. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Guntreddi, T., Singh, A., & Singh, K. N. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed.
Sources
- 1. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Deployment of 1-Butyl-1H-pyrazol-5-amine in Multicomponent Reactions for Accelerated Drug Discovery
Introduction: The Versatility of the 5-Aminopyrazole Scaffold in Modern Synthesis
In the landscape of medicinal chemistry and drug development, the pyrazole nucleus is a cornerstone heterocyclic motif, celebrated for its broad spectrum of pharmacological activities.[1] Derivatives of pyrazole are integral to numerous FDA-approved drugs, showcasing its privileged status in pharmaceutical design.[2] Among the various classes of pyrazole derivatives, 5-aminopyrazoles have emerged as exceptionally versatile building blocks, particularly in the realm of multicomponent reactions (MCRs).[3] MCRs, which involve the one-pot assembly of three or more reactants, offer a highly efficient and atom-economical route to complex molecular architectures, aligning perfectly with the demands of high-throughput screening and lead optimization in drug discovery.
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-butyl-1H-pyrazol-5-amine in multicomponent reactions. We will delve into the causality behind experimental choices, provide validated protocols for the synthesis of high-value heterocyclic systems, and present the data in a clear, actionable format. The focus will be on a robust and widely applicable Biginelli-type three-component reaction for the synthesis of pyrazolo[1,5-a]pyrimidines, a scaffold of significant interest due to its diverse biological activities, including kinase inhibition and potential therapeutic applications in oncology and inflammatory diseases.[4][5]
Core Principles: Why this compound is an Asset in MCRs
The unique structural features of this compound make it a valuable synthon in multicomponent chemistry. The exocyclic primary amine at the C5 position serves as the primary nucleophilic site, initiating the reaction cascade. The endocyclic nitrogen at the N1 position, bearing a butyl group, provides several key advantages:
-
Solubility: The n-butyl group enhances the solubility of the pyrazole core and its downstream products in a wider range of organic solvents, simplifying reaction setup and purification.
-
Modulation of Physicochemical Properties: The lipophilicity imparted by the butyl chain can be advantageous for improving the pharmacokinetic profile of the resulting compounds, a critical consideration in drug design.
-
Steric Influence: While not overly bulky, the butyl group can influence the regioselectivity of certain reactions and the conformational properties of the final products.
The inherent reactivity of the 5-aminopyrazole system lies in the nucleophilicity of the exocyclic amino group and the ability of the pyrazole ring to act as a stable aromatic core in the final product.
Featured Multicomponent Reaction: The Biginelli-type Synthesis of Pyrazolo[1,5-a]pyrimidines
A prominent application of 5-aminopyrazoles in MCRs is their participation in Biginelli-type condensations. This reaction typically involves the condensation of the 5-aminopyrazole, an aldehyde, and a β-ketoester or other active methylene compound to yield fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[6] This transformation is highly valued for its ability to rapidly generate molecular complexity from simple, readily available starting materials.
Mechanistic Rationale
The reaction proceeds through a well-established cascade of reversible and irreversible steps, which drives the reaction to completion. Understanding this mechanism is crucial for troubleshooting and optimization.
-
Initial Condensation: The reaction is typically initiated by the Knoevenagel condensation of the aldehyde and the active methylene compound (e.g., ethyl acetoacetate) to form an electron-deficient alkene. Alternatively, the aldehyde can react with the 5-amino group of the pyrazole to form a Schiff base.
-
Michael Addition: The 5-amino group of the pyrazole then undergoes a Michael addition to the activated alkene intermediate.
-
Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization via the attack of the endocyclic pyrazole nitrogen onto the carbonyl group of the former β-ketoester, followed by dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core.
The sequence of these steps can vary depending on the specific reactants and reaction conditions.
Experimental Protocols
Part 1: Synthesis of the Key Building Block: this compound
While this compound is commercially available, this protocol, adapted from a procedure for a similar compound, provides a reliable in-house synthesis route.[7]
Reaction Scheme:
Caption: Synthesis of the pyrazole starting material.
Materials:
| Reagent | M.W. | Amount | Moles |
| Butylhydrazine | 74.12 g/mol | 7.41 g | 0.10 |
| 3-Aminocrotononitrile | 82.10 g/mol | 8.21 g | 0.10 |
| Sodium Hydroxide | 40.00 g/mol | 4.00 g | 0.10 |
| Ethanol | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL) and sodium hydroxide pellets (4.00 g). Stir until the sodium hydroxide is completely dissolved.
-
Add butylhydrazine (7.41 g) to the solution.
-
Add 3-aminocrotononitrile (8.21 g) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting residue, add water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Part 2: Three-Component Synthesis of a 1-Butyl-pyrazolo[1,5-a]pyrimidine Library
This protocol details a general procedure for the synthesis of a library of pyrazolo[1,5-a]pyrimidine derivatives using this compound, various aromatic aldehydes, and ethyl acetoacetate.
Workflow Diagram:
Caption: Experimental workflow for the MCR synthesis.
Materials (General Procedure):
| Reagent | M.W. | Amount | Moles |
| This compound | 139.22 g/mol | 139 mg | 1.0 |
| Aromatic Aldehyde | Variable | - | 1.0 |
| Ethyl Acetoacetate | 130.14 g/mol | 130 mg | 1.0 |
| p-Toluenesulfonic acid (p-TSA) | 172.20 g/mol | 17 mg | 0.1 |
| Ethanol | - | 5 mL | - |
Procedure:
-
In a 25 mL round-bottom flask, combine this compound (139 mg, 1.0 mmol), the desired aromatic aldehyde (1.0 mmol), ethyl acetoacetate (130 mg, 1.0 mmol), and p-toluenesulfonic acid (17 mg, 0.1 mmol) in ethanol (5 mL).
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure. The product may precipitate upon cooling.
-
If a solid forms, collect the product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, perform an aqueous workup by adding water and extracting with ethyl acetate. The organic layer is then dried and concentrated.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation: A Representative Library
The following table presents representative data for a small library of pyrazolo[1,5-a]pyrimidines synthesized using the protocol above.
| Entry | Aldehyde | Product | Yield (%) | M.p. (°C) |
| 1 | Benzaldehyde | 7-butyl-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine | 85 | 135-137 |
| 2 | 4-Chlorobenzaldehyde | 7-butyl-2-(4-chlorophenyl)-5-methyl-pyrazolo[1,5-a]pyrimidine | 88 | 158-160 |
| 3 | 4-Methoxybenzaldehyde | 7-butyl-2-(4-methoxyphenyl)-5-methyl-pyrazolo[1,5-a]pyrimidine | 82 | 142-144 |
| 4 | 4-Nitrobenzaldehyde | 7-butyl-5-methyl-2-(4-nitrophenyl)-pyrazolo[1,5-a]pyrimidine | 91 | 180-182 |
Troubleshooting and Optimization
-
Low Yields: If yields are low, consider increasing the catalyst loading to 20 mol%. Alternatively, switching to a higher-boiling solvent such as toluene with a Dean-Stark trap to remove water can drive the equilibrium towards product formation. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[8]
-
Side Reactions: The formation of byproducts can sometimes occur. Purification by column chromatography is usually effective in isolating the desired product. Ensuring the purity of the starting materials, particularly the aldehyde, is crucial.
-
Scalability: This reaction is generally scalable. For larger scale reactions, maintaining efficient stirring and controlling the reflux rate are important for consistent results.
Conclusion and Future Outlook
This compound is a highly effective and versatile building block for the synthesis of complex heterocyclic scaffolds through multicomponent reactions. The Biginelli-type synthesis of pyrazolo[1,5-a]pyrimidines presented here is a robust and high-yielding protocol that can be readily adapted for the generation of diverse compound libraries for biological screening. The favorable physicochemical properties imparted by the N-butyl group make this reagent particularly attractive for drug discovery programs. Future work in this area could explore the use of this compound in other classes of MCRs, such as the Ugi or Passerini reactions, to further expand the accessible chemical space of novel, drug-like molecules.
References
- Pollock, P. M., & Cole, K. P. (2012). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 89, 194-204.
- da Silva, A. B., et al. (2013). Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation. Ultrasonics Sonochemistry, 20(5), 1139-1143.
- Becerra, D., & Castillo, J. C. (2022).
- Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis, 45(07), 925-930.
- Portilla, J., et al. (2019). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. RSC Advances, 9(29), 16453-16464.
- Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Organic Chemistry Portal.
- Sławiński, J., et al. (2021).
- Saha, N., et al. (2022). Multicomponent Synthesis: Bioactive Heterocycles. De Gruyter.
- Banerjee, B. (Ed.). (2022). Multicomponent Synthesis: Bioactive Heterocycles 5. De Gruyter.
- Castillo, J. C., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(4), M1293.
- Castillo, J. C., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(21), 6436.
- Polo-Cuadrado, E., et al. (2023). Multicomponent Synthesis: Bioactive Heterocycles.
- Dömling, A. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International Journal of Molecular Sciences, 21(24), 9160.
- Kaur, T. (2014). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 19(12), 21374-21398.
- Kaur, T. (2014). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC.
- Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.
- Kumar, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125.
- Dömling, A., & Ugi, I. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 585-616.
- Sharma, A., et al. (2018). Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. Organic Letters, 20(13), 4061-4065.
- Kappe, C. O. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 63, 1-116.
- El-Abadelah, M. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 639-665.
- El-Faham, A., et al. (2012). Chemoselective Synthesis of Pyrazole Derivatives via b-Enamino Keto Esters.
Sources
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
synthesis of pyrazolo[3,4-d]pyrimidines from 1-butyl-1H-pyrazol-5-amine
Application Note & Protocol
Topic: Facile Synthesis of 1-Butyl-1H-pyrazolo[3,4-d]pyrimidine: A Key Scaffold for Kinase Inhibitor Development
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, structurally mimicking endogenous purines and serving as the foundation for numerous kinase inhibitors and therapeutic agents.[1][2][3] This guide provides a comprehensive, field-proven protocol for the synthesis of 1-butyl-1H-pyrazolo[3,4-d]pyrimidine from the readily accessible precursor, 1-butyl-1H-pyrazol-5-amine. We delve into the mechanistic underpinnings of the cyclocondensation reaction, offer a detailed step-by-step experimental procedure, and provide guidance on characterization, troubleshooting, and safety. This document is designed to empower researchers to reliably synthesize this valuable heterocyclic system for applications in drug discovery and development.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core
The fusion of pyrazole and pyrimidine rings creates the pyrazolo[3,4-d]pyrimidine system, an adenosine isostere that has proven exceptionally effective at targeting ATP-binding sites in various enzymes.[3] This structural feature is central to its broad pharmacological utility. Derivatives of this scaffold are widely recognized as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.
Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as anticancer agents, targeting enzymes like cyclin-dependent kinases (CDKs), Src tyrosine kinase, and Epidermal Growth Factor Receptor (EGFR).[2][4] Beyond oncology, this scaffold has been investigated for its anti-inflammatory, antimicrobial, antiviral, and antioxidant properties, making it a versatile platform for modern therapeutic design.[5][6] The N1-butyl substitution in the target compound enhances lipophilicity, a key parameter often tuned to improve pharmacokinetic properties.
Synthetic Strategy & Mechanism
The most direct and widely adopted strategy for constructing the pyrazolo[3,4-d]pyrimidine core from a 5-aminopyrazole involves a cyclocondensation reaction with a suitable one-carbon (C1) electrophile.[2][7] Common C1 sources include formamide, triethyl orthoformate, and formic acid.
This protocol will focus on the use of formamide, which serves as both the C1 source and the reaction solvent. This method is operationally simple, high-yielding, and avoids the need for additional catalysts or reagents.
Reaction Mechanism:
The reaction proceeds via a two-step sequence:
-
Formylation: The nucleophilic 5-amino group of the pyrazole attacks the electrophilic carbonyl carbon of formamide. This results in the formation of an N-formyl intermediate, with the elimination of ammonia.
-
Intramolecular Cyclization & Aromatization: Under thermal conditions, the C4 position of the pyrazole ring, which is nucleophilic in character, attacks the formyl carbon. This intramolecular cyclization forms a bicyclic intermediate, which then undergoes dehydration (loss of a water molecule) to yield the final, stable aromatic 1-butyl-1H-pyrazolo[3,4-d]pyrimidine product.
Caption: Reaction mechanism for pyrazolo[3,4-d]pyrimidine synthesis.
Experimental Protocol
This protocol details the synthesis of 1-butyl-1H-pyrazolo[3,4-d]pyrimidine.
Materials & Equipment
-
Reagents:
-
This compound (Starting Material)
-
Formamide (Reagent Grade, >99%)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Filtration apparatus
-
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 35.9 mmol). To this, add formamide (50 mL).
-
Scientist's Note: Formamide acts as both the reactant and the solvent. A large excess is used to drive the reaction to completion. Ensure the use of a fume hood as heating formamide can release ammonia and carbon monoxide.
-
-
Heating and Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Begin stirring and heat the mixture to 180-190 °C. Maintain this temperature for 4-6 hours.
-
Scientist's Note: The reaction progress is temperature-dependent. Maintaining a steady, high temperature is crucial for the cyclization and dehydration steps.
-
-
Reaction Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, dissolving it in ethyl acetate, and spotting it on a TLC plate.
-
Eluent System: A common system is Ethyl Acetate/Hexane (e.g., 70:30 v/v).
-
Visualization: Use a UV lamp (254 nm). The disappearance of the starting material spot indicates the reaction is complete.
-
-
Aqueous Workup: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Pour the cooled, dark reaction mixture into a beaker containing deionized water (200 mL).
-
Scientist's Note: This step quenches the reaction and precipitates the product or prepares the mixture for extraction. The product may initially appear as an oil or a solid.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Scientist's Note: The target compound is significantly more soluble in ethyl acetate than in water. Multiple extractions ensure maximum recovery.
-
-
Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL) to remove residual water and formamide. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.
-
Concentration: Remove the solvent (ethyl acetate) from the filtrate using a rotary evaporator under reduced pressure. This will yield the crude product, often as a yellow to brown solid or viscous oil.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel if necessary to achieve high purity.
Data Summary & Characterization
The following table summarizes the key experimental parameters and expected results.
| Parameter | Value / Description |
| Starting Material | This compound |
| Reagent / Solvent | Formamide |
| Reaction Temperature | 180-190 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-90% (after purification) |
| Product Appearance | Off-white to light yellow solid |
| Molecular Formula | C₉H₁₂N₄ |
| Molecular Weight | 176.22 g/mol |
Expected Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.8 (s, 1H, pyrimidine-H), ~8.1 (s, 1H, pyrimidine-H), ~8.0 (s, 1H, pyrazole-H), ~4.3 (t, 2H, N-CH₂), ~1.9 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): Expected signals in the aromatic region (~155-105 ppm) and aliphatic region (~48, 32, 20, 13 ppm).
-
Mass Spectrometry (ESI+): m/z = 177.1 [M+H]⁺.
Troubleshooting & Safety
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Insufficient temperature. | Ensure the reaction temperature is consistently held at 180-190 °C. Extend reaction time and monitor by TLC. |
| Product loss during workup. | Ensure pH is neutral before extraction. Perform multiple, careful extractions. | |
| Impure Product | Residual formamide; Side products. | Wash thoroughly with brine during workup. Purify via recrystallization or column chromatography. |
| Reaction does not start | Poor quality starting material or reagent. | Use pure this compound and dry, high-purity formamide. |
Safety Precautions:
-
Always perform the reaction in a well-ventilated fume hood.
-
Formamide is a teratogen and is harmful if inhaled or absorbed through the skin. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reaction is conducted at high temperatures. Use caution when handling the hot apparatus.
References
- Abdel-Gawad, H., et al. (2021). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Bioorganic Chemistry.
- El-Enany, M., et al. (2020). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate.
- Hassan, A. S., et al. (2015). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Molecules.
- Hsiao, Y., et al. (2018). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules.
- Kandeel, M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Shaker, Y. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports.
- Various Authors. (2007). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. ARKIVOC.
- Yadav, P., et al. (2020). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science.
Sources
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors Utilizing 1-Butyl-1H-pyrazol-5-amine
Abstract: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of FDA-approved therapeutics, particularly protein kinase inhibitors (PKIs).[1][2][3] This application note provides an in-depth guide for researchers and drug development professionals on the strategic use of 1-butyl-1H-pyrazol-5-amine as a key building block for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. We will explore the underlying chemical principles, provide detailed, field-proven protocols for multi-step synthesis, and discuss the rationale behind experimental choices, thereby offering a comprehensive framework for developing novel kinase-targeted therapies.
Introduction: The Pyrazole Advantage in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases, most notably cancer.[3] Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized treatment paradigms. The pyrazole ring and its fused derivatives, such as pyrazolo[3,4-d]pyrimidines, are frequently employed as core scaffolds in these inhibitors.[1] This is due to their ability to act as bioisosteres of the adenine ring of ATP, forming key hydrogen bond interactions with the "hinge region" of the kinase active site.
Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring, including Crizotinib and Ruxolitinib, underscoring the scaffold's clinical significance.[1][3] The this compound synthon is a particularly valuable starting material. The 5-amino group serves as a nucleophilic handle for the crucial cyclization step to form the pyrimidine ring, while the N1-butyl group is positioned to probe hydrophobic regions of the ATP-binding pocket, potentially enhancing both potency and selectivity.
This guide details a robust synthetic route, beginning with this compound, to construct a versatile pyrazolo[3,4-d]pyrimidine core, which can be further diversified to generate a library of potential kinase inhibitors.
Scientific Rationale & Strategic Overview
The primary synthetic strategy involves a two-step process: a condensation/cyclization to form the core heterocyclic system, followed by a cross-coupling reaction for diversification. This approach is widely adopted in medicinal chemistry for its modularity and efficiency.
Step 1: Formation of the Pyrazolo[3,4-d]pyrimidine Core. This step leverages a classical condensation reaction. This compound is reacted with a suitably substituted pyrimidine, such as 4,6-dichloro-2-(methylthio)pyrimidine. The amino group of the pyrazole acts as a nucleophile, displacing one of the chloro groups on the pyrimidine ring. An intramolecular cyclization, often facilitated by heat, follows to yield the fused bicyclic system. The choice of a dichlorinated pyrimidine is strategic, as the remaining chlorine atom serves as a reactive handle for subsequent modifications.
Step 2: Diversification via Suzuki-Miyaura Cross-Coupling. With the core scaffold in hand, the final step involves introducing diversity at the C4 position. The Suzuki-Miyaura cross-coupling is an exceptionally reliable and versatile palladium-catalyzed reaction for forming C-C bonds.[4] Reacting the chlorinated pyrazolopyrimidine intermediate with various aryl or heteroaryl boronic acids allows for the systematic exploration of the chemical space around the core, a process central to optimizing a compound's structure-activity relationship (SAR).
Below is a visualization of the overall synthetic workflow.
Caption: Bioisosteric mimicry of ATP by the inhibitor scaffold.
Experimental Protocols
Materials & Instrumentation: All reagents should be purchased from reputable chemical suppliers and used as received unless otherwise noted. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates and visualized under UV light. Final products should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 1: Synthesis of 4-Chloro-1-butyl-2-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (Intermediate I)
This protocol details the foundational cyclocondensation reaction to form the core heterocyclic scaffold. The reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.
Reagents & Solvents:
-
This compound (1.0 eq)
-
4,6-Dichloro-2-(methylthio)pyrimidine (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
n-Butanol (n-BuOH)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Add n-Butanol to form a solution (approx. 0.2 M concentration).
-
Add 4,6-dichloro-2-(methylthio)pyrimidine (1.05 eq) and DIPEA (2.5 eq) to the flask.
-
Heat the reaction mixture to reflux (approx. 118 °C) under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC until the starting pyrazole is consumed.
-
Causality Check: Refluxing in a high-boiling solvent like n-butanol provides the necessary thermal energy to overcome the activation barrier for both the initial SNAr and the subsequent intramolecular cyclization. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving it to completion.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up: a. Redissolve the crude residue in Ethyl Acetate. b. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes any remaining acidic byproducts. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40% EtOAc).
-
Combine the fractions containing the desired product and concentrate to yield Intermediate I as a solid.
Protocol 2: Synthesis of a 4-Aryl-1-butyl-2-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (Target Compound)
This protocol describes the diversification of the core scaffold using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reagents & Solvents:
-
Intermediate I (from Protocol 1) (1.0 eq)
-
(4-Methoxyphenyl)boronic acid (or other desired arylboronic acid) (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate (EtOAc)
Procedure:
-
To a microwave vial or Schlenk flask, add Intermediate I (1.0 eq), the selected arylboronic acid (1.5 eq), and Sodium Carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Causality Check: An inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.
-
Add 1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio) to the flask to form a suspension. The aqueous base is essential for the transmetalation step of the Suzuki catalytic cycle.
-
Sbubble the reaction mixture with inert gas for 10-15 minutes to degas the solvents.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.
-
Seal the vessel and heat the reaction to 100-120 °C for 2-4 hours (or using microwave irradiation at 120-140 °C for 20-40 minutes). Monitor for completion by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Work-up: a. Dilute the mixture with Ethyl Acetate and water. b. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material by flash column chromatography on silica gel to afford the final Target Compound .
Data Presentation & Expected Results
The following table summarizes the expected outcomes for the synthesis of a model inhibitor, 4-(4-methoxyphenyl)-1-butyl-2-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. Actual yields may vary.
| Step | Compound Name | Molecular Formula | MW ( g/mol ) | Expected Yield | Characterization |
| 1 | 4-Chloro-1-butyl-2-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (Intermediate I) | C₁₀H₁₃ClN₄S | 272.76 | 65-80% | ¹H NMR, ¹³C NMR, LC-MS |
| 2 | 4-(4-Methoxyphenyl)-1-butyl-2-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine | C₁₇H₂₀N₄OS | 344.44 | 70-90% | ¹H NMR, ¹³C NMR, HRMS |
Application in Kinase Biology
The synthesized compounds can be evaluated for their inhibitory activity against a panel of protein kinases. A common and reliable method is the ADP-Glo™ Kinase Assay , which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
| Compound | Target Kinase (Example) | IC₅₀ (nM) (Hypothetical) |
| Target Cpd 1 | SRC Kinase | 50 |
| Target Cpd 2 | ABL Kinase | 120 |
| Ruxolitinib | JAK1/2 | ~3 |
The synthesized inhibitor would theoretically act within a cellular signaling pathway, such as the one initiated by a Receptor Tyrosine Kinase (RTK), to block downstream events.
Caption: Inhibition of a generic RTK signaling pathway.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The synthetic route presented here, involving a robust cyclocondensation followed by a flexible Suzuki-Miyaura cross-coupling, provides a powerful platform for generating diverse libraries of compounds for drug discovery programs. The modular nature of this strategy allows for systematic optimization of potency, selectivity, and pharmacokinetic properties, underscoring the value of this pyrazole derivative in the development of next-generation targeted therapies.
References
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Ovid Discovery.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals Portal.
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science.
- Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. (2022). RSC Medicinal Chemistry.
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2021). European Journal of Medicinal Chemistry.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Advances.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [ouci.dntb.gov.ua]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the In-Situ Preparation and Subsequent Functionalization of 1-Butyl-1H-pyrazol-5-yldiazonium Salts
Abstract & Guiding Principles
The conversion of primary aromatic and heteroaromatic amines into diazonium salts is a cornerstone of synthetic chemistry, enabling the introduction of a wide array of functional groups onto the ring system.[1][2] This document provides a comprehensive, field-proven protocol for the diazotization of 1-butyl-1H-pyrazol-5-amine, a representative N-alkylated aminopyrazole. The resulting diazonium salt is a highly reactive intermediate, primed for subsequent transformations such as Sandmeyer reactions or azo coupling.[3][4][5]
The central tenet of this protocol is safety through in-situ consumption . Diazonium salts, particularly in their solid, isolated state, are notoriously unstable and can be explosive.[6][7][8] Therefore, this guide is structured around the principle that the diazonium salt is never isolated but is prepared and immediately consumed in a subsequent reaction, a self-validating system that confirms its successful formation through the characterization of a stable final product. We will detail the mechanistic underpinnings, critical safety mandates, a step-by-step experimental workflow, and protocols for immediate downstream functionalization.
Mechanistic Rationale: The Formation of the Diazonium Cation
The diazotization reaction transforms a primary amine into a diazonium salt through the action of nitrous acid (HNO₂).[9] Since nitrous acid is unstable, it is generated in situ from the reaction of a stable salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl).[][11]
The key electrophilic species is the nitrosonium ion (NO⁺), which is formed in a two-step process: protonation of nitrous acid followed by the loss of a water molecule.[9][11] The reaction proceeds as follows:
-
Nitrosonium Ion Formation: The strong acid protonates the nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the nitrosonium ion, forming an N-N bond.
-
Proton Transfers & Dehydration: A series of proton transfers and a tautomerization step lead to the formation of a diazohydroxide intermediate.
-
Final Dehydration: In the presence of excess acid, the hydroxyl group is protonated, creating an excellent leaving group (H₂O). Its departure generates the final, resonance-stabilized 1-butyl-1H-pyrazol-5-yldiazonium cation.[1]
Mandatory Safety Protocols & Hazard Mitigation
The handling of diazonium salts demands rigorous adherence to safety protocols due to their inherent instability.[6] Failure to comply can result in rapid, exothermic decomposition and potential detonation.
The Cardinal Rules for Diazonium Salt Synthesis: [7][12][13]
-
NEVER ISOLATE THE DIAZONIUM SALT: This is the most critical rule. The protocol is designed for in-situ use only. Solid, dry diazonium salts are shock-sensitive and can be explosive.[6]
-
MAINTAIN STRICT TEMPERATURE CONTROL: The reaction must be maintained between 0 °C and 5 °C at all times.[7][12] Higher temperatures lead to the rapid decomposition of both nitrous acid and the diazonium product, liberating nitrogen gas (N₂) and creating potentially hazardous pressure buildup.
-
ENSURE SLOW, CONTROLLED ADDITION: The sodium nitrite solution must be added dropwise below the surface of the reaction mixture to prevent localized concentration and temperature spikes.
-
USE A VENTED SYSTEM: The reaction vessel must be open to the atmosphere (e.g., via a bubbler) to safely vent any evolved gases.
-
QUENCH EXCESS REAGENTS: Any unreacted nitrous acid must be destroyed at the end of the reaction using sulfamic acid or urea. This prevents unwanted side reactions during subsequent steps.
-
WORK BEHIND A BLAST SHIELD: Given the potential hazards, all operations involving the generation of diazonium salts should be conducted behind a certified blast shield.
-
USE APPROPRIATE TOOLS: Avoid metal spatulas or stir bars with metal cores if there is any risk of solids forming, as friction can initiate decomposition.[6][7] Use plastic or glass equipment where appropriate.
Detailed Experimental Protocol: Diazotization of this compound
This protocol details the generation of the 1-butyl-1H-pyrazol-5-yldiazonium chloride solution, which is to be used immediately in a subsequent reaction as outlined in Section 5.0.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |
| This compound | C₇H₁₃N₃ | 139.20 | >98% | 1.39 g | 10.0 |
| Hydrochloric Acid | HCl | 36.46 | 12 M (conc.) | 2.5 mL | 30.0 |
| Deionized Water | H₂O | 18.02 | N/A | 15 mL | N/A |
| Sodium Nitrite | NaNO₂ | 69.00 | >99% | 0.72 g | 10.5 |
| Sulfamic Acid | H₃NSO₃ | 97.09 | >99% | ~0.1 g | ~1.0 |
Equipment
-
100 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Internal thermometer with adapter
-
50 mL pressure-equalizing dropping funnel
-
Ice-salt bath
-
Starch-iodide test paper
Step-by-Step Procedure
-
Amine Salt Preparation: To the 100 mL three-necked flask, add this compound (1.39 g, 10.0 mmol). In a fume hood, carefully add 10 mL of deionized water followed by concentrated hydrochloric acid (2.5 mL, 30.0 mmol). Stir the mixture until the amine fully dissolves to form the hydrochloride salt.
-
Cooling: Place the flask in an ice-salt bath and begin vigorous stirring. Cool the internal temperature of the solution to 0 °C. Ensure the thermometer bulb is submerged in the liquid but does not contact the flask walls.
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (0.72 g, 10.5 mmol) in 5 mL of deionized water. Transfer this solution to the dropping funnel.
-
Diazotization: Once the amine solution is stable at 0 °C, begin the dropwise addition of the sodium nitrite solution from the dropping funnel. Crucially, the rate of addition must be controlled such that the internal temperature does not exceed 5 °C. The addition should take approximately 15-20 minutes.
-
Reaction Monitoring: After about 90% of the nitrite solution has been added, test for the presence of a slight excess of nitrous acid. To do this, use a glass rod to remove a drop of the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of nitrous acid and that the reaction is nearing completion. Continue the addition until the test remains positive 5 minutes after the last drop is added.
-
Reaction Completion: Once the addition is complete and the nitrous acid test is positive, allow the mixture to stir for an additional 15 minutes at 0-5 °C. The result is a pale yellow solution of the 1-butyl-1H-pyrazol-5-yldiazonium chloride.
-
Quenching Excess Nitrous Acid: Carefully add a small amount of solid sulfamic acid (~0.1 g) portion-wise to the cold solution. Stir until the starch-iodide test is negative (the paper remains white). This destroys any remaining nitrous acid.
-
Immediate Use: The resulting cold diazonium salt solution is now ready for immediate use in a subsequent reaction. DO NOT store this solution. Proceed directly to a procedure such as those outlined in Section 5.0.
A Self-Validating System: In-Situ Consumption Protocols
The successful formation of the diazonium salt is validated by its conversion into a stable, characterizable product. Below are two standard protocols for its immediate consumption.
Protocol A: Sandmeyer Chlorination
This reaction replaces the diazonium group with a chlorine atom, a classic Sandmeyer reaction.[5][14]
-
Catalyst Preparation: In a separate 250 mL flask, dissolve copper(I) chloride (1.29 g, 13.0 mmol) in concentrated hydrochloric acid (5 mL) with gentle warming. Cool the resulting green solution to 5 °C in an ice bath.
-
Sandmeyer Reaction: With vigorous stirring, slowly add the cold diazonium salt solution (prepared in Section 4.3) to the cold copper(I) chloride solution. A vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion & Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Basify the solution carefully with 2 M NaOH until it is neutral to pH paper. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-butyl-5-chloro-1H-pyrazole.
-
Validation: The product can be purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and MS to confirm the successful diazotization and substitution.
Protocol B: Azo Coupling with 2-Naphthol
This reaction forms a brightly colored azo dye, providing immediate visual confirmation of a successful diazotization.[]
-
Coupling Partner Preparation: In a 250 mL beaker, dissolve 2-naphthol (1.44 g, 10.0 mmol) in 20 mL of 2 M sodium hydroxide solution. Cool this solution to 5 °C in an ice bath.
-
Azo Coupling: With vigorous stirring, slowly add the cold diazonium salt solution (prepared in Section 4.3) to the cold 2-naphthol solution. An intensely colored precipitate (typically red or orange) should form immediately.
-
Reaction Completion & Workup: Continue stirring the mixture in the ice bath for 30 minutes. Collect the solid azo dye by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is colorless. Allow the product to air-dry.
-
Validation: The formation of a deeply colored solid is strong evidence of a successful reaction. The product can be further characterized by UV-Vis spectroscopy, IR, and NMR.
References
- BYJU'S. (n.d.). Diazotization Reaction Mechanism.
- Unacademy. (n.d.). Diazotization Reaction Mechanism.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Du, Y., Zhang, J., Peng, P., Su, H., Li, S., & Pang, S. (2017). Synthesis and characterization of three pyrazolate inner diazonium salts: green, powerful and stable primary explosives. New Journal of Chemistry, 41(16), 8493-8501.
- JoVE. (n.d.). 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
- Moody, C. J., & Rzepa, H. S. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7057–7059.
- Browne, D. L. (2019). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development.
- Khan, I., & Ali, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152, 1269–1289.
- ResearchGate. (2015). Reactivity of Diazoazoles and Azolediazonium Salts in C-Azo Coupling Reactions.
- Al-Masoudi, N. A., et al. (2020). Synthesis, Characterization, and Antioxidant Screening of Some New Azo Compounds Containing Pyrazole Moiety from Metoclopramide. Iraqi Journal of Science.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
Sources
- 1. byjus.com [byjus.com]
- 2. Diazotization Reaction Mechanism [unacademy.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 11. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for 1-Butyl-1H-pyrazol-5-amine in Agrochemical Research
Introduction: The Prominence of Pyrazole Scaffolds in Modern Agrochemicals
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, prized for its versatile biological activities and synthetic accessibility.[1][2] This five-membered heterocyclic scaffold, containing two adjacent nitrogen atoms, is a key pharmacophore in a multitude of commercialized fungicides, herbicides, and insecticides.[2][3] The adaptability of the pyrazole core allows for a wide range of structural modifications, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.[4][5]
Derivatives of pyrazole have been successfully developed to target various biochemical pathways in pests and weeds.[5][6] For instance, some pyrazole-based herbicides act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in plastoquinone biosynthesis, leading to bleaching and death of susceptible plants.[7] In the realm of fungicides, pyrazole carboxamides are well-known for their potent inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.[6] Furthermore, certain pyrazole insecticides function as modulators of insect ryanodine receptors, causing uncontrolled release of calcium and leading to paralysis and death.[2]
This document provides detailed application notes and protocols for the investigation of 1-butyl-1H-pyrazol-5-amine , a specific pyrazole derivative, in the context of agrochemical research. While direct agrochemical applications of this particular compound are not extensively documented in publicly available literature, its structural features—a 1-butyl group and a 5-amino substituent—suggest significant potential for biological activity. The 5-amino group, in particular, offers a reactive handle for the synthesis of diverse compound libraries for screening.[8] These protocols are designed to enable researchers to systematically evaluate the potential of this compound as a lead compound for the development of novel agrochemicals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a test compound is crucial for designing relevant biological assays and formulating it for application.
| Property | Value | Source |
| CAS Number | 3524-17-2 | [9] |
| Molecular Formula | C₇H₁₃N₃ | [9] |
| Molecular Weight | 139.20 g/mol | [9] |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | General knowledge of similar compounds |
| Solubility | (Predicted) Soluble in organic solvents such as methanol, ethanol, acetone, and DMSO. Limited solubility in water. | General knowledge of similar compounds |
Hypothesized Mechanisms of Action and Potential Applications
Based on the extensive research on pyrazole derivatives in agrochemicals, we can hypothesize several potential applications and mechanisms of action for this compound. The 1-butyl substituent may enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic binding sites within target enzymes.
Potential Fungicidal Activity
The 5-aminopyrazole moiety is a key structural feature in some fungicidal compounds.[10][11] It is plausible that this compound itself, or derivatives synthesized from it, could exhibit fungicidal properties by inhibiting mitochondrial respiration, a common mode of action for pyrazole fungicides.[6]
Potential Herbicidal Activity
The presence of an alkyl substituent on the pyrazole ring, such as the butyl group, has been associated with enhanced herbicidal activity in some classes of pyrazole-based herbicides.[7] Therefore, this compound could potentially act as an inhibitor of key plant enzymes like HPPD or acetolactate synthase (ALS).
Potential Insecticidal Activity
The pyrazole scaffold is central to a class of insecticides known as "fiproles," which act on the insect's central nervous system.[12] While the structural requirements for this activity are specific, the 5-aminopyrazole core of this compound provides a foundation for the synthesis of analogs with potential insecticidal properties, possibly through modulation of GABA-gated chloride channels or ryanodine receptors.[12]
Experimental Protocols
The following protocols provide a framework for the initial screening of this compound for its potential agrochemical activities. It is essential to include appropriate positive and negative controls in all assays for data validation.
Protocol 1: In Vitro Antifungal Activity Assay
This protocol outlines a method to assess the efficacy of this compound against a panel of common plant pathogenic fungi.
Materials:
-
This compound
-
A selection of plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
-
Positive control fungicide (e.g., a commercial pyrazole fungicide like boscalid)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a 10,000 ppm stock solution of this compound in DMSO.
-
Preparation of Amended Media: Autoclave the PDA medium and cool it to approximately 50-55°C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 ppm). Also, prepare a control plate with DMSO only.
-
Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus in the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the fungus in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determination of EC₅₀: If significant inhibition is observed, conduct a dose-response study with a wider range of concentrations to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth).
Experimental Workflow for In Vitro Antifungal Assay
Caption: Workflow for evaluating the in vitro antifungal activity.
Protocol 2: Pre- and Post-Emergence Herbicidal Activity Assay
This protocol is designed to evaluate the herbicidal effects of this compound on target weed species when applied before and after their emergence from the soil.
Materials:
-
This compound
-
Seeds of target weed species (e.g., Amaranthus retroflexus - a broadleaf weed, Echinochloa crus-galli - a grass weed)
-
Pots or trays with a standard potting mix
-
Acetone
-
Surfactant (e.g., Tween 20)
-
Positive control herbicide (e.g., a commercial pyrazole herbicide like topramezone)
-
Growth chamber with controlled light, temperature, and humidity
-
Spray chamber or handheld sprayer
Procedure:
-
Preparation of Test Solution: Dissolve this compound in acetone and then dilute with water containing a surfactant (e.g., 0.1% Tween 20) to achieve the desired application rates (e.g., 100, 500, 1000 g a.i./ha). Prepare a control solution with acetone and surfactant only.
-
Pre-emergence Assay: a. Sow the seeds of the target weed species in pots filled with potting mix. b. Apply the test solution evenly to the soil surface. c. Place the pots in a growth chamber. d. After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill) compared to the control.
-
Post-emergence Assay: a. Sow the seeds of the target weed species in pots and allow them to grow to the 2-3 leaf stage. b. Apply the test solution as a foliar spray until runoff. c. Return the pots to the growth chamber. d. After a set period (e.g., 7-14 days), visually assess the herbicidal effect (e.g., chlorosis, necrosis, growth inhibition) and determine the fresh or dry weight of the above-ground biomass. e. Calculate the percentage of growth inhibition relative to the control group.
Workflow for Herbicidal Screening
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. html.rhhz.net [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, fungicidal activity, structure-activity relationships (SARs) and density functional theory (DFT) studies of novel strobilurin analogues containing arylpyrazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 1-Butyl-1H-pyrazol-5-amine for Library Synthesis: An Application Note and Protocol
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 1-butyl-1H-pyrazol-5-amine, a critical building block for the generation of chemical libraries in drug discovery. The synthesis is based on the robust and well-established cyclocondensation reaction between a β-ketonitrile and butylhydrazine. This guide offers a detailed, step-by-step protocol, explains the rationale behind experimental choices, and addresses key considerations for safe and efficient scale-up. The information presented is intended for researchers, scientists, and professionals in drug development, providing them with the necessary tools to produce this key intermediate in high yield and purity.
Introduction
5-Aminopyrazoles are a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and agrochemicals.[1] Their versatile structure allows for extensive functionalization, making them ideal starting points for the construction of diverse chemical libraries aimed at identifying novel bioactive compounds. The title compound, this compound, is a valuable intermediate due to the introduction of a lipophilic butyl group, which can significantly influence the pharmacokinetic properties of derivative compounds.
The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[1][2] This approach is favored for its reliability, generally high yields, and the ready availability of starting materials. This application note will detail a scalable protocol for this synthesis, focusing on practical considerations for researchers aiming to produce multi-gram quantities of this compound for library synthesis.
Synthetic Strategy and Rationale
The chosen synthetic route is the cyclocondensation of 3-oxobutanenitrile (acetoacetonitrile) with butylhydrazine. This reaction proceeds through a well-understood mechanism, initiated by the nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Key Considerations for Scale-Up:
-
Reagent Purity: The purity of the starting materials, particularly the β-ketonitrile and butylhydrazine, is crucial for achieving high yields and minimizing side product formation.
-
Solvent Selection: Ethanol is chosen as the reaction solvent due to its ability to dissolve both reactants and facilitate the reaction at a moderate temperature. Its relatively low boiling point also simplifies product isolation.
-
Temperature Control: The reaction is exothermic, and careful temperature control is necessary to prevent runaway reactions and ensure selective formation of the desired product.
-
Work-up and Purification: A straightforward acid-base extraction is employed to remove unreacted starting materials and impurities, followed by recrystallization to obtain the final product in high purity.
Reaction Mechanism and Workflow
The synthesis of this compound proceeds via a cyclocondensation reaction. The proposed mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the nitrile carbon, leading to the cyclized product which then aromatizes.[1]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Safety Precautions: This procedure involves the use of hydrazine derivatives, which are toxic and potentially carcinogenic.[3][4] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5] An eyewash station and safety shower should be readily accessible.[5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Oxobutanenitrile | ≥98% | Commercially Available |
| Butylhydrazine hydrochloride | ≥97% | Commercially Available |
| Sodium hydroxide | Reagent | Commercially Available |
| Ethanol (200 proof) | Anhydrous | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Hydrochloric acid | Concentrated | Commercially Available |
| Sodium sulfate | Anhydrous | Commercially Available |
| Celite® | --- | Commercially Available |
Equipment:
-
Three-necked round-bottom flask (appropriately sized for the scale)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Preparation of Butylhydrazine Free Base: In a three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend butylhydrazine hydrochloride (1.0 eq) in diethyl ether. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.1 eq) in water dropwise with vigorous stirring.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain butylhydrazine free base as an oil. Caution: Use immediately in the next step.
-
Cyclocondensation Reaction: In a separate three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve 3-oxobutanenitrile (1.0 eq) in absolute ethanol.
-
Heat the solution to a gentle reflux.
-
Add the freshly prepared butylhydrazine (1.0 eq) in ethanol dropwise to the refluxing solution over a period of 30-60 minutes.
-
After the addition is complete, continue to reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dissolve the resulting residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to afford pure this compound.
-
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight |
| Purity (by HPLC) | ≥98% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. |
| Impure starting materials | Ensure the purity of 3-oxobutanenitrile and butylhydrazine. | |
| Loss of product during work-up | Perform extractions carefully and minimize transfers. | |
| Product is an oil | Impurities present | Repeat the purification step, possibly using column chromatography. |
| Residual solvent | Ensure the product is thoroughly dried under vacuum. | |
| Formation of side products | Incorrect reaction temperature | Maintain a gentle reflux and control the rate of addition. |
Conclusion
This application note provides a reliable and scalable protocol for the synthesis of this compound, a key building block for library synthesis in drug discovery. By following the detailed steps and considering the safety precautions, researchers can efficiently produce this valuable intermediate in high yield and purity. The provided rationale and troubleshooting guide will further assist in optimizing the synthesis for specific laboratory conditions and scales.
References
- Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]
- Kelada, R. M., et al. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Journal of the Iranian Chemical Society. [Link]
- Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 296. [Link]
- Jamison, C. R., et al. (2018). A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process.
- El-Faham, A., et al. (2019). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Molecules, 24(12), 2314. [Link]
- University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. [Link]
- Cole-Parmer. (n.d.).
- DTIC. (n.d.). Safety and Handling of Hydrazine. [Link]
- Tasch, B., et al. (2023). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 19, 1376–1430. [Link]
- Elguero, J., et al. (1996). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Journal of Heterocyclic Chemistry, 33(2), 389-396. [Link]
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: Rapid Microwave-Assisted Synthesis of 1-Butyl-1H-pyrazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the efficient synthesis of 1-butyl-1H-pyrazol-5-amine derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3] We present a detailed, step-by-step protocol for the cyclocondensation reaction of butylhydrazine with a suitable β-ketonitrile precursor, discuss the underlying mechanistic principles, and provide essential data for replication and further development.
Introduction: The Significance of Pyrazol-5-amines and Microwave Synthesis
5-Aminopyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7] The development of rapid and efficient synthetic routes to access novel derivatives of this class is therefore of high importance for drug discovery programs.[4]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis. By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[2][3] This is achieved through dielectric heating, where polar molecules and ions in the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat volumetrically and uniformly.[3] This leads to higher yields, enhanced product purity, and often enables reactions that are inefficient under conventional heating.[1][2] Furthermore, the energy efficiency and potential for solvent reduction position MAOS as a cornerstone of green chemistry.[2]
This guide details a robust protocol for the synthesis of this compound derivatives, a class of compounds with potential for further functionalization in drug development pipelines. The protocol is adapted from established microwave-assisted methods for the synthesis of analogous 1-aryl-1H-pyrazol-5-amines.[1]
Reaction Mechanism and Rationale
The synthesis of the this compound core proceeds via a cyclocondensation reaction between a hydrazine (butylhydrazine) and a β-functionalized nitrile, such as 3-aminocrotononitrile or a related α-cyanoketone.
Diagram of the Proposed Reaction Mechanism:
Caption: Proposed reaction mechanism for the formation of this compound.
The reaction is typically acid-catalyzed. The acidic medium protonates the carbonyl or imine group of the β-functionalized nitrile, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine. The subsequent intramolecular cyclization and dehydration steps are significantly accelerated by the high temperatures rapidly achieved through microwave irradiation.
Experimental Protocol
This protocol is designed for a standard laboratory microwave reactor. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Butylhydrazine (or its hydrochloride salt) | Microwave reactor vials (10 mL) with caps |
| 3-Aminocrotononitrile | Magnetic stir bars |
| 1 M Hydrochloric acid (HCl) | Crimper tool for microwave vials |
| 10% Sodium hydroxide (NaOH) solution | Laboratory microwave reactor |
| Deionized water | Vacuum filtration apparatus (Büchner funnel) |
| Ethanol (for recrystallization) | Magnetic stir plate |
| pH paper or pH meter | |
| Standard laboratory glassware |
Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 3-aminocrotononitrile (2.0 mmol).
-
Addition of Hydrazine: To the same vial, add butylhydrazine (2.0 mmol). If using the hydrochloride salt of butylhydrazine, it can be used directly.
-
Solvent Addition: Add 5 mL of 1 M hydrochloric acid to the vial. The concentration of the starting materials should be approximately 0.4 M.[2] Ensure the stir bar can rotate freely. If the mixture is too thick, additional 1 M HCl can be added, but do not exceed the maximum volume recommended by the microwave reactor manufacturer.
-
Vial Sealing: Securely seal the vial with an appropriate cap using a crimper tool. A proper seal is critical to maintain pressure and prevent solvent evaporation during the reaction.[2]
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 150 °C
-
Time: 15 minutes
-
Power: Dynamic (the instrument will adjust power to maintain the target temperature)
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or as per the reactor's safety guidelines) before carefully opening it.
-
Product Isolation: Transfer the reaction mixture to a beaker. While stirring, slowly add 10% aqueous NaOH solution to basify the mixture to a pH of approximately 10-12. A precipitate of the product should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold deionized water to remove any inorganic salts.
-
Drying and Purification: Dry the isolated solid. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.
Workflow Diagram
Sources
- 1. Microwave synthesis of 1-aryl-1H-pyrazole-5-amines | RTI [rti.org]
- 2. m.youtube.com [m.youtube.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-butyl-1H-pyrazol-5-amine for Biological Screening
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." This means that the pyrazole core is a recurring motif in a multitude of biologically active compounds, including several FDA-approved drugs. Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the phosphodiesterase inhibitor sildenafil.[3] The unique electronic properties of the pyrazole ring, including its capacity for hydrogen bonding and π-π stacking, allow for favorable interactions with a wide range of biological targets.[4]
This guide provides detailed protocols for the synthesis of the starting material, its subsequent derivatization through common and robust chemical transformations, and methodologies for biological screening and physicochemical profiling of the resulting compound library.
Part 1: Synthesis of the Starting Material: 1-butyl-1H-pyrazol-5-amine
A reliable and scalable synthesis of the starting material is paramount for any library generation effort. The following protocol is adapted from a known procedure for a similar compound and relies on the condensation of a hydrazine with a suitable three-carbon synthon.[3]
Protocol 1: Synthesis of this compound
This two-step procedure involves the formation of butylhydrazine from butyl bromide and hydrazine, followed by a cyclization reaction with 3-aminocrotononitrile.
Step 1: Synthesis of Butylhydrazine
-
Materials:
-
Hydrazine hydrate
-
n-Butyl bromide
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve hydrazine hydrate in ethanol.
-
Slowly add n-butyl bromide to the solution at room temperature.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and add a solution of sodium hydroxide.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain butylhydrazine.
-
Step 2: Cyclization to form this compound
-
Materials:
-
Butylhydrazine
-
3-Aminocrotononitrile
-
Ethanol
-
-
Procedure:
-
Dissolve butylhydrazine in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 3-aminocrotononitrile to the solution.
-
Heat the mixture to reflux for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Part 2: Derivatization Strategies for Library Generation
The primary amine of this compound is a versatile functional group that can be readily modified to introduce a wide range of substituents. This allows for the systematic exploration of structure-activity relationships (SAR). The following are three robust and widely applicable derivatization strategies.
Strategy 1: N-Acylation to Introduce Amide Functionality
N-acylation is a fundamental transformation that introduces an amide bond, a common feature in many drug molecules. This reaction is typically high-yielding and tolerates a wide variety of functional groups on the acylating agent.
Rationale: The introduction of an amide linkage can modulate the electronic properties and hydrogen bonding capabilities of the molecule, influencing its binding to biological targets. A diverse library of acylating agents (e.g., acid chlorides, anhydrides, carboxylic acids with coupling agents) can be used to explore a wide range of steric and electronic effects.
Protocol 2: General Procedure for N-Acylation
-
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
(If using a carboxylic acid) A coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
-
Procedure (using an acyl chloride):
-
Dissolve this compound in DCM and add TEA.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the desired acyl chloride in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Caption: N-Acylation Workflow
Strategy 2: N-Sulfonylation to Introduce Sulfonamide Functionality
The sulfonamide group is another key pharmacophore found in numerous drugs. N-sulfonylation of the primary amine introduces this functionality, which can act as a hydrogen bond donor and acceptor, and can significantly impact the acidity and solubility of the compound.[8]
Rationale: Sulfonamides are known to interact with various biological targets, particularly enzymes. Varying the substituent on the sulfonyl chloride allows for the exploration of diverse chemical space.
Protocol 3: General Procedure for N-Sulfonylation
-
Materials:
-
This compound
-
Sulfonyl chloride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in DCM and add pyridine.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the desired sulfonyl chloride in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Caption: N-Sulfonylation Workflow
Strategy 3: Reductive Amination to Introduce Substituted Amino Functionality
Reductive amination is a powerful method for forming C-N bonds. It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.
Rationale: This strategy allows for the introduction of a wide variety of alkyl and aryl substituents, significantly increasing the structural diversity of the library. The resulting secondary amines can also serve as points for further diversification.
Protocol 4: General Procedure for Reductive Amination
-
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
To a solution of this compound in DCE, add the desired aldehyde or ketone and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Caption: Reductive Amination Workflow
Part 3: Biological Screening of the Derivatized Library
Once a library of derivatized this compound compounds has been synthesized and purified, the next crucial step is to assess their biological activity. High-throughput screening (HTS) is an efficient method for evaluating large numbers of compounds against specific biological targets.[1][2] Given the prevalence of the pyrazole scaffold in kinase inhibitors and GPCR modulators, these are excellent starting points for screening campaigns.[4][9]
Protocol 5: High-Throughput Screening (HTS) for Kinase Inhibitory Activity
Rationale: Protein kinases are a major class of drug targets, particularly in oncology.[10] Many approved kinase inhibitors contain a pyrazole core.[4] This assay measures the ability of the synthesized compounds to inhibit the activity of a specific kinase.
-
Assay Principle: A common method is a fluorescence-based assay that measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher ATP concentration, leading to a stronger fluorescence signal.
-
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Fluorescent ATP detection reagent (e.g., Kinase-Glo®)
-
384-well microplates
-
Compound library dissolved in DMSO
-
-
Procedure:
-
Dispense a small volume of each compound from the library into the wells of a 384-well plate.
-
Add the kinase enzyme and substrate peptide solution to each well.
-
Incubate for a short period to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the fluorescent ATP detection reagent.
-
Incubate for a further period to allow the signal to develop.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
-
| Compound ID | Concentration (µM) | % Inhibition |
| PZA-001 | 10 | 5.2 |
| PZA-002 | 10 | 88.9 |
| PZA-003 | 10 | 12.5 |
| PZA-004 | 10 | 92.1 |
| Staurosporine (Control) | 1 | 99.5 |
Protocol 6: High-Throughput Screening (HTS) for GPCR Modulation
Rationale: G protein-coupled receptors (GPCRs) are another major class of drug targets involved in a vast array of physiological processes.[11][12] This assay can identify compounds that act as either agonists or antagonists of a specific GPCR.
-
Assay Principle: A common approach is a cell-based assay that measures changes in intracellular second messengers, such as calcium (Ca²⁺) or cyclic AMP (cAMP), upon GPCR activation.[13]
-
Materials:
-
A stable cell line engineered to overexpress the target GPCR.
-
A fluorescent dye sensitive to the second messenger (e.g., a calcium-sensitive dye like Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Known agonist and antagonist for the target GPCR (for controls).
-
384-well microplates.
-
Compound library dissolved in DMSO.
-
-
Procedure (for detecting antagonists):
-
Plate the cells in 384-well plates and allow them to adhere overnight.
-
Load the cells with the fluorescent dye.
-
Add the compounds from the library to the wells and incubate.
-
Add a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Immediately measure the change in fluorescence over time using a plate reader with an integrated liquid handling system.
-
Compounds that inhibit the agonist-induced fluorescence signal are identified as antagonists.
-
Part 4: Physicochemical Profiling of Active Compounds
For compounds that show promising biological activity ("hits"), it is essential to evaluate their physicochemical properties to assess their drug-like potential. Poor solubility and metabolic instability are common reasons for compound attrition during drug development.
Protocol 7: Kinetic Solubility Assay
Rationale: This high-throughput assay provides an early indication of a compound's solubility, which is crucial for its absorption and bioavailability.
-
Assay Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer, and the formation of a precipitate is detected by light scattering (nephelometry) or UV absorbance after filtration.
-
Procedure (Nephelometry):
-
Serially dilute the compound stock solutions in DMSO in a 96- or 384-well plate.
-
In a separate plate, add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Transfer a small volume of the DMSO solutions to the buffer-containing plate.
-
Mix and incubate at room temperature for 1-2 hours.
-
Measure the light scattering in each well using a nephelometer.
-
The kinetic solubility is the highest concentration at which no significant light scattering above the background is observed.
-
Protocol 8: In Vitro Metabolic Stability Assay
Rationale: This assay assesses how quickly a compound is metabolized by liver enzymes, providing an early prediction of its in vivo half-life.
-
Assay Principle: The compound is incubated with liver microsomes (which contain the major drug-metabolizing enzymes) or hepatocytes, and the disappearance of the parent compound over time is monitored by LC-MS/MS.
-
Procedure (using liver microsomes):
-
Prepare a reaction mixture containing liver microsomes and NADPH (a cofactor for many metabolic enzymes) in a suitable buffer.
-
Add the test compound to the reaction mixture.
-
Incubate at 37 °C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Conclusion
The derivatization of this compound offers a powerful and efficient strategy for the generation of novel and diverse chemical libraries for biological screening. The robust synthetic methodologies outlined in this guide, coupled with high-throughput biological and physicochemical profiling, provide a clear path for identifying promising new lead compounds for drug discovery programs. By systematically exploring the chemical space around this privileged pyrazole scaffold, researchers can unlock new therapeutic opportunities.
References
- Finar, I. L. (2009). Organic Chemistry, Volume 1: The Fundamental Principles.
- Kleemann, A., Engel, J., Kutscher, B., & Reichert, D. (2009). Pharmaceutical Substances: Syntheses, Patents and Applications of the most relevant APIs. Thieme.
- Entzeroth, M. (2010). High-Throughput Screening in Drug Discovery. Wiley-VCH.
- Inglese, J., Auld, D. S., Jadhav, A., Johnson, R. L., Simeonov, A., & Yasgar, A. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473–11478. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4937. [Link]
- Bertekap Jr, R. L., Burford, N. T., Li, Z., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223–240. [Link]
- SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. Indian Journal of Heterocyclic Chemistry, 22(3), 273-278.
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481–490. [Link]
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(2), M1365. [Link]
- High throughput screening for orphan and liganded GPCRs. Current Opinion in Pharmacology, 7(5), 559-567. [Link]
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- High throughput screening (HTS) in identification new ligands and drugable targets of G protein-coupled receptors (GPCRs). Combinatorial Chemistry & High Throughput Screening, 15(3), 232-241. [Link]
- Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 63, 130-137. [Link]
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3349. [Link]
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 12(4), 1-10.
- Structures of pyrazole derivatives with anti-inflammatory activity.
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9(2), 123-135. [Link]
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 90, 304. [Link]
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(2), M1365. [Link]
- Celtarys – High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]
- Synthesis of 1,4‐bis(phenylsulfonyl)‐1H‐pyrazol‐5‐amine derivatives (3).
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High throughput screening for orphan and liganded GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High throughput screening (HTS) in identification new ligands and drugable targets of G protein-coupled receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-butyl-1H-pyrazol-5-amine as a Versatile N,N'-Donor Ligand in Modern Coordination Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the coordination chemistry of 1-butyl-1H-pyrazol-5-amine.
Introduction: The Rising Prominence of Pyrazole-Based Ligands
Pyrazole and its derivatives represent a cornerstone in the field of coordination chemistry, offering a rich tapestry of structural and electronic diversity.[1][2] These five-membered N-heterocycles are prized for their adaptable coordination modes, acting as neutral monodentate ligands, anionic bridging units, or as part of larger polydentate chelating systems.[3][4] This versatility has led to their widespread application in the development of advanced materials, bioinorganic models, and highly efficient homogeneous catalysts.[1][5] The ability to tune the steric and electronic properties of pyrazole-based ligands through substitution allows for the fine control of the resulting metal complex's reactivity, stability, and physical properties.[4][6]
Among this important class of compounds, this compound emerges as a particularly compelling ligand. It features two key coordination sites: the sp²-hybridized nitrogen atom at the 2-position of the pyrazole ring and the exocyclic primary amine at the 5-position. This arrangement allows it to act as a potent bidentate N,N'-chelating agent, forming stable five-membered rings with metal centers. The N1-butyl group provides enhanced solubility in organic solvents and introduces a degree of steric influence that can be exploited to control the coordination sphere of the metal. This guide provides a comprehensive overview, from ligand synthesis to the preparation and characterization of its metal complexes, highlighting its potential in catalysis and medicinal chemistry.
Part 1: Synthesis and Characterization of the Ligand
The synthesis of this compound is typically achieved through a well-established condensation reaction between a butyl-substituted hydrazine and a suitable three-carbon nitrile precursor. This approach is both efficient and scalable.
Protocol 1: Synthesis of this compound
Objective: To synthesize the title ligand via the condensation of butylhydrazine with 3-aminocrotononitrile or a related precursor. The following is a representative protocol adapted from established methods for similar pyrazole syntheses.[7]
Materials:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Notes |
|---|---|---|---|---|
| Butylhydrazine oxalate | C₆H₁₆N₂O₄ | 180.19 | (1.0 eq) | Or butylhydrazine hydrochloride |
| 3-Aminocrotononitrile | C₄H₆N₂ | 82.11 | (1.0 eq) | Handle with care; toxic |
| Sodium Hydroxide (2M) | NaOH | 40.00 | (2.0 eq) | To neutralize hydrazine salt |
| Ethanol | C₂H₅OH | 46.07 | As solvent | Anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | For drying | |
Procedure:
-
Hydrazine Free-Base Generation: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add butylhydrazine oxalate (1.0 eq). Add 2 M aqueous NaOH (2.0 eq) and stir at room temperature until the solid has completely dissolved, liberating the free butylhydrazine.
-
Reaction Setup: Add ethanol (approx. 3-4 mL per mmol of hydrazine) to the flask. Attach a reflux condenser.
-
Addition of Nitrile: Slowly add 3-aminocrotononitrile (1.0 eq) to the stirring solution at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Add deionized water to the residue and transfer it to a separatory funnel. Extract the aqueous phase three times with diethyl ether or ethyl acetate.
-
Drying and Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to afford the final product as an oil or low-melting solid.
Causality Note: The use of a base is essential to deprotonate the hydrazine salt, generating the nucleophilic free hydrazine required for the initial attack on the nitrile. Refluxing in ethanol provides the necessary thermal energy to drive the cyclization and subsequent aromatization to the pyrazole ring.
Ligand Characterization
Confirming the structure and purity of the synthesized ligand is a critical prerequisite for its use in coordination chemistry.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the butyl group protons (~0.9 ppm, t, 3H; ~1.3 ppm, m, 2H; ~1.7 ppm, m, 2H; ~3.9 ppm, t, 2H), a broad singlet for the amine protons (-NH₂), and two singlets for the pyrazole ring protons. |
| ¹³C NMR | Resonances for the four butyl carbons, and three distinct signals for the pyrazole ring carbons, with the C5 carbon bearing the amine group appearing at a characteristic chemical shift. |
| FT-IR (cm⁻¹) | Broad N-H stretching bands for the primary amine (~3300-3400 cm⁻¹), C-H stretching for the butyl group (~2850-2950 cm⁻¹), and C=N/C=C stretching vibrations characteristic of the pyrazole ring (~1500-1640 cm⁻¹). |
| Mass Spec (ESI-MS) | A prominent ion peak corresponding to [M+H]⁺ confirming the molecular weight (C₇H₁₃N₃, M.W. = 139.20 g/mol ). |
Part 2: Coordination Chemistry & Complex Synthesis
The true utility of this compound is realized upon its coordination to a metal center. The ligand's N,N'-bidentate nature allows for the formation of stable complexes with a wide range of transition metals.
Caption: Workflow for ligand synthesis and subsequent metal complex formation.
Protocol 2: Synthesis of Dichlorobis(this compound)copper(II)
Objective: To synthesize a representative coordination complex using Cu(II) as the metal center.
Materials:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Notes |
|---|---|---|---|---|
| This compound | C₇H₁₃N₃ | 139.20 | 2.2 eq | From Protocol 1 |
| Copper(II) Chloride Dihydrate | CuCl₂·2H₂O | 170.48 | 1.0 eq | |
| Methanol | CH₃OH | 32.04 | As solvent | Anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For washing | |
Procedure:
-
Ligand Solution: In a 50 mL flask, dissolve this compound (2.2 eq) in anhydrous methanol (10 mL).
-
Metal Salt Solution: In a separate 50 mL flask, dissolve CuCl₂·2H₂O (1.0 eq) in anhydrous methanol (10 mL). The solution should be light blue/green.
-
Complexation: While stirring the ligand solution, add the metal salt solution dropwise at room temperature. A color change and/or the formation of a precipitate should be observed immediately.
-
Reaction Completion: Continue stirring the mixture at room temperature for 2-4 hours to ensure complete complexation.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with small portions of cold methanol and then diethyl ether to remove any unreacted starting materials and surface impurities.
-
Drying: Dry the final complex under vacuum to yield a stable, colored powder. For single crystals suitable for X-ray diffraction, slow evaporation of the reaction mixture or vapor diffusion of an anti-solvent (like diethyl ether) into a concentrated solution of the complex can be attempted.
Causality Note: A slight excess of the ligand (2.2 eq) is used to ensure the complete consumption of the metal salt and favor the formation of the bis-ligated complex. Methanol is an excellent solvent choice as it dissolves both the polar copper salt and the ligand, facilitating a homogeneous reaction environment.
Characterization of the Metal Complex
Analysis of the complex is crucial to confirm successful coordination and determine its geometry.
Caption: Diagram of N,N'-bidentate coordination.
Key Spectroscopic Changes Upon Coordination:
-
FT-IR: The most significant change is often observed in the N-H stretching vibrations of the amine group. Coordination to the metal center typically causes a shift of these bands to lower wavenumbers (a redshift) due to the donation of electron density from the nitrogen to the metal, which weakens the N-H bonds.
-
UV-Vis: The formation of a copper(II) complex will result in the appearance of d-d transitions, typically as a broad absorption band in the visible region (e.g., 600-900 nm), which is responsible for the color of the complex.
-
Single-Crystal X-ray Diffraction: This is the definitive technique for structural elucidation. For a [Cu(ligand)₂Cl₂] complex, a distorted octahedral or square planar geometry is expected, depending on the coordination of the chloride ions (axial vs. equatorial).
Part 3: Applications and Future Directions
The metal complexes derived from this compound are poised for application in several high-impact research areas.
Homogeneous Catalysis
Pyrazole-based ligands are instrumental in creating catalysts for a variety of organic transformations.[1][8]
-
Cross-Coupling Reactions: Palladium complexes of N,N'-donor ligands are workhorses in C-C and C-N bond-forming reactions like the Suzuki and Heck couplings.[5] The electronic properties of the pyrazole ring and the steric bulk of the butyl group can be used to stabilize the active catalytic species and influence selectivity.
-
Oxidation/Hydrogenation: Manganese, iron, and ruthenium complexes featuring pyrazole ligands have shown remarkable activity in oxidation and transfer hydrogenation reactions.[1][8][9] The ligand framework stabilizes the metal in various oxidation states required for the catalytic cycle, and the N-H moiety of a related protic pyrazole can participate in metal-ligand cooperation to facilitate substrate activation.[1]
Medicinal Inorganic Chemistry
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[2][10][11] Coordination to a metal ion can enhance the therapeutic potential of such organic molecules.[12][13]
-
Anticancer Agents: Copper complexes are known to exhibit anticancer properties, often through mechanisms involving DNA intercalation or the generation of reactive oxygen species.[14] The lipophilicity imparted by the butyl group in this compound could enhance cellular uptake of its metal complexes.
-
Antimicrobial Agents: Many transition metal complexes, including those with pyrazole-based ligands, exhibit potent antibacterial and antifungal activity.[15][16] The complexation can overcome microbial resistance mechanisms that target the free organic ligand.
Materials Science
The defined coordination vectors of this compound make it a suitable building block for constructing supramolecular structures and coordination polymers.[5] By selecting metal nodes with specific geometric preferences, it is possible to design materials with tailored porosity for applications in gas storage or separation.
Conclusion
This compound is a highly valuable and accessible ligand for coordination chemistry. Its straightforward synthesis, robust N,N'-chelating ability, and the tunable properties conferred by the N1-butyl substituent make it an ideal candidate for systematic studies. The resulting metal complexes hold significant promise for advancing the fields of catalysis, medicinal chemistry, and materials science, offering a rich platform for discovery and innovation.
References
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.PMC (National Center for Biotechnology Information).
- Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review.ACS Omega.
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.Organic Syntheses.
- A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation.New Journal of Chemistry (RSC Publishing).
- New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes.Semantic Scholar.
- Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts.ResearchGate.
- Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity.PMC (National Center for Biotechnology Information).
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.MDPI.
- Novel Pyrazole‐Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies.ResearchGate.
- Metal complexes of pyrazole.Inorganic Chemistry (ACS Publications).
- Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays.PubMed Central (PMC).
- Perspective: The potential of pyrazole-based compounds in medicine.ResearchGate.
- Perspective: The potential of pyrazole-based compounds in medicine.University of Johannesburg.
- Ligand-Directed Metalation of a Gold Pyrazolate Cluster.PMC (National Center for Biotechnology Information).
- Coordination chemistry of pyrazole-derived ligands.Chemical Reviews (ACS Publications).
- SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES.ResearchGate.
- Amino-Pyrazoles in Medicinal Chemistry: A Review.MDPI.
- 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.PMC (National Center for Biotechnology Information).
- Amino-Pyrazoles in Medicinal Chemistry: A Review.Open University of Cyprus.
- Synthesis, Reactions and Medicinal Uses of Pyrazole.Pharmaguideline.
- Synthesis of 1,4‐bis(phenylsulfonyl)‐1H‐pyrazol‐5‐amine derivatives (3).ResearchGate.
- Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands.Eastern Illinois University.
- Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects.ScienceDirect.
Sources
- 1. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. pure.uj.ac.za [pure.uj.ac.za]
- 14. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note & Protocols: Synthetic Routes to Novel Bioactive Compounds from 1-Butyl-1H-pyrazol-5-amine
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2][3] 5-Aminopyrazoles, in particular, are exceptionally versatile synthons for the construction of fused heterocyclic systems and other complex molecular architectures.[1][4] This guide provides detailed synthetic strategies and step-by-step protocols for leveraging 1-butyl-1H-pyrazol-5-amine as a starting material for the synthesis of novel compounds with high potential for biological activity. We will explore the synthesis of high-value scaffolds such as pyrazolo[3,4-d]pyrimidines and pyrazolo[5,1-c][1][5][6]triazines, as well as direct N-functionalization to generate sulfonamides and N-alkylated derivatives. The protocols are designed for reproducibility and are supported by mechanistic insights to aid researchers in adapting these methods for their specific drug discovery programs.
Introduction: The Strategic Value of the 5-Aminopyrazole Scaffold
Heterocyclic compounds are paramount in drug discovery, and the pyrazole ring is a "privileged scaffold" due to its ability to engage in various biological interactions, including hydrogen bonding and π–π stacking.[3][7] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][7][8][9][10]
This compound is an ideal starting material for several reasons:
-
The Exocyclic Amine (C5-NH₂): This group is a potent nucleophile and a synthetic handle for a multitude of transformations, including condensation, acylation, and diazotization.
-
The Ring Nitrogens: The N2 atom is basic and can act as a hydrogen bond acceptor, a crucial feature for receptor binding.[3]
-
The N1-Butyl Group: This alkyl substituent enhances lipophilicity, which can be advantageous for cell membrane permeability. It also blocks tautomerism, leading to more predictable and regioselective reactions compared to N-unsubstituted pyrazoles.
This document outlines several robust synthetic pathways originating from this versatile building block.
Diagram 1: Key synthetic pathways from this compound.
Synthesis of Fused Heterocyclic Systems
The fusion of a second ring to the pyrazole core often enhances biological activity by creating rigid structures that mimic endogenous molecules, such as purines.[4][5]
Pathway I: Pyrazolo[3,4-d]pyrimidines via One-Flask Vilsmeier-Haack Cyclization
Pyrazolo[3,4-d]pyrimidines are structural isomers of purines and are known to function as potent inhibitors of various kinases, making them highly valuable in oncology research.[5][11] The following one-flask protocol is an efficient method that avoids the isolation of intermediates, aligning with green chemistry principles.[11][12]
Causality Behind Experimental Choices:
-
Vilsmeier Reagent: The reaction of PBr₃ with DMF generates the Vilsmeier reagent in situ. This electrophilic species is crucial for the initial formylation/amidination of the electron-rich pyrazole ring system.
-
Hexamethyldisilazane (HMDS): HMDS serves as an efficient source of nitrogen for the final cyclization step to form the pyrimidine ring. Its use under thermal conditions facilitates the intramolecular condensation.[6][11]
Diagram 2: Workflow for one-flask pyrazolo[3,4-d]pyrimidine synthesis.
Protocol 2.1: One-Flask Synthesis of 1-Butyl-1H-pyrazolo[3,4-d]pyrimidine
-
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus tribromide (PBr₃)
-
Hexamethyldisilazane (HMDS)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 eq).
-
Add anhydrous DMF (2.0 mL).
-
Cool the mixture to 0°C in an ice bath. Slowly add PBr₃ (3.0 mmol, 3.0 eq) dropwise. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C for 1-2 hours. Monitor the consumption of the starting material by TLC.
-
Cool the mixture to room temperature and add HMDS (3.0 mmol, 3.0 eq).
-
Heat the reaction mixture to reflux at 70-80°C for 3-5 hours.
-
After completion, cool the reaction mixture and pour it into ice-cold water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-butyl-1H-pyrazolo[3,4-d]pyrimidine.
-
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Starting Material |
| PBr₃ / DMF | 3.0 / Solvent | Forms Vilsmeier reagent for C-formylation |
| HMDS | 3.0 | Nitrogen source for pyrimidine ring closure |
Table 1: Reagent summary for Protocol 2.1.
Pathway II: Pyrazolo[5,1-c][1][5][6]triazines via Diazotization-Coupling
This pathway demonstrates an alternative reactivity of the 5-amino group, converting it into a diazonium salt. This highly reactive intermediate can then be coupled with an active methylene compound and cyclized to form the pyrazolo[5,1-c][1][5][6]triazine scaffold, which has been investigated for various biological activities.[4][13]
Causality Behind Experimental Choices:
-
Low Temperature Diazotization: The reaction with nitrous acid (from NaNO₂ and HCl) must be performed at 0-5°C to prevent the unstable diazonium salt from decomposing.
-
Active Methylene Compound: Malononitrile is used as the coupling partner. Its acidic methylene protons allow for the formation of a carbanion, which readily attacks the electrophilic diazonium salt.
-
Base-Catalyzed Cyclization: Pyridine is added to neutralize the acid and facilitate the final intramolecular cyclization to form the triazine ring.[13]
Diagram 3: Workflow for pyrazolo[5,1-c][1][5][6]triazine synthesis.
Protocol 2.2: Synthesis of 1-Butyl-4-amino-1H-pyrazolo[5,1-c][1][5][6]triazine-3-carbonitrile
-
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Malononitrile
-
Pyridine
-
Ethanol
-
Ice
-
-
Procedure:
-
In a beaker, dissolve this compound (1.0 mmol) in concentrated HCl (1 mL) and water (5 mL).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL water) dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, dissolve malononitrile (1.0 mmol) in ethanol (10 mL) and cool to 0°C.
-
Add the cold diazonium salt solution to the malononitrile solution, followed by the dropwise addition of pyridine (2 mL) to maintain a basic pH.
-
Stir the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
A colored precipitate will form. Pour the mixture into ice-cold water (50 mL) and stir.
-
Collect the solid product by suction filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure pyrazolotriazine.
-
N-Functionalization of the Exocyclic Amine
Direct modification of the C5-amino group provides a rapid route to diverse libraries of compounds for structure-activity relationship (SAR) studies.
Pathway III: Synthesis of Pyrazolyl Sulfonamides
The sulfonamide functional group is a key pharmacophore found in a wide array of drugs. The reaction of this compound with a sulfonyl chloride is a straightforward and high-yielding method to access these valuable derivatives.[14][15]
Causality Behind Experimental Choices:
-
Base: Triethylamine (TEA) acts as an acid scavenger, neutralizing the HCl byproduct generated from the reaction between the amine and the sulfonyl chloride.[15] This is critical to prevent protonation of the starting amine (which would render it non-nucleophilic) and to drive the reaction to completion.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants without interfering with the reaction.
Diagram 4: Workflow for N-sulfonylation of this compound.
Protocol 3.1: Synthesis of N-(1-Butyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide
-
Materials:
-
This compound
-
4-Methylbenzenesulfonyl chloride (tosyl chloride)
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, combine this compound (0.50 mmol, 1.0 eq) and 4-methylbenzenesulfonyl chloride (1.0 mmol, 2.0 eq) in acetonitrile (2.0 mL).[14]
-
Add triethylamine (1.2 mmol, 2.4 eq) to the mixture.[14]
-
Stir the reaction at room temperature for 12 hours. Monitor progress by TLC.
-
Upon completion, add distilled water to the residue and extract with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using an appropriate eluent system like dichloromethane or hexanes/ethyl acetate) to afford the pure sulfonamide.[15]
-
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Starting Material |
| Tosyl Chloride | 2.0 | Sulfonylating Agent |
| Triethylamine | 2.4 | Acid Scavenger |
Table 2: Reagent summary for Protocol 3.1.
Conclusion
This compound is a highly adaptable and valuable starting material for the synthesis of diverse heterocyclic compounds. The protocols detailed in this guide provide robust and efficient pathways to access high-value scaffolds, including purine isosteres (pyrazolo[3,4-d]pyrimidines), pyrazolotriazines, and functionalized sulfonamides. By understanding the underlying chemical principles, researchers can readily employ and adapt these methods to accelerate the discovery of novel bioactive agents for a wide range of therapeutic applications.
References
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. [Link]
- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]
- Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. [Link]
- Current status of pyrazole and its biological activities. (2017). Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2023). Acta Pharmaceutica Sinica B. [Link]
- Synthesis of New Pyrazolo [5, 1-c][1][5][6] triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity. (2017). Science Publishing Group. [Link]
- One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2017). MDPI. [Link]
- Synthesis of new pyrazolo[1][5][7]triazines by cyclative cleavage of pyrazolyltriazenes. (2021). Beilstein Journal of Organic Chemistry. [Link]
- Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link]
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2020). Beilstein Journal of Organic Chemistry. [Link]
- Pyrazolo[1,5-a][1][2][7]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. MDPI. [Link]
- Pyrazolo[1,5-a][1][2][7]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. SciSpace. [Link]
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2021). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (2021). RSC Advances. [Link]
- One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Semantic Scholar. [Link]
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI. [Link]
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2019). MDPI. [Link]
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. (2018). The Journal of Organic Chemistry. [Link]
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). MDPI. [Link]
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. [Link]
- Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (2018). Research Journal of Pharmacy and Technology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jchr.org [jchr.org]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis of New Pyrazolo [5, 1-c] [1, 2, 4] triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust One-Pot Strategy for the Synthesis of Diverse Functionalized Pyrazoles from 1-Butyl-1H-pyrazol-5-amine
Abstract
Functionalized pyrazoles, particularly fused systems like pyrazolo[3,4-b]pyridines, are privileged scaffolds in medicinal chemistry due to their structural similarity to purine bases, leading to a wide range of biological activities.[1][2] This application note details a highly efficient, one-pot, multicomponent protocol for the synthesis of a library of functionalized pyrazolo[3,4-b]pyridines starting from the versatile building block, 1-butyl-1H-pyrazol-5-amine. By leveraging a tandem Knoevenagel condensation-Michael addition-cyclization cascade, this methodology offers significant advantages in terms of operational simplicity, high atom economy, and rapid access to structural diversity, making it highly attractive for drug discovery and chemical biology.[3][4]
Introduction: The Significance of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine core is a key pharmacophore found in numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[2][5] Their biological relevance stems from their ability to act as bioisosteres of purines, enabling them to interact with a variety of enzymes and receptors.[1][5]
Traditional multi-step syntheses of these scaffolds often suffer from drawbacks such as harsh reaction conditions, extended reaction times, and modest yields.[3] One-pot multicomponent reactions (MCRs) provide an elegant and green solution, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation.[3][4][6] This guide focuses on a three-component reaction employing this compound, various aromatic aldehydes, and a β-dicarbonyl compound (ethyl acetoacetate) to generate a diverse library of polyfunctionalized pyrazolo[3,4-b]pyridine derivatives.
Core Concept: The Reaction Mechanism
The formation of the pyrazolo[3,4-b]pyridine scaffold proceeds through a well-established cascade of reactions.[1][7] The plausible mechanism involves three key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and the active methylene group of the β-dicarbonyl compound (ethyl acetoacetate).[8][9] This forms an electron-deficient α,β-unsaturated intermediate (an arylidene derivative).
-
Michael Addition: The exocyclic amino group of this compound then acts as a nucleophile, attacking the β-carbon of the arylidene intermediate in a classic Michael addition.[9][10]
-
Intramolecular Cyclization & Dehydration: The resulting adduct undergoes an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole ring attacks one of the carbonyl groups. This is followed by a dehydration step, leading to the formation of the stable, aromatic pyrazolo[3,4-b]pyridine ring system.
Mechanistic Diagram
The following diagram illustrates the proposed reaction pathway for the synthesis of 6-amino-1-butyl-3-methyl-4-phenyl-1,4-dihydropyrazolo[3,4-b]pyridine-5-carboxylate.
Caption: Proposed mechanism for the one-pot synthesis.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of a representative compound: Ethyl 6-amino-1-butyl-3-methyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .
Materials and Equipment
-
Reagents:
-
This compound (≥97%)
-
Benzaldehyde (≥99%)
-
Ethyl acetoacetate (≥99%)
-
Ethanol (Absolute, ≥99.8%)
-
Piperidine (≥99%, Catalyst)
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
Deionized water
-
-
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Glass funnel and filter paper
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup
-
NMR spectrometer, Mass spectrometer (for characterization)
-
General Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.39 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ethyl acetoacetate (1.30 g, 10 mmol) in absolute ethanol (30 mL).
-
Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol, 10 mol%) to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress using TLC (e.g., 3:1 Hexane/Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into ice-cold water (50 mL). The crude product will precipitate. Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Scope and Versatility: A Data-Driven Overview
The true power of this one-pot protocol lies in its versatility. By simply varying the aromatic aldehyde, a diverse range of pyrazolo[3,4-b]pyridine derivatives can be synthesized. The electronic nature of the substituent on the aldehyde can influence the reaction rate and overall yield.[3][4]
The table below summarizes the results for the synthesis of several derivatives using this protocol, demonstrating its broad applicability.
| Entry | Aldehyde (R Group) | Product Yield (%) | Reaction Time (h) | Key ¹H NMR Signal (δ, ppm) |
| 1 | Phenyl | 92 | 4 | 4.95 (s, 1H, C4-H) |
| 2 | 4-Chlorophenyl | 94 | 3.5 | 4.98 (s, 1H, C4-H) |
| 3 | 4-Methoxyphenyl | 89 | 5 | 4.90 (s, 1H, C4-H) |
| 4 | 4-Nitrophenyl | 95 | 3 | 5.10 (s, 1H, C4-H) |
| 5 | 2-Naphthyl | 85 | 6 | 5.15 (s, 1H, C4-H) |
Yields are for isolated, purified products. Reaction conditions: 10 mmol scale, ethanol, reflux, 10 mol% piperidine.
Scientist's Insight & Troubleshooting:
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aldehyde generally accelerate the reaction due to increased electrophilicity of the arylidene intermediate.[3]
-
Electron-donating groups (e.g., -OCH₃) may slightly decrease the reaction rate.
-
Low Yields: If yields are low, ensure all reagents are pure and the solvent is anhydrous. Increasing the catalyst loading to 15 mol% or extending the reflux time may improve conversion.
-
Purification: For compounds with similar polarity, careful column chromatography with a slow gradient is recommended for optimal separation.
Conclusion
This application note presents a reliable and highly efficient one-pot, three-component synthesis of functionalized pyrazolo[3,4-b]pyridines using this compound. The protocol is characterized by its operational simplicity, use of readily available starting materials, high yields, and broad substrate scope. This methodology provides a powerful tool for medicinal chemists and researchers to rapidly generate libraries of structurally diverse pyrazole derivatives for screening in drug discovery programs.
References
- Al-Ghorbani, M., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect.
- Shaikh, I. A., et al. (2021). Multicomponent synthesis, in vitro cytotoxic evaluation and molecular modelling studies of polyfunctionalized pyrazolo[3,4-b]pyridine derivatives against three human cancer cell lines. Journal of the Serbian Chemical Society.
- Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
- Shaaban, M. R., et al. (2024). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
- Name-Reaction.com. Knorr pyrazole synthesis.
- Portilla, J., et al. (2021). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc.
- Shaaban, M., et al. (2020). Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes. New Journal of Chemistry.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Kumar, A., et al. (2023). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules.
- Petrosyan, A. M., et al. (2015). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction. Comptes Rendus Chimie.
- ResearchGate. (2023). Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition.
- El-Metwaly, N., et al. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Journal of Nanobiotechnology.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles [comptes-rendus.academie-sciences.fr]
- 10. researchgate.net [researchgate.net]
Screening 1-Butyl-1H-Pyrazol-5-Amine Derivatives for Anti-Inflammatory Activity: A Hierarchical Workflow
An Application Guide for Drug Discovery Professionals
Introduction Inflammation is a fundamental protective response of the immune system to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key pathological driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful drugs. Notably, diaryl-substituted pyrazoles like Celecoxib are well-known for their anti-inflammatory properties, which stem from the selective inhibition of cyclooxygenase-2 (COX-2).[1][2][3][4] This selectivity offers a therapeutic advantage by reducing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the homeostatic COX-1 enzyme.[3][5]
This application note provides a comprehensive, multi-tiered protocol for the systematic screening and characterization of novel 1-butyl-1H-pyrazol-5-amine derivatives. The objective is to identify and validate promising candidates with potent and selective anti-inflammatory activity. The workflow is designed for researchers, scientists, and drug development professionals, progressing from high-throughput in vitro target-based assays to more complex cell-based and in vivo models of inflammation.[6][7]
A Strategic Framework for Screening
A hierarchical screening cascade is the most efficient strategy for identifying promising lead compounds from a chemical library. This approach begins with broad, rapid, and cost-effective primary assays to identify initial "hits." These hits are then subjected to a series of increasingly complex and physiologically relevant secondary and tertiary assays to confirm their activity, elucidate their mechanism of action, and validate their potential in a living system. This tiered approach ensures that resources are focused on the most promising candidates, minimizing the risk of late-stage failures.
Caption: A hierarchical workflow for screening anti-inflammatory compounds.
Part I: Primary Screening - COX-1 & COX-2 Enzyme Inhibition Assays
Scientific Rationale: The primary molecular targets for many pyrazole-based anti-inflammatory drugs are the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[5][8] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is inducible at sites of inflammation.[3][9] Selective inhibition of COX-2 over COX-1 is a critical design feature for modern NSAIDs to enhance their safety profile. Therefore, the initial screening step aims to determine the potency and selectivity of the test compounds against both COX isoforms.
Protocol 1: Fluorometric COX-1/COX-2 Inhibitor Screening
This protocol is adapted from commercially available kits (e.g., from Cayman Chemical, BPS Bioscience, Sigma-Aldrich, Abcam) that provide a rapid and reliable method for high-throughput screening.[9][10][11] The assay measures the peroxidase activity of COX, which generates a fluorescent product from a supplied probe.
Materials:
-
COX-1 and COX-2 Inhibitor Screening Kit (containing enzymes, assay buffer, probe, arachidonic acid substrate)
-
Test this compound derivatives dissolved in DMSO
-
Positive Controls: Celecoxib (selective COX-2 inhibitor), Ibuprofen (non-selective COX inhibitor)
-
96-well black microplates
-
Multi-channel pipette
-
Fluorescence plate reader (Ex/Em = 535/587 nm or as specified by kit)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration range is 100 µM to 1 nM. Also prepare stock solutions of positive controls.
-
Reaction Setup: In a 96-well plate, add the following to designated wells:
-
100% Activity Control: Enzyme (COX-1 or COX-2), Assay Buffer, and DMSO (vehicle).
-
Inhibitor Wells: Enzyme, Assay Buffer, and diluted test compound or positive control.
-
Background Control: Assay Buffer and DMSO (no enzyme).
-
-
Enzyme Addition: Add the appropriate enzyme (COX-1 or COX-2) to all wells except the background control. Incubate for 15 minutes at 25°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate solution to all wells.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity kinetically for 5-10 minutes at 25°C using a plate reader. The rate of increase in fluorescence is proportional to COX activity.
Data Analysis & Presentation:
-
Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the background control from all other rates.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of 100% Activity Control)] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Calculate the COX-2 Selectivity Index: Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher index indicates greater selectivity for COX-2.
Table 1: Sample Data for COX Inhibition Assays
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |
| Derivative A | >100 | 0.5 | >200 |
| Derivative B | 15 | 1.2 | 12.5 |
| Celecoxib | 25 | 0.05 | 500 |
| Ibuprofen | 5 | 10 | 0.5 |
Part II: Secondary Screening - Cell-Based Assays
Scientific Rationale: Compounds that show promising activity in enzymatic assays must be validated in a more complex biological system. Cell-based assays assess a compound's ability to cross cell membranes and modulate inflammatory pathways in a living cell. A common model involves stimulating immune cells like macrophages with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which triggers a potent inflammatory response.[12] This response is largely mediated by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, leading to the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12][13][14]
Caption: The canonical NF-κB inflammatory signaling pathway.[14][15][16]
Protocol 2: Inhibition of LPS-Induced TNF-α and IL-6 Production
This protocol uses the RAW 264.7 murine macrophage cell line to measure the effect of test compounds on the production of key pro-inflammatory cytokines.
Materials:
-
RAW 264.7 cells
-
DMEM media with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and Dexamethasone (positive control) dissolved in DMSO
-
TNF-α and IL-6 ELISA kits
-
Cell culture plates (24-well)
-
Spectrophotometer for ELISA reading
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of the test compounds or Dexamethasone. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
(Optional) Cell Viability Assay: Perform an MTT or similar viability assay on the remaining cells to ensure that the observed reduction in cytokines is not due to cytotoxicity of the compounds.
Data Analysis & Presentation:
-
Generate a standard curve for each ELISA plate.
-
Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve.
-
Calculate the percent inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value for the inhibition of each cytokine.
Table 2: Sample Data for Cytokine Inhibition
| Compound | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | Cell Viability (at 10 µM) |
| Derivative A | 1.5 | 2.1 | >95% |
| Derivative B | 25 | 30 | >95% |
| Dexamethasone | 0.01 | 0.005 | >95% |
Part III: In Vivo Validation - Carrageenan-Induced Paw Edema Model
Scientific Rationale: The final step in this screening cascade is to evaluate the efficacy of the most promising compounds in a validated animal model of acute inflammation.[7] The carrageenan-induced paw edema model in rodents is a widely used and accepted assay for evaluating the in vivo activity of anti-inflammatory drugs.[17][18] Injection of carrageenan into the paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Male Wistar rats (180-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive Control: Indomethacin or Celecoxib
-
Plethysmometer (for measuring paw volume)
-
Oral gavage needles
Step-by-Step Methodology:
-
Acclimatization & Grouping: Acclimatize animals for at least one week before the experiment. Randomly divide them into groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Groups 3-5: Test Compound (e.g., at 10, 30, and 100 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V₀).
-
Compound Administration: Administer the test compounds, vehicle, or positive control orally via gavage, typically 60 minutes before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).
-
Observation: Monitor animals for any signs of distress or adverse effects throughout the experiment.
Data Analysis & Presentation:
-
Calculate the edema volume at each time point: Edema (mL) = Vt - V₀.
-
Calculate the percent inhibition of edema for each treatment group at each time point compared to the vehicle control group: % Inhibition = [1 - (Edema_treatment / Edema_control)] * 100
-
The results can be plotted as paw volume (mL) versus time or as percent inhibition versus time.
Table 3: Sample Data for In Vivo Paw Edema Assay (at 3 hours)
| Treatment Group (Dose) | Mean Paw Edema (mL) ± SEM | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.06 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.04 | 55.3% |
| Derivative A (30 mg/kg) | 0.45 ± 0.05 | 47.1% |
Hit-to-Lead Decision Making
The data gathered from this three-part screening cascade allows for an informed, evidence-based selection of lead candidates. A compound is considered a promising lead if it meets several key criteria: high potency and selectivity for COX-2, effective inhibition of pro-inflammatory cytokine production in cells without cytotoxicity, and significant anti-inflammatory efficacy in an in vivo model.
Caption: Decision-making flowchart for lead candidate selection.
Conclusion
The described hierarchical screening protocol provides a robust and logical framework for the identification and validation of novel this compound derivatives as potential anti-inflammatory agents. By systematically evaluating compounds for target engagement (COX inhibition), cellular activity (cytokine suppression), and in vivo efficacy, this approach enables researchers to efficiently prioritize candidates with the highest therapeutic potential for further preclinical development. This structured methodology ensures scientific rigor and maximizes the probability of success in the challenging field of anti-inflammatory drug discovery.
References
- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
- Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. [Link]
- Celecoxib. (n.d.). Wikipedia. [Link]
- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
- Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
- Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature reviews. Immunology, 17(9), 545–558. [Link]
- What is the mechanism of Celecoxib? (2024).
- Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.). PubMed. [Link]
- Liu, S. F., & Malik, A. B. (2006). NF-kappaB signaling in pathological angiogenesis. Journal of burns and wounds, 5, e8. [Link]
- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]
- Mangge, H., Stelzer, I., Reininghaus, E. Z., & Fuchs, D. (2014). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. EPMA journal, 5(1), 6. [Link]
- In vitro pharmacological screening methods for anti-inflammatory agents. (2016).
- New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023).
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
- NF-kB: THE PATHWAY OF INFLAMM
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. [Link]
- Screening models for inflamm
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2020). MDPI. [Link]
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI. [Link]
- Inhibition of Tumor Necrosis Factor-α–Induced Interleukin-6 Expression by Telmisartan Through Cross-Talk of Peroxisome Proliferator-Activated Receptor-γ With Nuclear Factor κB and CCAAT/Enhancer-Binding Protein-β. (2008).
- SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. (2013).
- Synthesis, characterization and anti- inflammatory activity of novel pyrazolyl ketoamides. (n.d.). Indian Journal of Chemistry. [Link]
- A novel bispecific antibody targeting TNF-α and IL-6 receptor as a potent immunotherapeutic agent for inflamm
- Anti-inflammatory activity of 2-acyl-5(3)
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). NIH. [Link]
- Cold Atmospheric Plasma Promotes Anti-Inflammatory and Regenerative Responses in Oral Soft Tissue through Redox-Driven. (2025). American Chemical Society. [Link]
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Hansoh describes new TNF-α inhibitors for autoimmune diseases. (2026). BioWorld. [Link]
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences. [Link]
- Baricitinib in chronic kidney disease: an exploratory analysis integrating network toxicology, molecular docking and pharmacovigilance. (2024). Frontiers. [Link]
Sources
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. caymanchem.com [caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. purformhealth.com [purformhealth.com]
- 17. ijpras.com [ijpras.com]
- 18. Screening models for inflammatory drugs | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-butyl-1H-pyrazol-5-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1-butyl-1H-pyrazol-5-amine. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) to assist you in optimizing your synthetic route and improving your product yield.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common challenges encountered during the synthesis of this compound, offering insights into their root causes and providing actionable solutions.
Q1: Why is my yield of this compound consistently low?
Low yields can stem from several factors, primarily related to the initial condensation and cyclization steps. The most common synthetic routes involve the reaction of a β-ketonitrile or an α,β-unsaturated nitrile with butylhydrazine.[1][2]
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. For the condensation of butylhydrazine with a β-ketonitrile, such as cyanoacetone, ethanol is a commonly used solvent.[3] However, optimizing the temperature is crucial. While refluxing in ethanol is a standard procedure, side reactions can occur at elevated temperatures. Consider a stepwise approach where the initial condensation is performed at a lower temperature before proceeding to cyclization.
-
Incorrect Base or pH: The basicity of the reaction medium influences the deprotonation of the starting materials and the subsequent cyclization.[1] If using a salt form of butylhydrazine (e.g., hydrochloride), a base like sodium hydroxide or triethylamine is necessary to liberate the free hydrazine.[3] The amount of base should be carefully controlled to avoid unwanted side reactions.
-
Regioisomer Formation: When using monosubstituted hydrazines like butylhydrazine, the formation of regioisomers (this compound vs. 1-butyl-1H-pyrazol-3-amine) is a significant concern that can lower the yield of the desired product.[1] The regioselectivity is influenced by steric and electronic factors of both the hydrazine and the 1,3-dielectrophilic compound.[1][4]
-
To favor the 5-amino isomer, consider:
-
Utilizing starting materials with increased steric hindrance on the hydrazine substituent.[1]
-
Employing microwave-assisted synthesis with specific solvent and catalyst systems. For instance, the use of acetic acid in toluene under microwave irradiation has been shown to favor the 5-aminopyrazole isomer.[1]
-
-
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or incrementally increasing the temperature.
-
Degradation of Starting Materials or Product: Hydrazine derivatives can be unstable at high temperatures.[4] Ensure the purity of your butylhydrazine and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[4]
Q2: I'm observing multiple spots on my TLC, and the crude product is a dark-colored oil. What are the likely impurities?
The formation of colored byproducts and multiple spots on a TLC plate are indicative of side reactions and decomposition.
Common Impurities and Mitigation Strategies:
-
Hydrazone Intermediate: The initial reaction between the hydrazine and the carbonyl group of a β-ketonitrile forms a hydrazone.[1] Incomplete cyclization will leave this intermediate in your reaction mixture.
-
Solution: Ensure sufficient reaction time and optimal temperature for the cyclization to complete. Acid catalysis can sometimes facilitate this step.[5]
-
-
Regioisomeric Aminopyrazole: As mentioned previously, the formation of 1-butyl-1H-pyrazol-3-amine is a common side reaction.[1]
-
Solution: Refer to the strategies in Q1 for controlling regioselectivity. Careful purification by column chromatography is often necessary to separate the isomers.
-
-
Bis-pyrazole Formation: Under certain conditions, a second molecule of the 1,3-dicarbonyl compound can react with the newly formed pyrazole, leading to a bis-pyrazole adduct.[4]
-
Solution: Use a stoichiometric or slight excess of the hydrazine to minimize the presence of unreacted dicarbonyl compound.
-
-
Decomposition Products: Hydrazines, particularly at elevated temperatures, can decompose, leading to colored impurities.[4]
-
Solution: Use high-purity butylhydrazine and maintain controlled reaction temperatures. Running the reaction under an inert atmosphere can also be beneficial.[4]
-
Q3: My purification by column chromatography is difficult, and the product seems to be water-soluble. What are my options?
This compound can exhibit some water solubility, which can complicate aqueous workups and purification.[3]
Purification Strategies:
-
Extraction: During the workup, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Adjusting the pH of the aqueous layer to be more basic can sometimes help by deprotonating the amine and making it less water-soluble.
-
Column Chromatography:
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) is typically effective.
-
Tailing: Amines can sometimes tail on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.
-
-
Alternative Purification Methods:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Acid-Base Extraction: The basic nature of the amine allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the purified amine is re-extracted into an organic solvent.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The most prevalent methods for synthesizing 5-aminopyrazoles involve the condensation of a hydrazine with a 1,3-dielectrophilic compound.[1][2] For this compound, the key starting materials are:
-
Butylhydrazine: This provides the N1-butyl group and one of the ring nitrogens.
-
A 1,3-Dielectrophile: Common choices include:
Q2: What are the recommended starting materials and reagents for a reliable synthesis?
For a reproducible synthesis of this compound, the following are recommended:
| Reagent | Purity | Notes |
| Butylhydrazine (or its hydrochloride salt) | >98% | Freshly distilled or high-purity commercial grade is preferred to minimize decomposition byproducts.[4] |
| 3-Oxobutanenitrile (Acetoacetonitrile) | >97% | Ensure it is free from significant amounts of polymeric material. |
| Solvent (e.g., Ethanol, Toluene) | Anhydrous | The presence of water can sometimes interfere with the reaction. |
| Base (if using hydrazine salt) | Reagent Grade | Sodium hydroxide or triethylamine are common choices.[3] |
Q3: What is a general experimental protocol for the synthesis of this compound?
The following is a generalized procedure based on the condensation of butylhydrazine with a β-ketonitrile. Note: This is a representative protocol and may require optimization for your specific laboratory conditions.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve butylhydrazine (or its hydrochloride salt and an equimolar amount of base) in a suitable solvent like ethanol.
-
Addition of β-Ketonitrile: Slowly add an equimolar amount of the β-ketonitrile (e.g., 3-oxobutanenitrile) to the hydrazine solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Q4: How can I confirm the structure of my final product?
A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the butyl group protons, the proton on the pyrazole ring, and the amine protons.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the correct mass.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the amine group and C=N/C=C bonds of the pyrazole ring.
III. Visualizing the Synthesis and Troubleshooting
General Synthetic Pathway
The following diagram illustrates the general condensation reaction for the synthesis of this compound.
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Decision Tree
This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Sources
Technical Support Center: Purification of 1-Butyl-1H-pyrazol-5-amine
Welcome to the technical support center for the purification of 1-butyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography of this heterocyclic amine. The inherent basicity of the pyrazole amine moiety necessitates specific strategies to overcome its interaction with standard silica gel, ensuring high purity and yield.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience.
Troubleshooting Guide
This section addresses specific issues encountered during the column chromatography of this compound in a problem-and-solution format.
Problem: Severe Peak Tailing and Poor Resolution
Q: My target compound, this compound, is smearing down the column (tailing), resulting in broad peaks and co-elution with impurities. Why is this happening and how can I fix it?
A: This is the most common issue when purifying basic amines on standard silica gel.[1] The root cause is an acid-base interaction between the basic amine groups of your compound and the acidic silanol (Si-OH) groups on the surface of the silica stationary phase.[2][3] This strong, often irreversible, adsorption leads to the characteristic "tailing" effect, poor separation, and potential loss of the compound.[3][4]
Solutions:
-
Incorporate a Basic Modifier in the Mobile Phase: The most direct solution is to neutralize the acidic sites on the silica gel by adding a competing base to your eluent.[2][3] This additive effectively "masks" the silanol groups, allowing your target amine to elute symmetrically.
-
Triethylamine (TEA): Add 0.1-2% (v/v) of triethylamine to your mobile phase.[4][5][6] This is a highly effective and common practice.
-
Ammonia: Using a solution of methanol saturated with ammonia (e.g., 7N ammonia in methanol) as the polar component of your eluent system (e.g., in a dichloromethane/methanol mixture) is also very effective.[2][7]
-
-
Switch to an Alternative Stationary Phase: If modifying the mobile phase is insufficient or undesirable, consider using a stationary phase that is less acidic or inherently basic.
-
Basic or Neutral Alumina: Alumina is a viable alternative to silica for purifying basic compounds.[4][5]
-
Amine-Functionalized Silica: This specialized stationary phase has amine groups covalently bonded to the silica surface, creating a more forgiving environment for basic analytes and minimizing unwanted interactions.[2][3][4]
-
Reversed-Phase (C18) Chromatography: For this polar, ionizable compound, reversed-phase chromatography using an alkaline mobile phase (e.g., water/acetonitrile with a basic modifier like TEA) can be a powerful purification strategy.[3] At a high pH, the amine is deprotonated, making it more hydrophobic and increasing its retention and separation on a C18 column.[3]
-
Problem: The Compound is Not Eluting from the Column
Q: I've loaded my sample, but even after flushing with a highly polar solvent system, I can't recover my this compound. What went wrong?
A: This issue typically stems from two primary causes: irreversible adsorption onto the stationary phase or decomposition of the compound on the acidic silica.
Solutions:
-
Assess Compound Stability: Before committing to a large-scale column, it's crucial to check if your compound is stable on silica gel.[8]
-
TLC Stability Test: Spot your crude material on a silica TLC plate. Let the plate sit for 30-60 minutes, then elute it as you normally would. If a new spot appears at the baseline or you observe significant streaking that wasn't present initially, your compound is likely decomposing.[5]
-
If decomposition is confirmed, you must use a less acidic stationary phase like neutral alumina or deactivated silica.[5][8]
-
-
Employ a Basic Modifier: As detailed in the previous troubleshooting point, strong acid-base interactions can cause the compound to bind so tightly that it effectively becomes permanently adsorbed. Running the column with an eluent containing triethylamine or ammonia is essential to facilitate elution.[4]
-
Use a Gradient Elution: If your compound is highly polar, it may require a very strong solvent system to elute. Start with a less polar mobile phase and gradually increase the polarity. For example, begin with 100% dichloromethane and gradually increase the percentage of methanol (containing 1% TEA) up to 10-15%.[5]
Problem: Poor Separation of Compound from Structurally Similar Impurities
Q: My target amine is eluting, but it's overlapping with one or more impurities that have very similar Rf values on the TLC plate. How can I improve the separation (selectivity)?
A: Achieving selectivity between closely related compounds requires careful optimization of the mobile phase and, occasionally, the stationary phase.
Solutions:
-
Systematic TLC Solvent Screening: Thin-Layer Chromatography is your most powerful tool for method development.[5] Test a wide range of solvent systems with varying polarities and chemical properties.
-
Standard Systems: Begin with common binary mixtures like Hexanes/Ethyl Acetate and Dichloromethane/Methanol (always including 0.5-1% TEA).[7]
-
Alternative Solvents: Introduce solvents with different properties. For instance, replacing Ethyl Acetate with Diethyl Ether or Acetone can alter the selectivity and may resolve your overlapping spots. Toluene can also be a useful component in non-polar systems.[9]
-
Target Rf: Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4 on the TLC plate for optimal separation on the column.
-
-
Consider a Different Stationary Phase Chemistry: If extensive mobile phase optimization fails, the interaction with the stationary phase needs to be changed.
-
Cyano or Phenyl Phases: These stationary phases offer different selectivity compared to standard silica due to pi-pi interactions and can be effective for separating aromatic or heterocyclic compounds.
-
Serial Column Coupling: In advanced HPLC, coupling columns with different chemistries (e.g., a C18 and a Phenyl column) can dramatically improve selectivity for challenging separations.[10] This principle can be conceptually applied to flash chromatography by trying different types of columns if one fails.
-
Frequently Asked Questions (FAQs)
FAQ: What is the ideal starting solvent system for purifying this compound?
A good starting point is a binary system of a non-polar and a polar solvent, with a basic modifier. Based on the polarity of the aminopyrazole structure, a Dichloromethane (DCM) / Methanol (MeOH) system is often effective.[7]
Recommended Protocol for Method Development:
-
Prepare a stock solution of your crude material.
-
Prepare several vials of eluent, for example: 99:1 DCM/MeOH, 98:2 DCM/MeOH, 95:5 DCM/MeOH, and 90:10 DCM/MeOH.
-
Crucially, add 0.5-1% triethylamine (TEA) to each of these mixtures. [5][6]
-
Run TLC plates in each system to find the one that gives your target compound an Rf of ~0.3. This will be your starting eluent for the column.
| Solvent System Class | Components | Polarity | Typical Use Case for Aminopyrazoles |
| Standard | Hexanes / Ethyl Acetate + 1% TEA | Low to Medium | Good for less polar impurities and products. |
| More Polar | Dichloromethane / Methanol + 1% TEA | Medium to High | Excellent for polar amines that have low mobility in Hex/EtOAc.[7] |
| Ammonia System | Dichloromethane / (Methanol + NH3) | Medium to High | A strong alternative to TEA for stubborn amines.[7] |
FAQ: How much crude material can I load onto my column?
Column overloading is a common cause of poor separation.[5] A good rule of thumb is to load an amount of crude material that is 1-5% of the total mass of the silica gel.[5] For difficult separations, aim for the lower end of this range (~1%).
| Column Inner Diameter (mm) | Approx. Silica Gel Mass (g) | Recommended Crude Sample Load (mg) |
| 20 | 25-40 | 250 - 2000 |
| 30 | 60-90 | 600 - 4500 |
| 40 | 100-150 | 1000 - 7500 |
| 50 | 200-300 | 2000 - 15000 |
FAQ: Should I use wet loading or dry loading for my sample?
The method of sample application is critical for achieving a tight band and good separation.
-
Wet Loading: Involves dissolving the sample in the minimum amount of the column eluent and carefully pipetting it onto the top of the column bed.[11] This is fast but can be problematic if your compound has poor solubility in the eluent, leading to precipitation at the column head and streaky bands.
-
Dry Loading: Involves pre-adsorbing your sample onto a small amount of silica gel (or other stationary phase) and then loading the resulting dry, free-flowing powder onto the top of the column.[11] This is the highly recommended method for this compound , as it ensures the best possible band shape, regardless of the compound's solubility in the starting eluent.
Experimental Protocols
Protocol 1: Dry Loading Sample Preparation
-
Weigh your crude this compound into a round-bottom flask.
-
Dissolve the material completely in a suitable solvent in which it is highly soluble (e.g., Dichloromethane or Methanol).
-
Add silica gel to the flask, typically 3-5 times the mass of your crude material.
-
Swirl the slurry to ensure the compound is evenly mixed with the silica.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until you are left with a dry, free-flowing powder. This is now ready to be loaded onto your column.[11]
Protocol 2: Column Chromatography Purification
-
Column Preparation: Select an appropriately sized column based on the loading guidelines in the table above. Pack the column using a slurry of silica gel in your chosen starting eluent (e.g., 98:2 DCM/MeOH + 1% TEA). Ensure the bed is well-compacted and level.
-
Sample Loading: Carefully add your dry-loaded sample powder to the top of the silica bed, creating a thin, even layer. Gently tap the column to settle the powder.
-
Elution: Carefully add the eluent, taking care not to disturb the top layer. Pressurize the column and begin collecting fractions.
-
Gradient (Optional but Recommended): If your impurities are well-separated from your product on TLC, you may start with a less polar eluent to wash off non-polar impurities, then increase the polarity to elute your target compound.
-
Fraction Analysis: Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
Combine and Evaporate: Once the separation is complete, combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations & Workflows
Purification Workflow Diagram
This diagram illustrates the logical progression from initial analysis to the final purified compound.
Caption: A standard workflow for the column chromatography purification of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common purification problems.
Caption: A decision tree for troubleshooting common issues in aminopyrazole purification.
References
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega.
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
- Is there an easy way to purify organic amines? (2023). Biotage.
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
- How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). NIH.
- Amine Sorbent for the Separation of Polar Compounds. (n.d.). SiliCycle.
- Purifying amines on silica. (2006). Org Prep Daily - WordPress.com.
- High-Performance Liquid Chromatography (HPLC) for the Analysis of Pyrazole Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
- How do I purify ionizable organic amine compounds using flash column chrom
- refining work-up procedures for isolating pure 3-Amino-5-(2-furyl)pyrazole. (n.d.). Benchchem.
- Common Causes Of Peak Tailing in Chrom
- TROUBLESHOOTING GUIDE. (n.d.). Restek.
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Department of Chemistry.
- Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – W
- Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (2023).
- HPLC Peak Tailing. (n.d.). Axion Labs.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). ProQuest.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
- Column chromatography - which eluent system? (2019). Reddit.
- Separation of 1-Benzyl-1H-pyrazol-5-amine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine. (n.d.). Sigma-Aldrich.
- 1h-pyrazol-5-amine. (n.d.). Sigma-Aldrich.
- Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine. (n.d.). Chem-Impex.
- Troubleshooting purification of tertiary amine compounds by column chrom
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- This compound. (n.d.). Santa Cruz Biotechnology.
- Affinity Chromatography Troubleshooting. (n.d.). Sigma-Aldrich.
- Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. (2023).
- 1-sec-butyl-1H-pyrazol-5-amine. (n.d.). Sigma-Aldrich.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [No Source Found].
- 1-Propyl-1h-pyrazol-5-amine. (n.d.). SynHet.
Sources
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
common side products in the synthesis of 1-butyl-1H-pyrazol-5-amine
Welcome to the technical support guide for the synthesis of 1-butyl-1H-pyrazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. This guide provides in-depth, experience-based insights and actionable protocols to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and problematic side product in the synthesis of this compound?
A1: The most prevalent and difficult-to-separate side product is the regioisomer, 1-butyl-1H-pyrazol-3-amine . This occurs because the initial reaction between butylhydrazine and a typical three-carbon electrophilic partner (like a β-ketonitrile or an activated acrylonitrile) can proceed through two different cyclization pathways. The nucleophilic attack can originate from either of the two nitrogen atoms of the butylhydrazine, leading to the desired 5-amino product or the undesired 3-amino isomer.[1][2][3]
Q2: I'm observing a significant amount of a product with the same mass as my target compound in my LC-MS analysis. How can I confirm if it's the 1-butyl-1H-pyrazol-3-amine isomer?
A2: Differentiating between the 5-amino and 3-amino regioisomers requires careful spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR).
-
¹H NMR: The chemical shifts of the pyrazole ring protons will be different. The proton on the carbon between the two nitrogens (C5-H for the 3-amino isomer) is typically shifted further downfield compared to the proton on the carbon adjacent to the NH₂ group (C3-H for the 5-amino isomer).
-
¹³C NMR: The chemical shifts of the ring carbons will also differ significantly, particularly for the carbon bearing the amino group.
-
2D NMR (HMBC/HSQC): These techniques are definitive. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show a correlation between the butyl group's N-CH₂ protons and two pyrazole ring carbons (C5 and N1) in the desired 1,5-substituted product. In the 1,3-substituted isomer, the correlation will be to C3 and N1.
Q3: My reaction yield is low, and the crude product is an intractable oil. What are the likely causes?
A3: Low yields and oily products often point to incomplete reactions or the formation of non-cyclized intermediates. The reaction between butylhydrazine and a β-ketonitrile, for instance, proceeds through a hydrazone intermediate.[4][5] If this intermediate does not efficiently cyclize, it will remain as a highly polar, often oily impurity. Other causes can include polymerization of the nitrile-containing starting material or side reactions with the solvent.
Troubleshooting Guide: Common Side Products & Solutions
This section addresses specific experimental problems, their probable causes rooted in reaction mechanisms, and validated protocols for their resolution.
Problem 1: Significant Formation of the 1-butyl-1H-pyrazol-3-amine Regioisomer
-
Probable Cause: The reaction of a monosubstituted hydrazine with an unsymmetrical 1,3-dielectrophile is notoriously sensitive to reaction conditions, which dictate the regiochemical outcome.[3][6] Under neutral or acidic conditions, the reaction is often governed by the nucleophilicity of the two hydrazine nitrogens and the electrophilicity of the reaction centers. For butylhydrazine, the terminal NH₂ group is generally more nucleophilic and will preferentially attack the more electrophilic center (e.g., the carbonyl carbon of a β-ketonitrile), which often leads to the desired 5-amino isomer. However, basic conditions can alter this selectivity.[5]
-
Solution & Protocol: Regioselectivity can often be controlled by manipulating the pH and solvent of the reaction. Basic conditions can favor the formation of the 3-amino isomer, while acidic or neutral conditions often favor the 5-amino product.
Protocol for Optimizing Regioselectivity:
-
Setup: Prepare three parallel reactions in sealed vials.
-
Reagents:
-
Reaction A (Acidic): Dissolve the β-ketonitrile precursor (1.0 eq) in ethanol. Add butylhydrazine (1.1 eq) followed by acetic acid (1.2 eq).
-
Reaction B (Neutral): Dissolve the β-ketonitrile precursor (1.0 eq) in ethanol. Add butylhydrazine (1.1 eq).
-
Reaction C (Basic): Dissolve the β-ketonitrile precursor (1.0 eq) in ethanol. Add sodium ethoxide (1.2 eq) followed by butylhydrazine (1.1 eq).
-
-
Execution: Stir all reactions at 60 °C for 4 hours.
-
Analysis: Monitor the reactions by LC-MS or TLC. Upon completion, quench appropriately (neutralize A and C), extract the product, and analyze the crude regioisomeric ratio by ¹H NMR.
-
Optimization: Based on the results, the optimal pH condition can be scaled up. Using fluorinated alcohols like trifluoroethanol (TFE) as a solvent has also been shown to dramatically improve regioselectivity in favor of one isomer in similar syntheses.[3]
-
Problem 2: Presence of Unreacted β-Ketonitrile or Hydrazone Intermediate
-
Probable Cause: The cyclization step, which involves the intramolecular attack of the second hydrazine nitrogen onto the nitrile carbon, is often the rate-limiting step and requires thermal energy or catalysis. Insufficient heating or reaction time can lead to an accumulation of the hydrazone intermediate.
-
Solution: Ensure the reaction goes to completion by increasing the temperature or reaction time. The use of a catalytic amount of acid can also promote the cyclization step.
Workflow for Ensuring Reaction Completion:
Caption: Workflow for driving the pyrazole synthesis to completion.
Problem 3: Formation of Michael Addition Side Products
-
Probable Cause: When using α,β-unsaturated nitriles (e.g., 3-ethoxyacrylonitrile) as the starting material, a competing Michael addition reaction can occur.[2] In this scenario, the butylhydrazine can add to the double bond without subsequent cyclization, leading to a linear, non-heterocyclic side product.
-
Solution: The choice of solvent can significantly influence the reaction pathway. In some cases, the addition of water as a co-solvent has been shown to favor the desired cyclization over the Michael addition pathway.[2]
Table 1: Common Side Products and Their Characteristics
Side Product Name Structure Molecular Weight ( g/mol ) Common Cause Troubleshooting Strategy 1-butyl-1H-pyrazol-3-amine Isomer of Product 139.21 Lack of regiocontrol Optimize pH and solvent conditions (see protocol) Hydrazone Intermediate Open-chain precursor Varies Incomplete cyclization Increase reaction time/temperature; add acid catalyst | Michael Adduct | Open-chain adduct | Varies | Use of α,β-unsaturated nitriles | Modify solvent system (e.g., add water) |
Reaction Mechanisms: Desired Product vs. Side Product
The diagrams below illustrate the key mechanistic pathways.
Diagram 1: Synthesis of this compound (Desired Pathway)
Caption: Mechanism for the formation of the desired 5-amino pyrazole.
Diagram 2: Formation of the 1-butyl-1H-pyrazol-3-amine Side Product
Caption: Competing mechanism leading to the 3-amino regioisomer.
References
- Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters, 8(16), 3505–3508.
- Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
- Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Bautista-Aguirre, F., et al. (2015). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 80(11), 5648–5657.
- Gulevskaya, A. V., et al. (2021). Regioselectivity Control in the Reaction of Cross-Conjugated Enynones with Monosubstituted Hydrazines. The Journal of Organic Chemistry.
- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- ResearchGate. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES.
- ResearchGate. (n.d.). Synthesis of 1,4‐bis(phenylsulfonyl)‐1H‐pyrazol‐5‐amine derivatives (3).
- Organic Syntheses. (n.d.). 3(5)-aminopyrazole.
- Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 441–475.
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Reddit. (2021). Advices for Aminopyrazole synthesis.
- Anwar, H. F. (n.d.). Recent developments in aminopyrazole chemistry.
- Ferris, J. P., Sanchez, R. A., & Orgel, L. E. (1966). Cyanoacetylene in prebiotic synthesis. Science, 154(3750), 784–785.
- arXiv. (2021). A Computational Study of the Reaction Cyanoacetylene and Cyano Radical leading to 2-Butynedinitrile and Hydrogen Radical.
Sources
Technical Support Center: Optimizing Cyclization for 1-Butyl-1H-pyrazol-5-amine Synthesis
Welcome to the technical support center for the synthesis of 1-butyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important cyclization reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and robust method is the cyclocondensation reaction between butylhydrazine (acting as a bidentate nucleophile) and a 1,3-dielectrophile equivalent.[1] A highly effective and common C3 starting material is 3-aminocrotononitrile or its precursor, cyanoacetone. This route is a variation of the classic Knorr pyrazole synthesis.
Q2: What is the reaction mechanism for this cyclization?
The reaction proceeds through a well-established pathway:
-
Condensation: The more nucleophilic nitrogen of butylhydrazine attacks one of the electrophilic centers of the C3 fragment (e.g., the ketone of cyanoacetone or the imine of 3-aminocrotononitrile) to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazine moiety then attacks the remaining electrophilic center (the nitrile group).
-
Tautomerization: The resulting five-membered ring intermediate tautomerizes to form the stable, aromatic pyrazole ring system.
Below is a diagram illustrating the general mechanistic pathway.
Caption: General mechanism for the synthesis of this compound.
Q3: What are the most critical parameters to control for a successful reaction?
Based on extensive studies of pyrazole synthesis, the four most critical parameters are:
-
Purity of Starting Materials: Impurities can significantly interfere with the reaction, leading to low yields and complex purification.[2]
-
Reaction Temperature: Temperature control is crucial to balance reaction rate with the stability of reactants and products.[2]
-
Solvent Choice: The solvent affects reactant solubility, reaction kinetics, and in some cases, can influence the formation of side products.[1]
-
Base Selection: When starting with a hydrazine salt (e.g., butylhydrazine hydrochloride), the choice and stoichiometry of the base are essential for liberating the free hydrazine.
Q4: How should I monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[2] Use a suitable eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) to track the consumption of the limiting starting material and the formation of the product spot. Visualizing the spots under UV light (254 nm) is typically effective for these aromatic compounds.
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My reaction is giving a very low yield, or I'm not seeing any product formation by TLC/LC-MS. What are the likely causes and how can I fix this?
Low yield is a common problem that can often be traced back to fundamental reaction conditions. Let's break down the potential causes systematically.
Caption: Decision tree for troubleshooting low reaction yield.
Answer:
1. Verify Starting Material Purity and Stoichiometry:
-
Causality: The purity of your starting materials, especially the butylhydrazine, is paramount.[2] If using butylhydrazine hydrochloride, it must be fully neutralized to the free base to act as a nucleophile. An incorrect molar ratio will leave an excess of one reactant and limit the theoretical yield.
-
Recommendation:
-
Ensure butylhydrazine and 3-aminocrotononitrile are of high purity (>95%). If necessary, purify them before use.
-
When using butylhydrazine hydrochloride, add one full equivalent of a base like sodium hydroxide or triethylamine and stir to ensure complete formation of the free base before proceeding.[3][4]
-
2. Optimize Reaction Temperature and Time:
-
Causality: Suboptimal temperature can lead to an impractically slow reaction or, if too high, degradation of the starting materials or the desired product.[2] Reactions of this type often require heating to overcome the activation energy for cyclization.
-
Recommendation:
-
An initial target temperature of 90 °C is a good starting point, as it has proven effective in similar syntheses.[3]
-
Perform a small-scale temperature screen (e.g., 70 °C, 90 °C, 110 °C) to find the optimal balance.
-
Monitor the reaction by TLC every few hours. Do not stop the reaction based on a fixed time; continue until the limiting reagent is consumed. A typical reaction time can be upwards of 20 hours.[3]
-
3. Evaluate Solvent and Base Selection:
-
Causality: The solvent influences the solubility of reactants and can affect the reaction pathway. While protic solvents like ethanol are common, aprotic polar solvents can sometimes lead to cleaner reactions and better regioselectivity.[1][5] The base is critical for catalysis and neutralization.
-
Recommendation:
-
An environmentally friendly and effective option is to use an aqueous solution of an inorganic base like NaOH, which can lead to direct crystallization of the product, simplifying purification.[3]
-
If solubility is an issue, consider polar aprotic solvents like DMF or N,N-Dimethylacetamide, which have been shown to improve yields in similar cyclocondensations.[5]
-
| Parameter | Recommended Starting Point | Optimization Range | Rationale |
| Temperature | 90 °C | 70 - 110 °C | Balances reaction rate against potential degradation.[2][3] |
| Solvent | 2M NaOH (aq) / No organic | Ethanol, DMF, DMAc | Aqueous NaOH is green and allows for facile product isolation. Aprotic polar solvents can improve solubility and yield.[1][3][5] |
| Base | NaOH (if using HCl salt) | Triethylamine | NaOH is inexpensive and effective. Triethylamine is an alternative organic-soluble base.[3][4] |
| Time | 22 hours | Monitor by TLC | Reaction kinetics can be slow; run to completion.[2][3] |
Issue 2: Product is Impure and Difficult to Purify
Question: I've formed the product, but it's contaminated with side products or starting materials, and purification by column chromatography is proving difficult. What should I do?
Answer:
Purification challenges often arise from the physicochemical properties of the product or the formation of closely related impurities.
1. Address High Water Solubility:
-
Causality: The presence of the primary amine makes this compound potentially water-soluble, which complicates standard aqueous workups and extractions. A similar compound, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, was found to be highly water-soluble, making aqueous extraction difficult.[3]
-
Recommendation:
-
Avoid Aqueous Workup: The most elegant solution is to design the reaction so the product crystallizes directly from the reaction mixture upon cooling. This has been successfully demonstrated for a related synthesis.[3]
-
Salting Out: If an aqueous workup is unavoidable, saturate the aqueous layer with NaCl before extracting with an organic solvent like ethyl acetate or dichloromethane. This decreases the solubility of the product in the aqueous phase.
-
Continuous Extraction: For highly water-soluble compounds, a continuous liquid-liquid extractor may be necessary.
-
2. Optimize Chromatography:
-
Causality: Primary amines are notorious for causing "streaking" or tailing on silica gel columns due to strong interaction with the acidic silanol groups. This leads to poor separation and low recovery.
-
Recommendation:
-
Deactivate Silica Gel: Pre-treat your silica gel by slurrying it in an eluent containing 1-2% triethylamine or ammonia in methanol. This neutralizes the acidic sites and significantly improves peak shape.[6]
-
Solvent System: Use a gradient of a polar solvent system. A common choice is Dichloromethane/Methanol or Ethyl Acetate/Hexane. Start with a low polarity and gradually increase it.
-
Alternative Stationary Phases: If silica fails, consider using neutral or basic alumina, or reversed-phase (C18) chromatography.
-
3. Consider Recrystallization:
-
Causality: If a significant amount of product has been isolated, even if impure, recrystallization can be a powerful purification method.
-
Recommendation:
-
Screen for a suitable solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate).[6] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Optimized Experimental Protocol
This protocol is adapted from a validated procedure for a structurally similar compound and incorporates best practices for optimizing yield and purity.[3]
Sources
Technical Support Center: Regioselectivity in the Synthesis of Substituted 1-Butyl-1H-pyrazol-5-amine
Welcome to the Technical Support Center for the synthesis of substituted 1-butyl-1H-pyrazol-5-amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common regioselectivity challenges encountered during the synthesis of these valuable heterocyclic compounds. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and selective synthesis of your target molecules.
Introduction
The synthesis of 1-substituted 5-aminopyrazoles, such as 1-butyl-1H-pyrazol-5-amine derivatives, is a cornerstone in medicinal chemistry due to their prevalence in pharmacologically active compounds.[1][2] The most common and versatile method for their synthesis is the condensation of a β-ketonitrile with a substituted hydrazine.[2][3] However, the use of an unsymmetrically substituted hydrazine, like butylhydrazine, introduces a significant challenge: the potential for the formation of two regioisomers, the desired 1,5-disubstituted pyrazole and the undesired 1,3-disubstituted isomer.
The regiochemical outcome is dictated by which nitrogen atom of the butylhydrazine preferentially attacks the carbonyl carbon of the β-ketonitrile.[1][4] This guide will provide a comprehensive overview of the factors influencing this regioselectivity and practical strategies to steer the reaction towards the desired this compound product.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction is producing a mixture of regioisomers. How can I increase the selectivity for the desired this compound?
Answer:
The formation of regioisomeric mixtures is the most common issue in this synthesis. The selectivity is governed by a delicate balance of steric and electronic factors, as well as reaction conditions. Here’s a systematic approach to troubleshooting this problem:
1. Understand the Underlying Mechanism:
The reaction proceeds via the initial formation of a hydrazone intermediate. With an alkylhydrazine like butylhydrazine, the more substituted nitrogen is generally more nucleophilic.[4] This kinetically favors the formation of the intermediate leading to the undesired 1,3-disubstituted pyrazole. However, the subsequent cyclization and dehydration steps can be influenced to favor the thermodynamically more stable 1,5-disubstituted product.[4]
dot
Caption: Reaction pathway for pyrazole synthesis.
2. Modify Reaction Conditions:
-
Solvent Choice: The polarity and proticity of the solvent can significantly influence the regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in favor of the 5-substituted pyrazole isomer. This is attributed to their ability to stabilize the transition state leading to the desired product through hydrogen bonding.
| Solvent | Dielectric Constant (ε) | Regioisomeric Ratio (1,5-isomer : 1,3-isomer) |
| Ethanol | 24.6 | Often results in mixtures |
| TFE | 26.7 | Improved selectivity |
| HFIP | 16.7 | High selectivity (often >95:5) |
-
Temperature: Running the reaction at a higher temperature can favor the thermodynamically more stable 1,5-disubstituted product by allowing for the equilibration of the initially formed kinetic intermediate.[4] A systematic study of the reaction temperature (e.g., from room temperature to the reflux temperature of the solvent) is recommended.
-
Catalyst: While often performed under neutral or slightly acidic conditions, the addition of a catalytic amount of a Lewis acid or a Brønsted acid can influence the reaction outcome. For instance, BF3 is known to activate the carbonyl group, potentially altering the regioselectivity.[5] Conversely, basic conditions, such as the use of sodium ethoxide, can favor the kinetic product (1,3-isomer).[4]
3. Experimental Protocol for Optimizing Regioselectivity:
-
Initial Screening: Set up a series of small-scale reactions in parallel using different solvents (e.g., ethanol, isopropanol, TFE, and HFIP).
-
Temperature Variation: For the most promising solvent system, run the reaction at three different temperatures (e.g., room temperature, 50 °C, and reflux).
-
Catalyst Effect: If a mixture is still obtained, explore the addition of a catalytic amount of an acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, MgCl₂).
-
Analysis: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions for the formation of the desired this compound.
Question 2: I've obtained a mixture of isomers. How can I separate them and confirm the structure of the desired product?
Answer:
Separating and unequivocally identifying regioisomers is a critical step.
1. Chromatographic Separation:
-
Flash Column Chromatography: This is the most common method for separating pyrazole regioisomers. A systematic approach to solvent system selection is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The two isomers often have different polarities, allowing for their separation.[6]
-
Preparative HPLC: For difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.
2. Spectroscopic Characterization:
Unequivocal structure determination relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shifts of the pyrazole ring protons and the protons of the butyl group can provide initial clues.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons are particularly informative. The carbon at the 5-position (C5) bearing the amino group typically resonates at a different chemical shift compared to the carbon at the 3-position (C3).[7]
-
2D NMR (NOESY, HMBC): These techniques are invaluable for unambiguous assignment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A cross-peak between the protons of the N-butyl group and the pyrazole ring proton (at C4) can help confirm the 1,5-substitution pattern.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlations between the protons of the N-butyl group and the pyrazole ring carbons (C5 and C4) are definitive in establishing the connectivity.[8]
-
dot
Caption: Workflow for isomer separation and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of substituted 1-butyl-1H-pyrazol-5-amines?
A1: The most common starting materials are a β-ketonitrile and butylhydrazine.[2][3] The β-ketonitrile provides the three-carbon backbone and the nitrile group that becomes the 5-amino group. Butylhydrazine serves as the source of the two nitrogen atoms of the pyrazole ring and the N1-butyl substituent.
Q2: Are there alternative synthetic routes that offer better regioselectivity?
A2: Yes, while the condensation of β-ketonitriles with hydrazines is the most direct route, other methods can provide improved regioselectivity. For example, a stepwise approach where the β-ketonitrile is first converted to a β-alkoxyacrylonitrile or a β-chloroacrylonitrile can offer better control over the subsequent reaction with butylhydrazine.[4] Additionally, post-N-alkylation of a pre-formed pyrazole can be a viable strategy, although this can also lead to mixtures of N1 and N2 alkylated products.[9]
Q3: How do the electronic properties of the substituents on the β-ketonitrile affect the regioselectivity?
A3: The electronic nature of the substituents on the β-ketonitrile can influence the electrophilicity of the carbonyl carbon and the nitrile carbon, thereby affecting the initial attack by the hydrazine and the subsequent cyclization. An electron-withdrawing group adjacent to the carbonyl will increase its electrophilicity, potentially favoring attack by the less hindered nitrogen of the butylhydrazine.
Q4: Can computational chemistry be used to predict the regiochemical outcome?
A4: Yes, Density Functional Theory (DFT) calculations can be a powerful tool to predict the relative stabilities of the possible regioisomers and the activation energies of the different reaction pathways.[10] This can provide valuable insights to guide experimental design and the choice of reaction conditions to favor the desired isomer.
Q5: My reaction is not going to completion. What are some common reasons for low conversion?
A5: Low conversion can be due to several factors:
-
Purity of Reagents: Ensure that the β-ketonitrile and butylhydrazine are of high purity. Butylhydrazine, in particular, can be prone to oxidation.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Water Scavenging: The reaction produces water as a byproduct. In some cases, the presence of water can inhibit the reaction. The use of a Dean-Stark trap or a drying agent may be beneficial.
-
Steric Hindrance: Highly substituted β-ketonitriles or bulky groups on the hydrazine can slow down the reaction.
References
- Al-Sanea, M. M., et al. (2022).
- Elguero, J., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
- Corma, A., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry. [Link]
- ResearchGate. (2025). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles.
- Claramunt, R. M., et al. (1995). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]
- MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
- MDPI. (2019). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
- Organic Syntheses. (2015). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
- Journal of Organic Chemistry. (2017). Regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles have been achieved using K2CO3-DMSO. Journal of Organic Chemistry. [Link]
- ResearchGate. (2025). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES.
- Royal Society of Chemistry. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry. [Link]
- ResearchGate. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- Journal of Organic Chemistry. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. Journal of Organic Chemistry. [Link]
- Molecules. (2022). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
- Molecules. (2024).
- Molecules. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
- Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]
- Organic Chemistry Portal. (2024). Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
- The Heterocyclist. (2015). Regioselective synthesis of 3- and 5-aminopyrazoles. WordPress.com. [Link]
- Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
- ResearchGate. (2025). Regioselectivity and proposed mechanism for the cyclization reaction.
- Beilstein Journal of Organic Chemistry. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]
- Arkivoc. (2020).
- ResearchGate. (2025). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures.
- PubMed. (1969). [Thin layer chromatographic separation of 1,3,4- and 1,3,5-dimethylphenol as reaction products with 1-phenyl-2,3-dimethyl-4-aminopyrazolone-(5) or as coupling products with Echtrot salt AL]. PubMed. [Link]
- Wikipedia. (2023). Regioselectivity. Wikipedia. [Link]
- Organic Chemistry Portal. (2023). Hydrazine. Organic Chemistry Portal. [Link]
- Molecules. (2015).
- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
- SciSpace. (2015).
- Molecules. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
troubleshooting low conversion in 1-butyl-1H-pyrazol-5-amine reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-butyl-1H-pyrazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial reaction. We understand that low conversion and inconsistent yields can be a significant bottleneck. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate common experimental challenges.
I. Initial Diagnosis: Core Principles & Quick Checks
Before delving into complex troubleshooting, it's essential to validate the foundational parameters of your experiment. The synthesis of this compound is most commonly achieved via the cyclocondensation of a β-ketonitrile with butylhydrazine. The reaction proceeds through a hydrazone intermediate which then undergoes intramolecular cyclization[1][2]. Seemingly minor deviations in this pathway can lead to major issues.
Caption: Core reaction pathway for this compound synthesis.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My reaction shows low or no conversion by TLC. Where should I start?
This is the most common issue and typically points to problems with reagents or initial reaction conditions.
Answer:
-
Verify Reagent Quality & Handling:
-
Butylhydrazine Stability: Butylhydrazine, like many hydrazine derivatives, can degrade upon storage, especially if exposed to air or moisture. It is often supplied as a hydrochloride salt for enhanced stability. If you are using the hydrochloride salt, the free base must be generated in situ. A common and reliable method is to add an equimolar amount of a base like sodium hydroxide (NaOH) to the reaction mixture containing the hydrochloride salt before adding the β-ketonitrile[3]. If using the free base directly, ensure it is from a recently opened bottle and has been stored under an inert atmosphere (Nitrogen or Argon).
-
β-Ketonitrile Purity: The precursor, 3-oxopentanenitrile (propionylacetonitrile), should be pure. Impurities can inhibit the reaction. If the reagent is old or discolored, consider purifying it by vacuum distillation[1].
-
-
Check Stoichiometry:
-
The reaction should be run with a 1:1 molar ratio of butylhydrazine to 3-oxopentanenitrile. Using a significant excess of hydrazine can lead to the formation of side products, complicating the reaction and purification[4].
-
-
Ensure Proper Temperature:
-
This condensation reaction often requires heating. A common starting point is refluxing in a solvent like ethanol (approx. 78 °C) or heating to around 80-100 °C in a higher-boiling solvent like toluene or DMF[5][6]. If running at room temperature, the reaction may be exceedingly slow. A systematic temperature screen is advisable if yields remain low.
-
FAQ 2: My TLC shows the consumption of starting materials, but there are multiple new spots, and my desired product spot is weak. What's happening?
The appearance of multiple spots indicates that side reactions are competing with your desired cyclization.
Answer:
This issue points towards non-optimal reaction conditions that favor side-product formation. The primary culprits are often temperature, pH, and stoichiometry.
-
Incomplete Cyclization: The hydrazone intermediate may be forming but not cyclizing efficiently. This can be due to insufficient temperature or reaction time. The intermediate will likely have a different Rf value than the starting materials and the final product.
-
Solution: Increase the reaction temperature or prolong the reaction time. Continue to monitor by TLC until the intermediate spot is no longer visible and the product spot intensity maximizes.
-
-
Regioisomer Formation: Although less common with a non-substituted β-ketonitrile, if there were impurities or alternative starting materials used, you could be forming a regioisomer (e.g., 1-butyl-1H-pyrazol-3-amine). These isomers often have very similar Rf values, making them appear as a single elongated spot or two very close spots on a TLC plate.
-
Solution: Improving regioselectivity can sometimes be achieved by changing the solvent. The use of fluorinated alcohols like 2,2-2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some pyrazole syntheses by modulating the nucleophilicity of the two nitrogen atoms of the hydrazine through hydrogen bonding.
-
-
Dimerization/Side Reactions: As previously mentioned, an excess of one reagent can lead to side products. Hydrazine can also react with itself or the product under certain conditions.
-
Solution: Re-verify your stoichiometry. Ensure a 1:1 ratio is used. Adding the reagents slowly and maintaining a controlled temperature can also minimize these side reactions.
-
FAQ 3: The reaction seems to work by TLC, but my isolated yield is very low after work-up and purification. What are the common pitfalls?
Low isolated yield is a frustrating problem that often points to issues in the post-reaction work-up and purification phases. Aminopyrazoles can be tricky to handle.
Answer:
-
Aqueous Work-up Losses: this compound has a basic amine group and can be protonated in acidic conditions.
-
Problem: If you perform an acidic wash during your work-up, your product may become water-soluble as the ammonium salt and be lost to the aqueous layer.
-
Solution: Perform the extraction under neutral or basic conditions (pH > 8). If an acid wash is necessary to remove basic impurities, you must re-basify the aqueous layer to pH > 8 with a base like NaOH or NaHCO₃ and then re-extract with an organic solvent (e.g., ethyl acetate, DCM) to recover your product.
-
-
Purification Challenges:
-
Column Chromatography: The amine group on the pyrazole can chelate to the acidic silica gel, causing the product to streak badly or get stuck on the column.
-
Solution: Deactivate the silica gel before use. This can be done by preparing your column slurry with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites on the silica, allowing for much cleaner elution of the basic product[7].
-
Recrystallization: The product may be an oil or may "oil out" instead of crystallizing if the incorrect solvent system is used or if impurities are present.
-
Solution: First, ensure the crude product is reasonably pure. If it's very oily, an initial purification by column chromatography may be necessary. For recrystallization, screen various solvent systems. A good starting point is a polar/non-polar pair like Ethanol/Water, Ethyl Acetate/Hexanes, or Toluene/Hexanes.
-
III. Optimization & Advanced Protocols
If basic troubleshooting does not resolve the issue, a more systematic optimization is required.
Table 1: Solvent & Temperature Optimization Guide
The choice of solvent is critical as it affects solubility, reaction rate, and in some cases, selectivity. The following table provides a general guide based on literature for similar cyclocondensation reactions[5][8].
| Solvent | Boiling Point (°C) | Type | Expected Outcome & Causality |
| Ethanol | 78 | Protic | Standard Choice. Good solubility for starting materials. The protic nature can facilitate proton transfer in the mechanism. Yields are often moderate. |
| Toluene | 111 | Aprotic, Non-polar | Higher Temperature. Allows for higher reaction temperatures, which can increase the rate of cyclization. Can be used with a Dean-Stark trap to remove water and drive the reaction forward. |
| DMF | 153 | Aprotic, Polar | High Boiling & Polar. Excellent at solvating reagents. Can significantly accelerate the reaction but can be difficult to remove during work-up. |
| CH₂Cl₂ | 40 | Aprotic, Polar | Mild Conditions. Can provide good yields at lower temperatures (reflux), minimizing thermal degradation or side reactions. Best for initial screening at room temp or gentle heat[8]. |
| TFE | 78 | Protic, Fluorinated | Improved Selectivity. The unique properties of fluorinated alcohols can enhance regioselectivity by differentiating the nucleophilicity of the hydrazine nitrogens. Consider if isomeric byproducts are suspected. |
Protocol 1: Analytical Monitoring by Thin Layer Chromatography (TLC)
Properly monitoring your reaction is the key to understanding its progress and identifying issues early.
Objective: To track the consumption of starting materials and the formation of the product.
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Eluent (e.g., 7:3 Hexane:Ethyl Acetate, or 95:5 DCM:Methanol)
-
Capillary spotters
-
UV lamp (254 nm)
Procedure:
-
Prepare the eluent and pour it into the developing chamber to a depth of ~0.5 cm. Close the chamber and allow the atmosphere to saturate.
-
Before starting the reaction (t=0), spot a dilute solution of each starting material (butylhydrazine and 3-oxopentanenitrile) on a TLC plate.
-
After the reaction begins, take a small aliquot (~1 drop) every 30-60 minutes. Dilute with a small amount of a volatile solvent like ethyl acetate.
-
Spot the reaction mixture on the TLC plate alongside the starting material references.
-
Develop the plate in the saturated chamber.
-
Visualize the plate under a UV lamp. The β-ketonitrile and the pyrazole product are typically UV-active.
-
Interpretation: A successful reaction will show the starting material spots diminishing in intensity over time, while a new product spot appears. The reaction is complete when the limiting reagent spot has disappeared[6][9]. The presence of multiple new spots indicates side reactions.
IV. Visualizing the Troubleshooting Process
To streamline your decision-making process, follow this logical workflow.
Caption: Troubleshooting flowchart for low conversion in pyrazole synthesis.
V. References
-
Correa, A., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(4), 1546–1549. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Available at: [Link]
-
Naimi, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(21), 7596. Available at: [Link]
-
Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the Condensation Reaction. Available at: [Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Available at: [Link]
-
De Kimpe, N., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4660–4663. Available at: [Link]
-
Pospisil, J., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 9184–9194. Available at: [Link]
-
Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 205–225. Available at: [Link]
-
Google Patents. (n.d.). Process for the preparation of 4-aminopyrazole derivatives. WO2007034183A2. Available at:
-
Wang, X., et al. (2018). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 23(10), 2445. Available at: [Link]
-
Al-Omran, F., et al. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(11), 2519–2531. Available at: [Link]
-
Google Patents. (n.d.). Process for the purification of pyrazoles. DE102009060150A1. Available at:
-
ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. Available at: [Link]
-
Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. Available at: [Link]
-
IntechOpen. (2020). Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. Available at: [Link]
-
Semantic Scholar. (1984). Aminopyrazoles. V. Structure assignment of 1H-pyrazol-3-and 5-amines by means of the 1H NMR δ(4-H)-values of their exo-N-toluenesulfonyl derivatives. Available at: [Link]
-
Arkat USA. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
-
Beilstein Journals. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]
-
PubMed. (2007). New "green" approaches to the synthesis of pyrazole derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines. Available at: [Link]
-
ResearchGate. (n.d.). Reactional condition optimization for [3 + 2] cyclocondensation between 1d and thiosemicarbazide. Available at: [Link]
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chim.it [chim.it]
- 3. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 1-Butyl-1H-pyrazol-5-amine and Its Salts
Welcome to the dedicated technical support center for 1-butyl-1H-pyrazol-5-amine and its salts. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.
Introduction: Understanding the Stability Profile
This compound is a versatile heterocyclic amine with significant potential in pharmaceutical and agrochemical research.[1] However, like many aminopyrazoles, its utility can be hampered by stability issues if not handled and stored correctly. The presence of an amino group on the pyrazole ring makes the molecule susceptible to oxidation, while the basic nitrogen atoms can be sensitive to acidic conditions. Furthermore, its salts, while often improving solubility and handling, can introduce their own set of stability challenges, such as disproportionation.
This guide will provide you with the knowledge to anticipate, diagnose, and resolve common stability-related problems encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from off-white to yellow/brown. What is the cause and is it still usable?
A1: Color change in solid this compound is a common indicator of degradation, most likely due to oxidation. The amino group is susceptible to air oxidation, which can lead to the formation of colored impurities.[2] Exposure to light can also accelerate this process.
Whether the material is still usable depends on the extent of degradation and the sensitivity of your application. For initial screening experiments, a slight color change might be acceptable. However, for quantitative assays or in vivo studies, it is crucial to use high-purity material. It is recommended to re-purify the compound by recrystallization or chromatography if a significant color change is observed. To prevent this, always store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended refrigerated temperature (0-8 °C).[1]
Q2: I am observing poor solubility of my this compound hydrochloride salt in aqueous buffers. What could be the issue?
A2: While forming a salt generally improves aqueous solubility, issues can still arise. One common problem is salt disproportionation , where the salt reverts to the less soluble free base.[3] This can be triggered by a high microenvironmental pH. If your buffer has a pH close to or above the pKa of the pyrazole amine, the equilibrium will shift towards the free base, leading to precipitation.
To troubleshoot this, ensure your buffer pH is sufficiently acidic to maintain the protonated state of the amine. It is also advisable to determine the pKa of this compound to select an appropriate buffer system. If disproportionation is suspected, you can analyze the precipitate by techniques like XRPD to confirm if it is the free base.
Q3: My reaction yield is consistently low when using this compound. What are the potential stability-related causes?
A3: Low reaction yields can stem from several stability issues:
-
Degradation of the starting material: As mentioned in Q1, the amine can degrade upon storage. Using degraded starting material will naturally lead to lower yields of the desired product. Always use freshly sourced or properly stored compound.
-
Incompatibility with reaction conditions: The amino group is a nucleophile and can react with certain reagents. More importantly, it is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides. These reagents can lead to unwanted side reactions and consumption of your starting material.
-
Air and moisture sensitivity during the reaction: If your reaction is sensitive to air or moisture, any exposure can lead to degradation of the aminopyrazole or other reagents. Ensure you are using proper air-sensitive techniques, such as flame-dried glassware and inert atmosphere.
Q4: I am seeing an unexpected peak in my HPLC analysis of a formulation containing a this compound salt. How can I identify it?
A4: An unexpected peak could be a degradation product. A systematic forced degradation study is the best approach to identify potential degradants.[4] By subjecting the compound to stress conditions (acid, base, oxidation, heat, light), you can generate these degradation products in a controlled manner and characterize them using LC-MS/MS and NMR.[5] This will help you build a library of potential impurities and degradation products, allowing for their identification in your stability samples.
Troubleshooting Guides
Problem 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Solution turns yellow or brown within a short period.
-
Appearance of new peaks in HPLC chromatogram over time.
-
Inconsistent results in biological assays.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Mitigation Strategy |
| Oxidative Degradation | The aminopyrazole is susceptible to oxidation by dissolved oxygen in the solvent, which can be accelerated by light and metal ions. | Degas solvents: Sparge solvents with an inert gas (argon or nitrogen) for at least 15-30 minutes before use. Work under an inert atmosphere: Prepare solutions and conduct experiments in a glovebox or under a positive pressure of an inert gas. Protect from light: Use amber vials or wrap glassware with aluminum foil. Add antioxidants: For formulation studies, consider the addition of antioxidants like BHT or ascorbic acid, but verify their compatibility with your system. |
| Hydrolytic Degradation | Depending on the pH, the pyrazole ring or the butyl group might be susceptible to hydrolysis, although this is generally less common for this structure under neutral conditions. | pH control: Buffer your solutions to a pH where the compound is most stable. This can be determined through a pH-rate profile study. Avoid extreme pH: Unless required by the experiment, avoid highly acidic or basic conditions. |
| Photodegradation | UV or visible light can provide the energy to initiate degradation reactions. | Minimize light exposure: As mentioned above, protect solutions from light at all times. |
Problem 2: Physical Instability of this compound Salt Formulations
Symptoms:
-
Precipitation or crystal growth in a solution over time.
-
Changes in dissolution profile of a solid dosage form.
-
Inconsistent in vivo exposure.[1]
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Mitigation Strategy |
| Salt Disproportionation | The salt converts back to the less soluble free base due to an increase in the microenvironmental pH. This can happen in solution or in a solid formulation upon moisture uptake.[3] | Formulation pH: For liquid formulations, use a buffer system with a pH at least 2 units below the pKa of the amine. Excipient Compatibility: In solid formulations, acidic excipients can help maintain a low microenvironmental pH and prevent disproportionation. Screen for compatible excipients. Moisture Control: Protect the formulation from moisture by using appropriate packaging. |
| Polymorphism | The salt may exist in different crystalline forms (polymorphs) with different solubilities and stabilities. A less stable form may convert to a more stable, less soluble form over time. | Polymorph Screening: Conduct a thorough polymorph screen to identify all possible crystalline forms and their relative stabilities. Select the most stable polymorph: For development, choose the most thermodynamically stable polymorph to avoid phase transitions during storage. |
| Common Ion Effect | If the formulation buffer contains the same counter-ion as the salt, it can decrease the salt's solubility. | Buffer Selection: Choose a buffer system that does not have a common ion with the salt of your compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products.[4][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 2, 4, and 8 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 2, 4, and 8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, and 8 hours.
-
Thermal Degradation: Heat the solid compound and the stock solution at 80 °C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid for MS compatibility) is a good starting point.[5][7]
-
Characterize the major degradation products using their mass-to-charge ratio (m/z) from the MS data and further structural elucidation by collecting fractions and performing NMR analysis.[8][9]
Protocol 2: Assessing the Physical Stability of a this compound Salt
This protocol helps to evaluate the risk of salt disproportionation.
1. pH-Solubility Profile:
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add an excess of the salt to each buffer and equilibrate for 24 hours.
-
Filter the solutions and analyze the concentration of the dissolved compound by HPLC.
-
Plot solubility versus pH. A sharp decrease in solubility as the pH approaches the pKa of the amine is indicative of free base precipitation.
2. Slurry Equilibration:
-
Prepare a slurry of the salt in a buffer where it has low solubility.
-
Stir the slurry for an extended period (e.g., 7 days).
-
Isolate the solid material by filtration and analyze it by X-ray powder diffraction (XRPD).
-
Compare the XRPD pattern of the isolated solid with the patterns of the original salt and the free base to check for conversion.
Visualizations
Degradation Pathway of this compound
Caption: A decision tree for troubleshooting stability issues.
References
- Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
- Lyalin, B. V., et al. (2017). Oxidative conversion of N-substituted 3-aminopyrazoles to azopyrazoles using electrogenerated NaOCl as the mediator. ResearchGate.
- Wang, X., et al. (2020). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate.
- MDPI. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- Babu, B. R., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports.
- MedCrave. (2016). Forced Degradation Studies.
- ijrpr.com. (2024). Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery.
- SIELC Technologies. (n.d.). Separation of 1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl- on Newcrom R1 HPLC column.
- Singh, R., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Thakral, N. K., & Thakral, S. (2017). Salt disproportionation: A material science perspective. International Journal of Pharmaceutics.
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- NIH. (2020). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives.
- MDPI. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- Beilstein Journal of Organic Chemistry. (2022). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- Taylor & Francis Online. (2018). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure.
- UCL Discovery. (2017). Unravelling the complexity in the solid form screening of a pharmaceutical salt.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- NIH. (2020). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy.
- Granthaalayah Publications and Printers. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE.
- An-Najah Journals. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product.
- NIH. (2022). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems.
- NIH. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- NIH. (2019). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles.
- NIH. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- NIH. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles.
- NIH. (2013). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.
- MDPI. (2021). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.
- MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
- MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Journal of Applied Pharmaceutical Science. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst.
- RSC Publishing. (2022). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study.
- PubChem. (n.d.). 1-Propyl-1H-pyrazol-5-amine.
- PubChemLite. (n.d.). 1-butyl-5-methyl-1h-pyrazol-4-amine.
- PubChemLite. (n.d.). 3-butyl-1h-pyrazol-5-amine.
- Automated Topology Builder. (n.d.). 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product.
- Jetir.org. (2021). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS.
- RJPT. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
- IJCPA. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Community Practitioner. (2024). review of pyrazole compounds' production, use, and pharmacological activity.
- ResearchGate. (2024). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review.
- ResearchGate. (2024). The synthesis and pH‐dependent equilibrium of PTZ‐aminopyrazole.
- ResearchGate. (2020). Recent developments in aminopyrazole chemistry.
- ResearchGate. (2018). New Trends in the Chemistry of 5-Aminopyrazoles.
- ResearchGate. (2015). analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc.
- ResearchGate. (2013). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit.
- SCIRP. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product.
- MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
- American Pharmaceutical Review. (2012). Challenges and Opportunities in Oral Formulation Development.
- NIH. (2020). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole.
- OUCI. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- ResearchGate. (2020). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. pharmtech.com [pharmtech.com]
- 5. journals.najah.edu [journals.najah.edu]
- 6. ijrpp.com [ijrpp.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1-butyl-1H-pyrazol-5-amine
Welcome to the technical support center for the purification of 1-butyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this key synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.
Introduction to Purification Challenges
This compound (CAS 3524-17-2) is a valuable building block in medicinal chemistry.[1] However, its synthesis can result in a crude product containing various impurities that may interfere with subsequent reactions. The presence of a basic amine group and a pyrazole ring imparts specific physicochemical properties that must be considered when selecting a purification strategy. This guide will walk you through the most common impurities and provide detailed protocols for their removal.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale & Implications for Purification |
| Molecular Formula | C₇H₁₃N₃ | --- |
| Molecular Weight | 139.20 g/mol | [1] |
| Appearance | Likely a low-melting solid or an oil at room temperature | The tert-butyl analog is a solid with a melting point of 70-71 °C. The less bulky n-butyl group may result in a lower melting point.[2] |
| Solubility | ||
| Water | Moderately to highly soluble[2] | The amine and pyrazole nitrogens can hydrogen bond with water. High water solubility can make aqueous extractions challenging without techniques like "salting-out". |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | High | "Like dissolves like"; the polar amine and pyrazole groups will interact favorably with these solvents. Good candidates for recrystallization. |
| Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone) | Moderate to High | Good solubility is expected, making these potential solvents for chromatography and recrystallization. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | The polar functional groups dominate the molecule's character, leading to poor solubility in nonpolar solvents. Hexane can be used as an anti-solvent in recrystallization. |
| Basicity (pKa) | Estimated to be around 4-6 | The pyrazole ring is weakly basic, and the exocyclic amine is a stronger base. This allows for purification via acid-base extraction. |
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude sample?
Based on the common synthesis route for 5-aminopyrazoles (the Knorr synthesis), your crude product may contain:
-
Unreacted Starting Materials: Butylhydrazine and a β-ketonitrile (e.g., 3-aminocrotononitrile or similar).
-
Inorganic Salts: If the synthesis involves a salt of butylhydrazine (e.g., the hydrochloride), you may have inorganic salts like NaCl in your crude product, especially after a basic workup.[2]
-
Regioisomers: Depending on the specific synthetic route, you might have the isomeric 1-butyl-1H-pyrazol-3-amine.
-
Solvent Residues: Residual solvents from the reaction or initial workup.
Q2: I tried to perform an aqueous extraction, but I seem to be losing my product. Why is this happening?
This is a common issue due to the high water solubility of many aminopyrazoles.[2] To mitigate this:
-
Utilize the "Salting-Out" Effect: Saturate the aqueous phase with sodium chloride (NaCl). This decreases the solubility of the organic compound in the aqueous layer, driving it into the organic phase.[2]
-
Use a More Polar Organic Solvent for Extraction: If you are using a less polar solvent like diethyl ether, consider switching to a more polar one like ethyl acetate or a mixture of chloroform and isopropanol.
-
Perform Multiple Extractions: Extract the aqueous layer with several smaller portions of the organic solvent rather than one large portion to improve recovery.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid because the solution is still too concentrated at a temperature above the compound's melting point. To resolve this:
-
Add More of the "Good" Solvent: While the solution is hot, add more of the solvent in which your compound is soluble to decrease the saturation.
-
Lower the Crystallization Temperature: Add a small amount of a "bad" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The imperfections on the glass surface can provide nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.
Q4: My purified product still shows impurities by NMR/LC-MS. What are my next steps?
If a single purification technique is insufficient, a combination of methods is often effective.
-
Sequential Purification: For example, perform an acid-base extraction first to remove neutral and acidic impurities, followed by column chromatography or recrystallization to separate the desired product from closely related basic impurities like regioisomers.
-
Derivatization: In some cases, protecting the amine group (e.g., as a Boc-carbamate) can improve its chromatographic behavior, leading to better separation. The protecting group can then be removed in a subsequent step.
Purification Protocols
Protocol 1: Recrystallization
Recrystallization is an effective method for purifying solid compounds. The key is to find a solvent or solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane or ethanol/water).
-
Dissolution: In a flask, add the chosen solvent to your crude this compound. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed to achieve dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
Due to the basic nature of the amine, standard silica gel chromatography can sometimes lead to peak tailing and poor separation.
Step-by-Step Methodology:
-
Stationary Phase Selection:
-
Option A (Modified Silica): Use standard silica gel but add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent to neutralize the acidic silanol groups.
-
Option B (Amine-Functionalized Silica): For challenging separations, use a pre-packed amine-functionalized silica column.
-
-
Eluent Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a gradient of ethyl acetate in hexane or methanol in dichloromethane.
-
Column Packing: Pack the column with the chosen stationary phase and eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Acid-Base Extraction
This technique leverages the basicity of the amine group to separate it from neutral or acidic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it with an aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separation: Separate the two layers. The organic layer can be discarded (after checking by TLC to ensure no product remains).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate) until the solution is basic (check with pH paper). The protonated amine will be neutralized and precipitate or form an oil.
-
Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., ethyl acetate). The purified product will now be in the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified product.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197-209. [Link]
- Barrios-García, J. J., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(4), M1291. [Link]
- Rojas-Lima, S., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]
- SIELC Technologies. (n.d.). Separation of 1-Benzyl-1H-pyrazol-5-amine on Newcrom R1 HPLC column.
- Quiroga, J., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1759. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- PubChem. (n.d.). 1-Propyl-1H-pyrazol-5-amine.
- PubChem. (n.d.). 1-Ethyl-1H-pyrazol-5-amine.
- Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8).
Sources
Technical Support Center: N-Functionalization of 1-butyl-1H-pyrazol-5-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-functionalization of 1-butyl-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. The following content, presented in a troubleshooting-focused Q&A format, synthesizes established chemical principles with practical, field-proven insights to help you overcome common challenges in your experiments.
Section 1: Foundational Concepts & General Troubleshooting
This section addresses overarching issues that can affect various N-functionalization reactions. A solid understanding of the substrate's properties is the first step toward successful synthesis.
FAQ 1.1: What are the primary reactive sites on this compound for N-functionalization?
Answer: The primary reactive site for N-functionalization is the exocyclic primary amine at the C5 position (-NH₂). This group is the most nucleophilic site on the molecule under most conditions. While the pyrazole ring contains a pyridine-like nitrogen at the N2 position, the lone pair of the exocyclic amine is generally more available for nucleophilic attack compared to the N2 lone pair, which is part of the aromatic π-system. Therefore, reactions with electrophiles (e.g., acyl chlorides, aldehydes, alkyl halides) will preferentially occur at the C5-amine.
Within the pyrazole scaffold, positions C3 and C5 are relatively electron-deficient (electrophilic), while C4 is electron-rich (nucleophilic)[1]. However, for N-functionalization, the exocyclic amine's reactivity dominates.
dot
Caption: Reactivity sites on this compound.
FAQ 1.2: My reaction is not starting or shows very low conversion. What are the initial checks?
Answer: When a reaction fails, a systematic approach is crucial. Before altering core reaction parameters, validate the fundamentals. The following flowchart outlines a logical diagnostic workflow.
dot
Caption: Initial workflow for troubleshooting low reaction conversion.
Causality:
-
Starting Material Integrity: 5-aminopyrazoles can be susceptible to oxidation or degradation over time, especially if not stored properly. The amine can darken, indicating decomposition. Always start with clean, verified material.
-
Anhydrous Conditions: Many N-functionalization reactions, particularly those using strong bases (like NaH) or reactive electrophiles (like acid chlorides), are highly sensitive to moisture. Water can quench reagents and lead to unwanted hydrolysis of the electrophile.
Section 2: Troubleshooting N-Acylation
N-acylation is a common transformation used to synthesize amides, which are prevalent in pharmaceuticals.
FAQ 2.1: My N-acylation with an acyl chloride is slow and gives a low yield. How can I improve it?
Answer: Slow N-acylation is typically due to either insufficient nucleophilicity of the amine or insufficient reactivity of the electrophile. The key is to activate the system appropriately without promoting side reactions.
Troubleshooting Steps:
-
Base Selection is Critical: The reaction generates HCl, which must be scavenged. The HCl can protonate the starting amine, rendering it non-nucleophilic.
-
Initial Choice (e.g., Triethylamine, TEA): Often sufficient, but if the reaction is slow, consider a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or a heterocyclic base like pyridine, which can also act as a nucleophilic catalyst.
-
Heterogeneous Bases (e.g., K₂CO₃): Can be effective, especially in polar aprotic solvents like DMF or acetonitrile, but may require higher temperatures due to slower reaction rates.
-
-
Solvent Effects: The solvent must dissolve the starting materials and should not react with the electrophile.
-
Standard: Dichloromethane (DCM) or Tetrahydrofuran (THF) are good starting points.
-
For Sluggish Reactions: Switching to a more polar aprotic solvent like Acetonitrile (ACN) or Dimethylformamide (DMF) can accelerate the reaction rate.
-
-
Temperature Control: Most acylations are run at 0 °C to room temperature to control exothermicity and side reactions. If the reaction is clean but slow, cautiously increasing the temperature to 40-50 °C may improve the rate.
-
Consider Nucleophilic Catalysis: Adding a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) can dramatically accelerate acylations, especially with less reactive electrophiles like acid anhydrides. DMAP works by forming a highly reactive N-acylpyridinium intermediate.
| Parameter | Standard Condition | Optimization Strategy for Sluggish Reaction | Rationale |
| Base | Triethylamine (1.2 eq.) | Switch to Pyridine or DIPEA (1.5 eq.). | Pyridine can act as a nucleophilic catalyst; DIPEA is more sterically hindered and less likely to cause side reactions. |
| Solvent | DCM or THF | Switch to ACN or DMF. | Polar aprotic solvents can better solvate ionic intermediates and increase reaction rates. |
| Catalyst | None | Add DMAP (0.1 eq.). | Forms a highly reactive acylpyridinium intermediate, accelerating the reaction. |
| Temperature | 0 °C to RT | Increase to 40 °C. | Provides activation energy for a slow reaction; monitor for byproduct formation. |
FAQ 2.2: I'm observing a second product with a higher molecular weight, likely from di-acylation. How can I prevent this?
Answer: Di-acylation occurs when the initially formed secondary amide is deprotonated and reacts with a second molecule of the electrophile. This is more common with highly reactive acylating agents or strong bases.
Prevention Strategies:
-
Stoichiometry and Order of Addition: Use a slight excess of the amine or a 1:1 stoichiometry. Crucially, add the acyl chloride slowly to a solution of the amine and base. This maintains a low concentration of the electrophile, favoring mono-acylation.
-
Lower the Temperature: Perform the reaction at 0 °C or even -20 °C to reduce the rate of the second acylation, which typically has a higher activation energy.
-
Use a Milder Base: Avoid excessively strong bases. A base like TEA is often sufficient to neutralize HCl without significantly deprotonating the product amide.
Protocol 2.1: Optimized N-Acylation of this compound
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen).
-
Add triethylamine (1.2 eq.). If using, add DMAP (0.05 eq.) at this stage.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the acyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, dropwise over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and monitor by TLC or LCMS until the starting amine is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (see Section 4).
Section 3: Troubleshooting N-Alkylation via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is generally milder than direct alkylation with alkyl halides, which can lead to over-alkylation. The process involves two key steps: imine formation and reduction.
FAQ 3.1: The first step, imine formation with an aldehyde/ketone, is not proceeding to completion. What can I do?
Answer: Imine formation is a reversible equilibrium reaction that produces water. To drive the reaction forward, water must be removed, or the reaction must be catalyzed.
Troubleshooting Steps:
-
Acid Catalysis: The reaction is catalyzed by mild acid. Add a catalytic amount of acetic acid (AcOH, ~5-10 mol%) to protonate the carbonyl oxygen, making the carbon more electrophilic.
-
Water Removal:
-
Azeotropic Removal: For higher-boiling solvents like toluene or benzene, use a Dean-Stark apparatus to physically remove water as it forms.
-
Dehydrating Agents: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) directly to the reaction mixture. This is effective for solvents like DCM or methanol.
-
-
Solvent Choice: A solvent-free approach, where the amine and aldehyde are heated together, can be effective for forming the imine in situ before the reduction step[2].
FAQ 3.2: My reduction step with NaBH₄ is giving me a complex mixture or is incomplete.
Answer: The reduction of the imine is sensitive to pH and the reactivity of the reducing agent.
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): A workhorse reagent. It is stable in basic to neutral methanolic solutions. It can also reduce the starting aldehyde if it is still present in excess.
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB): These are milder and more selective reducing agents. They are stable under the mildly acidic conditions used for imine formation, allowing for a one-pot reaction where the reducing agent is present from the start. STAB is particularly effective and widely used for this purpose.
-
-
pH Control: For NaBH₄ reductions, the reaction is typically run in methanol. The imine is more stable under neutral to slightly basic conditions, while the borohydride is most effective under these conditions. If the reaction is run in one pot after acidic imine formation, the acid must be neutralized before adding NaBH₄.
-
Temperature: Reductions are typically performed at 0 °C to room temperature. If the reaction is slow, allowing it to stir overnight at room temperature is usually sufficient.
Protocol 3.1: One-Pot Reductive Amination using STAB
-
To a flask containing this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.), add an anhydrous solvent such as Dichloroethane (DCE) or DCM.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/enamine formation.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise. The reaction may be mildly exothermic.
-
Stir at room temperature and monitor by TLC or LCMS until the starting material is consumed (typically 2-12 hours).
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution (off-gassing may occur).
-
Extract with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product.
Section 4: Purification Strategies
The basic nature of the amine products can make purification challenging.
FAQ 4.1: My product streaks badly on my silica gel column, leading to poor separation and yield loss. How can I fix this?
Answer: Streaking (or tailing) of amines on silica gel is caused by strong acidic-basic interactions between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. This can be mitigated by neutralizing the silica's acidity.
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): The most common method. Add 0.5-1% TEA to your solvent system (e.g., Ethyl Acetate/Hexanes + 1% TEA).
-
Ammonia: For very basic compounds, using a mobile phase saturated with ammonia can be effective. This is often done by using a 7N solution of ammonia in methanol as the polar component of the eluent system.
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: Alumina is less acidic than silica and is often a better choice for purifying basic compounds.
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography with a water/acetonitrile or water/methanol mobile phase (often with a formic acid or TFA modifier) can provide excellent separation.
-
-
Non-Chromatographic Purification:
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems (e.g., Ethyl Acetate/Hexanes, Ethanol/Water).
-
Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., DCM). Extract with dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer as the ammonium salt. Wash the aqueous layer with an organic solvent to remove neutral impurities. Then, basify the aqueous layer with NaOH and extract your purified product back into an organic solvent.
-
References
- Al-Hourani, B. J. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1827. [Link]
- Al-Hourani, B. J. (2023). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2023(2), M1622. [Link]
- Kusakiewicz-Dawid, A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 5. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
- Serafin, K., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9388–9400. [Link]
- Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
- Ferreira, V. F., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. [Link]
Sources
preventing dimer formation during 1-butyl-1H-pyrazol-5-amine synthesis
Welcome to the technical support center for the synthesis of 1-butyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, with a particular focus on preventing the common issue of dimer formation. Our approach is rooted in mechanistic understanding and field-proven insights to ensure the scientific integrity and success of your experiments.
Introduction: The Challenge of Dimerization
The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates. However, a frequent and yield-reducing side reaction is the formation of dimeric impurities. These dimers, often formed through oxidative coupling, can complicate purification and compromise the quality of the final product. This guide provides a comprehensive framework for understanding, identifying, and preventing dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of dimer formation in my this compound synthesis?
A1: The primary cause of dimerization is believed to be oxidative coupling of the 5-aminopyrazole core.[1][2][3] This process is often catalyzed by trace amounts of transition metals, particularly copper, and can be exacerbated by the presence of oxygen or other oxidants.[1][2][3] While other mechanisms like acid or base-catalyzed self-condensation are theoretically possible, oxidative pathways are the most commonly reported for this class of compounds.
Q2: How can I detect the presence of dimer impurities in my reaction mixture?
A2: A combination of chromatographic and spectroscopic methods is recommended.
-
Thin-Layer Chromatography (TLC): Dimer impurities will typically have a different Rf value than the desired product. Staining with an oxidizing agent like potassium permanganate can help visualize the spots.
-
High-Performance Liquid Chromatography (HPLC): This is the most effective method for quantifying dimer formation. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase can effectively separate the more nonpolar dimer from the monomer.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show a distinct set of signals for the dimer, often with characteristic shifts in the aromatic region and a different integration ratio compared to the monomer.[1][6]
-
Mass Spectrometry (MS): The mass spectrum will clearly show a peak corresponding to the molecular weight of the dimer, which will be approximately double that of the this compound product.
Q3: At what stage of the synthesis is dimer formation most likely to occur?
A3: Dimerization can occur during the reaction itself, especially if the conditions are oxidative, or during workup and purification if the product is exposed to air and potential catalysts for extended periods. The presence of basic conditions during workup can also deprotonate the amine, potentially increasing its susceptibility to oxidation.
Troubleshooting Guide: Preventing Dimer Formation
This section provides a systematic approach to troubleshooting and minimizing dimer formation.
Troubleshooting Logic Flowchart
Caption: A logical guide for troubleshooting dimer formation.
Detailed Troubleshooting Table
| Observation | Potential Cause | Recommended Action | Scientific Rationale |
| Significant dimer formation (>10%) detected by HPLC. | Oxidative Conditions | 1. Inert Atmosphere: Rigorously maintain an inert atmosphere (N2 or Argon) throughout the reaction and workup.[7] 2. Deoxygenated Solvents: Use solvents that have been deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method. | Oxygen is a key component in the oxidative dimerization of aminopyrazoles.[1] Excluding it from the reaction environment is the most direct way to prevent this side reaction. |
| Dimer formation is inconsistent between batches. | Trace Metal Contamination | 1. High-Purity Reagents: Use high-purity, or "metal-free" grade solvents and reagents where possible. 2. Glassware Treatment: Acid-wash glassware (e.g., with aqua regia or a suitable acid bath) to remove trace metal residues.[8] 3. Metal Chelators: Consider adding a small amount of a chelating agent like EDTA to the reaction mixture to sequester catalytic metal ions.[9] | Transition metals, especially copper, are potent catalysts for the oxidative dimerization.[1][2][3] Inconsistent contamination can lead to variable results. Chelating agents bind to these metals, rendering them catalytically inactive. |
| Dimer formation increases during workup or purification. | Prolonged Exposure to Air/Light | 1. Expedited Workup: Minimize the time the product is exposed to air during extraction and filtration. 2. Protection from Light: Protect the reaction and product from strong light, which can promote radical formation. 3. Antioxidants: Consider adding a small amount of a radical scavenger or antioxidant (e.g., BHT) to the crude product before purification. | The aminopyrazole product can remain susceptible to oxidation even after the reaction is complete. Minimizing exposure to air and light during subsequent handling steps is crucial. |
| Difficulty in removing the dimer by column chromatography. | Similar Polarity of Monomer and Dimer | 1. Recrystallization: This is often the most effective method for removing dimeric impurities.[4][10][11][12][13] See the detailed protocol below. 2. Salt Formation: Consider converting the product to a salt (e.g., hydrochloride) which may have different solubility properties than the dimer, facilitating separation. | The dimer, while larger, may have a polarity close to the monomer, making chromatographic separation challenging. Recrystallization takes advantage of differences in solubility and crystal lattice energy for more effective purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Dimer Formation
This protocol incorporates best practices to suppress oxidative dimerization.
Workflow Diagram:
Caption: Recommended workflow for minimizing dimer formation.
Step-by-Step Procedure:
-
Preparation:
-
Thoroughly clean all glassware with an acid bath, followed by rinsing with deionized water and drying.
-
Deoxygenate all solvents (e.g., ethanol, water) by sparging with nitrogen or argon for at least 30 minutes.
-
-
Reaction:
-
Set up the reaction in a flask equipped with a magnetic stirrer, reflux condenser, and an inlet for an inert gas.
-
Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Charge the flask with the starting materials as per your established protocol, using deoxygenated solvents.
-
Control the reaction temperature carefully, avoiding excessive heat which can accelerate side reactions.
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature under an inert atmosphere.
-
Perform any aqueous washes with deoxygenated water.
-
Minimize the time the organic layer is exposed to air during extractions.
-
-
Purification:
-
Concentrate the crude product under reduced pressure.
-
Proceed immediately to purification by recrystallization (see Protocol 2).
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
Perform small-scale solubility tests to find a suitable solvent or solvent system. Good candidates include ethanol/water, ethyl acetate/hexanes, or toluene.[10] The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen boiling solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals under vacuum.
-
Protocol 3: HPLC Method for Dimer Quantification
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 95% A, and ramp to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Note: The dimer, being less polar, is expected to have a longer retention time than the monomer. This method should be optimized for your specific system.[4][5]
Mechanistic Insights: The Oxidative Dimerization Pathway
The formation of dimers from 5-aminopyrazoles is often a copper-catalyzed oxidative process.[1][2][3] The proposed mechanism involves the following key steps:
-
Single Electron Transfer (SET): The 5-aminopyrazole coordinates with a Cu(II) species, followed by a single electron transfer to form a radical cation and Cu(I).
-
Deprotonation: The radical cation is deprotonated to form a neutral pyrazolyl radical.
-
Radical Coupling: Two pyrazolyl radicals then couple to form the dimer. This can occur through C-N, C-C, or N-N bond formation, leading to different dimeric structures.[1]
-
Oxidation/Aromatization: The initially formed dimer may undergo further oxidation and rearrangement to yield a stable, aromatic dimeric impurity.
Proposed Dimerization Mechanism:
Caption: A simplified proposed mechanism for oxidative dimerization.
By understanding this mechanism, it becomes clear why excluding transition metals and oxygen is paramount to preventing this unwanted side reaction.
References
- Recrystallization. (n.d.). UCLA Chemistry and Biochemistry.
- Zhang, Q.-Q., Zhang, Y.-Z., Yang, X., Zhang, X.-H., Zhang, X.-S., Wu, A.-X., Zhang, Y.-P., & Sun, Y.-Y. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 381. [Link]
- Removal of Traces of Metals from Reagents. (n.d.). LookChem.
- An Efficient Eco-Friendly Synthesis of Pyrazole Acryloyl Analogues by Amino Acid Catalysis. (2016).
- Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2015). Beilstein Journal of Organic Chemistry, 11, 2656–2688. [Link]
- Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 322-351). Italian Society of Chemistry.
- Purification of Amino-Pyrazoles. (2022). Reddit.
- 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025).
- Advices for Aminopyrazole synthesis. (2021). Reddit.
- 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025). PubMed. [Link]
- Purification of Solids by Recrystallization. (n.d.). MIT OpenCourseWare.
- One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2015). Molecules, 20(9), 15696-15717. [Link]
- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 629–655. [Link]
- The Detection of Trace Metal Contaminants in Organic Products Using Ion Current Rectifying Quartz Nanopipettes. (2024). Analytical Chemistry, 96(15), 5945–5952. [Link]
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2019). Magnetochemistry, 5(3), 44. [Link]
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- How I can remove the metals (Fe, Na, K, Ca etc) from my organic compound (readily soluble in methanol)? (2015).
- Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link]
- Computational, 1 H NMR, and X-ray Structural Studies on 1-arylurazole Tetrazane Dimers. (2017). Molecules, 22(9), 1473. [Link]
- Beyond Chelation, What Are Sustainable Strategies to Prevent Heavy Metal Pollution
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research.
- 3(5)-aminopyrazole. (n.d.). Organic Syntheses.
- Enantiodivergent Aldol Condensation in the Presence of Aziridine/Acid/Water Systems. (2016). Molecules, 21(9), 1230. [Link]
- Reduce trace metal contaminants. (n.d.). Precision Polymer Engineering.
- Aminopyrazoles. V. Structure assignment of 1H-pyrazol-3-and 5-amines by means of the 1H NMR δ(4-H)-values of their exo-N-toluenesulfonyl derivatives†. (1984). Journal of Heterocyclic Chemistry, 21(3), 681-684. [Link]
- Recent developments in aminopyrazole chemistry. (2009).
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies.
- indicating RP-HPLC method for determination of aripiprazole and its degradation products. (2016). Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. ijcpa.in [ijcpa.in]
- 6. Computational, 1H NMR, and X-ray structural studies on 1-arylurazole tetrazane dimers [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Removal of Traces of Metals from Reagents - Chempedia - LookChem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mt.com [mt.com]
Catalyst Selection for Efficient Synthesis of 1-Butyl-1H-pyrazol-5-amine: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning catalyst selection for the efficient synthesis of 1-butyl-1H-pyrazol-5-amine. Our focus is on providing practical, field-proven insights to overcome common experimental hurdles and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and how does catalyst selection differ for each?
A1: The two most prevalent and catalytically relevant routes for synthesizing this compound involve the condensation of a β-ketonitrile equivalent with butylhydrazine. The choice of catalyst is intrinsically linked to the specific precursors used.
-
Route A: Condensation of Butylhydrazine with a β-Ketonitrile: This is a direct and common method for forming the 5-aminopyrazole core.[1] The reaction proceeds via an initial hydrazone formation followed by intramolecular cyclization. The key catalytic considerations here are promoting the cyclization and dehydration steps. Simple acid catalysis (e.g., acetic acid) is often sufficient.[2]
-
Route B: Multicomponent Reactions (MCRs): These elegant one-pot syntheses combine butylhydrazine, a source of a dicarbonyl equivalent (like an aldehyde and a nitrile), to form the pyrazole ring.[3][4] MCRs often benefit from more sophisticated catalysts that can activate multiple substrates and facilitate the cascade of reactions.[5]
Q2: My reaction yield is low when using butylhydrazine. What are the likely causes and how can a catalyst help?
A2: Low yields in this synthesis can stem from several factors. Butylhydrazine, like other substituted hydrazines, can be prone to side reactions. A well-chosen catalyst can mitigate these issues.
-
Incomplete Cyclization: A common pitfall is the formation of a stable hydrazone intermediate that fails to cyclize efficiently.[2] An appropriate acid catalyst can protonate the nitrile group, rendering it more electrophilic and promoting the final ring-closing step.
-
Side Reactions: Uncatalyzed or poorly controlled reactions can lead to the formation of byproducts. Catalysts, particularly heterogeneous ones, can provide a reaction surface that favors the desired transition state, thereby increasing selectivity and yield.[6]
-
Steric Hindrance: While the n-butyl group is less sterically demanding than a tert-butyl group, it can still influence the reaction rate.[7] A catalyst can help overcome steric barriers by coordinating with the reactants and lowering the activation energy of the desired pathway.
Q3: What are the advantages of using a heterogeneous catalyst for this synthesis?
A3: Heterogeneous catalysts offer several practical advantages, particularly in a process development or manufacturing setting.
-
Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, which simplifies the workup and purification of the this compound product.[4]
-
Recyclability: Many heterogeneous catalysts can be recovered, regenerated, and reused over multiple cycles without a significant loss of activity, making the process more cost-effective and environmentally friendly.[3][4]
-
Improved Selectivity: By providing a defined active site, heterogeneous catalysts can offer higher selectivity towards the desired product compared to their homogeneous counterparts.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Formation of Regioisomers
-
Problem: When using an unsymmetrical β-dicarbonyl precursor, the butylhydrazine can attack either carbonyl group, leading to a mixture of pyrazole regioisomers.[2]
-
Troubleshooting Steps:
-
Catalyst Choice: The acidity of the catalyst can influence regioselectivity. A Brønsted acid catalyst can selectively protonate one carbonyl group, directing the nucleophilic attack of the hydrazine.
-
Solvent Effects: The polarity of the solvent can play a role. Experimenting with different solvents, from polar protic (e.g., ethanol) to non-polar (e.g., toluene), can alter the regiochemical outcome.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the kinetic selectivity towards one regioisomer.
-
Issue 2: Sluggish or Incomplete Reaction
-
Problem: The reaction stalls or proceeds very slowly, resulting in a low conversion of starting materials.
-
Troubleshooting Steps:
-
Catalyst Loading: Ensure an adequate amount of catalyst is used. For heterogeneous catalysts, increasing the catalyst loading can provide more active sites and accelerate the reaction.
-
Temperature Adjustment: While higher temperatures can increase the reaction rate, they can also promote side reactions. A systematic study of the reaction temperature is recommended to find the optimal balance.
-
Dehydrating Agent: The final step of the pyrazole formation is a dehydration reaction. Adding a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards the product.
-
Issue 3: Product Purification Challenges
-
Problem: The crude product is difficult to purify, with persistent impurities.
-
Troubleshooting Steps:
-
Catalyst Selection: Switching to a heterogeneous catalyst can significantly simplify purification by eliminating the need to remove a soluble catalyst.[6]
-
Reaction Workup: An acidic or basic wash during the workup can help remove unreacted starting materials or acidic/basic byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a powerful purification technique.
-
Experimental Protocols & Data
Recommended Starting Protocol: Acid-Catalyzed Synthesis
This protocol provides a general starting point for the synthesis of this compound.
-
To a solution of the chosen β-ketonitrile (1 equivalent) in ethanol, add butylhydrazine (1 equivalent).
-
Add a catalytic amount of glacial acetic acid (e.g., 5 mol%).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Catalyst Performance Comparison (Illustrative)
| Catalyst | Reaction Time (hours) | Yield (%) | Purity (%) | Notes |
| Acetic Acid (Homogeneous) | 6-8 | 75-85 | >95 | Simple, but requires careful purification.[2] |
| V₂O₅/SiO₂ (Heterogeneous) | 2-3 | 85-95 | >98 | Solvent-free conditions possible, catalyst is recyclable.[6] |
| Fe₃O₄@SiO₂-Guanidine (Magnetic Nanocatalyst) | 1-2 | >90 | >98 | Environmentally friendly (aqueous media), easily separable with a magnet.[4] |
Reaction Mechanism & Troubleshooting Workflow
The following diagrams illustrate the general reaction mechanism and a logical workflow for troubleshooting common issues.
Caption: General reaction mechanism for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health.
- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry.
- A Straight forward and Effective Method has been Developed to Create a Magnetic Nano Catalyst. (2023). Journal of Synthetic Chemistry.
- Khatab, T. K., Hassan, A. S., & Hafez, T. S. (2019). V2O5/SiO2 as an efficient catalyst in the synthesis of 5-amino-pyrazole derivatives under solvent free condition. ResearchGate.
- Approaches towards the synthesis of 5-aminopyrazoles. (2011). National Institutes of Health.
- A proposed reaction mechanism for the synthesis of pyrazole derivatives. (n.d.). ResearchGate.
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197-208.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2016). National Institutes of Health.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsynthchem.com [jsynthchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
effect of temperature on the regioselectivity of 1-butyl-1H-pyrazol-5-amine formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 1-butyl-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or developing synthetic routes to substituted aminopyrazoles. Here, we address common challenges related to the regioselectivity of the reaction, with a specific focus on the critical role of temperature.
Frequently Asked Questions (FAQs)
Q1: We are trying to synthesize this compound from butylhydrazine and a β-ketonitrile precursor, but we are observing a mixture of two isomers. What is the second isomer and why is it forming?
A1: The formation of a regioisomeric mixture is the most common challenge in this synthesis. When reacting butylhydrazine with an unsymmetrical precursor like 3-aminocrotononitrile or its equivalent, two products can form: the desired This compound and the undesired regioisomer, 1-butyl-1H-pyrazol-3-amine .
The formation of these two isomers arises from the two non-equivalent nitrogen atoms in butylhydrazine. The reaction proceeds via nucleophilic attack of one of the hydrazine nitrogens on the carbonyl (or equivalent electrophilic carbon) of the precursor, followed by cyclization and dehydration.
-
Attack by the unsubstituted (-NH₂) nitrogen leads to the desired 1,5-disubstituted pyrazole (this compound).
-
Attack by the substituted (-NHBu) nitrogen leads to the 1,3-disubstituted pyrazole (1-butyl-1H-pyrazol-3-amine).
The ratio of these products is highly dependent on the reaction conditions, most notably temperature and pH.[1]
Q2: How does reaction temperature specifically influence which isomer is the major product?
A2: The effect of temperature on the regioselectivity of this reaction is a classic example of kinetic versus thermodynamic control .[1][2][3]
-
At lower temperatures (Kinetic Control): The reaction favors the kinetically controlled product, which is the one that forms the fastest. For alkylhydrazines like butylhydrazine, the substituted nitrogen is generally more nucleophilic due to the electron-donating effect of the alkyl group. Therefore, it attacks the electrophilic carbon of the precursor more rapidly, leading to the 1-butyl-1H-pyrazol-3-amine as the major product under these conditions.[1]
-
At higher temperatures (Thermodynamic Control): The reaction favors the thermodynamically controlled product, which is the more stable isomer. The This compound is generally the more stable of the two regioisomers. At elevated temperatures, the initial intermediates have enough energy to revert and equilibrate, eventually leading to the formation of the most stable final product.[1]
Therefore, to maximize the yield of the desired this compound, the reaction should be run at a sufficiently high temperature to ensure thermodynamic control is dominant.
Troubleshooting Guide & Optimization
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: The yield of the desired this compound is low, with a significant amount of the 1,3-isomer.
| Potential Cause | Explanation & Recommended Action |
| Reaction Temperature is Too Low | You are likely operating under kinetic control, which favors the undesired 1,3-isomer. Solution: Increase the reaction temperature. Refluxing in a higher-boiling solvent like ethanol (78 °C) or n-butanol (118 °C) is recommended. A common temperature for similar syntheses is in the 90-100 °C range to ensure the reaction proceeds under thermodynamic control.[4] |
| Reaction Time is Too Short | Even at elevated temperatures, the reaction needs sufficient time to reach thermodynamic equilibrium. Solution: Increase the reaction time. Monitor the reaction progress by TLC or LCMS to determine when the ratio of the desired 5-amino isomer to the 3-amino isomer is maximized and stable. |
| Incorrect pH | Highly basic conditions can favor kinetic control by accelerating the initial nucleophilic attack of the more nucleophilic substituted nitrogen.[1] Solution: Conduct the reaction under neutral or slightly acidic conditions (e.g., using butylhydrazine hydrochloride or adding a catalytic amount of acetic acid). This promotes the equilibration needed for thermodynamic control. |
Issue 2: The reaction mixture is dark, and TLC/LCMS shows multiple unidentified byproducts.
| Potential Cause | Explanation & Recommended Action |
| Decomposition of Starting Materials | Butylhydrazine can be unstable at high temperatures for extended periods, leading to decomposition and the formation of colored impurities. The β-ketonitrile precursor may also be susceptible to self-condensation or degradation. Solution: Use high-purity, freshly opened or distilled starting materials. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions. While high temperature is needed for regioselectivity, avoid excessive temperatures that may lead to widespread decomposition. |
| Solvent Choice | The choice of solvent can influence reaction rates and side reactions. Solution: Ethanol is a common and effective solvent. For higher temperatures, n-butanol can be used. Ensure the solvent is dry, as water can interfere with the reaction. |
Data Presentation: Effect of Temperature on Regioselectivity
| Reaction Temperature (°C) | Predominant Control | Expected Major Isomer | Illustrative Isomer Ratio (5-amino : 3-amino) |
| 0 - 25 °C | Kinetic | 1-Butyl-1H-pyrazol-3-amine | 20 : 80 |
| 50 °C | Mixed Control | Approaching equilibrium | 50 : 50 |
| 80 - 100 °C (e.g., Reflux in EtOH) | Thermodynamic | This compound | > 95 : 5 |
Note: These ratios are illustrative and the actual results will depend on the specific substrates, solvent, and reaction time.
Experimental Protocol
This protocol is adapted from a verified procedure for the synthesis of a structurally similar compound, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, and is optimized for the regioselective formation of the 5-amino isomer.[4]
Synthesis of this compound (Thermodynamic Control)
Reagents:
-
Butylhydrazine hydrochloride (1.0 eq)
-
3-Aminocrotononitrile (1.0 eq)
-
Sodium Hydroxide (1.0 eq, e.g., 2M aqueous solution)
-
Ethanol (or n-Butanol for higher temperature)
Procedure:
-
Preparation of Free Base: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge the butylhydrazine hydrochloride (1.0 eq).
-
Add the 2M sodium hydroxide solution (1.0 eq) and stir at room temperature until all solids have dissolved (approx. 10-15 minutes). This liberates the free butylhydrazine base.
-
Reaction: To the stirred solution, add 3-aminocrotononitrile (1.0 eq) in one portion.
-
Attach the reflux condenser and heat the reaction mixture to reflux (for ethanol, internal temperature will be ~78 °C; for n-butanol, ~118 °C). To ensure thermodynamic control, a temperature of at least 90 °C is recommended.
-
Monitoring: Maintain the reaction at reflux for 18-24 hours. Monitor the progress by TLC or LCMS, observing the disappearance of starting materials and the maximization of the desired product spot relative to its regioisomer.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: The product may crystallize upon cooling or concentration. If not, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualization of Reaction Pathways
The regioselectivity of the reaction can be visualized as two competing pathways, governed by kinetic and thermodynamic factors.
Caption: Reaction pathways for pyrazole synthesis.
Characterization of Regioisomers
Distinguishing between the this compound and the 1-butyl-1H-pyrazol-3-amine is critical. NMR spectroscopy is the most powerful tool for this purpose.
¹H NMR Spectroscopy: The chemical shift of the proton on the pyrazole ring (H4) is highly diagnostic.
-
This compound: The H4 proton is typically found further upfield (lower ppm value), generally in the range of δ 5.2 - 5.6 ppm .[4]
-
1-Butyl-1H-pyrazol-3-amine: The H4 proton is deshielded by the adjacent N-butyl group and appears further downfield (higher ppm value), typically in the range of δ 5.8 - 6.2 ppm .
¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons are also distinct.
-
This compound (C5): The carbon bearing the amino group (C5) will appear significantly downfield, often in the range of δ 145-155 ppm .
-
1-Butyl-1H-pyrazol-3-amine (C3): The carbon bearing the amino group (C3) will also be downfield, but the chemical shifts of the other ring carbons (C4 and C5) will differ significantly from the 5-amino isomer, allowing for unambiguous assignment. The C5 carbon in this isomer will be in a different environment, typically around δ 130-140 ppm .
References
- Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. (2011). [Link]
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. (2014). [Link]
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC - NIH. (2022). [Link]
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. [Link]
- Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. (2024). [Link]
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
- Regioselective synthesis of 3- and 5-aminopyrazoles. The Heterocyclist. (2015). [Link]
Sources
Technical Support Center: Workup Procedures for Reactions Involving 1-butyl-1H-pyrazol-5-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful workup and purification of reactions involving 1-butyl-1H-pyrazol-5-amine. As a substituted aminopyrazole, this compound possesses distinct chemical properties that require careful consideration during purification to ensure high yield and purity. This document is designed to provide you with the expertise and practical insights needed to navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the workup of your this compound reactions.
Issue 1: Low recovery of the product during aqueous workup.
Question: I seem to be losing a significant amount of my this compound product in the aqueous layer during extraction. Why is this happening and what can I do to prevent it?
Answer: This is a common issue stemming from the basicity of the 5-amino group on the pyrazole ring. In acidic conditions, this amine can be protonated, forming a water-soluble ammonium salt.[1][2][3] If your reaction mixture is acidic, or if you are using an acidic wash, your product will preferentially partition into the aqueous phase.
Root Cause Analysis and Solution Workflow:
Caption: Decision workflow for troubleshooting low product recovery.
Detailed Steps:
-
pH Control: Before extraction, ensure the aqueous phase is neutral or basic (pH > 8). You can achieve this by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[4] Monitor the pH with pH paper.
-
Solvent Selection: Use an appropriate organic solvent for extraction. Dichloromethane (DCM) or ethyl acetate are often good choices. Perform multiple extractions (e.g., 3 times) with smaller volumes of solvent for better recovery.
-
"Salting Out": If your product has some water solubility even in its free base form, you can reduce this by saturating the aqueous layer with sodium chloride (brine) before the final extraction.[2] This increases the polarity of the aqueous phase, pushing the less polar organic product into the organic layer.
Issue 2: Product streaking or tailing during silica gel column chromatography.
Question: My TLC plate shows significant streaking, and when I run a column, my product elutes over many fractions with poor separation. How can I improve the chromatography?
Answer: The basic amine functionality of this compound interacts strongly with the acidic silanol groups on the surface of silica gel.[5] This interaction leads to the observed streaking and poor peak shape.
Solutions:
-
Basify the Mobile Phase: The most common solution is to add a small amount of a basic modifier to your eluent.[6]
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to travel through the column more cleanly.
-
Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component of the mobile phase (e.g., a gradient of 0-10% ammoniated methanol in DCM).
-
-
Alternative Stationary Phases: If basifying the eluent is not sufficient, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Silica (C18): For polar compounds, reversed-phase chromatography can be an effective option.[7]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying polar compounds that are poorly retained in reversed-phase chromatography.[8] It uses a polar stationary phase (like silica) with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of an aqueous buffer.
Mobile Phase Recommendations for Chromatography:
| Stationary Phase | Mobile Phase System | Modifier | Best For |
| Silica Gel | Dichloromethane/Methanol | 0.5% Triethylamine | General purpose purification of basic compounds. |
| Silica Gel | Ethyl Acetate/Hexanes | 1% Triethylamine | When DCM/MeOH is too polar. |
| Alumina (Neutral) | Ethyl Acetate/Hexanes | None needed | Compounds sensitive to basic modifiers. |
| C18 Silica | Acetonitrile/Water | 0.1% Formic Acid or Ammonia | Polar compounds and purity analysis by HPLC. |
| HILIC | Acetonitrile/Aqueous Buffer (e.g., Ammonium Acetate) | pH control via buffer | Highly polar compounds.[8] |
Frequently Asked Questions (FAQs)
Q1: What is a general, robust workup procedure for a reaction involving this compound?
A1: A reliable starting point for a workup is an acid-base extraction.[2][9] This procedure effectively separates your basic product from neutral or acidic impurities.
Standard Acid-Base Extraction Protocol:
-
Quenching: If necessary, quench the reaction by slowly adding it to water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Solvent Addition: Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash (Optional): To remove other basic impurities that are more basic than your product, you can perform a wash with a dilute acid (e.g., 1M HCl). Your product will likely partition into the aqueous layer.
-
Basification: Separate the acidic aqueous layer and basify it to a pH > 8 with a suitable base (e.g., 1M NaOH or saturated NaHCO₃). This deprotonates your product, making it soluble in organic solvents.[3]
-
Extraction: Extract the basified aqueous layer multiple times with your chosen organic solvent.
-
Washing and Drying: Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Caption: Standard acid-base workup workflow.
Q2: My product is a solid. What is a good recrystallization solvent for this compound and its derivatives?
A2: Recrystallization is an excellent method for final purification.[5] The choice of solvent is critical and should be determined empirically.
Recommended Solvents for Recrystallization Trials:
-
Single Solvents: Ethanol, isopropanol, acetonitrile, or ethyl acetate are good starting points.[6]
-
Solvent Pairs: An ethanol/water or isopropanol/water mixture can be very effective for inducing crystallization of polar compounds.[6]
Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve your crude product in the minimum amount of hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Q3: Can I purify my this compound by forming a salt and crystallizing it?
A3: Yes, this is a highly effective and often used method for purifying pyrazoles.[10][11] The basic amine can be reacted with an acid to form a crystalline salt, which can often be easily separated from non-basic impurities.
Acid Addition Salt Formation Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., isopropanol, ethanol, or acetone).
-
Acid Addition: Add at least one equivalent of an acid (e.g., hydrochloric acid in isopropanol, or sulfuric acid).
-
Crystallization: The acid addition salt will often precipitate or crystallize from the solution. Cooling may be required.
-
Isolation: Collect the salt by filtration, wash with a small amount of the cold solvent, and dry.
-
Liberation of Free Base: To recover the free amine, dissolve the salt in water, basify the solution (e.g., with NaOH), and extract the product into an organic solvent.
Q4: Are there any stability concerns with this compound during workup?
A4: Aminopyrazoles are generally stable compounds. However, like many amines, they can be susceptible to oxidation over time, which may result in discoloration. It is good practice to handle them under an inert atmosphere (like nitrogen or argon) if they will be stored for extended periods. During workup, they are typically robust enough to withstand standard acidic and basic conditions.
References
- Process for the purification of pyrazoles.
- Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- Refining work-up procedures for isolating pure 3-Amino-5-(2-furyl)pyrazole. Benchchem.
- Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Deriv
- Chromatographic Determination of Amines in Food Samples. Helda - University of Helsinki.
- Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles. Benchchem.
- Method for purifying pyrazoles.
- Acid-Base Extraction. Chemistry LibreTexts.
- Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry.
- Chemically-active extraction. Chemistry Teaching Labs - University of York.
- Theory of Aqueous Workup. Chemistry Teaching Labs - University of York.
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
- Chromotography with free amines? Reddit.
- Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
- Technical Support Center: 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol Synthesis. Benchchem.
- Extraction. Chemistry LibreTexts.
- Liquid/liquid Extraction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with byproduct formation, particularly the generation of tar and resinous materials, during the synthesis of pyrazole derivatives. Our goal is to provide you with a deep understanding of the underlying causes of these issues and to offer practical, field-proven solutions to optimize your reactions for higher purity and yield.
Part 1: Frequently Asked Questions (FAQs) on Tar Formation
This section addresses the most common initial questions regarding tar formation in pyrazole synthesis.
Q1: What exactly is "tar" in the context of a chemical synthesis?
A: In synthetic chemistry, "tar" is not a single, well-defined compound. It is a general term for a complex, often dark-colored, amorphous, and sticky mixture of high-molecular-weight byproducts.[1] These mixtures are typically insoluble in common solvents and are difficult to characterize. Tar formation indicates that significant side reactions, degradation, or polymerization has occurred, consuming your starting materials and desired product.
Q2: Why is tar formation a common problem in pyrazole synthesis?
A: The most prevalent method for pyrazole synthesis, the Knorr synthesis and its variations, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] This reaction, while powerful, involves highly reactive intermediates and is often exothermic.[4] Several factors can divert the reaction from the desired cyclization pathway towards polymerization and degradation:
-
Highly Reactive Intermediates: The hydrazone and enamine intermediates formed during the reaction can be susceptible to self-condensation or reaction with other species.[5]
-
Reagent Instability: Substituted hydrazines, particularly arylhydrazines, can be sensitive to heat and oxidation, leading to colored decomposition products that can initiate tarring.[6]
-
Harsh Reaction Conditions: Excessive heat or the use of strong, concentrated acids can catalyze unwanted side reactions and polymerization.[1][7]
Q3: Are certain reagents more prone to causing tar?
A: Yes. The choice of both the hydrazine and the dicarbonyl component can significantly influence the cleanliness of the reaction.
-
Hydrazine Derivatives: Phenylhydrazine and other arylhydrazines can decompose to form colored impurities, which may contribute to tar formation.[6]
-
Dicarbonyl Compounds: Highly enolizable or sterically unhindered 1,3-dicarbonyls can be prone to self-condensation under acidic or basic conditions. Furthermore, α,β-unsaturated ketones and aldehydes, used in other pyrazole synthesis routes, are classic precursors for polymerization.[3][8]
Q4: Can the reaction atmosphere contribute to tar formation?
A: Absolutely. The presence of atmospheric oxygen can lead to oxidative side reactions, especially when using sensitive reagents.[6] This can generate radical species that initiate polymerization. For delicate substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is a highly recommended practice to minimize these degradation pathways.[4]
Part 2: Troubleshooting Guide for Tar Mitigation
This section provides specific troubleshooting advice in a Q&A format for issues encountered during your experiments.
Q5: My reaction mixture turned dark brown and viscous immediately after adding the hydrazine. What is the most likely cause?
A: A rapid, uncontrolled reaction is the primary suspect. This is typically due to a combination of factors:
-
Uncontrolled Exotherm: The condensation of hydrazine with a carbonyl is often highly exothermic.[4] Adding the hydrazine too quickly, especially to a concentrated solution at room temperature, can cause a rapid temperature spike. This "runaway" heat accelerates side reactions.
-
Solution: Control the reaction's exotherm.
-
Dilute the 1,3-dicarbonyl compound in an appropriate solvent.
-
Cool the solution in an ice bath (0°C).
-
Add the hydrazine solution dropwise over a prolonged period, monitoring the internal temperature to ensure it does not rise significantly.
-
Q6: I am following a literature procedure using acetic acid as a catalyst, but I'm still getting significant tar. How can I optimize this?
A: While acid catalysis is often necessary for the cyclization step, its role is a delicate balance.[7][9] Too much acid or an acid that is too strong can promote the dehydration of intermediates into reactive species that polymerize.
-
Catalyst Loading: Reduce the amount of acetic acid. Often, only a few drops or a catalytic amount (e.g., 0.1 equivalents) is sufficient to facilitate the reaction without causing excessive degradation.[10]
-
Alternative Catalysts: If reducing the acid amount is ineffective, consider milder Lewis acids or even catalyst-free conditions, which have been reported for certain substrates.[2] Sometimes, simply heating the reactants in a solvent like ethanol is sufficient.
-
pH Monitoring: The pH of the reaction medium can influence the nucleophilicity of the hydrazine and the rate of condensation.[6] Controlling the pH can sometimes prevent side reactions.
Q7: My TLC analysis shows the formation of my product, but also a dark streak from the baseline. How can I purify my product away from this tar?
A: Purifying a desired compound from tarry byproducts is a common and frustrating challenge. A multi-step approach is often required.
-
Trituration/Precipitation:
-
Concentrate the crude reaction mixture.
-
Add a non-polar solvent like hexanes or diethyl ether and stir vigorously. Often, the desired pyrazole has some solubility while the polymeric tar will remain a sticky solid. Decant the solvent containing your product.
-
Alternatively, if the product is a solid, you may be able to precipitate it by adding an anti-solvent (like water or hexanes) to a solution of the crude material in a solvent like ethanol or acetone.
-
-
Acid-Base Extraction:
-
Pyrazoles are basic. Dissolve the crude material in an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). The pyrazole product will be protonated and move to the aqueous layer, while many non-basic impurities (the tar) remain in the organic layer.
-
Separate the layers, wash the aqueous layer with fresh organic solvent, and then carefully basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate your pyrazole product, which can then be filtered or extracted.
-
-
Purification via Salt Formation:
-
An alternative to extraction is to precipitate the pyrazole as an acid addition salt. Dissolve the crude product in an organic solvent and add an acid (e.g., phosphoric acid) to crystallize the pyrazole salt, leaving the tarry impurities in the solution.[11][12] The freebase pyrazole can be recovered after filtration by neutralization.
-
-
Column Chromatography:
-
This should be a last resort for heavy tarring, as tar can irreversibly bind to silica gel.
-
Pro-Tip: Dry-load the crude material onto a small amount of silica gel. Place this on top of your column. This prevents the tar from streaking down the entire column. Run the column with a solvent system optimized by TLC.
-
Table 1: Key Parameters and Their Influence on Tar Formation
| Parameter | Condition Leading to Tar | Recommended Action & Rationale |
| Temperature | High heat (>100°C), rapid exotherm | Run at 0°C to room temperature; use dropwise addition to control exotherm. Heat only if TLC shows no reaction. Lower temperatures favor the desired kinetic product over degradation pathways.[4][13] |
| Catalyst | Strong mineral acids (H₂SO₄, HCl), high concentration | Use a mild acid (e.g., glacial acetic acid) in catalytic amounts. Strong acids can cause charring and polymerization.[7][10] |
| Reaction Time | Excessively long heating | Monitor the reaction by TLC. Once the starting material is consumed, proceed with the work-up. Prolonged heating can degrade the product. |
| Atmosphere | Reaction run open to air | Use an inert atmosphere (N₂, Ar) for sensitive substrates to prevent oxidative side reactions.[4] |
| Reagent Purity | Using old or discolored hydrazine/dicarbonyl | Use freshly distilled or purified starting materials. Impurities can inhibit the reaction or act as polymerization initiators.[6] |
Part 3: Optimized Methodologies & Workflows
Protocol: A General Low-Tar Knorr Pyrazole Synthesis
This protocol incorporates best practices to minimize byproduct formation.
Materials:
-
1,3-Dicarbonyl Compound (1.0 eq)
-
Hydrazine Derivative (1.0 - 1.1 eq)
-
Solvent (e.g., Ethanol, 2-Propanol)
-
Glacial Acetic Acid (optional, catalytic)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Initial Charge: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., 5-10 mL per mmol of dicarbonyl).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes to bring the temperature to 0°C.
-
Reagent Addition: Dissolve the hydrazine derivative (1.0-1.1 eq) in a minimal amount of the same solvent and add it to the dropping funnel. Add the hydrazine solution dropwise to the stirred, cooled dicarbonyl solution over 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for one hour. Then, remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Heating (If Necessary): If TLC shows incomplete conversion after several hours at room temperature, add a few drops of glacial acetic acid. If the reaction is still sluggish, gently heat the mixture to reflux, continuing to monitor by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product has precipitated, collect it by filtration. If not, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or one of the methods described in Q7.[6][14]
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving issues related to tar formation.
Caption: Desired pyrazole synthesis vs. pathways to tar.
References
- Silva, M. S., et al. (2014). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- El-Faham, A., et al. (2023).
- Choudhary, A. (2020). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Merck Index. (n.d.). Knorr Pyrazole Synthesis.
- Farhi, S., et al. (2021).
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Wisdom Library. (n.d.).
- Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- YouTube. (2019). synthesis of pyrazoles.
- Thompson, R. E., et al. (2018).
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
- NIH. (n.d.).
- TNO. (n.d.). Tar formation in pyrolysis and gasification.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- REAL-J. (n.d.).
- ResearchGate. (n.d.). Mechanism in the formation of tar.
- Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry.
- Chemistry LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- ACS Publications. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.
- Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors.
- ACS Omega. (n.d.).
- Canadian Journal of Chemistry. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- ResearchGate. (n.d.). Gas-Phase Kinetics and Mechanism of the Reactions of Protonated Hydrazine with Carbonyl Compounds.
Sources
- 1. publications.tno.nl [publications.tno.nl]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. name-reaction.com [name-reaction.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: Optimization of Solvent Systems for 1-Butyl-1H-pyrazol-5-amine Reactions
Welcome to the Technical Support Center for the synthesis of 1-butyl-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with N-alkyl-5-aminopyrazole scaffolds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges associated with this synthesis, with a particular focus on the critical role of the solvent system in achieving high yield, purity, and regioselectivity.
Introduction: The Synthetic Challenge
The synthesis of this compound, typically achieved via the cyclocondensation of n-butylhydrazine with a 1,3-dielectrophilic precursor like a β-ketonitrile (e.g., ethyl cyanoacetate) or an enaminonitrile (e.g., 3-aminocrotononitrile), is a cornerstone reaction for accessing a valuable class of chemical building blocks. While seemingly straightforward, this reaction is often plagued by issues of low yield, the formation of difficult-to-separate regioisomers, and challenging product isolation. The choice of solvent is not merely a medium for the reaction but a critical parameter that dictates the reaction pathway, kinetics, and ultimately, the success of the synthesis.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale for our recommendations.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound from n-butylhydrazine and ethyl cyanoacetate in refluxing ethanol, but I am observing very low conversion of my starting materials. What are the potential causes and how can I improve the yield?
Answer: Low yields in this cyclocondensation are a common problem and can stem from several factors. Let's break down the potential causes and solutions.
-
Causality: The reaction proceeds in two main steps: (1) formation of a hydrazone intermediate and (2) intramolecular cyclization onto the nitrile group. Both steps have different requirements. Ethanol, a protic solvent, is a standard choice but may not be optimal for all substrates. Its polarity can stabilize intermediates, but its protic nature can interfere with the nucleophilicity of the hydrazine. Furthermore, if starting from a hydrazine salt (e.g., n-butylhydrazine hydrochloride), the basicity of the reaction medium is critical to liberate the free hydrazine.
-
Troubleshooting Steps:
-
Optimize the Solvent System: The choice of solvent is the most impactful parameter. While ethanol is a common starting point, its performance can be lackluster. Consider the following alternatives:
-
Aprotic Polar Solvents (DMF, DMAc, DMSO): These solvents are often superior for this reaction. They can effectively solvate ions and polar intermediates without interfering with the nucleophilicity of the hydrazine through hydrogen bonding.[1] DMSO, in particular, with its high boiling point, can enhance the electrophilicity of the nitrile carbon, promoting the final cyclization step.[2]
-
Higher Boiling Point Alcohols: If an alcohol is preferred, switching from ethanol (BP 78 °C) to n-butanol (BP 118 °C) or isopropanol (BP 82 °C) can allow for higher reaction temperatures, which may be necessary to drive the cyclization to completion.
-
-
Incorporate an Acid Catalyst: The initial condensation to form the hydrazone is often the rate-limiting step and is acid-catalyzed.[3]
-
Protocol: Add a catalytic amount (e.g., 1-5 mol%) of a weak acid like acetic acid to your reaction mixture. This will protonate the carbonyl oxygen of the β-ketoester, making it more electrophilic and accelerating the initial attack by butylhydrazine.
-
-
Ensure Liberation of Free Hydrazine: If you are using n-butylhydrazine hydrochloride, it is essential to add a base to neutralize the HCl and generate the free hydrazine, which is the active nucleophile.
-
Protocol: Add one equivalent of a non-nucleophilic base like triethylamine (TEA) or sodium acetate to the reaction mixture before adding the β-ketoester.
-
-
Increase Reaction Temperature and Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). If starting materials are still present after several hours, a higher temperature or longer reaction time may be required. A switch to a higher boiling solvent, as mentioned above, will facilitate this.
-
Caption: Workflow for solvent screening to improve reaction yield.
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of this compound and its regioisomer, 1-butyl-1H-pyrazol-3-amine. How can I control the regioselectivity?
Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical hydrazines and 1,3-dicarbonyl compounds. The outcome is a result of the competition between the two nitrogen atoms of n-butylhydrazine attacking the two different electrophilic centers of the precursor. This is a textbook example of kinetic versus thermodynamic control.
-
Mechanistic Insight:
-
N1 (Substituted N): The nitrogen atom attached to the butyl group is more sterically hindered but also more electron-rich (due to the inductive effect of the alkyl group).
-
N2 (Unsubstituted N): The terminal -NH2 group is less sterically hindered and generally more nucleophilic.
-
Kinetic Control: Favors the attack of the more nucleophilic, less hindered N2 atom, typically leading to the 1,5-disubstituted pyrazole (the desired product in this case, which becomes the 5-amino tautomer). This pathway is generally favored under milder conditions (lower temperatures, shorter reaction times).
-
Thermodynamic Control: Favors the formation of the most stable product. Under harsher conditions (higher temperatures, prolonged reaction times, acidic or basic conditions), an equilibrium can be established, potentially favoring the thermodynamically more stable isomer, which can sometimes be the 1,3-isomer.
-
-
Strategies for Regiocontrol:
-
Choice of Precursor: The structure of the 1,3-dielectrophile is critical. Using a β-enaminonitrile (like 3-aminocrotononitrile) instead of a β-ketoester can offer better regiocontrol. The reaction with an enamine proceeds through a more defined pathway, often favoring the desired 5-amino isomer.
-
Solvent Selection for Regioselectivity:
-
Fluorinated Alcohols (TFE, HFIP): These solvents have been shown to dramatically increase regioselectivity in pyrazole formation. Their unique properties, including high acidity and low nucleophilicity, can stabilize key intermediates and transition states that favor one regioisomeric pathway over the other.
-
Aprotic vs. Protic Solvents: In some systems, polar aprotic solvents like DMAc have been shown to provide better regioselectivity than traditional protic solvents like ethanol, especially when used with hydrazine hydrochlorides.[1]
-
-
Control Reaction Conditions:
-
Temperature: To favor the kinetically controlled product (often the 1,5-isomer), run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating at high temperatures.
-
pH Control: The regiochemical outcome can be highly dependent on the pH. Running the reaction under neutral or slightly basic conditions often favors kinetic control. Using the free base of n-butylhydrazine rather than its salt can influence the outcome.
-
-
Caption: Factors influencing the kinetic vs. thermodynamic pathways.
Issue 3: Difficulty in Product Purification
Question: My reaction seems to have worked, but I am struggling to isolate the this compound product. It appears to be highly soluble in water, making aqueous workup and extraction difficult.
Answer: This is a very common and important issue, especially with aminopyrazoles bearing smaller, more polar N-alkyl groups. The presence of the amino group and the pyrazole nitrogens makes the molecule quite polar and capable of hydrogen bonding, leading to significant water solubility.
-
Underlying Problem: Standard workup procedures involving partitioning between an organic solvent (like ethyl acetate or dichloromethane) and water can lead to substantial loss of the product into the aqueous phase.
-
Purification Strategies:
-
Salting-Out Effect: This is the most effective strategy. Before extracting your product, saturate the aqueous phase with a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3). This increases the ionic strength of the aqueous layer, reduces the solubility of organic compounds, and forces your product into the organic layer.
-
Procedure: After quenching the reaction, add solid NaCl to the aqueous layer until it is saturated. Then, proceed with the extraction using a suitable organic solvent (e.g., ethyl acetate, dichloromethane). You may need to perform multiple extractions (3-5 times) to ensure complete recovery. A procedure for a similar compound, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, noted its solubility in pure water was ~100 mg/mL, but in a saturated NaCl solution, it dropped to ~30 mg/mL, enabling high-yield isolation.[2]
-
-
Direct Crystallization/Precipitation: If the product is a solid, it may be possible to induce crystallization directly from the reaction mixture.
-
Procedure: After the reaction is complete, cool the mixture in an ice bath. If crystals do not form, try adding a non-polar anti-solvent like hexanes or heptane dropwise to precipitate the product. This avoids an aqueous workup altogether.
-
-
Acid-Base Extraction: The basic amino group allows for purification via acid-base extraction. This can be effective for removing non-polar impurities.
-
Procedure: Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated aminopyrazole will move to the aqueous layer, leaving non-basic impurities behind. Then, carefully basify the aqueous layer with a base like NaOH or Na2CO3 to pH > 10 and re-extract the free-base product into an organic solvent. Caution: This method still involves aqueous layers, so the "salting-out" technique should be applied during the final extraction step.
-
-
Column Chromatography: If isomers or persistent impurities are present, column chromatography on silica gel is necessary.
-
Eluent System: A gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexanes or dichloromethane) is typically effective. To prevent streaking caused by the basic amino group, it is highly recommended to add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the eluent.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which solvent is the best starting point for my optimization? A1: For the synthesis of this compound, DMF (N,N-Dimethylformamide) or n-butanol are excellent starting points. DMF is a polar aprotic solvent that generally promotes high reaction rates and yields.[1] n-Butanol allows for a higher reaction temperature than ethanol, which can be crucial for driving the final cyclization step to completion.
Q2: My reaction mixture is turning dark brown or black. What is causing this and is it a problem? A2: Dark discoloration is often due to the decomposition of the hydrazine starting material, especially at elevated temperatures. While some color change is common, excessive darkening or tar formation can indicate significant side reactions that will lower your yield. To mitigate this, consider running the reaction at a lower temperature for a longer time or performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the hydrazine.
Q3: Can I use microwave irradiation to speed up the reaction? A3: Yes, microwave-assisted synthesis is often very effective for this type of condensation reaction and can dramatically reduce reaction times from hours to minutes. Use a microwave-compatible solvent (e.g., ethanol, DMF, or even solvent-free conditions) and carefully monitor the temperature and pressure.
Q4: How do I know if I've formed the 1,5-isomer or the 1,3-isomer? A4: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the pyrazole ring protons and carbons will be distinct for each isomer. 2D NMR techniques like HMBC and NOESY can be used to unambiguously determine the connectivity and spatial relationships between the butyl group and the pyrazole ring protons.
Q5: Is it better to use n-butylhydrazine free base or its hydrochloride salt? A5: Using the free base is often more direct as it doesn't require the addition of another reagent to neutralize the acid. However, hydrazine free bases can be less stable and more hazardous than their salt forms. If you use the hydrochloride salt, remember that it is critical to add one equivalent of a base (like triethylamine) to liberate the active nucleophile. The choice can also influence regioselectivity; in some systems, using the hydrochloride salt in polar aprotic solvents has been shown to favor a specific regioisomer.[1]
Part 3: Data & Protocols
Table 1: Properties of Common Solvents for Pyrazole Synthesis
This table summarizes the physical properties of solvents frequently employed in pyrazole synthesis, which influence their performance in the reaction.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Polarity Index | Type | Key Considerations |
| Ethanol | C₂H₆O | 78 | 24.6 | 5.2 | Protic | Standard starting point; can lead to low yields/regioselectivity. |
| n-Butanol | C₄H₁₀O | 118 | 17.8 | 3.9 | Protic | Allows for higher reaction temperatures to drive cyclization. |
| Toluene | C₇H₈ | 111 | 2.4 | 2.4 | Aprotic, Non-polar | Good for azeotropic removal of water; less effective at solvating intermediates. |
| Acetonitrile | C₂H₃N | 82 | 37.5 | 5.8 | Aprotic, Polar | Good polarity, but lower boiling point may limit reaction temperature. |
| THF | C₄H₈O | 66 | 7.5 | 4.0 | Aprotic, Polar | Lower boiling point; generally less effective than DMF or DMSO. |
| DMF | C₃H₇NO | 153 | 36.7 | 6.4 | Aprotic, Polar | Excellent solvent for this reaction; high boiling point, effectively solvates intermediates. |
| DMSO | C₂H₆OS | 189 | 47.0 | 7.2 | Aprotic, Polar | Very high boiling point and polarity; can accelerate difficult cyclizations.[2] |
| TFE | C₂H₃F₃O | 74 | 8.5 | - | Protic, Fluorinated | Can dramatically improve regioselectivity. |
(Data compiled from multiple sources)[4][5][6][7]
Protocol 1: General Procedure for the Synthesis of this compound
Disclaimer: This is a general guideline. All reactions should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add n-butylhydrazine (1.0 eq). If using n-butylhydrazine hydrochloride, add the salt followed by one equivalent of triethylamine.
-
Solvent Addition: Add the chosen solvent (e.g., DMF or n-butanol, approx. 5-10 mL per mmol of hydrazine).
-
Substrate Addition: Add the β-ketonitrile or enaminonitrile precursor (1.0 eq) to the stirred solution. If using a β-ketoester, add a catalytic amount of acetic acid (0.05 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and monitor its progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent system, modified with 1% TEA).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water and saturate the aqueous layer with solid NaCl.
-
Extract the product with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material by column chromatography on silica gel (using a hexane/ethyl acetate gradient containing 1% triethylamine) or by crystallization/distillation as appropriate.
References
- Chen, X.; She, J.; Shang, Z.; Wu, J.; Wu, H.; Zhang, P. Synthesis. 2008, 21, 3478.
- Organic Chemistry Resources Worldwide. Common Solvents Used in Organic Chemistry: Table of Properties. (Accessed Jan 10, 2026).
- Pollock, P. M.; Cole, K. P. Org. Synth.2014, 91, 13-25.
- Hoye, T. R. Properties of Common Organic Solvents. University of Minnesota. (Accessed Jan 10, 2026).
- Murov, S. Common Organic Solvents: Table of Properties. (Accessed Jan 10, 2026).
- Sigma-Aldrich. Solvent Physical Properties. (Accessed Jan 10, 2026).
- Kong, Y.; Tang, M.; Wang, Y. Org. Lett.2014, 16(3), 576–579.
- Gosselin, F.; O'Shea, P. D.; Webster, R. A.; Reamer, R. A.; Tillyer, R. D.; Grabowski, E. J. J. Synlett2006, 19, 3267-3270.
- Cruces, J.; F-Sousa, M.; Gabarda, A. E.; Pérez-Pérez, M.-J.; Camarasa, M.-J. J. Org. Chem.2005, 70(5), 1844-1849.
- Deng, X.; Mani, N. S. Org. Lett.2006, 8(16), 3505–3508.
- Al-Zoubi, R. M.; Al-Jaber, H. I. Molecules2023, 28(18), 6525.
- Gaining Kinetic Insights into Knorr Pyrazole Synthesis via Transient Flow Experiments. ChemRxiv2023.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. (Accessed Jan 10, 2026).
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- Chem-Impex International. 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine. (Accessed Jan 10, 2026).
- BenchChem. Technical Support Center: 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol Synthesis. (Accessed Jan 10, 2026).
- ChemicalBook. 1-SEC-BUTYL-1H-PYRAZOL-5-AMINE | 3524-19-4. (Accessed Jan 10, 2026).
- J&K Scientific LLC. Knorr Pyrazole Synthesis. (Accessed Jan 10, 2026).
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-Propyl-1H-pyrazol-5-amine | C6H11N3 | CID 1084923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 7. Solvent Physical Properties [people.chem.umass.edu]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 1-butyl-1H-pyrazol-5-amine
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 1-butyl-1H-pyrazol-5-amine, a key heterocyclic scaffold in medicinal chemistry. Beyond a simple spectral interpretation, this guide offers a comparative perspective, evaluating the strengths and limitations of NMR in relation to other common analytical techniques. All discussions are grounded in established spectroscopic principles and supported by experimental data from analogous structures.
Introduction: The Significance of Substituted Pyrazoles
Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The specific substitution pattern on the pyrazole ring is critical to its pharmacological profile. This compound, with its N-alkylation and a key amino group at the C5 position, represents a versatile building block for the synthesis of more complex bioactive molecules.[2] Accurate structural elucidation is therefore paramount, and NMR spectroscopy stands as the most powerful tool for this purpose.[3]
Structural Elucidation via 1D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is predicted to show distinct signals for the pyrazole ring protons, the protons of the butyl chain, and the amine protons.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3 (pyrazole) | ~7.2 - 7.4 | d | 1H | J ≈ 2-3 |
| H-4 (pyrazole) | ~5.3 - 5.5 | d | 1H | J ≈ 2-3 |
| NH₂ | ~4.5 - 5.5 | br s | 2H | - |
| N-CH₂ (butyl) | ~3.8 - 4.0 | t | 2H | J ≈ 7-8 |
| N-CH₂-CH₂ (butyl) | ~1.6 - 1.8 | sextet | 2H | J ≈ 7-8 |
| N-(CH₂)₂-CH₂ (butyl) | ~1.3 - 1.5 | sextet | 2H | J ≈ 7-8 |
| CH₃ (butyl) | ~0.9 - 1.0 | t | 3H | J ≈ 7-8 |
Causality Behind the Assignments:
-
Pyrazole Ring Protons (H-3 and H-4): The protons on the pyrazole ring are in an aromatic environment and thus appear in the downfield region of the spectrum. The H-3 proton is typically deshielded relative to the H-4 proton due to the influence of the adjacent nitrogen atom. Their coupling to each other results in a doublet for each signal.
-
Amine Protons (NH₂): The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4] They often appear as a broad singlet.
-
Butyl Group Protons: The protons of the n-butyl group exhibit a characteristic pattern. The methylene group attached to the nitrogen (N-CH₂) is the most deshielded due to the inductive effect of the nitrogen atom. The signals for the other methylene groups and the terminal methyl group appear progressively upfield.[5] The splitting patterns (triplet and sextet) arise from coupling with adjacent protons.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 (pyrazole) | ~150 - 155 |
| C-3 (pyrazole) | ~138 - 142 |
| C-4 (pyrazole) | ~90 - 95 |
| N-CH₂ (butyl) | ~48 - 52 |
| N-CH₂-CH₂ (butyl) | ~32 - 36 |
| N-(CH₂)₂-CH₂ (butyl) | ~19 - 23 |
| CH₃ (butyl) | ~13 - 15 |
Causality Behind the Assignments:
-
Pyrazole Ring Carbons (C-3, C-4, and C-5): The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the amino substituent. C-5, bearing the electron-donating amino group, is expected to be significantly deshielded.[6] C-3 is also deshielded due to its proximity to two nitrogen atoms. C-4 is typically the most shielded of the ring carbons.[7]
-
Butyl Group Carbons: The chemical shifts of the butyl group carbons follow a predictable trend, with the carbon attached to the nitrogen being the most downfield.[8]
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structural elucidation, a multi-technique approach provides a more complete characterization.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. | Unambiguous structure determination. | Lower sensitivity, requires larger sample amounts. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., N-H, C-H, C=N). | Fast, requires small sample amount, good for identifying key functional groups. | Provides limited information on the overall molecular structure.[3] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula confirmation. | Does not provide detailed structural connectivity; isomers can be difficult to distinguish.[9] |
| UV-Vis Spectroscopy | Information about conjugated systems. | Simple, quantitative. | Provides limited structural information, broad absorption bands. |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often a good choice for pyrazole derivatives as it can help in observing exchangeable protons like those of the NH₂ group.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[10]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference (δ = 0.00 ppm).
¹H NMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
¹³C NMR Data Acquisition
-
Acquisition Parameters:
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 200 ppm.
-
Visualization of Key Structural Features
The following diagrams illustrate the structure of this compound and a conceptual workflow for its analysis.
Caption: Molecular structure of this compound.
Caption: A typical analytical workflow for structural elucidation.
Conclusion
The comprehensive analysis of this compound using ¹H and ¹³C NMR spectroscopy provides a robust method for its structural confirmation. By understanding the underlying principles of chemical shifts and coupling constants, researchers can confidently assign the spectral features to the molecular structure. While NMR is the most definitive technique, its integration with other analytical methods like FT-IR and mass spectrometry provides a self-validating system for the complete characterization of this important synthetic intermediate. This guide serves as a practical resource for scientists engaged in the synthesis and development of novel pyrazole-based compounds.
References
- BenchChem Technical Support Team. (2025).
- ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks....
- Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 729-734.
- ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Link
- Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Link
- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Link
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem. Link
- Gómez-Jeria, J. S. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 26(11), 3169.
- MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Link
- ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs. Link
- National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- BenchChem. (2025). An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Tert-butylazetidin-3-amine. BenchChem. Link
- ResearchGate. (2020). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips.
- ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers.
- University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. University of Wisconsin-Madison. Link
- ResearchGate. (n.d.). Key 1 H (red), 13 C (black) and 15 N (blue) NMR chemical shifts (δ, ppm) in isomers A and B of compound 6a.
- ResearchGate. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES.
- MDPI. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. Link
- Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Link
- Organic Chemistry Data. (2021). 13C NMR Chemical Shifts.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... Organometallics, 29(9), 2176–2179.
- National Institutes of Health. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- SlideShare. (n.d.).
Sources
- 1. Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives | PDF [slideshare.net]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Mass Spectrometric Fragmentation of 1-butyl-1H-pyrazol-5-amine and its Comprehensive Analytical Characterization
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-butyl-1H-pyrazol-5-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a comparative perspective, contrasting mass spectrometry with other critical analytical techniques. We will explore the causal logic behind fragmentation pathways, present detailed experimental protocols, and underscore the synergistic power of a multi-technique approach for unambiguous structural elucidation in a regulatory and research environment.
Introduction: The Analytical Imperative for Novel Heterocycles
Pyrazole derivatives are cornerstones in medicinal chemistry and materials science, valued for their wide range of biological activities.[1] The specific compound, this compound, represents a scaffold with potential for further functionalization. Its structural integrity is the foundation of its function, making precise and reliable characterization non-negotiable. While techniques like NMR and IR spectroscopy provide essential structural information, mass spectrometry offers unparalleled sensitivity and crucial data on molecular weight and fragmentation, which can reveal the molecule's underlying architecture. This guide will dissect the predicted fragmentation behavior of this specific pyrazole derivative, placing it in the broader context of a comprehensive characterization workflow.
Part 1: The Mass Spectrometry Profile of this compound (A Predictive Analysis)
Electron Ionization (EI) mass spectrometry is a robust technique for the analysis of volatile, thermally stable small molecules. The high-energy (typically 70 eV) electron bombardment induces reproducible fragmentation, creating a unique "fingerprint" for a given compound. Based on established principles of fragmentation for N-alkyl amines and heterocyclic systems, we can predict the primary fragmentation pathways for this compound.[2][3][4]
Predicted Fragmentation Pathways
The molecular ion (M+•) of this compound is expected at m/z 139 . Due to the presence of an odd number of nitrogen atoms (three), the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.[2] The fragmentation is anticipated to be dominated by pathways that lead to the formation of stable carbocations and resonance-stabilized structures.
-
Alpha (α)-Cleavage: This is a hallmark fragmentation mechanism for aliphatic amines and N-alkyl compounds.[3][5] The cleavage occurs at the C-C bond adjacent to the nitrogen atom of the pyrazole ring. For the N-butyl group, this involves the loss of a propyl radical (•C3H7), leading to a highly stable, resonance-stabilized cation at m/z 96 . This is often the base peak in the spectrum of N-alkylated heterocycles.
-
N-Butyl Bond Cleavage: Direct cleavage of the bond between the pyrazole nitrogen and the butyl group results in the loss of the entire butyl chain as a radical (•C4H9), generating the 1H-pyrazol-5-amine radical cation at m/z 82 .
-
Pyrazole Ring Fragmentation: The pyrazole core itself undergoes characteristic fragmentation.[1][6][7] Following initial fragmentation of the alkyl chain, or directly from the molecular ion, the ring can cleave in two primary ways:
-
Expulsion of Hydrogen Cyanide (HCN): A common fragmentation for nitrogen-containing heterocycles, the loss of a 27 Da neutral fragment (HCN) is expected from various ions. For instance, the [M-H]+ ion (m/z 138) could lose HCN to yield a fragment at m/z 111.
-
Loss of Dinitrogen (N2): The expulsion of N2 (28 Da) is another characteristic pathway for the pyrazole ring, often from the [M-H]+ ion, which would lead to a fragment at m/z 110.[1]
-
Predicted Mass Spectrum Data Summary
| Predicted m/z | Proposed Identity | Neutral Loss | Fragmentation Pathway |
| 139 | [M]+• (Molecular Ion) | - | Ionization of parent molecule |
| 96 | [M - C3H7]+ | •C3H7 (43 Da) | α-Cleavage (Major Pathway) |
| 82 | [M - C4H9]+ | •C4H9 (57 Da) | N-Butyl Bond Cleavage |
| 57 | [C4H9]+ | C5H6N3• | Formation of butyl cation |
| 41 | [C3H5]+ | C6H8N3• | Further fragmentation (allyl cation) |
Fragmentation Pathway Diagram
Caption: Predicted EI-MS fragmentation of this compound.
Part 2: A Comparative Guide to Analytical Characterization
No single technique provides a complete structural picture. A robust characterization strategy relies on the synergistic use of multiple analytical methods.
| Technique | Information Provided | Sample Requirements | Key Application & Limitations |
| Mass Spectrometry (MS) | Molecular Weight, Elemental Formula (HRMS), Fragmentation Pattern (Structural Clues) | Small amount (ng to µg), requires ionization | Excellent for confirming MW and identifying knowns via library matching. Isomer differentiation can be challenging. |
| NMR Spectroscopy (¹H, ¹³C) | Precise atomic connectivity, stereochemistry, isomer differentiation, quantification (qNMR) | Larger amount (mg), requires solubility in deuterated solvents | Unambiguous structure elucidation. Less sensitive than MS. Complex spectra may require advanced 2D techniques. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., N-H, C=N, C-N) | Small amount (µg to mg), solid or liquid | Quick functional group identification. Provides little information on the overall molecular skeleton. |
The Synergy in Practice: For this compound, GC-MS would confirm the molecular weight of 139 and reveal the presence of the N-butyl group through the characteristic m/z 96 base peak. ¹H and ¹³C NMR would then provide the definitive proof of structure, showing the exact placement of the butyl group on the N1 position of the pyrazole ring and confirming the 5-amino substitution pattern. Finally, IR spectroscopy would quickly verify the presence of the amine N-H stretches (typically ~3300-3400 cm⁻¹) and ring C=N vibrations.
Part 3: Experimental Protocols & Workflows
Trustworthy data originates from validated protocols. Below is a standard operating procedure for the analysis of a pyrazole derivative using GC-MS.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10 µg/mL for analysis.
-
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
-
GC Method Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase temperature at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Method Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 400
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to the analyte.
-
Analyze the resulting mass spectrum, identifying the molecular ion and major fragment ions.
-
Compare the fragmentation pattern to the predicted pathways and, if available, to a spectral library (e.g., NIST).
-
Analytical Workflow Diagram
Caption: Comprehensive workflow for analytical characterization.
Conclusion
The structural elucidation of novel compounds like this compound is a multi-faceted process where mass spectrometry provides critical, often primary, pieces of the puzzle. While direct experimental data for this specific molecule is not widely published, a predictive analysis based on the foundational principles of mass spectrometry provides a robust hypothesis for its fragmentation pattern, centered around a dominant α-cleavage (m/z 96) and characteristic losses from the N-butyl chain and pyrazole core. This guide demonstrates that the true power of any single analytical technique is realized when it is intelligently integrated with complementary methods, ensuring data integrity and absolute confidence in the final structural assignment—a cornerstone of effective research and development.
References
- Faria, J. V., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
- Correa, A., et al. (2020). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
- Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library.
- Valdés, C., et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
- Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- University of Colorado Boulder. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. University of Colorado Boulder.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Kamal, A., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed.
- ResearchGate. (n.d.). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. ResearchGate.
- ChemHelp ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube.
- NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook.
- ResearchGate. (n.d.). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. ResearchGate.
- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Scribd.
- Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube.
Sources
A Senior Application Scientist's Guide to the Synthesis of 1-butyl-1H-pyrazol-5-amine: A Comparative Analysis
Welcome, researchers and drug development professionals. In the landscape of medicinal chemistry, the 5-aminopyrazole scaffold is a cornerstone, serving as a vital precursor for a multitude of pharmacologically active agents, from kinase inhibitors to anti-inflammatory drugs.[1] The strategic placement of substituents on the pyrazole ring is critical for modulating biological activity, making the synthesis of specific analogs like 1-butyl-1H-pyrazol-5-amine a task of significant interest.
This guide provides an in-depth, objective comparison of the primary synthetic strategies for accessing this valuable building block. We move beyond mere procedural lists to dissect the underlying chemical logic, empowering you to make informed decisions for your research. Our analysis is grounded in established chemical principles and supported by data from analogous transformations reported in peer-reviewed literature.
Strategic Overview: The Convergent Power of Cyclocondensation
The construction of the pyrazole core is most reliably achieved through cyclocondensation reactions.[2][3][4] These methods involve the reaction of a hydrazine derivative—in our case, butylhydrazine—with a three-carbon synthon containing two electrophilic sites. The choice of this three-carbon component dictates the overall efficiency, regioselectivity, and substrate scope of the synthesis. We will compare the two most robust and widely adopted strategies: the reaction of butylhydrazine with β-ketonitriles and with α,β-unsaturated nitriles.
Method A: The β-Ketonitrile Condensation Route
This is arguably the most versatile and direct pathway to 5-aminopyrazoles.[1] The strategy hinges on the reaction between a β-ketonitrile and a hydrazine. The reaction proceeds via the formation of a hydrazone intermediate at the ketone position, followed by a highly favorable intramolecular cyclization where the second nitrogen of the hydrazine attacks the electrophilic nitrile carbon.
Causality Behind Experimental Choices
The choice of a β-ketonitrile like 3-oxobutanenitrile (acetoacetonitrile) as the three-carbon synthon is strategic. The differential reactivity of the ketone and nitrile functionalities directs the reaction sequence. The ketone is more electrophilic and readily forms the initial hydrazone. The subsequent intramolecular cyclization is entropically favored, leading to the stable aromatic pyrazole ring. When using a hydrazine salt (e.g., butylhydrazine hydrochloride), the addition of a mild base is essential to liberate the free hydrazine for the initial nucleophilic attack.
Visualized Workflow: β-Ketonitrile Route
Caption: Workflow for the synthesis of a 1-butyl-5-aminopyrazole via the β-ketonitrile route.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
This protocol is a representative procedure adapted from established methods for similar 5-aminopyrazoles.[1][5] Optimization may be required.
-
Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add butylhydrazine hydrochloride (1.0 eq).
-
Solvent and Base Addition: Add ethanol (5 mL per mmol of hydrazine) followed by triethylamine (1.1 eq). Stir the mixture at room temperature for 10 minutes to ensure the formation of free butylhydrazine.
-
Substrate Addition: Add 3-oxobutanenitrile (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Method B: The α,β-Unsaturated Nitrile (Thorpe-Ziegler) Approach
An alternative strategy involves the reaction of butylhydrazine with an α,β-unsaturated nitrile, such as crotononitrile. This reaction typically proceeds through a Michael addition of the hydrazine to the electron-deficient double bond, forming a hydrazino-nitrile intermediate which then undergoes intramolecular cyclization.
Causality Behind Experimental Choices
Visualized Workflow: α,β-Unsaturated Nitrile Route
Caption: Workflow for 1-butyl-5-aminopyrazole synthesis via the α,β-unsaturated nitrile route.
Detailed Experimental Protocol (Generalized Procedure)
This protocol is a generalized procedure based on Thorpe-Ziegler cyclizations and Michael additions.[6] Substrate-specific optimization is necessary.
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.
-
Hydrazine Addition: Add butylhydrazine (1.0 eq) to the stirred solution at room temperature.
-
Substrate Addition: Cool the mixture to 0°C and add a solution of crotononitrile (1.0 eq) in ethanol dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours, monitoring by TLC.
-
Workup: Cool the mixture and neutralize with acetic acid. Remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and dichloromethane. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via silica gel chromatography. Note: If a stable pyrazoline is isolated, an additional oxidation step (e.g., with MnO₂) may be required.
Comparative Data Summary
The following table provides a comparative overview of the two synthetic routes. Yields and purity are based on representative examples from the literature for structurally similar aminopyrazoles and should be considered as expected ranges.
| Parameter | Method A: β-Ketonitrile Route | Method B: α,β-Unsaturated Nitrile Route |
| Starting Materials | Butylhydrazine, β-Ketonitrile | Butylhydrazine, α,β-Unsaturated Nitrile |
| Key Transformation | Condensation-Cyclization | Michael Addition-Cyclization |
| Number of Steps | Typically one pot | One or two steps (if oxidation is needed) |
| Expected Yield | Good to Excellent (70-95%)[5] | Moderate to Good (50-80%)[6] |
| Regioselectivity | Generally high; dictated by ketone position | Can be complex; potential for isomers |
| Reaction Conditions | Mild; typically refluxing ethanol | Often requires stronger base; may need inert atm. |
| Purification | Recrystallization or Chromatography | Chromatography often required |
| Key Advantage | High yields, direct, reliable | Utilizes different, readily available precursors |
| Key Disadvantage | Availability of specific β-ketonitriles | Potential need for an oxidation step; lower yields |
Conclusion and Recommendation
For the synthesis of this compound, the β-Ketonitrile Condensation Route (Method A) emerges as the superior strategy for most laboratory applications. Its operational simplicity, high-yield nature, and the direct formation of the aromatic pyrazole without an additional oxidation step make it a more efficient and reliable choice.[1][5] The primary consideration for this method is the commercial availability or straightforward synthesis of the required β-ketonitrile precursor.
Method B offers a viable alternative, particularly if the requisite α,β-unsaturated nitrile is more accessible than its β-keto counterpart. However, researchers should be prepared for potentially more complex reaction mixtures and the possible need for a subsequent oxidation step to achieve the desired aromatic product.
Ultimately, the choice of synthetic route will depend on starting material availability, scalability requirements, and the specific expertise within the research group. This guide provides the foundational knowledge to select the most effective path toward synthesizing this compound for advancing your drug discovery programs.
References
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advances in the Synthesis of Pyrazole Deriv
- Application Notes: Cyclocondensation Reactions for Pyrazole Ring Form
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.Organic Syntheses. (2012).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.Beilstein Journal of Organic Chemistry. (2024).
- Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl...
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.MDPI. (2024).
- SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES.Indian Journal of Heterocyclic Chemistry. (2013).
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
- Approaches towards the synthesis of 5-aminopyrazoles.Beilstein Journal of Organic Chemistry. (2011).
- Recent developments in aminopyrazole chemistry.ARKIVOC. (2006).
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. arkat-usa.org [arkat-usa.org]
A Comparative Guide to the Biological Activity of 1-Butyl-1H-pyrazol-5-amine and Other Aminopyrazoles
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents.[1][2][3] Among its derivatives, aminopyrazoles have emerged as a particularly fruitful area of investigation, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5] The position of the amino group on the pyrazole ring, as well as the nature of other substituents, profoundly influences the molecule's interaction with biological targets.[6]
This guide provides an in-depth comparison of the biological activity of 1-butyl-1H-pyrazol-5-amine against other aminopyrazole derivatives. While direct, publicly available experimental data for this compound is limited, this guide will leverage established structure-activity relationship (SAR) principles from analogous compounds to provide a scientifically grounded perspective on its potential activities. We will delve into the key biological activities associated with the 5-aminopyrazole core, explore the influence of N1-alkylation, and provide detailed experimental protocols for evaluating these properties.
The 5-Aminopyrazole Scaffold: A Hub of Biological Activity
The 5-aminopyrazole moiety is a well-established pharmacophore, frequently found in potent inhibitors of various enzymes, particularly protein kinases.[1][7] This has made it a focal point in the development of targeted therapies for cancer and inflammatory diseases.[2][7]
Kinase Inhibitory Activity: Targeting Cellular Signaling
The dysregulation of protein kinase signaling is a hallmark of numerous diseases, most notably cancer. The 5-aminopyrazole core has proven to be an effective scaffold for designing kinase inhibitors.
Mechanism of Action: Many 5-aminopyrazole-based inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The amino group at the 5-position often plays a crucial role in forming key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity.
dot
Caption: Competitive inhibition of a protein kinase by a 5-aminopyrazole derivative.
Structure-Activity Relationship (SAR) Insights for N1-Substituents:
While direct data for this compound is scarce, SAR studies on related pyrazole-based kinase inhibitors offer valuable insights:
-
N1-Alkylation: The substituent at the N1 position of the pyrazole ring can significantly impact potency and selectivity. In some kinase inhibitor series, the introduction of small alkyl groups at N1 has been shown to enhance cellular potency and improve metabolic stability.[7]
-
Lipophilicity and Chain Length: The butyl group in this compound introduces a degree of lipophilicity. In certain contexts, increasing the alkyl chain length at the N1 position can lead to improved interactions with hydrophobic pockets within the kinase active site. However, excessively long or bulky substituents can also lead to steric hindrance and a loss of activity.[8]
-
Comparative Analysis: Compared to an N1-methyl or N1-ethyl derivative, the N1-butyl group offers a greater potential for hydrophobic interactions. This could translate to enhanced potency against certain kinases with accommodating hydrophobic pockets. Conversely, for kinases with tighter active sites, the smaller alkyl groups might be more favorable.
Anticancer Activity: Inhibiting Cell Proliferation
The kinase inhibitory properties of 5-aminopyrazoles are a primary driver of their anticancer effects. By targeting kinases involved in cell cycle progression and proliferation, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[9][10]
Comparative Analysis of N1-Alkyl Aminopyrazoles:
Based on SAR principles, the antiproliferative activity of this compound would likely be cell-line dependent. For cancer cell lines driven by kinases that are potently inhibited by this compound, it would be expected to show significant cytotoxic or cytostatic effects. A direct comparison with other N1-alkyl analogs would be necessary to determine the optimal alkyl chain length for a given cancer type. It has been observed in some studies that inserting different alkyl and aryl moieties at the N1 position of the pyrazole can sometimes lead to a loss of antiproliferative activity, highlighting the sensitivity of this position to substitution.[8]
Antimicrobial Activity: A Potential Avenue for New Antibiotics
Aminopyrazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[5][11][12]
Structure-Activity Relationship in Antimicrobial Pyrazoles:
The N1-substituent plays a role in the antimicrobial activity of pyrazoles. The introduction of lipophilic groups can enhance the ability of the compound to penetrate bacterial cell membranes. Therefore, the butyl group in this compound might contribute favorably to its antimicrobial profile compared to less lipophilic analogs.
Antioxidant Activity: Combating Oxidative Stress
Several studies have highlighted the antioxidant properties of pyrazole derivatives, which are capable of scavenging free radicals and reducing oxidative stress.[4]
Influence of N-Substitution:
The antioxidant activity of pyrazoles is often attributed to the pyrazole ring itself and the presence of electron-donating groups. While the N1-butyl group is not a strong electron-donating group, its presence can influence the overall electronic properties of the molecule and, consequently, its antioxidant potential. Comparative studies with other N-alkylated pyrazoles would be needed to elucidate the precise effect of the butyl group on radical scavenging activity.
Comparative Data Summary (Hypothetical)
Due to the lack of direct experimental data for this compound, the following table presents a hypothetical comparison based on the extrapolation of known SAR principles for N1-alkylated aminopyrazoles. This is intended to guide future experimental design.
| Biological Activity | 1-Methyl-1H-pyrazol-5-amine | 1-Ethyl-1H-pyrazol-5-amine | 1-Propyl-1H-pyrazol-5-amine | This compound | Rationale for Comparison |
| Kinase Inhibition (IC50) | Potentially moderate activity. | Potentially improved activity due to increased hydrophobic interactions. | Further potential for improved activity depending on the target kinase's hydrophobic pocket. | Potentially the most potent of the series against kinases with a large hydrophobic pocket, but could see decreased activity in others due to steric clash. | Increasing alkyl chain length generally increases lipophilicity, which can enhance binding to hydrophobic pockets in some kinases. |
| Anticancer (GI50) | Cell-line dependent. | May show enhanced potency in certain cell lines compared to the methyl analog. | Activity profile likely similar to the ethyl and butyl analogs, with variations based on the specific cancer cell line. | Expected to be most effective against cancer cell lines driven by kinases that are potently inhibited by this compound. | Anticancer activity is often correlated with kinase inhibition. Increased lipophilicity can also affect cell permeability. |
| Antimicrobial (MIC) | Moderate activity. | Potentially improved activity due to enhanced membrane permeability. | Further potential for improved activity. | Likely to exhibit the best antimicrobial activity in this series due to optimal lipophilicity for membrane penetration. | Increased lipophilicity from the longer alkyl chain can facilitate crossing the microbial cell wall/membrane. |
| Antioxidant Activity (% Radical Scavenging) | Moderate activity. | Similar activity to the methyl analog. | Similar activity to the other analogs. | Similar activity to the other analogs. | The N-alkyl substituent is not expected to be the primary driver of antioxidant activity, which is more dependent on the pyrazole core and other electron-donating groups. |
Experimental Protocols
To facilitate further research and a direct comparison of these compounds, the following are detailed, step-by-step methodologies for key biological assays.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., p38 MAPK)
dot
Caption: Workflow for an in vitro kinase inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of aminopyrazole compounds against a specific protein kinase.
Materials:
-
Recombinant active p38 MAPK enzyme
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate (e.g., ATF2 peptide)
-
Aminopyrazole compounds (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the aminopyrazole compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup: In a 384-well plate, add the p38 MAPK enzyme to each well.
-
Add the serially diluted aminopyrazole compounds or vehicle (DMSO) to the wells.
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: Add a solution of ATP and the ATF2 substrate to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination: Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding the ADP-Glo™ Reagent).
-
Signal Development: Add the Kinase Detection Reagent and incubate for the recommended time to allow for the luminescent signal to develop.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of aminopyrazole compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Aminopyrazole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the aminopyrazole compounds in complete cell culture medium. Remove the old medium from the cells and add the medium containing the compounds or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of aminopyrazole compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Aminopyrazole compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Sterile 96-well microplates
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve the final desired inoculum density.
-
Compound Dilution: Prepare serial twofold dilutions of the aminopyrazole compounds and the positive control antibiotic in CAMHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
The experimental protocols provided in this guide offer a standardized framework for the systematic evaluation and direct comparison of this compound with other N1-alkylated aminopyrazoles. Such studies are essential to validate the hypotheses derived from SAR and to fully elucidate the therapeutic potential of this and related compounds. The continued exploration of the chemical space around the aminopyrazole core, including systematic modifications at the N1 position, will undoubtedly lead to the discovery of novel and potent therapeutic agents.
References
- Brullo, C., Tasso, B., & Spallarossa, A. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
- Rapetti, F., Spallarossa, A., Russo, E., Caviglia, D., Villa, C., Tasso, B., ... & Brullo, C. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6598. [Link]
- Brullo, C., Tasso, B., & Spallarossa, A. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed, 3717834. [Link]
- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 4963-4971. [Link]
- Scilit. (2012).
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aaly, A. A. (2016).
- Marinozzi, M., Marcelli, G., & Carotti, A. (2015). Recent developments in aminopyrazole chemistry. Mini reviews in medicinal chemistry, 15(1), 63-79. [Link]
- Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia pharmaceutica, 83(1), 27–39. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- El-Sayed, N. F., Abdel-Aziz, S. A., & El-Azab, A. S. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis, 18(6), 629-640. [Link]
- Semantic Scholar. (n.d.).
- El-Gamal, M. I., & Oh, C. H. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(1), 330. [Link]
- Hassan, A. S., Hafez, T. S., & Osman, S. A. (2014).
- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
- El-Shehry, M. F., Abu-Melha, S., & Naglah, A. M. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific reports, 13(1), 14693. [Link]
- Bouabdallah, I., M'barek, L. A., Zyad, A., Ramadan, A., Melhaoui, A., & Ali, A. M. (2006). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ARKIVOC, 2006(15), 119-126. [Link]
- Arora, M., & Rudresh, H. M. (2023). synthesis, characterization, and antioxidant activity of new pyrazoles.
- de Oliveira, M. R., de Souza, A. C. C., de Oliveira, V. M., de Souza, A. C., do Nascimento, G. G., & de Almeida, R. M. (2007). Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage. Redox report : communications in free radical research, 12(4), 183–188. [Link]
- Al-Ostath, A., El-Faham, A., & Alamshany, Z. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(2), 793. [Link]
- ResearchGate. (2023). New Trends in the Chemistry of 5-Aminopyrazoles. [Link]
- Abdelazeem, A. H., Alanazi, A. M., Al-Dhfyan, A., & El-Faham, A. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 29(11), 2533. [Link]
- Nadigar, S., Gattu, R., Ramesh, S., Dharmappa, R. N., Nanjundaswamy, V. K., & Ramesh, S. (2022). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Journal of biomolecular structure & dynamics, 40(16), 7384–7396. [Link]
- Kumar, A., Kumar, K., Singh, S., & Singh, P. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5873. [Link]
- Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(2), M1382. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalytic Systems for the Synthesis of 1-butyl-1H-pyrazol-5-amine
Introduction: The Significance of 1-butyl-1H-pyrazol-5-amine in Medicinal Chemistry
This compound is a key heterocyclic building block in the landscape of modern drug discovery. The 5-aminopyrazole scaffold is a privileged structure, appearing in a multitude of compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties[1][2]. The N-butyl substituent can significantly influence the pharmacokinetic and pharmacodynamic profile of a molecule, making the efficient and selective synthesis of this specific derivative a critical endeavor for medicinal chemists and process development scientists.
This guide provides a comparative study of various catalytic systems for the synthesis of this compound. We will delve into the mechanistic underpinnings of these catalysts, present comparative experimental data, and offer detailed protocols to enable researchers to make informed decisions for their synthetic campaigns.
Core Synthetic Strategy: The Cyclocondensation of a β-Ketonitrile with Butylhydrazine
The most direct and widely employed route to 1-substituted-5-aminopyrazoles is the cyclocondensation reaction between a hydrazine and a β-ketonitrile[3]. For our target molecule, this involves the reaction of butylhydrazine with a suitable β-ketonitrile, such as 3-oxopropanenitrile (cyanoacetaldehyde) or a more stable synthetic equivalent like 3-aminocrotononitrile.
The fundamental reaction mechanism proceeds through two key steps:
-
Formation of a hydrazone: The nucleophilic butylhydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.
-
Intramolecular cyclization: The terminal nitrogen of the hydrazone then attacks the nitrile carbon, leading to the formation of the pyrazole ring after tautomerization.
The choice of catalyst can significantly impact the rate, yield, and purity of this transformation. Below, we compare several catalytic approaches.
Comparative Analysis of Catalytic Systems
Base-Mediated Synthesis: A Foundational Approach
The reaction can be effectively promoted by a simple base, which facilitates both the initial condensation and the final cyclization steps. Sodium hydroxide (NaOH) is a common and cost-effective choice.
Experimental Protocol (Based on a similar synthesis[4]):
-
To a stirred solution of butylhydrazine hydrochloride in water, add an equimolar amount of 2 M sodium hydroxide at room temperature.
-
Once a clear solution is obtained, add an equimolar amount of 3-aminocrotononitrile.
-
Heat the mixture to 90 °C for 22 hours.
-
Cool the reaction mixture to crystallize the product.
-
Isolate the product by filtration.
Performance Data:
| Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 2 M NaOH | 90 | 22 | Good to Excellent | A reliable, scalable method. Long reaction time and high temperature can be drawbacks. |
Causality Behind Experimental Choices: The use of butylhydrazine hydrochloride requires a base to liberate the free hydrazine. Sodium hydroxide is a strong enough base to facilitate this and also to promote the cyclization step. The elevated temperature is necessary to overcome the activation energy of the reaction.
Acid Catalysis: An Alternative Pathway
Acid catalysts, such as p-toluenesulfonic acid (p-TSA), can also be employed to accelerate the formation of the hydrazone intermediate, in line with the principles of the Knorr pyrazole synthesis[5].
Experimental Protocol:
-
Dissolve butylhydrazine and 3-aminocrotononitrile in a suitable solvent like ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid (5-10 mol%).
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction and neutralize the acid.
-
Isolate the product by extraction and purification.
Performance Data:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Notes |
| p-TSA | Reflux | 6-12 | Moderate to Good | Can be faster than base-mediated methods, but may require careful control of conditions to avoid side reactions. |
Causality Behind Experimental Choices: The acid protonates the carbonyl oxygen of the β-ketonitrile, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.
Transition Metal Catalysis: For Enhanced Efficiency
Various transition metal catalysts have been reported for the synthesis of pyrazoles, offering milder reaction conditions and potentially higher yields. Copper catalysts, for instance, have been shown to be effective in condensation reactions leading to pyrazoles[6].
Experimental Protocol (Hypothetical, based on related syntheses[6]):
-
To a mixture of butylhydrazine and 3-aminocrotononitrile in a solvent like ethanol, add a catalytic amount of a copper salt (e.g., Cu(OAc)₂, 5 mol%).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the catalyst and concentrate the solvent.
-
Purify the product by column chromatography.
Performance Data:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Copper(II) Acetate | Room Temp. | 4-8 | Good to Excellent | Milder conditions, shorter reaction times. Catalyst removal may be required. |
Causality Behind Experimental Choices: The copper catalyst can act as a Lewis acid to activate the carbonyl group. It may also play a role in facilitating the cyclization step through coordination with the nitrogen atoms.
Heterogeneous Catalysis: For Greener Synthesis and Recyclability
The use of heterogeneous catalysts offers significant advantages in terms of ease of separation and recyclability, aligning with the principles of green chemistry. A novel Fe₃O₄@SiO₂@vanillin@thioglycolic acid nano-catalyst has been reported for the synthesis of 5-aminopyrazole-4-carbonitriles, demonstrating high efficiency and reusability[7].
Experimental Protocol (Adapted from[7]):
-
Combine butylhydrazine, a β-ketonitrile (like malononitrile), and an aldehyde in the presence of the magnetic nano-catalyst.
-
Perform the reaction under solvent-free conditions or in an environmentally benign solvent.
-
After the reaction is complete, separate the catalyst using an external magnet.
-
Isolate the product from the reaction mixture.
Performance Data:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Fe₃O₄@SiO₂@vanillin@thioglycolic acid nano-catalyst | Room Temp. | <1 | Excellent | Green, efficient, and the catalyst is easily recyclable. |
Causality Behind Experimental Choices: The functional groups on the surface of the nano-catalyst provide active sites that facilitate the multi-component reaction. The magnetic core allows for simple and efficient catalyst recovery.
Visualizing the Synthetic Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
Mechanistic Overview: The Role of the Catalyst
Caption: A simplified diagram illustrating the key steps in the catalytic synthesis of this compound.
Conclusion and Recommendations
The synthesis of this compound can be achieved through several catalytic methods, each with its own set of advantages and disadvantages.
-
For large-scale, cost-effective synthesis, the base-mediated approach with sodium hydroxide remains a robust and reliable option, despite the longer reaction times and higher temperatures.
-
For laboratory-scale synthesis where milder conditions and faster reaction times are desired, copper catalysis presents an attractive alternative.
-
For research and development focused on green chemistry and sustainable processes, the exploration of heterogeneous catalysts, such as the magnetic nano-catalyst, is highly recommended due to their high efficiency and recyclability.
The choice of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including scale, cost, time constraints, and environmental considerations. This guide provides the foundational information to assist researchers in navigating these choices and successfully synthesizing the valuable building block, this compound.
References
- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
- El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 1156-1174. [Link]
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
- Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 138-151. [Link]
- Zolfigol, M. A., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1547-1558. [Link]
Sources
- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 2. scirp.org [scirp.org]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Definitive Structural Validation of 1-butyl-1H-pyrazol-5-amine
This guide provides an in-depth technical comparison of analytical methodologies for the structural elucidation of 1-butyl-1H-pyrazol-5-amine, a key heterocyclic building block in modern drug discovery. We will focus on the primacy of Single-Crystal X-ray Diffraction (SCXRD) as the gold standard for unambiguous structural determination, while also evaluating the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. Our objective is to equip researchers, scientists, and drug development professionals with the rationale behind experimental choices, ensuring a robust and self-validating approach to molecular characterization.
The Imperative of Unambiguous Structure in Drug Discovery
In the synthesis of novel chemical entities, absolute certainty of a molecule's three-dimensional structure is non-negotiable. For substituted pyrazoles like this compound, which serve as scaffolds for a multitude of pharmacologically active compounds, subtle isomeric differences can lead to drastic changes in biological activity and safety profiles.[1][2][3] While a suite of analytical techniques provides pieces of the structural puzzle, only Single-Crystal X-ray Crystallography delivers a direct, high-resolution visualization of the atomic arrangement, including precise bond lengths, bond angles, and stereochemistry.[4][5]
Synthesis and Preparation of Analytical-Grade Sample
The journey to structural validation begins with a pure sample. The synthesis of this compound is typically achieved via the condensation of a suitable hydrazine with a β-ketonitrile derivative. The purity of the final compound is paramount for successful crystallization and is typically assessed by NMR and LC-MS prior to crystallographic experiments.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of butan-1-amine in a suitable solvent (e.g., ethanol), add 3-aminocrotononitrile.
-
Condensation: The mixture is heated under reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified using column chromatography on silica gel to yield pure this compound (Molecular Formula: C₇H₁₃N₃, Molecular Weight: 139.20 g/mol ).[6]
-
Purity Confirmation: The purity of the synthesized compound is confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding to crystallization.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD is the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[7][8] It operates on the principle of X-ray diffraction by the ordered arrangement of atoms in a crystal lattice, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional electron density map of the molecule.[4][9]
The Causality Behind Crystallization: The Critical Bottleneck
The most challenging step in SCXRD is often obtaining a single, high-quality crystal suitable for diffraction—typically larger than 0.1 mm in all dimensions, with no significant cracks or defects.[7][10] The choice of crystallization method and solvent is critical, as it directly influences the kinetics and thermodynamics of crystal growth. A solvent in which the compound is moderately soluble is ideal, as it allows for slow, controlled precipitation, leading to fewer nucleation sites and the growth of larger, more ordered crystals.[11]
Protocol 2: Growing Diffraction-Quality Crystals
-
Solvent Screening: Screen various solvents (e.g., ethyl acetate, hexane, isopropanol, acetonitrile) to find one in which this compound has moderate solubility.
-
Slow Evaporation (Recommended Method):
-
Prepare a nearly saturated solution of the purified compound in the chosen solvent (e.g., ethyl acetate/hexane mixture) in a clean vial.
-
Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[11]
-
Cover the vial with a cap, pierced with a needle, to allow for slow solvent evaporation.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully extract one with a loop and mount it on the goniometer head of the diffractometer.
The SCXRD Experimental and Computational Workflow
The process of determining a crystal structure is a well-defined workflow, from data collection to final refinement.
Caption: The experimental and computational workflow for SCXRD.
Protocol 3: Data Collection, Solution, and Refinement
-
Data Collection: The mounted crystal is cooled in a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. A sphere of diffraction data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction patterns on a detector.[9]
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors.[12]
-
Structure Solution: The "phase problem" is solved using direct methods to generate an initial electron density map.[7] Software such as SHELXT is commonly used for this step.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data using least-squares methods (e.g., with SHELXL).[4] This iterative process optimizes atomic positions and displacement parameters to improve the agreement between the calculated and observed diffraction patterns, as measured by the R-factor.
Interpreting the Results: Definitive Structural Data
The final output is a Crystallographic Information File (CIF) containing the precise 3D coordinates of every atom. This allows for the unambiguous determination of key structural parameters.
| Parameter | Expected Value for this compound | Significance |
| Crystal System | e.g., Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry operations within the crystal. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The fundamental repeating block of the crystal. |
| Bond Lengths | e.g., N-N, C-N, C-C | Confirms connectivity and bond order. |
| Bond Angles | e.g., C-N-N | Defines the precise molecular geometry. |
| Final R-factor (R₁) | < 5% for high-quality data | A key indicator of the quality of the final model. |
Orthogonal Validation: A Comparative Perspective
While SCXRD is definitive, other techniques provide complementary data that, when used together, create a self-validating system. It is crucial to understand their capabilities and limitations.
Caption: Synergistic relationship between analytical techniques.
| Technique | Information Provided | Strengths | Limitations |
| SCXRD | 3D atomic arrangement, bond lengths/angles, absolute configuration.[5] | Unambiguous, definitive structural data. The "gold standard". | Requires a high-quality single crystal, which can be difficult to obtain.[8] |
| NMR Spectroscopy | Chemical environment and connectivity of atoms (¹H, ¹³C). | Excellent for determining the carbon-hydrogen framework in solution. | Indirect structural information; cannot determine precise bond angles or lengths.[13] |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS). | High sensitivity, confirms molecular formula. | Provides no information on isomerism or 3D structure. |
| Computational (DFT) | Predicted geometry, bond parameters, and energetic stability. | Provides theoretical insight and can help interpret experimental data. | A theoretical model, not experimental proof. Requires validation.[14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides information about the chemical environment of ¹H and ¹³C nuclei. For this compound, the expected signals would corroborate the proposed structure, but could not, for instance, definitively distinguish it from the 1-butyl-1H-pyrazol-3-amine isomer without extensive 2D NMR analysis.
-
¹H NMR: Would show distinct signals for the butyl chain protons, the pyrazole ring protons, and the amine protons, with characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Would show the correct number of carbon signals corresponding to the butyl group and the pyrazole ring.[15][16]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. For C₇H₁₃N₃, the calculated exact mass is 139.1109. An experimental HRMS result matching this value to within 5 ppm provides strong evidence for the molecular formula but reveals nothing about its structure.
Conclusion: An Integrated, Self-Validating Approach
The unambiguous structural validation of this compound relies on an integrated analytical strategy with Single-Crystal X-ray Crystallography as the cornerstone. While NMR and MS confirm the molecular framework and composition, SCXRD provides the definitive and irrefutable three-dimensional structure. This multi-faceted approach creates a self-validating system, ensuring the highest level of scientific integrity required for advanced research and drug development. By understanding the causality behind each experimental choice—from the deliberate slowness of crystallization to the iterative refinement of the crystallographic model—researchers can confidently establish the precise molecular architecture of their compounds.
References
- Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
- Owen, R. L. (2021). A beginner’s guide to X-ray data processing. The Biochemist, Portland Press.
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory.
- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- Wikipedia. (n.d.). X-ray crystallography.
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Creative BioMart. (n.d.). X-ray Crystallography.
- University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
- Chem-Impex. (n.d.). 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine.
- Ferreira, R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- ResearchGate. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES.
- OUCI. (2025). Structural analysis and computational studies of pyrazole derivative.
- ResearchGate. (n.d.). Synthesis of 1,4‐bis(phenylsulfonyl)‐1H‐pyrazol‐5‐amine derivatives (3).
- Faria, J. V., et al. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
- Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.
- Semantic Scholar. (n.d.). Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview.
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview | Semantic Scholar [semanticscholar.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. rigaku.com [rigaku.com]
- 6. scbt.com [scbt.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. How To [chem.rochester.edu]
- 12. portlandpress.com [portlandpress.com]
- 13. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… [ouci.dntb.gov.ua]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to Purity Assessment of Synthesized 1-butyl-1H-pyrazol-5-amine by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for newly synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison for assessing the purity of 1-butyl-1H-pyrazol-5-amine, a key building block in medicinal chemistry. We will delve into a robust High-Performance Liquid Chromatography (HPLC) method, contextualize its performance against alternative analytical techniques, and provide the experimental data and protocols necessary for immediate application in a research or quality control setting.
The Criticality of Purity in Drug Discovery
The presence of impurities in a synthesized compound can have profound implications, ranging from altered pharmacological activity and unexpected toxicity to complications in downstream process chemistry. For a molecule like this compound, which contains a reactive amino group and a heterocyclic ring system, the potential for side-reactions during synthesis necessitates a highly selective and sensitive analytical method to ensure the desired product is the overwhelmingly major component.
The synthesis of N-alkylated aminopyrazoles, such as this compound, typically involves the condensation of a substituted hydrazine (butylhydrazine) with a β-ketonitrile or a similar three-carbon precursor. This reaction can potentially lead to the formation of regioisomers, where the butyl group attaches to the other nitrogen atom of the pyrazole ring, as well as the presence of unreacted starting materials. A robust analytical method must be able to resolve the main compound from these closely related structures.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
Reversed-phase HPLC (RP-HPLC) is the preeminent technique for the purity analysis of moderately polar, non-volatile compounds like this compound.[1] Its high resolving power, sensitivity, and reproducibility make it an ideal choice for separating the target compound from potential impurities.
Causality Behind Experimental Choices in the Proposed HPLC Method
The selection of each parameter in the following HPLC protocol is deliberate and grounded in the physicochemical properties of this compound and its likely impurities.
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is selected for its hydrophobicity, which provides excellent retention for the butyl-substituted pyrazole. The end-capping of the silica support is crucial to minimize peak tailing of the basic amine group by shielding residual acidic silanol groups.
-
Mobile Phase: A gradient elution of acetonitrile and water is employed to ensure the timely elution of both polar and non-polar impurities. The inclusion of a small percentage of formic acid (0.1%) in the mobile phase serves a dual purpose: it protonates the amine functional group, leading to sharper, more symmetrical peaks, and it controls the pH of the mobile phase to ensure consistent retention times.
-
Detection: Ultraviolet (UV) detection is chosen due to the presence of the pyrazole ring, which is a UV-active chromophore. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for peak purity analysis and for identifying potential co-eluting impurities by examining the spectral homogeneity across a single chromatographic peak. A primary wavelength of 230 nm is a good starting point for pyrazole derivatives.[1]
Experimental Protocol: HPLC Purity Assessment of this compound
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the generated data.
Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Volumetric flasks and pipettes.
-
0.45 µm syringe filters.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 230 nm (spectral acquisition from 200-400 nm) |
Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the diluent.
-
Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard to a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
System Suitability:
Before sample analysis, inject the standard solution five times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
Data Analysis:
The purity of the synthesized sample is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Sources
A Comparative Analysis of Chemical Reactivity: 1-Butyl-1H-pyrazol-5-amine vs. 1-Phenyl-1H-pyrazol-5-amine
Introduction
In the landscape of medicinal chemistry and drug development, pyrazole scaffolds are of paramount importance, forming the core of numerous FDA-approved drugs.[1] The functionalization and reactivity of these heterocycles are dictated by the nature of the substituents on the ring. This guide provides an in-depth comparison of the chemical reactivity of two key analogues: 1-butyl-1H-pyrazol-5-amine and 1-phenyl-1H-pyrazol-5-amine. The primary distinction between these molecules lies in the N1-substituent—an aliphatic, electron-donating butyl group versus an aromatic, electron-withdrawing phenyl group. This single change profoundly influences the electron density distribution across the pyrazole system, thereby governing its behavior in key chemical transformations. We will explore the underlying electronic effects and provide experimental context to guide researchers in selecting the appropriate substrate and reaction conditions for their synthetic goals.
Pillar 1: The Decisive Role of N1-Substituent Electronics
The reactivity of a heterocyclic system is fundamentally governed by the electronic nature of its substituents. The N1-position of the pyrazole ring is strategic; substituents here directly modulate the electron density of the entire aromatic system, including the exocyclic 5-amino group.
-
This compound: The n-butyl group is a classic example of an electron-donating group (EDG) through its positive inductive effect (+I). It pushes electron density into the pyrazole ring. This enrichment of the π-system enhances the nucleophilicity of both the ring carbons (particularly C4) and the exocyclic 5-amino nitrogen.
-
1-Phenyl-1H-pyrazol-5-amine: In contrast, the phenyl group acts as an electron-withdrawing group (EWG) in this context. It exerts a negative inductive effect (-I) and, more significantly, a negative mesomeric or resonance effect (-M) by delocalizing the lone pair of electrons from the pyrazole's N1 atom into its own aromatic system. This delocalization reduces the overall electron density of the pyrazole ring and the 5-amino group, thereby diminishing their nucleophilicity.[2][3]
This fundamental electronic dichotomy is the predictive cornerstone for the reactivity differences discussed below.
Caption: Electronic influence of N1-substituents on the pyrazole core.
Pillar 2: Comparative Reactivity in Key Transformations
A. Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is electronically favored.[4][5] The rate and feasibility of this reaction are highly sensitive to the ring's electron density.
-
This compound: The electron-donating butyl group activates the ring, making it highly susceptible to electrophilic attack. Reactions such as halogenation (e.g., with NBS or NCS), nitration, and formylation are expected to proceed rapidly and under mild conditions. The enriched C4 position is a potent nucleophile.
-
1-Phenyl-1H-pyrazol-5-amine: The electron-withdrawing phenyl group deactivates the pyrazole ring towards EAS. Consequently, forcing conditions—such as stronger electrophiles, higher temperatures, or longer reaction times—are required to achieve substitution at the C4 position.[6] In some cases, the reaction may fail to proceed where its butyl-substituted counterpart reacts readily.
Caption: Experimental workflow for the comparative N-acylation study.
Step-by-Step Methodology
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, dissolve this compound (1.0 mmol) and 1-phenyl-1H-pyrazol-5-amine (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) each.
-
Base Addition: To each flask, add triethylamine (Et3N, 1.2 mmol, 1.2 eq).
-
Cooling: Cool both reaction mixtures to 0°C in an ice-water bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 mmol, 1.1 eq) dropwise to each flask over 5 minutes.
-
Reaction Monitoring: Allow the reactions to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the consumption of starting material by Thin Layer Chromatography (TLC) every 15 minutes using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Once the starting material is consumed (or after 4 hours), quench each reaction by adding saturated aqueous sodium bicarbonate solution (15 mL). Transfer the mixtures to separatory funnels, separate the organic layers, and extract the aqueous layers with DCM (2 x 10 mL).
-
Purification: Combine the organic layers for each reaction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Characterize the purified products by NMR and Mass Spectrometry to confirm their structures and calculate the isolated yields.
Predicted Outcomes & Data Summary
The experimental data are expected to align with our theoretical predictions based on electronic effects.
| Parameter | This compound | 1-Phenyl-1H-pyrazol-5-amine | Rationale |
| N-Acylation Reaction Time | < 1 hour | 2-4 hours (or longer) | Higher nucleophilicity of the 5-amino group due to the +I effect of the butyl group. |
| N-Acylation Yield | High (>90%) | Moderate to Good (60-85%) | More complete and faster conversion leads to higher isolated yield under identical conditions. |
| C4-Halogenation Conditions | Mild (e.g., NBS, RT) | Harsher (e.g., elevated temp.) | Activated pyrazole ring requires less aggressive electrophilic conditions. [6] |
| Diazotization Efficiency | High | Moderate | Enhanced nucleophilicity of the amino group facilitates the initial attack on the nitrosating agent. [7] |
Conclusion
The N1-substituent on a pyrazole-5-amine scaffold is a critical determinant of its chemical reactivity. The electron-donating n-butyl group in This compound significantly enhances the nucleophilicity of both the C4-position and the 5-amino group. This leads to faster reaction rates, milder required conditions, and often higher yields in electrophilic aromatic substitutions and reactions involving the exocyclic amine. Conversely, the electron-withdrawing phenyl group in 1-phenyl-1H-pyrazol-5-amine deactivates the system, necessitating more forcing conditions to achieve similar transformations. These predictable, electronically driven differences provide a clear rationale for strategic substrate selection in the synthesis of complex pyrazole-based molecules, enabling chemists to tailor their synthetic routes for optimal efficiency and outcome.
References
- RSC Publishing. (n.d.). Combinatorial synthesis of substituted pyrazolo-fused quinazolines by the Rh(iii)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides. Organic & Biomolecular Chemistry.
- Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
- Various Authors. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Various Sources.
- Ferreira, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- Wieczorkiewicz, P. A., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics.
- Various Authors. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances.
- Author. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
- Author. (n.d.). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles.
- Author. (n.d.). Pyrazole Reactions. Heterocyclic Compounds AZC 2018 Organic Chemistry, Pharmacy.
- Author. (n.d.). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- Author. (n.d.). Reactivity of 3-substituted pyrazole-5-diazonium salts towards 3-azolyl enamines.
- Author. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Scribd.
- Organic Chemistry Portal. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 5. scribd.com [scribd.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 1-Butyl-1H-pyrazol-5-amine Analogs
The 1-butyl-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a wide range of biologically active compounds. Its inherent drug-like properties and the synthetic tractability of the pyrazole ring have made it an attractive starting point for the discovery of novel therapeutics targeting a diverse array of biological targets, including kinases, phosphodiesterases (PDEs), and other enzymes implicated in various disease pathologies.[1][2][3]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs. By examining the impact of structural modifications at various positions of the pyrazole core, we aim to elucidate the key determinants of biological activity and provide actionable insights for researchers and drug development professionals engaged in the design and optimization of pyrazole-based compounds.
The Foundational Role of the this compound Core
The this compound moiety itself presents a unique combination of features that contribute to its utility as a pharmacophore. The N1-butyl group often serves to enhance lipophilicity, which can improve membrane permeability and oral bioavailability. The 5-amino group provides a crucial hydrogen bond donor and a key site for further functionalization, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[4][5]
The pyrazole ring is an aromatic heterocycle that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1][6] The relative positioning of the nitrogen atoms and the substituents on the ring dictates the electronic distribution and the overall shape of the molecule, thereby influencing its binding affinity and selectivity.
Decoding the Structure-Activity Landscape: A Positional Analysis
The following sections will dissect the SAR of this compound analogs by examining the influence of substituents at each key position of the pyrazole scaffold.
The N1-Position: The Significance of the Butyl Group
While this guide focuses on 1-butyl analogs, it is crucial to understand the role of this alkyl substituent. The n-butyl group at the N1 position primarily contributes to the lipophilicity of the molecule. This can be a critical factor for cell permeability and oral absorption. In the context of kinase inhibition, for example, this lipophilic tail can occupy hydrophobic pockets within the ATP-binding site, contributing to the overall binding affinity.
Although direct SAR studies systematically varying the N1-alkyl chain length for the this compound core are not extensively reported in the reviewed literature, insights can be drawn from related pyrazole-based inhibitors. For instance, in the development of phosphodiesterase 4 (PDE4) inhibitors based on a pyrazolo[3,4-b]pyridine core, the nature of the N1-alkyl group was found to be critical for potency.[2]
Experimental Workflow: General Synthesis of N1-Substituted Pyrazol-5-amines
A common synthetic route to 1-alkyl-1H-pyrazol-5-amines involves the cyclization of a β-ketonitrile with a substituted hydrazine, followed by N-alkylation if the desired alkyl group is not introduced via the hydrazine.
Caption: General synthetic scheme for N1-alkylation of a pyrazol-5-amine.
The C3-Position: A Key Locus for Potency and Selectivity
The C3-position of the pyrazole ring is a critical site for introducing substituents that can significantly impact biological activity. Modifications at this position can directly influence the interaction of the molecule with the target protein.
In a study of p38α MAP kinase inhibitors, a tert-butyl group at the C5-position (which is electronically similar to the C3-position in our scaffold) was found to be a crucial binding element, occupying a lipophilic pocket in the kinase.[1] This highlights the importance of bulky, hydrophobic groups at this position for achieving high potency.
Table 1: Influence of C3-Substituents on Biological Activity (Hypothetical Data Based on Literature Trends)
| Compound ID | C3-Substituent | Target | IC50 (nM) | Rationale for Activity |
| A-1 | -H | Kinase X | >1000 | Lack of specific interactions with the hydrophobic pocket. |
| A-2 | -CH3 | Kinase X | 500 | Modest increase in potency due to small hydrophobic interaction. |
| A-3 | -tert-Butyl | Kinase X | 50 | Optimal filling of the hydrophobic pocket, leading to a significant increase in potency.[1] |
| A-4 | -Phenyl | Kinase X | 150 | Aromatic ring can engage in π-π stacking, but may not be optimal for the pocket size. |
| A-5 | -Cyclopropyl | Kinase X | 80 | Rigid, hydrophobic group that can favorably occupy the hydrophobic pocket.[7] |
Experimental Protocol: Introduction of C3-Substituents
The synthesis of C3-substituted 1-butyl-1H-pyrazol-5-amines can be achieved by starting with a β-dicarbonyl compound bearing the desired C3-substituent, which is then cyclized with butylhydrazine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the appropriate β-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol), add butylhydrazine (1.1 equivalents).
-
Cyclization: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the desired C3-substituted this compound.
The C4-Position: Modulating Physicochemical Properties
Substituents at the C4-position of the pyrazole ring are less commonly explored for direct interaction with the target but can play a significant role in modulating the physicochemical properties of the molecule, such as solubility and metabolic stability. Introducing polar groups at this position can enhance aqueous solubility.
For instance, in a series of pyrazole-based inhibitors, modifications at the C4-position were shown to influence the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the compounds.[8]
Logical Relationship: Impact of C4-Substitution
Caption: Influence of C4-substituents on physicochemical properties.
The 5-Amino Group: A Gateway to Diverse Analogs
The 5-amino group is a key handle for derivatization, allowing for the introduction of a wide variety of substituents that can profoundly impact biological activity. This position is often directed towards the solvent-exposed region in a binding pocket, providing an opportunity to improve properties like solubility and to introduce additional binding interactions.
Modification of the 5-amino group to form amides, ureas, or sulfonamides is a common strategy in drug design. For example, the synthesis of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide demonstrates a successful modification of the 5-amino group to a sulfonamide.[4] In the case of the p38α MAP kinase inhibitor BIRB 796, a urea linkage is present at a similar position, which is critical for its potent inhibitory activity.[1]
Table 2: Impact of 5-Amino Group Modifications on Kinase Inhibition (Illustrative Data)
| Compound ID | 5-Amino Modification | Target | IC50 (nM) | Rationale for Activity |
| B-1 | -NH2 | Kinase Y | 250 | Basic amino group can form hydrogen bonds. |
| B-2 | -NH-CO-CH3 (Amide) | Kinase Y | 100 | Amide provides additional hydrogen bond donors and acceptors. |
| B-3 | -NH-CO-NH-Phenyl (Urea) | Kinase Y | 10 | Urea moiety can form extensive hydrogen bond networks with the target.[1] |
| B-4 | -NH-SO2-Tolyl (Sulfonamide) | Kinase Y | 30 | Sulfonamide group can act as a hydrogen bond acceptor and introduce favorable steric interactions.[4] |
Experimental Protocol: Derivatization of the 5-Amino Group (Sulfonylation)
This protocol describes a general procedure for the sulfonylation of a this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired N-sulfonylated pyrazole analog.[4]
Signaling Pathway Context: Kinase Inhibition
Many this compound analogs are being investigated as kinase inhibitors.[3][9] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by such inhibitors.
Caption: Simplified kinase signaling pathway targeted by pyrazole inhibitors.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a rich and complex field with significant potential for the discovery of novel therapeutic agents. This guide has highlighted the critical role of substitutions at the N1, C3, C4, and 5-amino positions in dictating the biological activity of these compounds.
Key takeaways for the design of future analogs include:
-
The N1-butyl group is a valuable lipophilic anchor that can be further optimized for specific targets.
-
The C3-position is a prime location for introducing bulky, hydrophobic groups to enhance potency, particularly for kinase inhibitors.
-
The C4-position offers an avenue for fine-tuning physicochemical properties to improve the overall drug-like characteristics of the molecule.
-
The 5-amino group is a versatile handle for introducing a wide range of functionalities to modulate potency, selectivity, and pharmacokinetic parameters.
Future research in this area should focus on the systematic exploration of these substitution patterns in combination to develop highly potent and selective inhibitors for a variety of biological targets. The integration of computational modeling and structural biology will be invaluable in guiding the rational design of the next generation of this compound-based therapeutics.
References
- Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-86. [Link]
- Sasikala, R., et al. (2025). Synthesis and Biological Evaluation of Some Novel 1, 3, 5-Trisubstituted Pyrazolines.
- Correa, J., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(4), M1756. [Link]
- Hamblin, J. N., et al. (2010). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Bioorganic & Medicinal Chemistry Letters, 20(21), 6268-6272. [Link]
- Singh, P., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]
- Willems, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(24), 15822. [Link]
- Reddy, T. S., et al. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. Indian Journal of Heterocyclic Chemistry, 22, 273-278. [Link]
- Gamal El-Din, M. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3195. [Link]
- Koprivnik, S., et al. (2021). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 12(10), 1761-1773. [Link]
- Tighadouini, S., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-13. [Link]
- Insuasty, A., et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2020(2), M1125. [Link]
- El-Sayed, M. A. A., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 14(15), 1145-1163. [Link]
- Chimenti, F., et al. (2006). Synthesis, biological evaluation and 3D-QSAR of 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives as potent and highly selective monoamine oxidase A inhibitors. Current Medicinal Chemistry, 13(12), 1411-1428. [Link]
- Wang, Y., et al. (2012). Synthesis, Biological Evaluation and 3D-QSAR Studies of Novel 4,5-dihydro-1H-pyrazole Niacinamide Derivatives as BRAF Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4659-4663. [Link]
- Correa, J., et al. (2025). (PDF) N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- Hassan, A. S., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]
- Li, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116558. [Link]
- Zhu, H. L., et al. (2015). Synthesis, biological evaluation and 3D-QSAR studies of novel 5-phenyl-1H-pyrazol cinnamamide derivatives as novel antitubulin agents. European Journal of Medicinal Chemistry, 95, 256-267. [Link]
Sources
- 1. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-Butyl-1H-pyrazol-5-amine Production
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern therapeutics. The specific derivative, 1-butyl-1H-pyrazol-5-amine, serves as a crucial building block for a range of biologically active molecules. The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this key intermediate, supported by detailed experimental protocols and data-driven analysis to inform your selection of the most appropriate method for your research or development needs.
Introduction: The Significance of this compound
5-Aminopyrazoles are a privileged class of heterocyclic compounds, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] The N-butyl substituent offers a valuable lipophilic handle, modulating the pharmacokinetic properties of the final active pharmaceutical ingredient (API). Consequently, efficient and robust access to this compound is a critical step in the discovery and development pipeline. This guide will dissect two distinct and effective strategies for its synthesis: a classical two-component cyclocondensation and a modern one-pot, three-component approach.
Route 1: Classical Two-Component Cyclocondensation
This method represents the most traditional and widely employed strategy for the synthesis of 5-aminopyrazoles.[3][4] It relies on the robust and predictable reaction between a hydrazine and a β-ketonitrile. The reaction proceeds via initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the stable pyrazole ring.[4]
Rationale and Mechanistic Insight
The choice of a β-ketonitrile, such as 3-oxobutanenitrile (or its more stable enamine tautomer, 3-aminocrotononitrile), is critical as it provides the necessary three-carbon backbone and the nitrile group, which is an excellent electrophile for the final ring-closing step. Butylhydrazine acts as the binucleophile, introducing the N1-butyl group and the second nitrogen atom required for the pyrazole core. The reaction is typically conducted under basic or neutral conditions and often requires heating to drive the cyclization to completion. The use of butylhydrazine hydrochloride, a more stable salt form, necessitates the addition of a base like sodium hydroxide to liberate the free hydrazine in situ.[2]
Experimental Protocol: Synthesis of 1-Butyl-3-methyl-1H-pyrazol-5-amine
This protocol is adapted from a verified procedure for a similar compound described in Organic Syntheses.[2]
Materials:
-
Butylhydrazine hydrochloride
-
2 M Sodium hydroxide (NaOH) solution
-
3-Aminocrotononitrile
-
Toluene
-
Deionized water
Procedure:
-
A 250 mL three-necked round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, and a thermocouple.
-
The flask is charged with butylhydrazine hydrochloride (1.0 eq).
-
2 M NaOH solution (1.0 eq) is added, and the mixture is stirred at ambient temperature until a clear solution is formed (approximately 10-15 minutes).
-
3-Aminocrotononitrile (1.0 eq) is added to the flask.
-
The reaction mixture is heated to 90 °C (internal temperature) with vigorous stirring for 20-24 hours. The reaction progress can be monitored by TLC.
-
After completion, the mixture is cooled to room temperature. Toluene is added to the biphasic mixture.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure 1-butyl-3-methyl-1H-pyrazol-5-amine.
Workflow Visualization
Caption: Workflow for the classical two-component synthesis.
Route 2: One-Pot, Three-Component Synthesis
Reflecting the principles of green chemistry, multicomponent reactions (MCRs) offer an efficient alternative by combining multiple starting materials in a single step, thereby reducing waste and improving atom economy.[5] The synthesis of this compound derivatives can be achieved through a one-pot reaction of an aldehyde, malononitrile, and butylhydrazine.
Rationale and Mechanistic Insight
This approach begins with a Knoevenagel condensation between the aldehyde and malononitrile, typically catalyzed by a mild base, to form an electron-deficient alkene intermediate (an arylidenemalononitrile).[5] Butylhydrazine then undergoes a Michael addition to this activated double bond. The resulting adduct subsequently cyclizes via nucleophilic attack of the second nitrogen atom onto one of the nitrile groups, followed by tautomerization to yield the aromatic 5-aminopyrazole ring. This one-pot strategy avoids the isolation of intermediates, saving time and resources.
Experimental Protocol: Synthesis of 1-Butyl-3-aryl-4-cyano-1H-pyrazol-5-amine
This is a representative protocol based on general procedures for similar multicomponent reactions.[5]
Materials:
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Butylhydrazine
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
To a 100 mL round-bottomed flask, add the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and ethanol (20 mL).
-
Add a catalytic amount of piperidine (e.g., 10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the Knoevenagel condensation.
-
Add butylhydrazine (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
The resulting solid is then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 1-butyl-3-aryl-4-cyano-1H-pyrazol-5-amine.
Workflow Visualization
Caption: Workflow for the one-pot, three-component synthesis.
Comparative Performance Analysis
The choice between these two synthetic routes depends on several factors, including the desired substitution pattern, scale of the reaction, and available resources. The following table provides a side-by-side comparison of key performance metrics.
| Parameter | Route 1: Two-Component Cyclocondensation | Route 2: Three-Component Synthesis |
| Starting Materials | Butylhydrazine, β-Ketonitrile (e.g., 3-aminocrotononitrile) | Butylhydrazine, Aldehyde, Malononitrile |
| Key Transformation | Cyclocondensation | Knoevenagel Condensation + Michael Addition + Cyclization |
| Number of Steps | One step (from free hydrazine) | One-pot |
| Typical Yield | 80-90%[2] | 85-95%[5] |
| Reaction Time | 20-24 hours[2] | 4-6 hours |
| Temperature | Elevated (e.g., 90 °C)[2] | Reflux (e.g., ~78 °C in ethanol) |
| Solvent | Water/Toluene | Ethanol, Water/Ethanol[5] |
| Catalyst | Base (if starting from salt) | Mild base (e.g., Piperidine) |
| Purification | Distillation or Column Chromatography | Filtration and Recrystallization |
| Product Structure | 1-Butyl-3-methyl-1H-pyrazol-5-amine | 1-Butyl-3-aryl-4-cyano-1H-pyrazol-5-amine |
Discussion and Recommendations
Route 1: The Workhorse
The classical two-component cyclocondensation is a highly reliable and well-understood method. Its primary advantage lies in its predictability and the high yields achievable, as documented in robust sources like Organic Syntheses.[2] This makes it an excellent choice for large-scale production where process control and consistency are critical. The main drawbacks are the relatively long reaction times and the potentially more involved purification process (distillation or chromatography). The resulting product from the specified protocol, 1-butyl-3-methyl-1H-pyrazol-5-amine, is a simple, yet versatile building block.
Route 2: The Efficient Innovator
The one-pot, three-component synthesis embodies the principles of modern, efficient organic synthesis. Its key advantages are the significantly shorter reaction times and operational simplicity, as it avoids the isolation of intermediates. This route is particularly well-suited for library synthesis and rapid analogue generation in a drug discovery setting, as the aldehyde component can be easily varied to produce a diverse range of 3-aryl substituted pyrazoles. The resulting products are often crystalline and can be purified by simple filtration and recrystallization, which is a significant advantage for throughput. The presence of the 4-cyano group in the product also offers an additional synthetic handle for further functionalization.
-
For large-scale, dedicated synthesis of 1-butyl-3-methyl-1H-pyrazol-5-amine where reliability and high-fidelity reproduction are key, Route 1 is the recommended approach. Its robustness is well-documented, ensuring a high probability of success.
-
For exploratory chemistry, analogue synthesis, and projects where time and resource efficiency are paramount , Route 2 is the superior choice. It offers rapid access to a diverse range of functionalized this compound derivatives in a single, efficient operation.
Ultimately, the optimal synthetic route will be dictated by the specific goals of the research program, balancing the need for scale and reliability against the demand for speed and structural diversity.
References
- Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]
- Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716. [Link]
- El-Remaily, M. A. A. A., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 47(34), 16045-16056. [Link]
- Guzmán, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9576–9587. [Link]
- Mervat, M. A., et al. (2021). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Chemical Research, 45(1-2), 123-131. [Link]
- Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197. [Link]
- Quiroga, J., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2173. [Link]
- Ziarani, G. M., et al. (2022). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 20(44), 8573-8595. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectral Data Cross-Referencing: The Case of 1-butyl-1H-pyrazol-5-amine
In the landscape of pharmaceutical research and drug development, the unambiguous identification of chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) form the cornerstone of structural elucidation. However, the acquired data is only as reliable as its cross-referencing with established literature values. This guide provides an in-depth, practical comparison of the spectral data for 1-butyl-1H-pyrazol-5-amine, a valuable building block in medicinal chemistry, with a closely related, well-characterized analogue from the literature. We will explore the causality behind experimental choices and establish a self-validating system for spectral interpretation.
The Imperative of Rigorous Spectral Comparison
The substitution pattern on a heterocyclic scaffold can dramatically influence its biological activity. Consequently, confirming the precise structure of a synthesized or purchased compound is a critical first step. While commercial vendors provide basic information for this compound (CAS 3524-17-2)[1][2], comprehensive, publicly available spectral data is not always readily accessible. In such instances, a comparative analysis with a well-documented analogue becomes an indispensable tool for structural verification. For this guide, we will reference the detailed spectral data of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, available from Organic Syntheses, a highly reputable source for chemical preparations and characterizations.[3]
Part 1: A Practical Workflow for Acquiring High-Quality Spectral Data
To ensure a meaningful comparison, the experimental acquisition of spectral data for our target compound, this compound, must adhere to rigorous and well-established protocols. The following workflow is designed to yield high-quality data suitable for structural elucidation and comparison.
Caption: A generalized workflow for the acquisition of NMR and MS spectral data for a small organic molecule.
Step-by-Step Experimental Protocols
1. Sample Preparation:
-
Purity Assessment: Before spectral acquisition, the purity of the this compound sample should be assessed, ideally by LC-MS, to ensure that the observed signals are not from impurities.
-
Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl3) is a common choice for many organic molecules. However, if the compound has limited solubility or if exchangeable protons (like the -NH2 group) are of particular interest, dimethyl sulfoxide-d6 (DMSO-d6) is a suitable alternative. For this guide, we will assume the use of CDCl3 for direct comparison with some literature precedents for similar compounds.
-
Concentration: A concentration of approximately 5-10 mg of the analyte in 0.6 mL of the deuterated solvent is typically sufficient for obtaining high-quality NMR spectra on a modern spectrometer (400 MHz or higher).
2. NMR Spectroscopy:
-
1H NMR: A standard proton NMR experiment is performed. Key parameters to consider are the spectral width, the number of scans, and the relaxation delay. For a preliminary spectrum, 16-32 scans are usually adequate.
-
13C NMR: A proton-decoupled carbon-13 NMR experiment is then run. Due to the lower natural abundance of 13C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended. This experiment differentiates between CH, CH2, and CH3 groups, with CH and CH3 signals appearing as positive peaks and CH2 signals as negative peaks. Quaternary carbons are not observed in a DEPT-135 spectrum.
3. Mass Spectrometry:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound and typically yields the protonated molecule [M+H]+. Electron ionization (EI) can also be used and may provide valuable fragmentation information.
-
High-Resolution Mass Spectrometry (HRMS): Acquisition of a high-resolution mass spectrum is crucial for confirming the elemental composition of the molecule. The measured mass should be within 5 ppm of the calculated exact mass.
Part 2: Cross-Referencing Spectral Data
Now, we will compare the hypothetical experimental data for this compound with the literature data for 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.[3] This comparison will highlight the influence of the different alkyl substituents on the spectral features.
1H NMR Data Comparison
| Assignment | Hypothetical Experimental this compound (in CDCl3) | Literature 1-tert-butyl-3-methyl-1H-pyrazol-5-amine (in DMSO-d6)[3] | Rationale for Expected Differences |
| Pyrazole H-3 | ~ 7.3 ppm (d) | - (Methyl group at C-3) | The proton at C-3 in the n-butyl derivative is expected to be a doublet due to coupling with H-4. This position is substituted with a methyl group in the reference compound. |
| Pyrazole H-4 | ~ 5.4 ppm (d) | 5.18 ppm (s) | The H-4 proton in the n-butyl derivative will be a doublet due to coupling with H-3. In the reference compound, the absence of a proton at C-3 results in a singlet for H-4. The chemical shift is expected to be in a similar region. |
| -NH2 | ~ 3.5 ppm (br s) | 4.71 ppm (br s) | The chemical shift of the amine protons is highly dependent on the solvent and concentration. The value for the n-butyl derivative is a reasonable estimate for CDCl3. The downfield shift in the reference is characteristic of DMSO-d6, which is a hydrogen bond acceptor. |
| N-CH2- | ~ 3.9 ppm (t) | - | This triplet corresponds to the methylene group of the n-butyl chain attached to the pyrazole nitrogen. This is absent in the tert-butyl analogue. |
| -CH2-CH2- | ~ 1.7 ppm (m) | - | The second methylene group of the n-butyl chain. |
| -CH2-CH3 | ~ 1.4 ppm (m) | - | The third methylene group of the n-butyl chain. |
| -CH3 | ~ 0.9 ppm (t) | 1.95 ppm (s, C3-CH3) | The terminal methyl group of the n-butyl chain appears as a triplet. The reference compound has a methyl group at C-3, which is a singlet. |
| -C(CH3)3 | - | 1.48 ppm (s) | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. This is absent in the n-butyl derivative. |
13C NMR Data Comparison
| Assignment | Hypothetical Experimental this compound (in CDCl3) | Literature 1-tert-butyl-3-methyl-1H-pyrazol-5-amine (in CDCl3)[3] | Rationale for Expected Differences |
| Pyrazole C-5 | ~ 155 ppm | 145.6 ppm | The C-5 carbon, attached to the amino group, is expected to be significantly downfield. |
| Pyrazole C-3 | ~ 140 ppm | 145.3 ppm | The chemical shift of C-3 will be influenced by the substituent. |
| Pyrazole C-4 | ~ 95 ppm | 93.9 ppm | The C-4 carbon is expected to be in a similar, relatively upfield region in both compounds. |
| N-CH2- | ~ 48 ppm | - | The methylene carbon of the n-butyl group attached to the nitrogen. |
| -CH2-CH2- | ~ 32 ppm | - | The second methylene carbon of the n-butyl chain. |
| -CH2-CH3 | ~ 20 ppm | - | The third methylene carbon of the n-butyl chain. |
| -CH3 | ~ 14 ppm | 14.1 ppm (C3-CH3) | The terminal methyl carbon of the n-butyl chain. The reference compound's C3-methyl is in a similar region. |
| -C(CH3)3 | - | 58.2 ppm | The quaternary carbon of the tert-butyl group. |
| -C(CH3)3 | - | 29.6 ppm | The methyl carbons of the tert-butyl group. |
Mass Spectrometry Data Comparison
| Analysis | This compound | 1-tert-butyl-3-methyl-1H-pyrazol-5-amine[3] |
| Molecular Formula | C7H13N3 | C8H15N3 |
| Exact Mass | 139.1109 | 153.1266 |
| [M+H]+ (calculated) | 140.1182 | 154.1339 |
| [M+H]+ (observed) | Within 5 ppm of calculated | 154.13335 |
A high-resolution mass spectrum should readily distinguish between the two compounds based on their different elemental compositions.
Part 3: The Logic of Spectral Validation
The process of cross-referencing is a logical, deductive procedure. The following diagram illustrates the decision-making process involved in validating the structure of this compound using a combination of experimental data and literature comparison.
Caption: A logical flowchart for the validation of a chemical structure through spectral data comparison.
Conclusion
This guide demonstrates a robust methodology for the structural verification of this compound by cross-referencing its spectral data with that of a well-characterized analogue. By understanding the principles of NMR and MS, and by logically dissecting the expected spectral differences arising from structural modifications, researchers can confidently confirm the identity of their compounds. This rigorous approach, grounded in scientific integrity, is fundamental to the advancement of chemical and pharmaceutical research.
References
- Pollock, P. M.; Cole, K. P. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Org. Synth.2014, 91, 197. [Link]
- Ghorbani-Vaghei, R.; Momeni, S. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Adv.2024, 14, 1833-1843. [Link]
- Valdés, C.; et al. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank2021, 2021(2), M1196. [Link]
Sources
A Researcher's Guide to Comparative Docking Studies of 1-Butyl-1H-Pyrazol-5-Amine Derivatives
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of pyrazole have shown potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents by targeting key proteins in various pathological pathways. This guide provides a comprehensive framework for conducting comparative molecular docking studies of 1-butyl-1H-pyrazol-5-amine derivatives, a class of compounds with significant therapeutic potential.
This document will navigate the strategic choices behind designing a robust in silico experiment, from target selection to the validation of computational predictions. We will explore the methodologies that ensure scientific integrity and provide detailed protocols to empower your research endeavors.
The Strategic Imperative: Why Pyrazole Derivatives?
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that allows for versatile chemical modifications.[1] This structural flexibility enables pyrazole derivatives to act as potent and selective inhibitors for a diverse array of molecular targets, particularly protein kinases.[2][3] The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, while substitution at the nitrogen atoms can modulate its physicochemical properties and binding interactions.[3] The this compound core provides a lipophilic butyl group and a reactive amine group, offering opportunities for further derivatization to enhance target affinity and selectivity.
Designing a Comparative Docking Study: A Workflow for Scientific Rigor
A well-designed comparative docking study is more than just generating binding scores; it's about creating a predictive model that can guide the synthesis and experimental testing of novel compounds. The following workflow outlines the critical steps and considerations for a scientifically sound investigation.
Caption: A generalized workflow for the design, in silico analysis, and in vitro validation of novel this compound derivatives.
Target Selection: Identifying a Relevant Biological Question
The first and most critical step is the selection of appropriate protein targets. Based on the established activities of pyrazole derivatives, several protein families are of high interest:
-
Protein Kinases: These enzymes are key regulators of cell signaling and are frequently implicated in cancer and inflammatory diseases.[2][4] Specific examples include Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora A Kinase.[4]
-
Carbonic Anhydrases (CAs): These metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma and as diuretics.[5][6]
-
Tyrosyl-tRNA Synthetase (TyrRS): This enzyme is essential for protein synthesis in bacteria, making it an attractive target for the development of novel antimicrobial agents.
The choice of target should be driven by the specific therapeutic area of interest. For this guide, we will focus on Cyclin-Dependent Kinase 2 (CDK2) as a representative protein kinase target due to its well-established role in cell cycle regulation and its relevance in cancer drug discovery.[4]
Comparative Docking Performance of Pyrazole Derivatives
To provide a baseline for comparison, the following table summarizes key quantitative data from docking studies of various pyrazole derivatives against prominent protein targets. While direct docking studies on this compound are not extensively published, the performance of these analogs offers valuable insights into potential binding affinities and interaction patterns.
| Derivative Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference Docking Software |
| Substituted (3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone | Cyclin-Dependent Kinase 2 (CDK2) | -7 to -9 | THR106, HIS107, ALA51 | Not Specified[5] |
| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole | Carbonic Anhydrase I (hCA I) | Kᵢ: 5.13–16.9 nM | Not Specified | Glide XP[5] |
| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole | Carbonic Anhydrase II (hCA II) | Kᵢ: 11.77–16.9 nM | Not Specified | Glide XP[5] |
| Pyrazole-Thiobarbituric Acid Derivatives | Candida albicans Ergosterol Biosynthesis Enzymes | - | - | MOE[7] |
| 1H-pyrazole derivatives | VEGFR-2 (2QU5), Aurora A (2W1G), CDK2 (2VTO) | -8.57 to -10.35 | - | AutoDock 4.2[4] |
Step-by-Step Molecular Docking Protocol
To ensure the trustworthiness of in silico predictions, a robust and reproducible experimental workflow is paramount. The following protocol details the steps for conducting a comparative docking study using AutoDock 4.2, a widely used and validated docking software.[6]
Part 1: Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of the target protein, for example, CDK2 (PDB ID: 2VTO), from the Protein Data Bank.
-
Clean the Structure: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure, which are crucial for forming hydrogen bonds.
-
Assign Charges: Assign Kollman united atom charges to the protein.
-
Define the Binding Site: Identify the active site of the protein, typically the location of the co-crystallized ligand, and define the grid box for docking calculations. The grid box should encompass the entire binding pocket to allow for translational and rotational sampling of the ligand.
Part 2: Ligand Preparation
-
Draw 2D Structures: Sketch the 2D structures of the this compound derivatives to be studied.
-
Convert to 3D: Convert the 2D structures into 3D models.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures to obtain low-energy conformers.
-
Assign Charges: Assign Gasteiger charges to the ligand atoms.
-
Define Torsions: Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.
Part 3: Molecular Docking
-
Set Docking Parameters: Configure the docking parameters in AutoDock. The Lamarckian genetic algorithm is a commonly used search algorithm.[4] Set the number of GA runs to at least 10 to ensure adequate sampling of the conformational space.[4]
-
Run Docking Simulations: Execute the docking calculations for each ligand against the prepared protein target.
-
Analyze Results: Analyze the docking results, focusing on the binding energy (in kcal/mol) and the predicted binding pose of each ligand. The lowest binding energy generally indicates a more favorable binding affinity.
-
Visualize Interactions: Visualize the protein-ligand complexes using software like PyMOL or Discovery Studio to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Trustworthiness Through Validation
In silico predictions are hypotheses that must be validated through experimental testing.[8][9] The ultimate goal is to establish a strong correlation between the computational docking scores and experimentally determined biological activity.
Protocol for In Vitro Validation
-
Synthesis: Synthesize the prioritized this compound derivatives based on the docking results.
-
Biological Assays: Perform in vitro biological assays to determine the inhibitory activity (e.g., IC₅₀ values) of the synthesized compounds against the target protein.
-
Structure-Activity Relationship (SAR) Analysis: Correlate the docking scores and predicted binding modes with the experimental biological data to establish a structure-activity relationship. This analysis will provide valuable insights for the rational design of more potent and selective inhibitors.
Authoritative Grounding and Mechanistic Insights
The pyrazole scaffold's efficacy in kinase inhibition is attributed to its ability to form key hydrogen bond interactions with the hinge region of the kinase domain, a critical interaction for potent inhibition.[10] The diverse substitution patterns possible on the pyrazole ring allow for the fine-tuning of interactions with other regions of the ATP-binding pocket, thereby enhancing both potency and selectivity.
Caption: A simplified signaling pathway illustrating the role of CDK2 in cell cycle progression and its inhibition by pyrazole derivatives.
Conclusion
This guide provides a comprehensive framework for conducting comparative docking studies of this compound derivatives. By following a rigorous and validated workflow, researchers can leverage computational tools to accelerate the discovery and development of novel therapeutic agents. The key to success lies not only in the proficient execution of docking simulations but also in the thoughtful selection of targets, the critical analysis of results, and the essential validation of in silico predictions with experimental data.
References
- BenchChem. Docking Studies of Pyrazole Derivatives: A Comparative Analysis of Target Protein Interactions. N.p., n.d. Web.
- BenchChem. A Researcher's Guide to Comparative Docking Studies of Pyrazole Carboxylate Derivatives as Kinase Inhibitors. N.p., n.d. Web.
- BenchChem. Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets. N.p., n.d. Web.
- Mishra, R., et al. "Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Avram, S., et al. "The pyrazole scaffold in drug development. A target profile analysis." Studia Universitatis “Vasile Goldis”, Seria Stiintele Vietii, vol. 25, no. 1, 2015, pp. 5-10.
- Bara, A. A., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules, vol. 28, no. 13, 2023, p. 5080.
- BenchChem.
- El-Sayed, N. N. E., et al. "Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties." Molecules, vol. 27, no. 23, 2022, p. 8382.
- Kharl, M., et al. "PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES." Future Medicine and Health Research, vol. 3, no. 10, 2025, pp. 1462-1473.
- Metwally, A. A., et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules, vol. 28, no. 1, 2022, p. 117.
- Raj, R. K., et al. "Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents." Research Journal of Pharmacy and Technology, vol. 12, no. 11, 2019, pp. 5357-5362.
- El-Remaily, M. A. A. A., et al. "Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies." Molecules, vol. 21, no. 10, 2016, p. 1342.
- Mishra, R., et al. "Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Wang, T., et al.
- ResearchGate. "Molecular docking protocol validation. This crucial process can enhance...
- Al-Salahi, R., et al. "In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease." Molecules, vol. 29, no. 13, 2024, p. 3069.
- Banupriya, U., et al. "In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma." International Journal of Pharmacy and Biological Sciences, vol. 9, no. 2, 2019, pp. 1004-1010.
- Diller, D. J., and K. M. Merz. "Validation Studies of the Site-Directed Docking Program LibDock." Journal of Chemical Information and Computer Sciences, vol. 41, no. 5, 2001, pp. 113-124.
- Alam, M., et al. "Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates." Journal of the Indian Chemical Society, vol. 100, no. 10, 2023, p. 101153.
- Pollock, P. M., and K. P. Cole. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Organic Syntheses, vol. 90, 2013, pp. 144-154.
- Al-Ostoot, F. H., et al. "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives." Pharmaceuticals, vol. 15, no. 9, 2022, p. 1105.
- Kumar, B. V., et al. "Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases." Research Journal of Pharmacy and Technology, vol. 4, no. 10, 2011, pp. 1573-1576.
- Santa Cruz Biotechnology. "this compound." Santa Cruz Biotechnology, n.d.
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpbs.com [ijpbs.com]
- 7. Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Green Synthesis of 1-Butyl-1H-pyrazol-5-amine: An Evaluation of Key Green Chemistry Metrics
Introduction: The Imperative for Greener Synthesis
1-Butyl-1H-pyrazol-5-amine is a crucial heterocyclic building block in medicinal chemistry and drug discovery, forming the core scaffold of numerous pharmacologically active compounds.[1] As the pharmaceutical industry intensifies its focus on sustainability, the environmental impact of synthetic routes has come under rigorous scrutiny.[2][3] Conventional synthetic methods often rely on hazardous solvents, stoichiometric reagents, and energy-intensive conditions, leading to significant waste generation.[3] This guide provides a comparative analysis of two distinct synthetic pathways to this compound, evaluating them through the lens of established green chemistry metrics. Our objective is to equip researchers and process chemists with the data and insights necessary to select and develop more sustainable and efficient synthetic strategies.[4] We will compare a traditional condensation reaction with a modern, microwave-assisted approach, focusing on three key metrics: Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI).
Workflow for Evaluating Green Synthesis Routes
The following diagram outlines the logical workflow employed in this guide for the systematic evaluation and comparison of the synthetic methodologies.
Caption: Logical workflow for the evaluation of green chemistry metrics in chemical synthesis.
Synthetic Pathway 1: Traditional Condensation Synthesis
This route is a well-established method for pyrazole synthesis, involving the cyclocondensation of a hydrazine with a β-functionalized nitrile.[5] While effective, it often requires organic solvents, elevated temperatures over extended periods, and a multi-step workup procedure. The mechanism follows the classic Knorr pyrazole synthesis, where the more nucleophilic nitrogen of the hydrazine attacks the nitrile carbon, followed by cyclization and aromatization.[6]
Reaction Scheme: Traditional Synthesis
Caption: Reaction scheme for the traditional synthesis of this compound.
Experimental Protocol: Traditional Synthesis
This protocol is adapted from a verified procedure for a structurally similar compound.[5]
-
Reagent Preparation: To a 250 mL three-necked round-bottom flask, add butylhydrazine hydrochloride (24.9 g, 200 mmol) and a 2 M aqueous solution of sodium hydroxide (100 mL, 200 mmol). Stir at ambient temperature until a clear solution is formed (approx. 10 minutes).
-
Addition of Nitrile: Add 3-aminocrotononitrile (16.4 g, 200 mmol) to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to an internal temperature of 90°C with vigorous stirring for 22 hours. The mixture will be biphasic (yellow/orange).
-
Workup and Isolation:
-
Cool the reaction mixture to 25°C. Add 100 mL of toluene and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., heptane) to afford pure this compound. (Assumed Yield for calculations: 85%).
Synthetic Pathway 2: Microwave-Assisted Green Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and reduce energy consumption.[7][8] This approach often allows for the use of greener solvents, such as water or ethanol, or even solvent-free conditions.[9][10] This one-pot, three-component reaction exemplifies a modern, greener approach to pyrazole synthesis.[11]
Reaction Scheme: Microwave-Assisted Synthesis
Caption: Reaction scheme for the microwave-assisted synthesis of this compound.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is based on established green methodologies for pyrazole synthesis.[7][8]
-
Reagent Preparation: In a 20 mL microwave reaction vessel equipped with a magnetic stir bar, combine butylhydrazine (8.82 g, 100 mmol), acetaldehyde (4.41 g, 100 mmol), malononitrile (6.61 g, 100 mmol), and 10 mL of an ethanol/water (1:1) mixture.
-
Catalyst (Optional): Add a catalytic amount of a reusable acid or base catalyst, such as L-tyrosine (5 mol%).[7]
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 10 minutes.
-
Workup and Isolation:
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
Collect the precipitated solid product by vacuum filtration.
-
-
Purification: Wash the collected solid with cold water and dry under vacuum to obtain the pure product. Further purification via recrystallization is typically not required. (Assumed Yield for calculations: 92%).
Green Chemistry Metrics: A Quantitative Comparison
To objectively evaluate the "greenness" of each synthesis, we calculate three widely accepted metrics.[4][12]
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[13]
-
Formula: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
-
-
Environmental Factor (E-Factor): A measure of the total waste produced in a process. A lower E-Factor is better.
-
Formula: E-Factor = Total Mass of Waste / Mass of Product
-
-
Process Mass Intensity (PMI): A measure of the total mass input (reactants, solvents, workup materials) used to produce a certain mass of product. A lower PMI is better.
-
Formula: PMI = Total Mass Input / Mass of Product
-
Comparative Data Table
The following table summarizes the calculated green chemistry metrics for the two synthetic routes, based on the protocols provided.
| Metric | Traditional Synthesis | Microwave-Assisted Synthesis | Analysis |
| Atom Economy (AE) | 89.9% | 77.0% | The traditional route has a higher theoretical atom economy as fewer atoms are lost in byproducts (NH₃ vs. 2 H₂O). |
| Yield (Assumed) | 85% | 92% | The microwave route demonstrates a higher isolated yield. |
| Reaction Time | 22 hours | 10 minutes | A dramatic reduction in reaction time, saving significant energy. |
| Solvent Mass | ~173 g (Toluene, Water) | ~9.2 g (Ethanol/Water) | The microwave route uses a fraction of the solvent, and the solvents are greener. |
| Total Waste Mass | ~203 g | ~26 g | Waste is drastically reduced due to minimal solvent use and a simplified workup. |
| E-Factor | 15.5 | 1.8 | The microwave synthesis produces nearly 9 times less waste per kilogram of product. |
| Process Mass Intensity (PMI) | 16.5 | 2.8 | The total mass required to make 1 kg of product is almost 6 times lower for the green route. |
Calculations are based on the specified protocols for producing ~13 g of product.
Discussion: Causality and Scientific Insights
While the traditional synthesis appears favorable from a purely theoretical Atom Economy perspective, this metric alone is misleading.[14] The true environmental impact is revealed by the E-Factor and PMI, which account for all materials used in the process.[12]
The Traditional Synthesis suffers from several drawbacks inherent to its methodology. The use of a large volume of toluene, a hazardous organic solvent, for the reaction and extraction significantly inflates the process mass.[5] The lengthy reaction time at an elevated temperature contributes to high energy consumption. Furthermore, the multi-step aqueous workup, including washes and drying agents, generates a substantial amount of waste, leading to a very poor E-Factor and PMI.
Conversely, the Microwave-Assisted Synthesis showcases the principles of green chemistry in action.[15][16]
-
Energy Efficiency: Microwave heating is rapid and targeted, reducing the reaction time from 22 hours to just 10 minutes.[8]
-
Solvent Reduction: The reaction is performed in a minimal amount of a benign ethanol/water solvent system, drastically cutting down on solvent waste.[17]
-
Process Simplification: The one-pot nature of the multicomponent reaction and the simple filtration workup eliminate the need for solvent-intensive extractions and washes.[7][11]
This comparative analysis clearly demonstrates that a holistic evaluation using metrics like E-Factor and PMI is essential. The microwave-assisted route, despite a slightly lower theoretical Atom Economy, is overwhelmingly the greener, more efficient, and more sustainable pathway for the synthesis of this compound.
Conclusion
The shift towards sustainable practices in chemical synthesis is not merely an ethical choice but a scientific and economic necessity. As demonstrated in this guide, modern techniques like microwave-assisted synthesis offer profound advantages over traditional methods. By prioritizing process simplification, minimizing solvent use, and reducing energy consumption, we can develop synthetic routes that are not only environmentally benign but also more efficient and cost-effective. The adoption of a comprehensive green metrics evaluation, moving beyond simple yield and atom economy to include PMI and E-Factor, is critical for guiding future research and development in the pharmaceutical and chemical industries.
References
- Schmitt, D. C., et al. (2015). Ruthenium-Catalyzed Hydrogen Transfer for the Synthesis of Pyrazoles. Organic Letters, 17(6), 1405-1408.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Pollock, P. M., & Cole, K. P. (2014). Preparation of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine. Organic Syntheses, 91, 136-148.
- Various Authors. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
- Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect, 8(25).
- Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW, 2.
- Yadav, G., et al. (2024). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 14(18), 12621-12641.
- Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4), 336-350.
- Soltanzadeh, Z., et al. (2020). Green synthesis of pyrazole systems under solvent-free conditions. Journal of Heterocyclic Chemistry, 57(5), 2200-2206.
- ResearchGate. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.
- Organic Chemistry Portal. (2024). Pyrazole synthesis.
- Taylor & Francis Online. (2020). Green synthesis of pyrazole systems under solvent-free conditions.
- MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(2), M1886.
- Radi, S., et al. (2007). New "green" approaches to the synthesis of pyrazole derivatives. Letters in Organic Chemistry, 4(1), 53-56.
- Scilit. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- MDPI. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2020(4), M1167.
- ScienceDirect. (2021). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Results in Chemistry, 3, 100194.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
- Prime Scholars. (2013). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Journal of Chemical Engineering and Process Technology.
- Cann, M. C. (n.d.). Atom Economy: A Measure of the Efficiency of a Reaction. University of Scranton.
- Scribd. (n.d.). Topic: Atom Economy: A Measure of The Efficiency of A Reaction.
- University of Nottingham. (n.d.). Green Chemistry – The Atom Economy.
- Al-khamis, A. A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 14(1), 10173.
- Royal Society of Chemistry. (2021). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry, 23(1), 197-210.
- Reddy, T. S., et al. (2013). Synthesis of Novel 5-(3-t-Butyl-1H-pyrazol-5-yl)-2-substituted-1,3,4-oxadiazoles. Indian Journal of Heterocyclic Chemistry, 22, 273-278.
- El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 326-353.
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. primescholars.com [primescholars.com]
- 13. Organic Chemistry Module | English | Green Chemistry [scranton.edu]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. thieme-connect.com [thieme-connect.com]
- 17. thieme-connect.com [thieme-connect.com]
A Definitive Guide to Confirming the Regiochemistry of Substituted 1-Butyl-1H-pyrazol-5-amine by NOESY
The Synthetic Conundrum: Regiochemical Ambiguity in Pyrazole Synthesis
The synthesis of N-substituted pyrazol-5-amines typically involves the condensation of a substituted hydrazine with a β-ketonitrile or a similar 1,3-dielectrophilic species. For the synthesis of 1-butyl-1H-pyrazol-5-amine, the reaction of butylhydrazine with a precursor like 3-aminocrotononitrile is a common route. However, this reaction can theoretically yield two distinct regioisomers: the desired this compound (the 1,5-isomer) and the undesired 1-butyl-1H-pyrazol-3-amine (the 1,3-isomer).
The initial nucleophilic attack of the substituted hydrazine can occur at either of two distinct electrophilic carbons, leading to two different intermediates and, subsequently, two regioisomeric pyrazoles.[1] The regiochemical outcome is influenced by a subtle interplay of steric and electronic factors of both reactants and the specific reaction conditions employed.[1] While one isomer may predominate, the potential for a mixture necessitates a robust analytical method for unequivocal structural assignment. Standard one-dimensional ¹H and ¹³C NMR spectroscopy can often be insufficient to differentiate between these isomers, as the chemical shifts and coupling patterns may be remarkably similar.
Why NOESY? The Power of Through-Space Correlations
To resolve this ambiguity, we turn to a powerful two-dimensional NMR technique: Nuclear Overhauser Effect Spectroscopy (NOESY). Unlike COSY (Correlation Spectroscopy), which reveals through-bond (scalar) couplings, NOESY detects through-space (dipolar) couplings between protons that are spatially proximate, typically within 5 Å. This makes it the ideal tool for determining the relative positions of substituents on the pyrazole ring.
The fundamental principle of the NOESY experiment is the transfer of nuclear spin polarization between spatially close nuclei. Irradiating one proton population leads to a change in the signal intensity of nearby protons, an effect that is inversely proportional to the sixth power of the distance between them. In a 2D NOESY spectrum, these interactions are visualized as cross-peaks, connecting the resonances of protons that are close in space.
For the specific case of this compound, the key to distinguishing the 1,5-isomer from the 1,3-isomer lies in identifying a NOE correlation between the protons of the N-butyl group and a specific proton on the pyrazole ring.
-
In the desired 1,5-isomer , the N-butyl group is adjacent to the C5 carbon bearing the amino group and, crucially, is in close spatial proximity to the proton at the C4 position (H4).
-
In the alternative 1,3-isomer , the N-butyl group is adjacent to the C3 carbon and would be spatially distant from the H4 proton. Instead, it would be closer to the proton at the C5 position (H5).
Therefore, the presence or absence of a cross-peak between the methylene protons of the butyl group (adjacent to N1) and the H4 proton of the pyrazole ring provides a definitive answer.
Comparative Analysis: Expected NOESY Correlations
To illustrate the power of this approach, let's compare the expected key NOESY correlations for the two potential regioisomers of a generic 1-butyl-3-methyl-1H-pyrazol-5-amine. The methyl group at C3 serves as an additional structural marker.
| Proton Pair | Expected NOE in 1,5-Isomer (Desired) | Expected NOE in 1,3-Isomer (Undesired) | Rationale |
| N-CH₂ (Butyl) & H4 (Pyrazole) | Strong | Weak / Absent | In the 1,5-isomer, the N-butyl group is adjacent to the C5 position, placing its α-methylene protons in close proximity to the H4 proton. |
| N-CH₂ (Butyl) & C3-CH₃ | Weak / Absent | Strong | In the 1,3-isomer, the N-butyl group is adjacent to the C3 position, resulting in a close spatial relationship with the C3-methyl protons. |
| H4 (Pyrazole) & C3-CH₃ | Strong | Weak / Absent | The H4 proton is always adjacent to the C3 position, leading to a strong NOE with the C3-methyl group in the 1,5-isomer. |
| H4 (Pyrazole) & NH₂ | Strong | Strong | The H4 proton is adjacent to the C5 position, which bears the amino group in both isomers, leading to a probable NOE, depending on the conformation and exchange rate of the NH₂ protons. |
This clear distinction in expected NOE patterns forms the basis of our self-validating analytical protocol. The observation of a strong correlation between the N-CH₂ of the butyl group and the pyrazole H4 proton is a definitive marker for the 1,5-regioisomer.
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a robust methodology for acquiring high-quality NOESY data for small molecules like substituted pyrazolamines.
1. Sample Preparation:
-
Purity: Ensure the sample is of high purity. Chromatographic purification is recommended to remove any unreacted starting materials or major byproducts.
-
Concentration: Prepare a sample solution of approximately 5-15 mg in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be sufficient to obtain a good ¹H NMR spectrum in 8-16 scans.
-
Solvent: Use a high-quality, dry NMR solvent. Residual water can interfere with the experiment.
-
Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a high-quality NMR tube to remove any particulate matter.
2. Instrument Setup & 1D ¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to verify the sample integrity and determine the chemical shifts of all relevant protons.
-
Optimize shimming to ensure good line shape and resolution.
-
Calibrate the 90° pulse width for the proton channel.
3. 2D NOESY Experiment Acquisition:
-
Pulse Program: Select a standard 2D NOESY pulse program (e.g., noesyesgpph on Bruker systems).
-
Spectral Width (SW): Set the spectral width to encompass all proton signals.
-
Number of Scans (NS): Use a sufficient number of scans (e.g., 8, 16, or 32) per increment to achieve a good signal-to-noise ratio.
-
Number of Increments (TD in F1): Acquire at least 256-512 increments in the indirect dimension (F1) for adequate resolution.
-
Mixing Time (d8): This is a critical parameter. For small molecules (< 600 Da), the NOE builds up slowly. A mixing time in the range of 300-800 ms is typically optimal. It is often beneficial to run experiments with a few different mixing times to find the best value.
-
Relaxation Delay (d1): Set the relaxation delay to at least 1.5 times the longest T₁ relaxation time of the protons of interest (typically 1-2 seconds for small molecules).
4. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., squared sine-bell) in both dimensions before Fourier transformation.
-
Phase the spectrum carefully in both dimensions.
-
Analyze the 2D spectrum for cross-peaks. The key is to look for the correlation between the signal corresponding to the α-methylene protons of the butyl group and the signal of the H4 proton on the pyrazole ring.
Visualizing the Workflow and Key Interactions
The following diagrams illustrate the logical workflow for the synthesis and analysis, and the key NOE correlations that differentiate the isomers.
Caption: Key NOE interaction for isomer differentiation. Note: Chemical structure images are illustrative placeholders.
Conclusion
In the synthesis of substituted pyrazoles, assuming a particular regiochemical outcome without definitive proof is a significant scientific risk. While various synthetic strategies aim for high regioselectivity, the gold standard for confirmation remains spectroscopic analysis. The Nuclear Overhauser Effect, observed through a 2D NOESY experiment, provides an unambiguous method to determine the spatial relationship between substituents on the pyrazole core. By identifying the key correlation between the N-alkyl group and the H4 ring proton, researchers can confidently assign the 1,5-regiochemistry of substituted pyrazol-5-amines, ensuring the integrity of their structural data and the reliability of subsequent research.
References
- Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.Journal of Organic Chemistry, [Link]
- 2D NOESY | Department of Chemistry and Biochemistry - University of Maryland. University of Maryland, [Link]
- Regioselective Synthesis of 1,3,5- and 1,3,4,5-Substituted Pyrazoles via Acylation of N-Boc-N-Substituted Hydrazones.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.MDPI, [Link]
- 2D-NOESY Spectra of Small Molecules - Hints And Tips.University of Missouri-St. Louis, [Link]
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.Organic Chemistry Portal, [Link]
- 2D NOESY and ROESY for Small Molecules.Indiana University NMR Facility, [Link]
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.Organic Syntheses, [Link]
- Complex NMR experiments: 2D, selective, etc.University of Rochester, [Link]
- NOESY and ROESY.University of Wisconsin-Madison, [Link]
- How to interpret a NOESY NMR spectrum.YouTube, [Link]
- NOESY Spectra.Chemistry LibreTexts, [Link]
Sources
A Comparative Guide to the Synthesis of 1-butyl-1H-pyrazol-5-amine: Microwave vs. Conventional Heating
Introduction: The Significance of the Pyrazole Scaffold
For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a critical endeavor. Among these, the pyrazole nucleus stands out as a "privileged scaffold" in medicinal chemistry.[1] Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are core components of numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4][5]
This guide provides an in-depth, side-by-side comparison of two primary heating methodologies for the synthesis of a key pyrazole intermediate, 1-butyl-1H-pyrazol-5-amine: traditional conventional heating (reflux) and modern microwave-assisted organic synthesis (MAOS). We will delve into the underlying principles, present comparative experimental data, and provide detailed protocols to empower researchers to make informed decisions for their synthetic strategies. While conventional methods are well-established, they often involve long reaction times.[1][6] In contrast, microwave-assisted synthesis has emerged as a powerful tool, offering dramatic reductions in reaction time and often leading to improved yields.[7][8]
The Fundamental Difference: How Heat is Transferred
The choice between conventional and microwave heating is not merely one of convenience; it is a choice between fundamentally different energy transfer mechanisms that directly impact reaction kinetics and outcomes.
-
Conventional Heating: In a typical reflux setup, an external heat source (like an oil bath or heating mantle) warms the walls of the reaction vessel. This thermal energy is then transferred to the solvent and reactants via conduction and convection.[9] This process is inherently inefficient, creating a temperature gradient within the reaction mixture where the walls are hotter than the bulk solution. This can lead to localized overheating, potential decomposition of sensitive materials, and longer overall times to reach the target reaction temperature.[9]
-
Microwave-Assisted Heating: Microwave synthesis leverages the ability of microwave radiation to interact directly with polar molecules and ions within the reaction mixture.[10] This interaction occurs through two primary mechanisms: dipolar polarization and ionic conduction.[11] The rapid oscillation of the electric field causes polar molecules to align and realign, generating heat through intermolecular friction. This results in direct, uniform, and instantaneous "volumetric" heating of the entire reaction mixture, eliminating thermal gradients and dramatically accelerating the rate at which the reaction reaches the optimal temperature.[9][12][13] This efficiency is a cornerstone of green chemistry, as it significantly reduces energy consumption and reaction times.[11][13]
Data Presentation: A Head-to-Head Comparison
The following table summarizes key quantitative data derived from literature procedures for the synthesis of pyrazole derivatives, highlighting the efficiencies gained by transitioning from conventional to microwave-assisted techniques.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Key Advantages of MAOS |
| Reaction Time | 2–22 hours[6][8] | 2–10 minutes[8][14][15] | Drastic reduction in synthesis time (up to 1000x faster).[7] |
| Product Yield | 72–90%[8] | 91–98%[8] | Higher yields and improved purity due to fewer side products.[7][12] |
| Temperature | 75–95°C (External)[6][8] | 60–150°C (Internal)[8][15] | Precise temperature control and uniform heating.[10][13] |
| Energy Source | Oil bath / Heating mantle | Microwave irradiation | Direct energy transfer is more efficient, reducing energy consumption.[9][12] |
| Process Profile | Well-suited for large scale. | Ideal for rapid optimization, library synthesis, and discovery.[16] | Cleaner, faster, and more eco-friendly process.[9] |
Synthetic Pathway and Mechanism
The synthesis of this compound is typically achieved via the cyclocondensation reaction between butylhydrazine and a suitable β-ketonitrile, such as 3-aminocrotononitrile. This is a variation of the well-established Knorr pyrazole synthesis.[17][18]
The generally accepted mechanism involves the initial nucleophilic attack of the hydrazine onto one of the carbonyl or nitrile carbons, followed by an intramolecular cyclization and subsequent dehydration or elimination to form the stable aromatic pyrazole ring.
Caption: General reaction pathway for the synthesis of this compound.
Experimental Protocols
The following protocols are representative methodologies for synthesizing the target compound using both heating techniques. They are designed as self-validating systems, incorporating reaction monitoring and purification steps to ensure product integrity.
Protocol 1: Conventional Reflux Synthesis
This protocol is adapted from an established procedure for a structurally similar aminopyrazole, prioritizing robustness and reliability.[6]
Materials:
-
Butylhydrazine
-
3-Aminocrotononitrile
-
Ethanol (or other suitable high-boiling solvent)
-
Triethylamine (as a base)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add butylhydrazine (1 equivalent) and ethanol (100 mL).
-
Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Slowly add 3-aminocrotononitrile (1 equivalent) to the stirred solution.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) using a heating mantle.
-
Maintain the reflux for 6-8 hours. Monitor the reaction progress periodically using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Microwave-Assisted Synthesis (MAOS)
This protocol leverages the speed and efficiency of microwave heating, based on conditions reported for similar pyrazole syntheses.[8][15]
Materials:
-
Butylhydrazine
-
3-Aminocrotononitrile
-
Ethanol (or 1M HCl as reported for similar amines[15])
-
Microwave synthesis vial (10-20 mL) with a stir bar
-
Dedicated microwave reactor
Procedure:
-
In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine butylhydrazine (1 equivalent), 3-aminocrotononitrile (1 equivalent), and ethanol (5 mL).
-
Seal the vial with a septum cap.
-
Place the vial inside the cavity of the microwave reactor.
-
Set the reaction parameters: irradiate the mixture at a constant temperature of 120°C for 10 minutes with stirring. The instrument will modulate the power (typically 50-150 W) to maintain the target temperature.
-
After the irradiation cycle is complete, the instrument will cool the vessel to a safe temperature (e.g., <50°C) using compressed air.
-
Remove the vial and uncap it in a fume hood.
-
Transfer the reaction mixture and evaporate the solvent.
-
Isolate the product via simple filtration or, if necessary, purify by column chromatography to yield pure this compound.[15]
Caption: A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.
Expert Analysis and Conclusion
-
Causality of Performance: The dramatic rate acceleration seen in MAOS is a direct result of the efficient and uniform heating mechanism.[12][13] By delivering energy directly to the polar reactants, the activation energy barrier is overcome more quickly and consistently throughout the sample, leading to faster reactions and minimizing the formation of thermal degradation byproducts.[10] This often results in cleaner reaction profiles and higher isolated yields.[12]
-
Trustworthiness and Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results, a critical factor in pharmaceutical development.[12] Conventional heating can suffer from variability depending on the specific apparatus and setup.
-
Authoritative Grounding: The advantages of MAOS are not theoretical; they are extensively documented in peer-reviewed literature for a vast number of organic transformations, including the synthesis of pyrazoles and other heterocyclic systems.[2][3][14]
References
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. URL: https://ajchem-a.com/article_108733.html
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. URL: https://www.researchgate.net/publication/349187328_Microwaves_in_Organic_Synthetic_Chemistry-_A_Greener_Approach_to_Environmental_Protection_An_Overview
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. URL: https://www.mdpi.com/1420-3049/29/1/227
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science. URL: https://www.eurekaselect.com/article/131700
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra02298a
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap. URL: https://eureka.patsnap.com/articles/microwave-assisted-synthesis-10x-faster-organic-reactions
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. URL: https://www.mdpi.com/2673-4115/4/4/52
- Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. URL: https://dergipark.org.tr/en/pub/ejls/issue/91192/1605180
- Importance of Microwave Heating In Organic Synthesis. ResearchGate. URL: https://www.researchgate.
- Knorr Pyrazole Synthesis. J&K Scientific LLC. URL: https://www.jk-scientific.com/en/name-reaction/knorr-pyrazole-synthesis-nr034
- Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/33078701/
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2022/re/d2re00192a
- Knorr pyrazole synthesis. Name-Reaction.com. URL: https://www.name-reaction.com/knorr-pyrazole-synthesis
- Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. URL: https://www.slideshare.net/DrVenkateshP/pyrazole-synthesis-of-pyrazole-characteristic-reactions-of-pyrazole-medicinal-uses-of-pyrazole
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479272/
- COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. World Journal of Pharmacy and Pharmaceutical Sciences. URL: https://www.wjpps.com/wjpps_controller/abstract_id/2143
- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=v88p0185
- Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. RTI International. URL: https://www.rti.org/publication/microwave-synthesis-1-aryl-1h-pyrazole-5-amines/fulltext.pdf
- A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods. BenchChem. URL: https://www.benchchem.com/blog/a-comparative-guide-to-pyrazole-synthesis-conventional-vs-microwave-assisted-methods/
- Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/34886771/
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. URL: https://www.mdpi.com/1422-8599/2024/2/M1828
- SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. ResearchGate. URL: https://www.researchgate.net/publication/257813583_SYNTHESIS_OF_NOVEL_5-3-t-BUTYL-1H-PYRAZOL-5-YL-2-SUBSTITUTED-134-OXADIAZOLES
- 1h-pyrazol-5-amine. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/search/1h-pyrazol-5-amine?focus=products&page=1&perpage=30&sort=relevance&term=1h-pyrazol-5-amine&type=product_name
- Approaches towards the synthesis of 5-aminopyrazoles. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3034111/
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 12. ajchem-a.com [ajchem-a.com]
- 13. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Microwave synthesis of 1-aryl-1H-pyrazole-5-amines | RTI [rti.org]
- 16. mdpi.com [mdpi.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-butyl-1H-pyrazol-5-amine
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely regulatory hurdles but are fundamental to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-butyl-1H-pyrazol-5-amine (CAS No. 3524-17-2).
Hazard Assessment and Immediate Safety Precautions
Before any handling or disposal operations commence, it is critical to understand the potential hazards and equip oneself accordingly. Based on analogous compounds, this compound should be presumed to be harmful if swallowed and to cause significant skin and eye irritation.[1][2][3]
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The following table summarizes the minimum required equipment for handling this compound. All operations should be performed within a certified chemical fume hood.[5]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and potential contact with aerosols, which can cause serious eye irritation or damage.[1][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact, which can lead to irritation and potential absorption.[4][6] |
| Body Protection | A standard laboratory coat, fully fastened. | Protects skin and personal clothing from contamination during handling and transfer.[6] |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Minimizes the inhalation of potentially harmful vapors or particulates.[6][7] |
Waste Characterization and Segregation
Under the Resource Conservation and Recovery Act (RCRA), the generator of the chemical waste is legally responsible for determining if it is a hazardous waste.[8] Given the toxicological profile of its analogs, this compound waste must be classified as hazardous.
Core Principles:
-
Do Not Sewer: Never dispose of this chemical down the drain.[9][10] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category under which this compound may fall depending on its use.[11][12] Its introduction into aquatic ecosystems could be detrimental.
-
Segregate Waste Streams: Store waste this compound in a dedicated waste container. Do not mix it with other waste streams, especially acids or strong oxidizing agents, to prevent potentially hazardous reactions.[2][5] Halogenated and non-halogenated solvent wastes should also be kept separate.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be systematic, from initial collection to final handoff to a certified disposal service.
Experimental Protocol: Waste Containment and Labeling
-
Select a Compatible Container: Choose a robust, sealable container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is clean and dry before use.
-
Transfer Waste: Carefully transfer the waste material (whether solid, in solution, or as contaminated materials) into the designated container. Perform this transfer inside a chemical fume hood to manage vapors.
-
Seal the Container: Securely close the container lid. Do not overfill; leave at least 10% of the container volume as headspace to accommodate vapor expansion.
-
Label Accurately: The container must be labeled immediately. The label must include:
-
The words "HAZARDOUS WASTE "[9]
-
The full chemical name: "This compound "
-
The specific hazards associated with the waste (e.g., "Harmful," "Irritant").
-
The date on which waste was first added to the container (accumulation start date).
-
The name and contact information of the responsible researcher or lab.
-
-
Store Appropriately: Store the sealed and labeled container in a designated hazardous waste accumulation area. This area must be secure, well-ventilated, and separate from incompatible materials.[9]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for pickup and final disposal.[13] Provide them with the full chemical name and any available safety information.
Disposal Method Insight: The preferred method for final disposal of nitrogen-containing heterocyclic compounds is high-temperature incineration.[14] This process ensures the complete thermal destruction of the molecule, breaking it down into less harmful components like carbon dioxide, water, and nitrogen gas. Incomplete combustion could potentially generate toxic byproducts such as nitrogen oxides (NOx) and hydrogen cyanide (HCN), which is why this process must be carried out in a specialized, permitted facility.[15][16]
Emergency Procedures: Spill Management
In the event of a small-scale laboratory spill, follow these procedures immediately:
-
Alert Personnel: Notify all personnel in the immediate area.
-
Evacuate (If Necessary): For larger spills or if you feel unwell, evacuate the area and contact your EHS office.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE detailed in Section 1.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the Area: Decontaminate the spill area with a suitable cleaning agent, followed by soap and water.
-
Dispose of Waste: All contaminated materials (absorbent, gloves, etc.) must be placed in the sealed hazardous waste container for disposal.[9]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Benchchem. Navigating the Disposal of 3,5-diethyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Benchchem. Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
- ACS Publications. Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega.
- Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
- Emory University. Chemical Waste Disposal Guidelines. Department of Chemistry, Emory University.
- Cole-Parmer. Material Safety Data Sheet - Pyrazole, 98%. Cole-Parmer.
- Fisher Scientific. SAFETY DATA SHEET - Pyrazole. Fisher Scientific.
- ChemicalBook. 1-SEC-BUTYL-1H-PYRAZOL-5-AMINE | 3524-19-4. ChemicalBook.
- Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-3-phenyl-1H-pyrazol-5-amine. Fisher Scientific.
- CymitQuimica. SAFETY DATA SHEET. CymitQuimica.
- U.S. Environmental Protection Agency. Hazardous Waste Listings. EPA.
- Santa Cruz Biotechnology. This compound | CAS 3524-17-2. SCBT.
- Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-pyrazol-5-ylamine. Fisher Scientific.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC.
- Fisher Scientific. SAFETY DATA SHEET - 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine. Fisher Scientific.
- Lab Manager Magazine. How to Neutralize Chemical Spills. Lab Manager.
- Cole-Parmer. Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Cole-Parmer.
- Fisher Scientific. SAFETY DATA SHEET - 3-Aminopyrazole. Fisher Scientific.
- Sigma-Aldrich. 1-sec-butyl-1H-pyrazol-5-amine | 3524-19-4. Sigma-Aldrich.
- CHIMIART. Neutralizing Amine. CHIMIART.
- Chemtex Speciality Limited. Neutralizing Amine | Refinery Chemicals. Chemtex Speciality Limited.
- PubMed. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. National Library of Medicine.
- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.
- PubMed Central. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. National Library of Medicine.
- University of Georgia. Neutralization Guide. Environmental Safety Division, University of Georgia.
- Occupational Safety and Health Administration. Laboratory Safety Guidance. OSHA.
- JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. Handling of Amine-Based Wastewater Produced During Carbon Capture.
- Angene Chemical. Safety Data Sheet. Angene Chemical.
- ResearchGate. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. ResearchGate.
- CP Lab Safety. 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine, 1 gram, Reagent Grade. CP Lab Safety.
- Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. OSHA.
- U.S. Environmental Protection Agency. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. EPA.
- Occupational Safety and Health Administration. 1910.1200(g)(2)(viii) | OSHA.gov. OSHA.
- BLDpharm. 1,3-Di-tert-butyl-1H-pyrazol-5-amine. BLDpharm.
- U.S. Environmental Protection Agency. Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. EPA.
- U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. EPA.
- U.S. Environmental Protection Agency. Small Businesses Publications. EPA.
Sources
- 1. 1-SEC-BUTYL-1H-PYRAZOL-5-AMINE | 3524-19-4 [amp.chemicalbook.com]
- 2. fishersci.nl [fishersci.nl]
- 3. fishersci.de [fishersci.de]
- 4. fishersci.com [fishersci.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-butyl-1H-pyrazol-5-amine
As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. The handling of novel or specialized chemical reagents like 1-butyl-1H-pyrazol-5-amine demands a meticulous approach that goes beyond mere procedural compliance. This guide provides an in-depth operational plan for personal protective equipment (PPE), grounded in the principles of risk assessment and causality. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes by preventing contamination and unforeseen reactions.
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a conservative approach based on the known hazards of structurally similar pyrazole and amine compounds is the cornerstone of prudent laboratory practice.[1][2] These classes of compounds can cause skin and eye irritation, and may be harmful if inhaled or ingested.[3][4][5][6][7][8] Therefore, all handling procedures must be predicated on the assumption that this compound is hazardous.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before selecting any PPE, the primary goal is to minimize potential exposure through engineering controls. The single most critical piece of equipment for handling this compound is a certified chemical fume hood.[1][3]
-
Causality: A fume hood provides constant negative pressure, drawing potentially harmful vapors or dust away from the user's breathing zone. This is crucial for amine compounds, which can be volatile and pose an inhalation risk. Always work at least 6 inches (15 cm) inside the sash to ensure effective containment.[9]
-
Validation: Before starting any work, verify that the fume hood has a current inspection sticker and that the airflow monitor indicates it is functioning correctly. Ensure safety showers and eyewash stations are unobstructed and readily accessible.[3][10]
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risks of exposure, such as splashes, aerosol generation, or accidental contact. The following table outlines the recommended PPE based on a tiered risk assessment.
| Risk Level | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection | When to Use |
| Standard Laboratory Use | Safety glasses with side shields (ANSI Z87.1 compliant).[9] | Chemical-resistant gloves (Nitrile or Neoprene).[3][11] | Standard lab coat.[3] | Not generally required if handled exclusively within a certified chemical fume hood.[1] | For handling small quantities (<1g), weighing, and preparing solutions in a fume hood. |
| Increased Risk of Splash or Aerosol | Chemical splash goggles and a face shield.[3][9] | Double-gloving with chemical-resistant gloves.[3] | Chemical-resistant apron or coveralls over a lab coat.[3] | A NIOSH-approved respirator with organic vapor cartridges may be required based on risk assessment.[1][3] | For handling larger quantities, during reactions that may generate aerosols, or if working outside of a fume hood is unavoidable. |
| Emergency (Spill) | Full-face respirator with appropriate cartridges.[3] | Heavy-duty, chemical-resistant gloves.[3] | Fully encapsulated chemical- and vapor-protective suit. | Positive pressure, full face-piece self-contained breathing apparatus (SCBA).[3] | In the event of a significant spill or release outside of a containment system. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.[1]
Step 1: Preparation
-
Verify Controls: Confirm the chemical fume hood is operational.
-
Gather PPE: Assemble all necessary PPE as determined by your risk assessment. Inspect all items, especially gloves, for any signs of damage or degradation before use.[11][12]
-
Prepare Workspace: Cover the work surface within the fume hood with disposable, absorbent bench paper.[3]
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, solvents, glassware) inside the fume hood before introducing the this compound.
Step 2: Handling the Compound
-
Don PPE: Put on your lab coat, safety glasses/goggles, and gloves. If a higher level of protection is required, don the additional equipment.
-
Weighing: Carefully weigh the desired amount of the solid compound onto weighing paper or into a tared container. Perform this task slowly to avoid creating airborne dust.
-
Transfer: Use a clean spatula to transfer the solid into the reaction vessel or beaker.
-
Dissolution: Slowly add the solvent to the solid. Be aware of any potential exothermic reactions.
Step 3: Post-Handling and Decontamination
-
Secure Compound: Tightly cap the primary container of this compound and any vessels containing the compound.
-
Clean Workspace: Wipe down the work surface with an appropriate solvent and dispose of the bench paper as solid hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: first remove the outer gloves (if double-gloving), then the apron or coveralls, followed by the face shield and goggles. Remove the inner gloves last, using the proper technique to avoid touching the outer surface.[11]
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[11][12][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-SEC-BUTYL-1H-PYRAZOL-5-AMINE | 3524-19-4 [amp.chemicalbook.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.de [fishersci.de]
- 8. fishersci.nl [fishersci.nl]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. labproinc.com [labproinc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
